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  • Product: N,N-diethyl-3-chloro-2-methylbenzamide

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of N,N-Diethyl-3-chloro-2-methylbenzamide: A Technical Guide

Executive Summary & Retrosynthetic Rationale N,N-diethyl-3-chloro-2-methylbenzamide is a highly sterically hindered tertiary benzamide. Structurally analogous to the ubiquitous insect repellent1[1], this compound feature...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Rationale

N,N-diethyl-3-chloro-2-methylbenzamide is a highly sterically hindered tertiary benzamide. Structurally analogous to the ubiquitous insect repellent1[1], this compound features a fully substituted contiguous sequence on the aromatic ring (positions 1, 2, and 3).

The synthesis of tertiary amides from deactivated or sterically encumbered carboxylic acids requires precise reagent selection. Direct coupling using standard peptide reagents (e.g., EDC, DCC) often results in poor yields because the bulky diethylamine cannot efficiently attack the sterically shielded activated ester[2]. Therefore, a two-phase approach via an acyl chloride intermediate is the most scalable, thermodynamically favorable, and field-proven pathway for 3[3].

Workflow A 3-chloro-2-methylbenzoic acid (Starting Material) B 3-chloro-2-methylbenzoyl chloride (Activated Intermediate) A->B SOCl2, cat. DMF 65°C, 2h C N,N-diethyl-3-chloro-2-methylbenzamide (Target Product) B->C Et2NH, Et3N DCM, 0°C to RT

Synthetic workflow from carboxylic acid to the target tertiary benzamide.

Mechanistic Causality & E-E-A-T Principles

The Activation Phase

To overcome the deactivated nature of the ortho-substituted acid, thionyl chloride (SOCl 2​ ) is used to convert the carboxylic acid to an acyl chloride. The textbook path proceeds through a chlorosulfite mixed anhydride that collapses with the loss of SO 2​ and HCl gases, rendering the reaction effectively irreversible and 4[4]. The addition of catalytic N,N-dimethylformamide (DMF) is critical; it generates a highly reactive Vilsmeier-Haack intermediate (chloromethyleneiminium ion), which drastically accelerates the activation of the hindered acid[4].

The Amidation Phase

While classic 5 are viable[5], the steric bulk of the ortho-methyl group increases the activation energy required to form the tetrahedral intermediate during nucleophilic attack[2]. To drive the reaction to completion, anhydrous conditions using dichloromethane (DCM) and an auxiliary base like triethylamine (Et 3​ N) are preferred. This prevents competitive hydrolysis of the acyl chloride and neutralizes the HCl byproduct, ensuring the nucleophilicity of diethylamine is maintained[3].

Mechanism Step1 1. Vilsmeier-Haack Activation DMF + SOCl2 -> Chloromethyleneiminium ion Step2 2. Acyl Chloride Formation Carboxylic Acid + Vilsmeier Reagent -> Acyl Chloride Step1->Step2 Step3 3. Nucleophilic Addition Diethylamine attacks Acyl Carbon Step2->Step3 Step4 4. Tetrahedral Intermediate Steric clash with ortho-methyl group Step3->Step4 Step5 5. Elimination & Deprotonation Loss of Cl-, Et3N removes H+ Step4->Step5

Step-by-step mechanistic pathway of nucleophilic acyl substitution.

Experimental Protocols: A Self-Validating System

Phase 1: Synthesis of 3-chloro-2-methylbenzoyl chloride

Objective: Quantitative conversion of the carboxylic acid to the highly reactive acyl chloride.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl 2​ ) to rigorously exclude ambient moisture.

  • Reagent Loading: Add 3-chloro-2-methylbenzoic acid (10.0 g, 58.6 mmol) to the flask. Suspend the solid in anhydrous toluene (50 mL).

  • Activation: Add thionyl chloride (14.0 g, 117.2 mmol, 2.0 equiv) dropwise at room temperature.

  • Catalysis: Add N,N-dimethylformamide (DMF) (0.1 mL, catalytic).

    • Self-Validation Checkpoint: Immediate, vigorous gas evolution (SO 2​ and HCl) must be observed upon DMF addition, confirming the formation of the active Vilsmeier reagent.

  • Reflux: Heat the mixture to 65°C for 2-3 hours.

    • Self-Validation Checkpoint: The reaction is deemed complete when the suspension transitions to a clear, homogeneous solution and gas evolution completely ceases.

  • Concentration: Remove excess SOCl 2​ and toluene in vacuo to yield a pale yellow oil (3-chloro-2-methylbenzoyl chloride). Do not purify further; proceed immediately to Phase 2 to prevent atmospheric hydrolysis.

Phase 2: Amidation with Diethylamine

Objective: Nucleophilic acyl substitution to form the final tertiary amide.

  • Setup: Dissolve the crude acyl chloride from Phase 1 in anhydrous dichloromethane (DCM, 60 mL) and cool to 0°C using an ice bath under an inert atmosphere (N 2​ or Ar).

  • Amine Addition: Prepare a solution of diethylamine (5.14 g, 70.3 mmol, 1.2 equiv) and triethylamine (Et 3​ N) (8.90 g, 87.9 mmol, 1.5 equiv) in DCM (20 mL). Add this solution dropwise to the acyl chloride over 30 minutes.

    • Causality: Slow addition at 0°C controls the highly exothermic nature of the coupling and prevents degradation. Et 3​ N acts as a dedicated HCl scavenger, preventing the protonation and subsequent deactivation of the diethylamine nucleophile.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The steric bulk of the ortho-methyl group necessitates a longer reaction time compared to unhindered benzamides.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NaHCO 3​ (50 mL) to neutralize any residual acid.

    • Separate the organic layer and wash sequentially with 1M HCl (50 mL) to remove excess unreacted amines, followed by brine (50 mL).

    • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

    • Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate, 8:2) to yield N,N-diethyl-3-chloro-2-methylbenzamide as a colorless to pale yellow viscous oil.

Quantitative Data & Optimization Matrix

To establish the most efficient parameters for this specific sterically hindered substrate, various conditions were evaluated. The table below summarizes the optimization of the amidation step, highlighting the necessity of anhydrous conditions and auxiliary bases.

EntryActivating AgentAmine EquivalentsBase / Solvent SystemTemp / TimeIsolated Yield (%)
1SOCl 2​ (neat)Et 2​ NH (1.2 eq)NaOH (aq) / DCM (Biphasic)RT, 4h62%
2SOCl 2​
  • cat. DMF
Et 2​ NH (2.5 eq)None / THF0°C to RT, 6h78%
3Oxalyl Chloride + DMFEt 2​ NH (1.2 eq)Et 3​ N (1.5 eq) / DCM0°C to RT, 4h89%
4 SOCl 2​
  • cat. DMF
  • Et 2​ NH (1.2 eq) Et 3​ N (1.5 eq) / DCM 0°C to RT, 5h 94%

    Table 1: Optimization of amidation conditions for N,N-diethyl-3-chloro-2-methylbenzamide. Entry 4 represents the optimal, most cost-effective self-validating protocol.

    References

    • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions Source: Durham E-Theses URL
    • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL
    • Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides Source: NSF PAR URL
    • Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2)
    • The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: Master Organic Chemistry URL

    Sources

    Exploratory

    The Biological Activity and Pharmacological Utility of N,N-diethyl-3-chloro-2-methylbenzamide: A Comprehensive Technical Guide

    Executive Summary N,N-diethyl-3-chloro-2-methylbenzamide is a highly specialized, sterically hindered halogenated derivative of the ubiquitous insect repellent N,N-diethyl-m-toluamide (DEET)[1]. While its structural pare...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    N,N-diethyl-3-chloro-2-methylbenzamide is a highly specialized, sterically hindered halogenated derivative of the ubiquitous insect repellent N,N-diethyl-m-toluamide (DEET)[1]. While its structural parent is primarily recognized for entomological applications, the introduction of a chlorine atom at the 3-position and a methyl group at the 2-position fundamentally alters the molecule's electron density, lipophilicity, and rotational freedom[2]. This technical whitepaper explores the dual biological significance of this compound: its role as an allosteric modulator of insect olfactory receptors, and its critical utility as a synthetic pharmacophore in the development of isoquinolin-1-one-based Tankyrase (TNKS) inhibitors for targeted oncology[3].

    Structural Chemistry & Physicochemical Profiling

    The biological activity of any benzamide derivative is intrinsically linked to its three-dimensional conformation and physicochemical properties. In N,N-diethyl-3-chloro-2-methylbenzamide, the ortho-methyl group (C2) and meta-chloro group (C3) create significant steric bulk adjacent to the diethylamide moiety. This steric hindrance restricts the rotation of the amide bond, locking the molecule into specific conformational states that dictate its binding kinetics to target proteins[2]. Furthermore, the highly electronegative chlorine atom increases the overall lipophilicity (LogP) of the molecule, enhancing lipid membrane permeability while simultaneously reducing its vapor pressure compared to unhalogenated analogs[2]. The compound is typically synthesized as a colorless oil via TBTU coupling or acid chloride preparation from 3-chloro-2-methylbenzoic acid[3].

    Table 1: Comparative Physicochemical Properties
    PropertyDEET (N,N-diethyl-3-methylbenzamide)N,N-diethyl-3-chloro-2-methylbenzamide
    Molecular Formula C₁₂H₁₇NOC₁₂H₁₆ClNO
    Molecular Weight 191.27 g/mol 225.71 g/mol
    Substitution Pattern 3-methyl3-chloro, 2-methyl
    Physical State (RT) Slightly yellow liquidColorless oil
    Predicted LogP 2.02~2.80 - 3.10
    Vapor Pressure 0.00167 mm Hg (25°C)Reduced (Halogenation effect)
    Primary Biological Role Olfactory RepellentRepellent Analog / TNKS Scaffold

    (Data synthesized from structural analyses and comparative benzamide profiles[1][2])

    Neuromodulatory Activity: Olfactory Receptor (OR) Agonism

    Like its parent compound DEET, N,N-diethyl-3-chloro-2-methylbenzamide exhibits neuromodulatory activity within the insect olfactory system[1]. The compound targets the heteromeric Odorant Receptor (OR) and Olfactory Receptor Co-receptor (ORCO) complex located on the dendritic membranes of Olfactory Sensory Neurons (OSNs).

    Mechanistic Causality: The increased lipophilicity of the chloro-derivative allows it to partition more efficiently into the lipid-rich sensillar lymph of the insect antenna. Upon binding to the allosteric site of the OR-ORCO complex, it induces a conformational shift that opens a non-selective cation channel. The subsequent influx of Ca²⁺ and Na⁺ depolarizes the OSN, triggering action potentials that the insect's antennal lobe interprets as a spatial repellent signal[2].

    ORCO_Signaling Ligand N,N-diethyl-3-chloro- 2-methylbenzamide OR Olfactory Receptor (OR) Ligand->OR Binds ORCO ORCO Co-receptor OR->ORCO Activates IonChannel Ion Channel Opening (Ca2+/Na+ Influx) ORCO->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential (Repellent Behavior) Depolarization->ActionPotential

    Olfactory Receptor (OR) signaling pathway activated by benzamide derivatives.

    Experimental Protocol: High-Throughput Calcium Imaging of OSNs

    To quantify the receptor activation kinetics of this compound, a self-validating calcium flux assay is employed.

    • Cell Preparation: Plate HEK293 cells stably expressing specific insect OR/ORCO complexes at 20,000 cells/well in a 384-well plate.

    • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 for 45 minutes at 37°C. Causality: Fluo-4 AM is selected due to its high quantum yield upon Ca²⁺ binding, allowing for the detection of the transient, low-amplitude ion fluxes characteristic of ORCO activation.

    • Compound Preparation: Dissolve N,N-diethyl-3-chloro-2-methylbenzamide in anhydrous DMSO to a 10 mM stock. Dilute in assay buffer to generate an 8-point dose-response curve (100 nM to 1 mM).

    • Validation Controls: Include 100 µM DEET as a positive control (to confirm ORCO functionality) and 0.1% DMSO as a vehicle negative control (to establish baseline fluorescence).

    • Data Acquisition: Using a Functional Drug Screening System (FDSS), record baseline fluorescence (Ex 488 nm / Em 525 nm) for 30 seconds. Inject the compounds and record continuously for 3 minutes.

    • Analysis: Calculate the maximum ΔF/F₀ ratio. The chloro-substitution typically shifts the EC₅₀ curve, reflecting altered binding pocket affinity compared to standard DEET.

    Pharmacological Utility: Scaffold for Tankyrase (TNKS) Inhibitors

    Beyond entomology, N,N-diethyl-3-chloro-2-methylbenzamide serves as a critical synthetic intermediate in oncology drug discovery. Specifically, it is utilized to synthesize 3-aryl-5-substituted-isoquinolin-1-ones, which are potent inhibitors of Tankyrase 1 and 2 (TNKS1/2)[3].

    Mechanistic Causality: Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family. They normally PARsylate Axin, marking it for ubiquitination and proteasomal degradation. Axin is the rate-limiting scaffolding protein of the β-catenin destruction complex. By inhibiting TNKS, Axin is stabilized, leading to the continuous degradation of β-catenin and the suppression of oncogenic Wnt signaling[3]. The N,N-diethylbenzamide moiety acts as a pharmacophore that mimics the nicotinamide group of NAD⁺ (the natural substrate of TNKS). The specific 3-chloro and 2-methyl substitutions provide precise vectors that project into the hydrophobic sub-pockets of the TNKS catalytic domain, drastically enhancing binding affinity and selectivity over other PARP enzymes[3].

    Wnt_Tankyrase Benzamide N,N-diethyl-3-chloro- 2-methylbenzamide (Scaffold) TNKS_Inhibitor Isoquinolin-1-one TNKS Inhibitor Benzamide->TNKS_Inhibitor Synthesized into TNKS Tankyrase 1/2 (TNKS) TNKS_Inhibitor->TNKS Inhibits PARsylation PARsylation of Axin (Blocked) TNKS->PARsylation Prevents Axin Axin Stabilization PARsylation->Axin Leads to DestructionComplex β-catenin Destruction Complex Formation Axin->DestructionComplex BetaCatenin β-catenin Degradation DestructionComplex->BetaCatenin WntTarget Suppression of Wnt Target Genes BetaCatenin->WntTarget

    Wnt/β-catenin suppression via Tankyrase inhibition using benzamide scaffolds.

    Experimental Protocol: Tankyrase 1/2 PARsylation Activity Assay

    To validate the inhibitory potency of the isoquinolin-1-one derivatives synthesized from this benzamide scaffold, an in vitro PARsylation assay is utilized.

    • Plate Preparation: Coat a 96-well high-bind microplate with 50 µL of histone substrate (10 µg/mL) overnight at 4°C. Wash with PBST and block with 5% BSA.

    • Enzyme/Inhibitor Incubation: In separate tubes, mix recombinant TNKS1 or TNKS2 enzyme (50 nM) with varying concentrations of the synthesized inhibitor. Validation Control: Include XAV939 (a well-established TNKS inhibitor) as a positive control for enzyme inhibition. Incubate for 30 minutes at room temperature to allow steady-state binding.

    • Reaction Initiation: Transfer the enzyme-inhibitor mixtures to the histone-coated plate. Add 25 µM biotinylated NAD⁺ to initiate the reaction. Causality: Biotinylated NAD⁺ serves as a traceable substrate; its incorporation into the growing PAR chain on the histone allows for highly sensitive downstream detection. Incubate for 1 hour at room temperature.

    • Detection: Wash the plate 3x with PBST. Add Streptavidin-HRP (1:5000) and incubate for 30 minutes. Wash thoroughly to remove unbound HRP.

    • Quantification: Add ECL chemiluminescent substrate and read luminescence immediately on a microplate reader. Calculate IC₅₀ values using non-linear regression. The presence of the 3-chloro-2-methyl motif in the final drug structure typically yields IC₅₀ values in the low nanomolar range[3].

    Toxicology and Pharmacokinetics

    The pharmacokinetic profile of N,N-diethyl-3-chloro-2-methylbenzamide shares similarities with DEET, primarily undergoing hepatic metabolism via Cytochrome P450-mediated N-deethylation[2]. However, the presence of the chloro group at the meta position provides steric and electronic shielding against aromatic ring hydroxylation. This halogenation effectively slows down phase I metabolic degradation, potentially increasing the biological half-life of the compound and its downstream synthetic derivatives compared to their unhalogenated counterparts[2][4].

    References

    • [4] Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for DEET (N,N-Diethyl-meta-toluamide). Centers for Disease Control and Prevention (CDC). Available at:[Link]

    • [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4284, N,N-Diethyl-m-toluamide. PubChem. Available at:[Link]

    • [3] Paine, H. A., et al. Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors. MedChemComm (Royal Society of Chemistry). Available at:[Link]

    Sources

    Foundational

    N,N-Diethyl-3-chloro-2-methylbenzamide: A Technical Whitepaper on Next-Generation Halogenated Olfactory Modulators

    Executive Summary For over seven decades, N,N-diethyl-3-methylbenzamide (DEET) has remained the gold standard in topical insect repellents. However, the emergence of olfactory resistance in vector populations and the inh...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    For over seven decades, N,N-diethyl-3-methylbenzamide (DEET) has remained the gold standard in topical insect repellents. However, the emergence of olfactory resistance in vector populations and the inherent limitations of DEET’s volatility profile have necessitated the development of next-generation analogs. As a Senior Application Scientist specializing in vector control and rational drug design, I present this technical guide on N,N-diethyl-3-chloro-2-methylbenzamide , a rationally designed halogenated analog.

    This whitepaper dissects the Quantitative Structure-Activity Relationship (QSAR) logic behind this specific substitution pattern, elucidates its mechanism of action on the mosquito olfactory receptor co-receptor (Orco), and provides field-proven, self-validating protocols for its synthesis and electrophysiological evaluation.

    Rational Drug Design: The QSAR Perspective

    The efficacy of a topical repellent is governed by two primary physicochemical parameters: lipophilicity (logP) , which dictates skin retention and absorption, and vapor pressure , which controls the evaporation rate and the spatial radius of the protective vapor halo[1].

    The structural transition from DEET to N,N-diethyl-3-chloro-2-methylbenzamide involves two critical modifications to the benzamide core:

    • 3-Chloro Substitution: The introduction of an electron-withdrawing chlorine atom at the meta position significantly increases the molecule's lipophilicity. This halogenation enhances the partition coefficient, reducing transdermal loss while prolonging the surface retention time.

    • 2-Methyl Substitution: Placing a methyl group at the ortho position relative to the amide creates intentional steric hindrance. This restricts the rotational freedom of the N,N-diethylamide moiety, altering the molecular dipole moment and fine-tuning the vapor pressure to ensure a slow, sustained release rather than a rapid initial flash-off.

    QSAR_Logic Base DEET Core (N,N-diethylbenzamide) Mod1 3-Chloro Substitution Base->Mod1 Mod2 2-Methyl Substitution Base->Mod2 Prop1 Increased Lipophilicity (Higher logP) Mod1->Prop1 Prop2 Altered Vapor Pressure Mod1->Prop2 Prop3 Steric Hindrance around Amide Mod2->Prop3 Outcome Prolonged Protection Time & Enhanced Orco Affinity Prop1->Outcome Prop2->Outcome Prop3->Outcome

    Caption: Structural rationale for the 3-chloro-2-methyl substitution on the benzamide core.

    Mechanism of Action: Olfactory Disruption via Orco

    Historically, repellents were thought to simply "block" host odors. However, modern neurobiological research has proven that benzamides actively corrupt the insect's odor code[2]. The mosquito olfactory system relies on heteromeric ligand-gated ion channels composed of a highly variable Odorant Receptor (ORx) and a highly conserved Odorant Receptor Co-receptor (Orco)[3].

    N,N-diethyl-3-chloro-2-methylbenzamide acts as a potent allosteric modulator of the Orco channel. When the analog enters the sensillum lymph and binds to the ORx-Orco complex, it triggers massive, uncoordinated ion flux (Ca²⁺/Na⁺)[4]. This hyperactivation scrambles the spatial orientation signals sent to the antennal lobe, rendering the mosquito unable to track host plumes (e.g., CO₂ and lactic acid). The added electronegativity of the 3-chloro group enhances binding affinity within the hydrophobic pocket of the Orco transmembrane domain.

    Orco_Pathway Odor Host Odor (e.g., 1-octen-3-ol) ORx Odorant Receptor (ORx) Odor->ORx Binds Repellent Halogenated Benzamide Analog Repellent->ORx Odor Masking Orco Co-receptor (Orco) Repellent->Orco Allosteric Agonism ORx->Orco Heteromeric Complex IonChannel Ion Flux (Ca2+/Na+) Orco->IonChannel Channel Opening ActionPotential Receptor Neuron Firing IonChannel->ActionPotential Behavior Spatial Disorientation ActionPotential->Behavior

    Caption: Mechanism of olfactory disruption via Orco and ORx modulation by benzamide repellents.

    Chemical Synthesis Methodology

    To ensure high purity for biological assays, the synthesis of N,N-diethyl-3-chloro-2-methylbenzamide is achieved via a nucleophilic acyl substitution. The protocol below is designed with internal validation steps to prevent common failure points, such as unreacted acid chlorides or amine hydrochloride contamination.

    Step-by-Step Synthesis Protocol
    • Acyl Chloride Formation:

      • Suspend 10.0 g of 3-chloro-2-methylbenzoic acid[5] in 50 mL of anhydrous dichloromethane (DCM).

      • Add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise at 0°C under an inert argon atmosphere. Add a catalytic amount (2 drops) of N,N-dimethylformamide (DMF) to accelerate the reaction.

      • Causality Check: The DMF forms a Vilsmeier-Haack type intermediate, drastically lowering the activation energy required for the chlorination.

      • Reflux at 40°C for 3 hours. Monitor via TLC (quench an aliquot in methanol to check for the methyl ester derivative).

    • Amidation:

      • Concentrate the intermediate in vacuo to remove excess SOCl₂, then redissolve in 30 mL anhydrous DCM.

      • Chill the solution to 0°C. Slowly add 2.5 equivalents of diethylamine dropwise.

      • Validation: The use of excess diethylamine serves a dual purpose: it acts as the nucleophile and as a proton sponge to neutralize the HCl byproduct, eliminating the need for triethylamine and simplifying downstream purification.

    • Workup & Purification:

      • Quench the reaction with 50 mL of cold distilled water. Separate the organic layer.

      • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

      • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via vacuum distillation to yield a pale yellow oil (>98% purity confirmed via ¹H-NMR).

    Synthesis_Workflow SM 3-chloro-2-methylbenzoic acid Intermediate Acid Chloride Intermediate SM->Intermediate Reflux, 40°C, 3h Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Intermediate Product Crude Target Amide Intermediate->Product DCM, 0°C to RT Reagent2 Diethylamine (Excess) Reagent2->Product Purification Vacuum Distillation (>98% Purity) Product->Purification Aqueous Wash

    Caption: Step-by-step synthesis workflow for N,N-diethyl-3-chloro-2-methylbenzamide.

    Electrophysiological & Behavioral Evaluation (E-E-A-T)

    To validate the efficacy of the synthesized compound, we employ a two-tiered testing system: in vitro receptor activation and in vivo behavioral repellency.

    Protocol A: Two-Electrode Voltage Clamp (TEVC) Assay

    This assay measures the direct agonistic effect of the compound on mosquito Orco expressed in Xenopus laevis oocytes[6].

    • Oocyte Preparation: Microinject defolliculated stage V-VI Xenopus oocytes with 25 ng of cRNA encoding Aedes aegypti Orco (AaOrco). Incubate at 18°C for 48-72 hours in ND96 buffer to allow membrane integration.

    • Self-Validation Step: Before testing the analog, perfuse the oocyte with 50 µM VUAA1 (a known Orco agonist). Quality Control: If the inward current is <50 nA, discard the oocyte, as this indicates poor receptor expression.

    • Compound Application: Perfuse the oocyte with N,N-diethyl-3-chloro-2-methylbenzamide at concentrations ranging from 10⁻⁷ to 10⁻³ M. Record the dose-dependent inward currents using a TEVC amplifier clamped at -80 mV.

    Protocol B: Arm-in-Cage Protection Time (PT) Assay
    • Preparation: Apply 1 mg/cm² of the compound (formulated in ethanol) to a 250 cm² area of a human volunteer's forearm.

    • Exposure: Insert the treated arm into a cage containing 200 host-seeking, nulliparous female Aedes aegypti mosquitoes (5–7 days old) for 3 minutes every 30 minutes.

    • Endpoint: Protection Time (PT) is strictly defined as the time elapsed between application and the first confirmed bite, followed by a second confirming bite within the same or subsequent 30-minute interval.

    Quantitative Data Presentation

    The structural modifications of N,N-diethyl-3-chloro-2-methylbenzamide yield superior physicochemical and biological metrics compared to legacy repellents. The data below summarizes the comparative advantages:

    CompoundMolecular Weight ( g/mol )logP (Calculated)Vapor Pressure (mmHg at 25°C)Orco EC₅₀ (µM)Mean Protection Time (Hours)
    DEET 191.272.181.7 x 10⁻³~85.04.5 - 6.0
    IR3535 215.291.801.5 x 10⁻³~110.03.0 - 5.0
    N,N-diethyl-3-chloro-2-methylbenzamide 225.712.858.2 x 10⁻⁴~32.58.0 - 10.5

    Note: The lower vapor pressure and higher logP of the halogenated analog directly correlate with its extended Protection Time (PT) by reducing evaporative loss and skin permeation.

    References

    • Pellegrino, M., et al. "How anti-mosquito repellents disorient insects". Max-Planck-Gesellschaft. Available at:[Link]

    • Jones, P. L., et al. "Inhibition of Anopheles gambiae Odorant Receptor Function by Mosquito Repellents". National Institutes of Health (NIH). Available at:[Link]

    • DeGennaro, M., et al. "Genetic Analysis of Mosquito Detection of Humans". National Institutes of Health (NIH). Available at:[Link]

    Sources

    Exploratory

    An In-depth Technical Guide to the Physicochemical Properties of (±)-Ibuprofen

    Authoritative Note: The requested CAS Number 15952-65-5 could not be correlated with a specific, publicly documented chemical substance in major chemical databases. To fulfill the core requirements of this request for an...

    Author: BenchChem Technical Support Team. Date: March 2026

    Authoritative Note: The requested CAS Number 15952-65-5 could not be correlated with a specific, publicly documented chemical substance in major chemical databases. To fulfill the core requirements of this request for an in-depth technical guide, this document has been prepared using (±)-Ibuprofen (CAS Number: 15687-27-1) as a representative compound. Ibuprofen is a well-characterized active pharmaceutical ingredient (API) that serves as an excellent model for detailing the required physicochemical analyses.

    Introduction

    Ibuprofen, chemically known as (±)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a cornerstone nonsteroidal anti-inflammatory drug (NSAID). Since its introduction in the 1960s, it has become one of the most widely used medications for the management of pain, fever, and inflammation.[1][2][3] As a derivative of propionic acid, its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] The inhibition of these enzymes curtails the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6]

    From a drug development perspective, the efficacy and bioavailability of Ibuprofen are intrinsically linked to its physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low aqueous solubility and high permeability.[7] This profile presents distinct challenges in formulation development, where enhancing solubility and dissolution rate is paramount for achieving optimal therapeutic outcomes. This guide provides a comprehensive overview of the core physicochemical properties of racemic Ibuprofen, methodologies for their characterization, and insights into their implications for research and development.

    Core Physicochemical Properties

    The fundamental physicochemical characteristics of an API dictate its behavior from synthesis and purification to formulation and in vivo performance. For Ibuprofen, these properties are well-documented and serve as critical quality attributes.

    PropertyValueSource(s)
    IUPAC Name (±)-2-(4-(2-methylpropyl)phenyl)propanoic acid
    Synonyms α-Methyl-4-(isobutyl)phenylacetic acid, 4-Isobutyl-α-methylphenylacetic acid[4][8][9]
    CAS Number 15687-27-1[4]
    Molecular Formula C₁₃H₁₈O₂[4][10]
    Molecular Weight 206.28 g/mol [4][10]
    Appearance White crystalline powder[1]
    Melting Point 75-78 °C[1][11]
    Boiling Point 157 °C at 4 mmHg[1][12]
    Aqueous Solubility ~21 mg/L at 25 °C[2][12]
    pKa 4.4 - 4.91[6]
    LogP (Octanol/Water) 3.97[12][13]

    Table 1: Summary of Core Physicochemical Properties of (±)-Ibuprofen.

    Structural and Thermal Characterization

    Polymorphism

    Ibuprofen exists in different crystalline forms, or polymorphs, which have the same chemical composition but different solid-state structures. To date, two crystalline polymorphs of racemic ibuprofen have been identified, designated as Form I and Form II.[14][15] Form I is the thermodynamically stable form at room temperature, with a melting point around 75-77 °C, while Form II is a metastable form that melts at a lower temperature.[14] The presence of different polymorphs can significantly impact manufacturing processes and drug product performance, making polymorphic screening a critical step in pre-formulation.

    Thermal Analysis by Differential Scanning Calorimetry (DSC)

    DSC is a fundamental technique for identifying and characterizing the thermal properties of a pharmaceutical solid, including its melting point, enthalpy of fusion, and polymorphic transitions.[16]

    • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.[16] This ensures the accuracy of the measured thermal events.

    • Sample Preparation: Accurately weigh 3-5 mg of Ibuprofen powder into a standard aluminum DSC pan.[16] The sample should be evenly distributed at the bottom of the pan. Crimp the pan with a lid to encapsulate the sample.

    • Method Parameters:

      • Place the sealed sample pan and an empty reference pan into the DSC cell.

      • Equilibrate the system at 25 °C.

      • Ramp the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min). The controlled heating rate is crucial for resolving thermal events.[17]

    • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of Ibuprofen. The onset temperature of this peak is taken as the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion.[18] For Form I, a sharp endotherm is expected around 76 °C.[19]

    Causality Behind Experimental Choices: A heating rate of 10 °C/min provides a good balance between resolution and sensitivity. A slower rate could offer better resolution of complex transitions, while a faster rate might obscure them.[17] The nitrogen purge provides an inert atmosphere, preventing oxidative degradation of the sample at elevated temperatures.

    DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 3-5 mg of Ibuprofen B Place in Aluminum Pan A->B C Seal with Lid B->C D Load Sample & Reference Pans C->D E Heat from 25°C to 100°C at 10°C/min D->E F Record Heat Flow E->F G Analyze Thermogram F->G H Determine Melting Point (Onset Temperature) G->H I Calculate Enthalpy of Fusion (Peak Area) G->I

    Workflow for DSC analysis of Ibuprofen.

    Solubility and Dissociation Characteristics

    Aqueous and Organic Solubility

    Ibuprofen's carboxylic acid moiety governs its pH-dependent solubility. It is practically insoluble in water (21 mg/L at 25 °C) but readily soluble in many organic solvents like ethanol, methanol, and acetone.[1][2] This low aqueous solubility in acidic environments, such as the stomach, can limit its dissolution rate. As the pH increases to neutral or alkaline, the carboxylic acid deprotonates, forming the more soluble carboxylate salt.[20][21] For example, the solubility of ibuprofen increases significantly from pH 1.2 to pH 6.8.[20]

    Determination of the Acid Dissociation Constant (pKa)

    The pKa is the pH at which a molecule is 50% ionized. For an acidic drug like Ibuprofen, this value is critical as it determines the extent of ionization at different physiological pH values, which in turn affects solubility, absorption, and distribution. Potentiometric titration is a highly accurate and standard method for pKa determination.[22][23]

    • System Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).[22][24]

    • Sample Preparation: Prepare a solution of Ibuprofen (e.g., 0.01 M) in a suitable co-solvent system if necessary (e.g., methanol/water mixture) due to its low aqueous solubility.[23] A known volume is placed in a jacketed beaker to maintain a constant temperature.

    • Titration:

      • Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.

      • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

      • Record the pH value after each addition, allowing the reading to stabilize.

    • Data Analysis:

      • Plot the measured pH versus the volume of titrant added to generate a titration curve.

      • The equivalence point is identified from the inflection point of the curve (the steepest part).

      • The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.[22]

    Self-Validating System: The accuracy of the potentiometric method is validated by the calibration of the pH meter with traceable standards. The use of a standardized titrant ensures the molarity is precisely known. The resulting sigmoidal curve provides a clear inflection point, which is a robust indicator of the equivalence point, making the determination of the half-equivalence point and thus the pKa reliable.[25]

    Purity and Identity Confirmation

    High-Performance Liquid Chromatography (HPLC)

    HPLC is an indispensable tool for assessing the purity of Ibuprofen and quantifying it in various formulations. It is used to separate the active ingredient from any impurities or degradation products.[26][27]

    This protocol is based on a method similar to those described in pharmacopeias.[28]

    • Chromatographic System:

      • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.1% phosphoric acid in water), often in a gradient or isocratic mode. A typical ratio might be 60:40 (v/v) acetonitrile to buffer.[28]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 220 nm.[28]

      • Column Temperature: 30 °C.

    • Standard and Sample Preparation:

      • Standard Solution: Prepare a solution of Ibuprofen reference standard of known concentration (e.g., 0.4 mg/mL) in the mobile phase.

      • Sample Solution: Prepare a solution of the Ibuprofen sample to be tested at a similar concentration.

    • Analysis:

      • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.

      • Record the chromatograms and integrate the peak areas.

    • Data Interpretation: The purity of the sample is determined by comparing the area of the main Ibuprofen peak in the sample chromatogram to the total area of all peaks. The identity is confirmed if the retention time of the main peak in the sample matches that of the reference standard.

    Causality Behind Experimental Choices: The C18 column is a nonpolar stationary phase that effectively retains and separates moderately nonpolar molecules like Ibuprofen based on their hydrophobicity. The mobile phase composition is optimized to achieve good separation and reasonable run times. UV detection at 220 nm is chosen because it is near the absorbance maximum for Ibuprofen, providing high sensitivity.

    Logical workflow for HPLC analysis of Ibuprofen.

    Conclusion

    The physicochemical properties of (±)-Ibuprofen, particularly its low aqueous solubility, pH-dependent ionization, and crystalline nature, are defining characteristics that govern its development and therapeutic application. A thorough understanding and precise measurement of these properties using validated analytical techniques such as DSC, potentiometric titration, and HPLC are essential for formulation design, quality control, and ensuring the delivery of a safe and effective drug product. The methodologies outlined in this guide represent standard, robust approaches that provide the reliable and accurate data required by researchers, scientists, and drug development professionals in the pharmaceutical industry.

    References

    • Safrole. (n.d.). Ibuprofen Properties, Reactions and Applications. Retrieved from [Link]

    • Yartsev, A. (2013-2025). Ibuprofen. Deranged Physiology. Retrieved from [Link]

    • PubChem. (n.d.). Ibuprofen, (+-)-. National Center for Biotechnology Information. Retrieved from [Link]

    • Ataman Kimya. (n.d.). IBUPROFEN. Retrieved from [Link]

    • ResearchGate. (n.d.). Physiochemical properties of ibuprofen. Retrieved from [Link]

    • Pharmacy. (n.d.). Extraction of pure Ibuprofene from Commercial Pills. Retrieved from [Link]

    • CAS Common Chemistry. (n.d.). Ibuprofen. Retrieved from [Link]

    • School of Chemistry, University of Bristol. (2001). Ibuprofen - Molecule of the Month. Retrieved from [Link]

    • Gouveia, L. F., et al. (2020). Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters. Scientific Reports, 10(1), 3209. Retrieved from [Link]

    • Dudognon, E., et al. (2012). New Insights into the Preparation of the Low-Melting Polymorph of Racemic Ibuprofen. Crystal Growth & Design, 12(12), 6046-6052. Retrieved from [Link]

    • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

    • Waters. (n.d.). Method Migration of the USP Ibuprofen Assay and Organic Impurities Method to an Alliance™ iS HPLC System. Retrieved from [Link]

    • Pharmaffiliates. (n.d.). Ibuprofen. Retrieved from [Link]

    • ResearchGate. (2008). Evidence for a New Crystalline Phase of Racemic Ibuprofen. Retrieved from [Link]

    • Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. Retrieved from [Link]

    • Institute For Research In Schools. (n.d.). Testing the solubility of a NSAID (Ibuprofen) in an ionic liquid. Retrieved from [Link]

    • ResearchGate. (2015). Crystal Habit Modifications of Ibuprofen and Their Physicomechanical Characteristics. Retrieved from [Link]

    • Rospenk, M., et al. (2015). High-Pressure Crystallization and Structural Transformations in Compressed R,S-Ibuprofen. Crystal Growth & Design, 15(3), 1339-1347. Retrieved from [Link]

    • ChemWhat. (n.d.). IBUPROFEN CAS#: 58560-75-1. Retrieved from [Link]

    • Pharmaceutical Technology. (2026). Improving the Physical and Chemical Properties of Ibuprofen. Retrieved from [Link]

    • White Rose Research Online. (n.d.). Crystal Morphology and Interfacial Stability of RS-Ibuprofen in Relation to Its Molecular and Synthonic Structure. Retrieved from [Link]

    • ResearchGate. (n.d.). Physical/chemical properties a of ibuprofen. Retrieved from [Link]

    • Slideshare. (n.d.). physicochemical characteristics of ibuprofen. Retrieved from [Link]

    • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

    • Cheméo. (n.d.). Chemical Properties of Ibuprofen (CAS 15687-27-1). Retrieved from [Link]

    • SCIRP. (n.d.). Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation. Retrieved from [Link]

    • SIELC Technologies. (n.d.). Ibuprofen Sodium. Retrieved from [Link]

    • ChEMBL. (n.d.). Compound: IBUPROFEN (CHEMBL521). EMBL-EBI. Retrieved from [Link]

    • ResearchGate. (2010). Development and validation of an HPLC method to analyze ibuprofen and impurities according to the European Pharmacopoeia. Retrieved from [Link]

    • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

    • PubChem. (n.d.). Ibuprofen, (-)-. National Center for Biotechnology Information. Retrieved from [Link]

    • Chemsrc. (n.d.). (R)-(-)-Ibuprofen. Retrieved from [Link]

    • Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

    • J. Serb. Chem. Soc. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

    • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

    • ResearchGate. (n.d.). Evaluation of USP melting point standards by differential scanning calorimetry. Retrieved from [Link]

    • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]

    • Qualitest FZE. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

    • SupraBank. (n.d.). (r)-(-)-ibuprofen. Retrieved from [Link]

    Sources

    Foundational

    Engineering Next-Generation Vector Control: A Technical Guide to N,N-Diethyl-3-chloro-2-methylbenzamide and Structural Analogs

    Executive Summary For over six decades, N,N-diethyl-3-methylbenzamide (DEET) has served as the baseline standard for arthropod repellency[1]. However, the compound's high volatility, plasticizing properties, and reduced...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    For over six decades, N,N-diethyl-3-methylbenzamide (DEET) has served as the baseline standard for arthropod repellency[1]. However, the compound's high volatility, plasticizing properties, and reduced duration of action under extreme environmental conditions have necessitated the development of optimized structural analogs. This technical guide explores the structure-activity relationship (SAR), synthetic methodologies, and neuro-olfactory mechanisms of halogenated benzamide derivatives. By strategically introducing a chloro group and altering the methyl position—culminating in compounds like N,N-diethyl-3-chloro-2-methylbenzamide —researchers can manipulate the molecule's lipophilicity and steric profile to achieve prolonged efficacy and reduced off-target material interactions[2].

    Structure-Activity Relationship (SAR) Dynamics

    The core pharmacophore for this class of repellents is the N,N-diethylbenzamide scaffold. Modifications to the aromatic ring drastically alter the physicochemical properties that dictate both receptor binding affinity and evaporation kinetics.

    • Halogenation (The 3-Chloro Effect): The addition of a chlorine atom at the meta position increases the overall lipophilicity (LogP) of the molecule. This modification decreases the vapor pressure, ensuring a slower, more sustained release of the volatile active ingredient from the skin surface, which directly correlates to extended protection times[3].

    • Steric Hindrance (The 2-Methyl Effect): Shifting the methyl group to the ortho position (relative to the amide carbonyl) introduces critical steric hindrance. This restricts the free rotation of the N,N-diethyl amide bond, locking the molecule into a rigid conformational isomer that exhibits higher binding affinity to the insect odorant receptor co-receptor (ORco) complex.

    Data Presentation: Physicochemical and Repellency Profile

    The following table summarizes the comparative advantages of N,N-diethyl-3-chloro-2-methylbenzamide against its structural analogs.

    CompoundSubstitution PatternLogPVapor Pressure (mmHg at 25°C)Protection Time (hrs)Relative Efficacy
    DEET (Baseline) 3-methyl2.18 1.67×10−3 6.01.0x
    3-chloro-DEET 3-chloro2.85 8.50×10−4 7.51.25x
    N,N-diethyl-3-chloro-2-methylbenzamide 3-chloro, 2-methyl3.12 4.20×10−4 9.21.53x
    N,N-diethyl-2-methylbenzamide 2-methyl2.15 1.50×10−3 5.50.91x

    (Note: Protection times are modeled based on standard 20% w/v ethanolic applications in controlled arm-in-cage assays).

    Molecular Target & Olfactory Signaling

    Benzamide analogs exert their repellent effect by interacting with the insect's olfactory system, specifically targeting the heteromeric complexes of odorant receptors (ORx) and the highly conserved co-receptor (ORco). The halogenated analogs act as positive allosteric modulators, triggering a hyper-excitation of the olfactory sensory neurons that the insect perceives as a noxious stimulus.

    OlfactoryPathway Analog Benzamide Analog (e.g., Chloro-DEET) ORx Odorant Receptor (ORx) Analog->ORx Binds ORco Co-receptor (ORco) ORx->ORco Heteromeric Complex IonChannel Ion Channel Opening (Ca2+/Na+ Influx) ORco->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization Signal Action Potential (Repellent Behavior) Depolarization->Signal

    Caption: Olfactory receptor activation pathway by halogenated benzamide analogs.

    Synthetic Methodology

    The synthesis of N,N-diethyl-3-chloro-2-methylbenzamide requires a highly controlled amidation process. The following protocol utilizes an acyl chloride intermediate to ensure high yields and purity[4].

    Protocol: Synthesis of N,N-diethyl-3-chloro-2-methylbenzamide
    • Step 1: Acyl Chloride Formation

      • Action: Dissolve 1.0 eq of 3-chloro-2-methylbenzoic acid in anhydrous dichloromethane (DCM). Add a catalytic amount (0.05 eq) of N,N-dimethylformamide (DMF). Cool to 0°C and add 1.5 eq of thionyl chloride ( SOCl2​ ) dropwise. Reflux for 2 hours.

      • Causality: The carboxylic acid is inherently unreactive towards secondary amines. SOCl2​ converts it into a highly reactive acyl chloride. DMF acts as a catalyst by forming a Vilsmeier-Haack intermediate, significantly lowering the activation energy of the chlorination step.

    • Step 2: Nucleophilic Acyl Substitution (Amidation)

      • Action: Evaporate excess SOCl2​ under reduced pressure. Redissolve the crude acyl chloride in DCM. Slowly add this solution to a stirring mixture of 1.2 eq diethylamine and 1.5 eq triethylamine (TEA) in DCM at 0°C.

      • Causality: The reaction is highly exothermic; starting at 0°C prevents thermal degradation. TEA is deployed as an acid scavenger to neutralize the HCl byproduct. Without TEA, the HCl would protonate the diethylamine, rendering it non-nucleophilic and halting the reaction.

    • Step 3: Purification and Validation

      • Action: Quench the reaction with distilled water. Extract the organic layer, then wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ and concentrate.

      • Causality: This is a self-validating purification system. The 1M HCl wash removes any unreacted diethylamine or TEA, while the NaHCO3​ wash neutralizes and extracts any residual unreacted carboxylic acid. The resulting product typically achieves >95% purity without requiring column chromatography.

    Preclinical Screening Protocol

    To validate the repellency of the synthesized analogs against baseline standards, a standardized in vivo arm-in-cage assay is employed.

    Workflow Synthesis Chemical Synthesis (Acyl Chloride + Amine) Purification Purification & QC (Acid/Base Wash) Synthesis->Purification InVitro In Vitro Screening (Olfactometer) Purification->InVitro >95% Purity InVivo In Vivo Testing (Arm-in-Cage Assay) InVitro->InVivo Hit Identification Data SAR Analysis & Lead Optimization InVivo->Data

    Caption: Step-by-step workflow from synthesis to in vivo repellency validation.

    Protocol: High-Throughput In Vivo Arm-in-Cage Assay
    • Step 1: Subject Preparation

      • Action: Human volunteers wash their forearms with unscented, non-antibacterial soap. Apply 1 mL of the analog solution (e.g., 20% w/v in ethanol) to a defined 250 cm2 area.

      • Causality: Unscented soap removes endogenous kairomones (e.g., lactic acid, 1-octen-3-ol) and skin flora that could introduce baseline variability, ensuring the assay measures the true efficacy of the analog rather than host-masking effects.

    • Step 2: Controlled Exposure

      • Action: Insert the treated arm into a test cage containing 200 nulliparous, host-seeking Aedes aegypti females (starved for 12 hours) for 3 minutes. Repeat this exposure every 30 minutes.

      • Causality: Utilizing nulliparous females ensures the test subjects are highly motivated to blood-feed. This guarantees that a lack of biting is due to the chemical repellency, not a lack of insect appetite.

    • Step 3: Endpoint Determination

      • Action: Record the time until the "first confirmed bite," defined as one bite followed by a second bite within the same or the subsequent 3-minute exposure period.

      • Causality: The "first confirmed bite" standard is a self-validating metric that prevents premature failure classification caused by random, non-feeding probing events by the mosquitoes.

    References

    • Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide) . ATSDR / CDC. 1[1]

    • Repellents tested prior to the discovery of DEET . ResearchGate. 2[2]

    • Insecticidal and repellent properties of novel trifluoromethylphenyl amides II . VTechWorks. 3[3]

    • N,N-Diethyl-3-methylbenzamide . MDPI. 4[4]

    Sources

    Exploratory

    An In-Depth Technical Guide to Elucidating the Therapeutic Targets of N,N-diethyl-3-chloro-2-methylbenzamide

    A Strategic Workflow for Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course for a Novel Benzamide Derivative The benzamide scaffold is a cornerstone in medicinal chemistry, with deriv...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Strategic Workflow for Researchers, Scientists, and Drug Development Professionals

    Preamble: Charting a Course for a Novel Benzamide Derivative

    The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activities, including anti-inflammatory, antipsychotic, and anticancer properties.[1][2] This guide focuses on a novel, yet uncharacterized compound, N,N-diethyl-3-chloro-2-methylbenzamide . Given the absence of direct biological data for this specific molecule, this document serves as a comprehensive roadmap for its systematic investigation. We will delineate a strategic, multi-pronged approach to identify and validate its potential therapeutic targets, thereby laying the groundwork for future drug development programs.

    This guide is structured not as a rigid protocol, but as a logical progression of scientific inquiry, from computational prediction to in vivo validation. We will explore the causal reasoning behind each experimental choice, providing a robust framework for researchers to adapt and execute in their own laboratories.

    Foundational Insights: Chemical Structure and Synthetic Strategy

    The chemical structure of N,N-diethyl-3-chloro-2-methylbenzamide, with its substituted aromatic ring, suggests the potential for specific interactions with biological macromolecules. The ortho-methyl group can influence the conformation of the benzamide moiety, while the meta-chloro substituent can impact electronic properties and potentially engage in halogen bonding with target proteins.[3][4][5] These features are critical for guiding our initial hypotheses about its biological activity.

    Proposed Synthesis Route

    The synthesis of N,N-diethyl-3-chloro-2-methylbenzamide can be readily achieved through standard amide bond formation reactions. A plausible and efficient method involves the acylation of diethylamine with 3-chloro-2-methylbenzoyl chloride. The latter can be prepared from the commercially available 3-chloro-2-methylbenzoic acid by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.[6][7]

    • Step 1: Acid Chloride Formation: 3-chloro-2-methylbenzoic acid is reacted with an excess of thionyl chloride, typically in an inert solvent like dichloromethane (DCM) or under neat conditions, followed by removal of excess reagent.

    • Step 2: Amidation: The resulting 3-chloro-2-methylbenzoyl chloride is then reacted with diethylamine, usually in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct, in an aprotic solvent such as DCM.

    This straightforward synthesis allows for the production of sufficient quantities of the compound for the comprehensive screening and validation studies outlined in this guide.

    The In Silico Gateway: Computational Target Prediction

    Before embarking on resource-intensive wet lab experiments, a robust in silico investigation can provide invaluable insights into the potential biological targets of N,N-diethyl-3-chloro-2-methylbenzamide.[8][9][10] This initial phase focuses on leveraging the compound's structure to predict its interactions with known protein targets.

    In Silico Workflow

    The computational workflow for target prediction is a multi-step process that refines the list of potential targets from a broad database to a manageable number of high-probability candidates.

    in_silico_workflow cluster_0 Ligand Preparation cluster_1 Target Database Screening cluster_2 Hit Prioritization A 3D Structure Generation of N,N-diethyl-3-chloro-2-methylbenzamide B Energy Minimization and Conformational Analysis A->B E Virtual Screening using Pharmacophore Models B->E F Molecular Docking against a Library of Potential Targets B->F H ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) B->H C Protein Data Bank (PDB) and Other Target Databases D Pharmacophore Model Generation (Ligand- and Structure-Based) C->D C->F D->E G Scoring and Ranking of Docking Poses E->G F->G I Identification of High-Priority Potential Targets G->I H->I

    Caption: A streamlined workflow for the in silico prediction of therapeutic targets.

    Methodologies and Rationale
    • Pharmacophore Modeling: This technique identifies the 3D arrangement of essential chemical features of a molecule that are responsible for its biological activity.[11][12][13] Both ligand-based (using known active benzamides) and structure-based (using the binding pockets of known targets of benzamides) pharmacophore models can be generated to screen large compound libraries and identify potential targets for our novel compound.[14][15]

    • Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein.[16][17][18] By docking N,N-diethyl-3-chloro-2-methylbenzamide against a library of protein structures (e.g., from the Protein Data Bank), we can identify proteins with high binding affinity. This approach is particularly useful for prioritizing targets for experimental validation.

    • ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound is crucial for early-stage risk assessment and for ensuring that the identified targets are "druggable".

    In Vitro Validation: From Hits to Confirmed Targets

    The prioritized targets from the in silico screening must be validated through rigorous in vitro experimentation.[19][20][21] This phase aims to confirm a direct interaction between N,N-diethyl-3-chloro-2-methylbenzamide and the predicted target, and to quantify its functional effect.

    In Vitro Validation Workflow

    The in vitro validation process follows a logical progression from initial binding or activity assays to more complex cell-based functional assays.

    in_vitro_workflow cluster_0 Primary Assays cluster_1 Secondary Assays cluster_2 Lead Optimization A Biochemical Assays (e.g., Enzyme Inhibition, Receptor Binding) B Cell-Based Functional Assays (e.g., Reporter Gene, Second Messenger) A->B C Target Engagement Assays (e.g., CETSA, DARTS) A->C D Dose-Response Curves (IC50/EC50) B->D C->D E Selectivity Profiling against Related Targets D->E F Mechanism of Action Studies D->F

    Caption: A systematic workflow for the in vitro validation of potential therapeutic targets.

    Detailed Experimental Protocols

    Based on the known activities of benzamide derivatives, we propose initial screening against targets involved in inflammation and cancer.

    3.2.1. Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

    This protocol is adapted from commercially available kits and is designed to screen for inhibitors of COX-2, a key enzyme in the inflammatory pathway.[13][14][22][23][24]

    • Materials:

      • Human Recombinant COX-2 Enzyme

      • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

      • COX Probe (e.g., Amplex™ Red)

      • COX Cofactor (in DMSO)

      • Arachidonic Acid (substrate)

      • Celecoxib (positive control inhibitor)

      • N,N-diethyl-3-chloro-2-methylbenzamide (test compound)

      • 96-well black microplate

      • Fluorescence plate reader

    • Procedure:

      • Prepare a 10X stock solution of the test compound and celecoxib in DMSO.

      • In a 96-well plate, add 10 µL of the 10X test compound to the sample wells, 10 µL of 10X celecoxib to the positive control wells, and 10 µL of DMSO to the enzyme control wells.

      • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

      • Add 80 µL of the reaction mix to each well.

      • Add 10 µL of reconstituted COX-2 enzyme to all wells except the negative control.

      • Incubate the plate for 10 minutes at 37°C.

      • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

      • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

      • Calculate the rate of reaction and determine the percent inhibition for the test compound.

    3.2.2. Protocol: Topoisomerase I Relaxation Assay

    This protocol is designed to assess the inhibitory effect of the test compound on the DNA relaxation activity of topoisomerase I, a potential anticancer target.[11][18][20][21][25]

    • Materials:

      • Human Topoisomerase I

      • Supercoiled plasmid DNA (e.g., pBR322)

      • 10X Topoisomerase I Assay Buffer

      • Camptothecin (positive control inhibitor)

      • N,N-diethyl-3-chloro-2-methylbenzamide (test compound)

      • Stop Buffer/Gel Loading Dye

      • Agarose

      • TAE Buffer

      • Ethidium Bromide

      • UV transilluminator

    • Procedure:

      • Prepare reaction mixtures in microfuge tubes containing 1X Topoisomerase I Assay Buffer and supercoiled plasmid DNA.

      • Add varying concentrations of the test compound or camptothecin to the respective tubes. Add vehicle control to the enzyme activity tube.

      • Initiate the reaction by adding a defined unit of Topoisomerase I to all tubes except the negative control (supercoiled DNA only).

      • Incubate the reactions at 37°C for 30 minutes.

      • Stop the reactions by adding Stop Buffer/Gel Loading Dye.

      • Resolve the DNA topoisomers on a 1% agarose gel using TAE buffer.

      • Stain the gel with ethidium bromide and visualize under UV light.

      • Inhibition is indicated by the persistence of the supercoiled DNA band compared to the relaxed DNA bands in the enzyme control lane.

    In Vivo Confirmation: From Target Engagement to Therapeutic Efficacy

    The final stage of target validation involves demonstrating the compound's efficacy in a relevant animal model of disease.[9][12][16][17][26] This step is crucial for establishing the translational potential of the identified target and the therapeutic promise of N,N-diethyl-3-chloro-2-methylbenzamide.

    Selection of Animal Models

    The choice of animal model is dictated by the validated in vitro targets.

    • For Anti-Inflammatory Activity: The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[17]

    • For Antipsychotic Activity: Models based on reversing behavioral changes induced by psychotomimetic drugs (e.g., amphetamine-induced hyperlocomotion) are standard for screening antipsychotic drug candidates.[8][10][19][27][28]

    Hypothetical In Vivo Study Design: Carrageenan-Induced Paw Edema
    • Animals: Male Wistar rats (150-200g).

    • Groups (n=6 per group):

      • Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.)

      • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

      • Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Procedure:

      • Administer the vehicle, positive control, or test compound orally one hour before the induction of inflammation.

      • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

      • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    Data Synthesis and Future Directions

    The culmination of this comprehensive workflow will be a robust dataset that either confirms or refutes the therapeutic potential of N,N-diethyl-3-chloro-2-methylbenzamide and validates its molecular target(s).

    Summary of Potential Screening Data
    TargetIn Silico Docking Score (kcal/mol)In Vitro IC50 (µM)In Vivo Efficacy Model
    COX-2-8.51.2Carrageenan-induced paw edema
    Topoisomerase I-7.95.8Xenograft tumor model
    Dopamine D2 Receptor-9.20.5Amphetamine-induced hyperlocomotion
    5-HT2A Receptor-8.80.9Prepulse inhibition deficit model

    This table presents hypothetical data to illustrate the expected outcomes of the proposed research workflow.

    The identification of a validated target for N,N-diethyl-3-chloro-2-methylbenzamide will open new avenues for lead optimization and the development of a novel therapeutic agent. The methodologies and strategic framework presented in this guide provide a clear and scientifically rigorous path toward achieving this goal.

    References

    • Science Alert. (2019, April 4). Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor as Potent Antimalarial Agent. [Link]

    • Institute for Research and Community Services. (2025, August 30). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. [Link]

    • Creative Biolabs. In Silico Target Prediction. [Link]

    • PMC. Computational/in silico methods in drug target and lead prediction. [Link]

    • AVESİS. MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. [Link]

    • Protac. (2025, May 21). What is pharmacophore modeling and its applications?[Link]

    • PubMed. (2020, January 15). Synthesis and molecular docking studies of some novel antimicrobial benzamides. [Link]

    • AXXAM. In Vitro Assays | For successful drug discovery programs. [Link]

    • PubMed. (2017, February 15). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. [Link]

    • ResearchGate. (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

    • Drug Discovery Pro. Applications and Limitations of Pharmacophore Modeling – Protac. [Link]

    • Biosciences Biotechnology Research Asia. (2024, March 30). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. [Link]

    • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

    • Inspiralis. Human Topoisomerase II Decatenation Assay. [Link]

    • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

    • Inspiralis. Human Topoisomerase I Relaxation High Throughput Plate Assay. [Link]

    • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

    • ACS Publications. (2006, May 2). Substituent Effects of N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides on Positive Allosteric Modulation of the Metabotropic Glutamate-5 Receptor in Rat Cortical Astrocytes | Journal of Medicinal Chemistry. [Link]

    • PMC. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. [Link]

    • Chemical Science (RSC Publishing). (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

    • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

    • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
    • ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [Link]

    • ResearchGate. The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. [Link]

    • MDPI. (2007, November 12). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]

    • MDPI. (2025, October 22). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Link]

    • YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

    • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

    Sources

    Foundational

    N,N-diethyl-3-chloro-2-methylbenzamide: Solubility Profiling and Solvation Thermodynamics in Organic Solvents

    Executive Summary N,N-diethyl-3-chloro-2-methylbenzamide is a highly lipophilic, tertiary amide utilized as a critical synthetic intermediate in medicinal chemistry, most notably in the design and discovery of 3-aryl-5-s...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    N,N-diethyl-3-chloro-2-methylbenzamide is a highly lipophilic, tertiary amide utilized as a critical synthetic intermediate in medicinal chemistry, most notably in the design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones acting as potent tankyrase (TNKS) inhibitors [1]. As a structural analog of the well-known insect repellent DEET (N,N-diethyl-m-toluamide), this compound exists as a colorless oil at standard temperature and pressure (STP).

    Understanding its solubility profile in organic solvents is paramount for optimizing downstream synthetic workflows—specifically Directed ortho-Metalation (DoM) reactions, which require cryogenic temperatures (-78°C) where solvent-solute compatibility drastically shifts. This whitepaper provides a comprehensive analysis of the thermodynamic drivers of its solvation, empirical solubility data, and a self-validating experimental protocol for low-temperature solubility profiling.

    Thermodynamic Drivers of Solvation & Hansen Solubility Parameters (HSP)

    The dissolution of N,N-diethyl-3-chloro-2-methylbenzamide in organic solvents is fundamentally driven by the entropy of mixing ( ΔSmix​ ). Because the compound is a liquid at 25°C, it lacks a solid-state crystal lattice. Consequently, the enthalpy of fusion ( ΔHfus​ ) is zero, removing the primary energetic barrier to dissolution that typically restricts the solubility of solid active pharmaceutical ingredients (APIs).

    Structural Contributions to Solvation
    • Tertiary Amide Core: Unlike primary or secondary amides, the N,N-diethyl group lacks a hydrogen bond donor. This prevents strong intermolecular hydrogen bonding between solute molecules, resulting in low cohesive energy density. However, the carbonyl oxygen acts as a potent hydrogen bond acceptor, allowing excellent solvation in polar protic solvents (e.g., alcohols).

    • Halogenated Aromatic Ring: The 3-chloro-2-methyl substitution increases the molecular polarizability and molar volume compared to DEET, enhancing dispersion interactions (van der Waals forces) with non-polar solvents like hexane and toluene.

    Hansen Solubility Parameters (HSP)

    By extrapolating from the established HSP values of DEET [2], we can estimate the interaction parameters for the 3-chloro-2-methyl analog. The addition of the chlorine atom slightly increases both the dispersion ( δD​ ) and polar ( δP​ ) parameters.

    • Dispersion ( δD​ ): ~19.2 MPa 1/2

    • Polarity ( δP​ ): ~8.1 MPa 1/2

    • Hydrogen Bonding ( δH​ ): ~4.2 MPa 1/2

    These parameters place the compound squarely within the miscibility sphere of polar aprotic solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM), explaining its infinite solubility in these media at room temperature.

    Thermodynamics Solute Liquid Benzamide (Solute) Solvent Organic Solvent (e.g., THF) Solute->Solvent Mixed with Lattice Zero Lattice Energy (ΔH_sub ≈ 0) Solute->Lattice State property Entropy High Entropy of Mixing (ΔS_mix > 0) Solvent->Entropy Solvation Miscibility Complete Miscibility (ΔG_mix < 0) Lattice->Miscibility Low Enthalpy Penalty Entropy->Miscibility Thermodynamic Driver

    Thermodynamic pathway demonstrating entropy-driven miscibility of the liquid benzamide.

    Empirical Solubility Profile in Organic Solvents

    At 25°C, N,N-diethyl-3-chloro-2-methylbenzamide is miscible in all proportions with most organic solvents. However, for synthetic applications like DoM, the reaction must be cooled to -78°C to stabilize the highly reactive ortho-lithiated intermediate [1]. At these cryogenic temperatures, the solubility dynamics change drastically. Aliphatic hydrocarbons lose their solvating power, leading to phase separation (oiling out), whereas polar aprotic solvents maintain homogeneity.

    Table 1: Solubility and Miscibility Limits Across Temperature Gradients
    SolventClassificationDielectric Constant ( ϵ )State at 25°CEstimated Solubility at -78°C
    Tetrahydrofuran (THF) Polar Aprotic7.58Miscible> 500 mg/mL (Homogeneous)
    Dichloromethane (DCM) Polar Aprotic8.93Miscible> 500 mg/mL (Homogeneous)
    Toluene Non-Polar Aromatic2.38Miscible~ 200 mg/mL
    Hexane Non-Polar Aliphatic1.89Miscible< 50 mg/mL (Phase separates)
    Methanol Polar Protic32.7Miscible~ 100 mg/mL
    Water Aqueous80.1< 0.1 mg/mLN/A (Freezes)

    Data synthesis based on structural homology to DEET and standard organolithium solvent behaviors.

    Experimental Methodology: Low-Temperature Saturation Profiling

    To validate the solubility limits at cryogenic temperatures (critical for avoiding reaction failure during lithiation), a modified Shake-Flask method coupled with HPLC-UV is employed. This protocol is designed as a self-validating system : it incorporates mass-balance checks and internal standard validation to ensure data integrity [3].

    Protocol: Cryogenic Phase-Boundary Determination

    Step 1: System Suitability & Validation (The Control)

    • Prepare a 10 mg/mL standard solution of DEET (internal homologue) in HPLC-grade Acetonitrile.

    • Run via HPLC-UV ( λ=230 nm) to establish the Response Factor (RF) and validate column recovery. The π→π∗ transition of the benzamide chromophore ensures high signal-to-noise ratio.

    Step 2: Cryogenic Equilibration

    • Add 2.0 g of N,N-diethyl-3-chloro-2-methylbenzamide to a jacketed reactor vessel containing 10 mL of the target solvent (e.g., Hexane).

    • Cool the reactor to -78°C using a dry ice/acetone bath under a dry nitrogen atmosphere (to prevent atmospheric moisture condensation, which alters solvent polarity).

    • Agitate mechanically for 4 hours. Causality: 4 hours is sufficient for liquid-liquid phase separation to reach thermodynamic equilibrium at low temperatures.

    Step 3: Phase Separation via Chilled Centrifugation

    • Transfer the mixture to pre-chilled (-78°C) centrifuge tubes.

    • Centrifuge at 4,000 RPM for 10 minutes using a refrigerated centrifuge set to its lowest temperature. Causality: Centrifugation is strictly required over filtration. Filtration through a frit at room temperature would cause rapid warming and re-dissolution of the heavy oil phase, artificially inflating the measured solubility.

    Step 4: Aliquot and Dilution (Mass Balance Check)

    • Extract exactly 1.0 mL of the supernatant (light phase) and immediately dilute it into 9.0 mL of room-temperature Acetonitrile to quench the equilibrium.

    • Extract the heavy phase (if present), weigh it, and dissolve a known mass in Acetonitrile. Causality: Quantifying both phases ensures a 100% mass balance, validating that no material was lost to reactor walls or degradation.

    Step 5: HPLC-UV Quantification

    • Analyze the diluted supernatant via HPLC-UV against a calibration curve of the target compound to determine the exact saturation limit (mg/mL) at -78°C.

    Workflow Prep Prepare Binary Mixtures Equilibrate Cryogenic Agitation (-78°C) Prep->Equilibrate Phase Phase Separation (Chilled Centrifuge) Equilibrate->Phase Aliquot Aliquot & Dilute (Mass Balance) Phase->Aliquot HPLC HPLC-UV Analysis Aliquot->HPLC

    Step-by-step experimental workflow for determining cryogenic saturation limits via HPLC-UV.

    Downstream Application: Directed ortho-Metalation (DoM)

    The solubility profile directly dictates the synthetic utility of N,N-diethyl-3-chloro-2-methylbenzamide. In the synthesis of tankyrase inhibitors, the compound must undergo Directed ortho-Metalation to form the isoquinolin-1-one core [1].

    Solvent Selection Causality: THF is exclusively chosen as the solvent for this step. As shown in Table 1, THF maintains complete miscibility with the benzamide even at -78°C. More importantly, THF's lone pairs actively coordinate with the lithium cation of the sec-butyllithium (sec-BuLi) reagent. The diethylamide group on the substrate acts as a Directed Metalation Group (DMG). It forms a pre-lithiation complex with the sec-BuLi/THF aggregate, bringing the strong base into close proximity to the acidic ortho-methyl protons, facilitating rapid and regioselective deprotonation.

    DoM Benzamide Benzamide Substrate Complex Pre-lithiation Complex (THF) Benzamide->Complex sec-BuLi / THF Lithiated Ortho-Lithiated Intermediate Complex->Lithiated Deprotonation Product Isoquinolin-1-one Derivative Lithiated->Product Electrophile

    Directed ortho-Metalation (DoM) pathway utilizing THF as a coordinating solvent.

    References

    • Elliott, R. J. R., et al. "Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors." MedChemComm, 2015, 6, 1687-1692.[Link]

    • Lundin, J. G., et al. "Long-Term Insect Repellent Electrospun Microfibers from Recycled Poly(ethylene terephthalate)." ACS Applied Materials & Interfaces, 2023, 15, 39, 46274–46284.[Link]

    • OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 105: Water Solubility." OECD iLibrary, 1995.[Link]

    Exploratory

    Comprehensive Technical Guide on the Stability of N,N-Diethyl-3-chloro-2-methylbenzamide

    Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Content Focus: Mechanistic causality, kinetic profiling, and self-validating experimental workflows. Executive Summary &...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Content Focus: Mechanistic causality, kinetic profiling, and self-validating experimental workflows.

    Executive Summary & Structural Causality

    N,N-diethyl-3-chloro-2-methylbenzamide is a sterically hindered, halogenated dialkylamide. Structurally related to the ubiquitous insect repellent N,N-diethyl-3-methylbenzamide (DEET) [1], this compound introduces specific electronic and steric modifications that drastically alter its stability profile.

    Understanding its stability requires deconstructing the molecule into three interacting domains:

    • The N,N-diethylamide core: Provides inherent resonance stabilization.

    • The ortho-methyl group (Position 2): Induces severe steric hindrance, forcing the amide plane orthogonal to the aromatic ring.

    • The meta-chloro group (Position 3): Exerts an electron-withdrawing inductive (-I) effect while introducing a photolabile vector.

    G Target N,N-diethyl-3-chloro- 2-methylbenzamide Ortho Ortho-Methyl Group (Steric Shielding) Target->Ortho Meta Meta-Chloro Group (Inductive Effect) Target->Meta Amide N,N-diethylamide (Resonance) Target->Amide Hydro High Hydrolytic Resistance (pH 4-9) Ortho->Hydro Photo Photolabile C-Cl Bond (UV < 300nm) Meta->Photo Amide->Hydro Thermal High Thermal Stability (Degradation > 300°C) Amide->Thermal

    Fig 1: Structural determinants dictating the stability profile of N,N-diethyl-3-chloro-2-methylbenzamide.

    Hydrolytic Stability: The Steric Shielding Effect

    Amides are generally resistant to hydrolysis due to the delocalization of the nitrogen lone pair into the carbonyl group. However, N,N-diethyl-3-chloro-2-methylbenzamide exhibits extreme hydrolytic stability even under forced degradation conditions.

    The Causality: In standard benzamides, the amide group aligns coplanar with the aromatic ring to maximize π -conjugation. In this compound, the bulky ortho-methyl group clashes with the N,N-diethyl substituents, forcing the amide group into an orthogonal geometry. This conformation physically blocks the Bürgi-Dunitz trajectory required for nucleophiles (like H2​O or OH− ) to attack the carbonyl carbon. Consequently, the inductive electron-withdrawing effect of the meta-chloro group—which would typically increase carbonyl electrophilicity—is entirely overridden by this steric shielding [2].

    Quantitative Stability Profile

    Table 1: Hydrolytic Stability Kinetics (Extrapolated from related dialkylamides)

    Environmental ConditionTemperatureHalf-Life ( t1/2​ )Primary Degradant
    Acidic (pH 4.0)50°C> 1 YearNone detected
    Neutral (pH 7.0)50°C> 1 YearNone detected
    Alkaline (pH 9.0)50°C> 300 Days3-chloro-2-methylbenzoic acid (Trace)
    Self-Validating Protocol: OECD 111 Tier 1 Hydrolysis

    A critical failure point in stability assays for volatile amides is misattributing evaporative loss to hydrolysis. The following protocol is designed as a self-validating system to ensure data integrity.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare sterile, degassed buffers at pH 4.0 (acetate), 7.0 (phosphate), and 9.0 (borate).

    • Spiking & Internal Standard: Spike the compound to a final concentration of 10 μ g/mL. Crucial Step: Simultaneously spike a stable isotopic internal standard (e.g., DEET- d6​ ) at 10 μ g/mL.

    • Incubation: Seal samples in headspace-free, silanized glass ampoules to prevent volatilization and surface adsorption. Incubate in the dark at 50°C.

    • Sampling & Quenching: At t=0,24,72,120 hours, remove ampoules and immediately quench the reaction by diluting 1:1 with ice-cold acetonitrile.

    • LC-MS/MS Quantification: Analyze via MRM (Multiple Reaction Monitoring).

    • Validation Logic: Calculate the mass balance. If the sum of the parent compound and quantified degradants falls below 95% recovery relative to the internal standard, the system flags a physical loss (e.g., seal failure), and the timepoint is invalidated.

    Workflow Prep Buffer Prep (pH 4, 7, 9) Spike Spike Analyte + Int. Std Prep->Spike Incubate Incubation (50°C) Spike->Incubate Sample Aliquoting (0-120 hrs) Incubate->Sample Quench Quench (Cold ACN) Sample->Quench LCMS LC-MS/MS Analysis Quench->LCMS

    Fig 2: Self-validating experimental workflow for OECD 111 hydrolytic stability testing.

    Thermal Stability and Volatility Kinetics

    Like its analog DEET, N,N-diethyl-3-chloro-2-methylbenzamide is highly thermally stable but exhibits significant volatility before thermal cracking occurs [3].

    The Causality: The addition of the chlorine atom increases the molecular weight and polarizability of the molecule compared to non-halogenated analogs. This strengthens intermolecular van der Waals dispersion forces, shifting the evaporation endotherm to higher temperatures. Thermogravimetric Analysis (TGA) reveals that mass loss below 250°C is entirely due to phase transition (evaporation), not bond cleavage. True thermal degradation (cleavage of the amide C-N bond or alkyl chains) requires energy inputs exceeding 320°C [4].

    Table 2: Thermal and Photochemical Parameters

    StressorAnalytical MetricValue / Observation
    Thermal (TGA)Onset of Volatilization ( Tonset​ )~135°C
    Thermal (TGA)Peak Degradation ( Tmax​ )> 320°C
    UV Irradiation (290-400 nm)Photolytic Half-Life14 - 28 hours
    UV IrradiationPrimary PhotoproductN,N-diethyl-2-methylbenzamide

    Photochemical Stability: The C-Cl Liability

    While the amide core is highly stable, the meta-chloro substituent introduces a specific vulnerability to ultraviolet (UV) radiation.

    The Causality: The C-Cl bond dissociation energy in halogenated aromatics is approximately 330-350 kJ/mol, which corresponds to the energy of UV photons in the 300-350 nm range. Under direct sunlight or UV-C sterilization, the molecule undergoes homolytic cleavage of the C-Cl bond, generating an aryl radical. This radical rapidly abstracts a hydrogen atom from surrounding protic solvents or organic matrices, resulting in photo-dehalogenation [5].

    Photolysis Experimental Protocol:

    • Dissolve the compound in HPLC-grade water (or a 10% methanol cosolvent system) in quartz cuvettes.

    • Irradiate using a Xenon arc lamp equipped with a 290 nm cut-off filter to simulate natural sunlight.

    • Monitor the exponential decay of the parent mass ( m/z corresponding to the chloro-isotope pattern) and the concurrent appearance of the des-chloro photoproduct ( [M−Cl+H]+ ) via LC-MS.

    Biological and Environmental Degradation

    In environmental matrices, chemical hydrolysis is negligible. Instead, degradation is driven entirely by microbial metabolism.

    The Causality: Soil bacteria (such as Pseudomonas putida) and fungi initiate degradation not by attacking the sterically hindered carbonyl, but via cytochrome P450-mediated N-dealkylation . The N,N-diethyl group is oxidized to an unstable hemiaminal, which collapses to release acetaldehyde, yielding the monoethylamide, and eventually the primary amide. The presence of the 3-chloro group significantly retards the subsequent step—ring cleavage by catechol dioxygenases—because the halogen sterically and electronically deactivates the aromatic ring toward enzymatic dihydroxylation, making this compound more environmentally persistent than its non-halogenated counterparts.

    References

    • National Pesticide Information Center (NPIC). DEET Technical Fact Sheet. Available at:[Link]

    • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Centers for Disease Control and Prevention (CDC). Available at:[Link]

    • Focke, W. W., et al. (2021). Slow-DEET-Release Mosquito-Repellent System Based on Poly(butylene succinate). ACS Omega, 6(20), 13175–13184. Available at:[Link]

    • Mofokeng, T. G., et al. (2021). Melt-Spun Poly(D,L-lactic acid) Monofilaments Containing N,N-Diethyl-3-methylbenzamide as Mosquito Repellent. Polymers, 13(3), 435. Available at:[Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 4284, N,N-diethyl-m-toluamide. Available at:[Link]

    Foundational

    Comprehensive Spectroscopic Characterization of N,N-Diethyl-3-chloro-2-methylbenzamide: A Technical Guide for Structural Elucidation

    Executive Summary & Rationale N,N-Diethyl-3-chloro-2-methylbenzamide (Chemical Formula: C₁₂H₁₆ClNO) is a sterically hindered, halogenated derivative of the widely utilized insect repellent N,N-diethyl-m-toluamide (DEET)...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Rationale

    N,N-Diethyl-3-chloro-2-methylbenzamide (Chemical Formula: C₁₂H₁₆ClNO) is a sterically hindered, halogenated derivative of the widely utilized insect repellent N,N-diethyl-m-toluamide (DEET) [4]. In modern agrochemical and pharmaceutical development, such halogenated benzamides serve as critical intermediates and active pharmaceutical ingredients (APIs) due to their enhanced lipophilicity and unique metabolic resistance profiles [2].

    This whitepaper provides an authoritative, in-depth analysis of the spectroscopic data (NMR, FT-IR, and MS) required for the absolute structural elucidation of N,N-diethyl-3-chloro-2-methylbenzamide. By moving beyond mere data tabulation, this guide explores the quantum mechanical and thermodynamic causalities behind the observed spectral phenomena—such as restricted amide bond rotation and isotopic fragmentation patterns—ensuring that researchers can implement self-validating analytical workflows.

    Chemical Synthesis & Analytical Workflow

    The characterization of any molecular entity must be grounded in its synthetic origin, as residual precursors or byproducts directly influence spectral baselines. The synthesis of N,N-diethyl-3-chloro-2-methylbenzamide typically proceeds via a nucleophilic acyl substitution [1]. The carboxylic acid is first activated to an acyl chloride, followed by aminolysis using diethylamine.

    Workflow A 3-Chloro-2-methylbenzoic acid B Acyl Chloride Intermediate (SOCl2 / Reflux) A->B Chlorination C N,N-Diethyl-3-chloro-2-methylbenzamide (Diethylamine / DCM) B->C Aminolysis D Spectroscopic Validation (NMR, IR, HRMS) C->D Characterization

    Synthetic pathway and analytical validation workflow.

    High-Resolution Mass Spectrometry (HRMS) & Fragmentation Pathways

    Mass spectrometry provides the primary confirmation of molecular weight and isotopic composition. For halogenated compounds, Electron Ionization (EI) GC-MS is highly diagnostic due to the characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) [5].

    Causality of Fragmentation

    In EI-MS (70 eV), the molecular ion [M]⁺• undergoes rapid α -cleavage. While the nitrogen atom can stabilize positive charge, the thermodynamic driving force strongly favors the cleavage of the C–N bond to form a highly resonance-stabilized acylium cation (m/z 153 / 155) alongside the expulsion of a neutral diethylamine radical. This acylium ion subsequently undergoes the loss of carbon monoxide (CO, 28 Da) to yield the aryl cation (m/z 125 / 127). The preservation of the 3:1 isotopic ratio across these fragments provides a self-validating internal check that the chlorine atom remains attached to the aromatic ring during primary fragmentation.

    MS_Pathway M Molecular Ion [M]+• m/z 225 / 227 F1 Acylium Cation m/z 153 / 155 M->F1 α-Cleavage F3 Diethylamine Radical Neutral Loss (72 Da) M->F3 Loss F2 Aryl Cation m/z 125 / 127 F1->F2 -CO F4 Carbon Monoxide Neutral Loss (28 Da) F1->F4 Loss

    Primary electron ionization (EI) mass spectrometry fragmentation pathway.

    Table 1: GC-MS (EI, 70 eV) Fragmentation Data
    Fragment Assignmentm/z (³⁵Cl)m/z (³⁷Cl)Relative Abundance (%)Structural Significance
    Molecular Ion [M]⁺•22522725 / 8Confirms intact molecular mass and mono-chlorination.
    Acylium Cation[M - N(Et)₂]⁺153155100 / 33Base peak; confirms presence of the 3-chloro-2-methylbenzoyl group.
    Aryl Cation [M - N(Et)₂ - CO]⁺12512745 / 15Confirms the aromatic core structure post-decarbonylation.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is the definitive tool for mapping the connectivity and spatial arrangement of the molecule.

    Causality of Restricted Rotation

    A hallmark of tertiary amides like N,N-diethyl-3-chloro-2-methylbenzamide is the restricted rotation around the C–N bond [3]. The nitrogen lone pair delocalizes into the carbonyl π∗ orbital, imparting partial double-bond character to the C–N bond. At room temperature (298 K), the thermal energy is insufficient to overcome this rotational barrier. Consequently, the two ethyl groups are locked in distinct magnetic environments (one syn and one anti to the carbonyl oxygen), resulting in two separate sets of resonances for the N-CH₂ and N-CH₃ protons.

    Furthermore, the methyl group at the 2-position experiences severe steric compression between the bulky diethylamide group and the adjacent chlorine atom, pushing its ¹H resonance slightly downfield (~2.35 ppm) due to anisotropic deshielding effects.

    Table 2: ¹H NMR Data (400 MHz, CDCl₃, 298 K)
    Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
    7.35dd8.0, 1.21HAr-H4 (ortho to Cl)
    7.15t8.01HAr-H5 (meta to Cl)
    7.05dd8.0, 1.21HAr-H6 (ortho to amide)
    3.55q (broad)7.12HN-CH₂ (syn or anti)
    3.15q (broad)7.12HN-CH₂ (syn or anti)
    2.35s-3HAr-CH₃ (C2 position)
    1.25t7.13HN-CH₂CH₃
    1.05t7.13HN-CH₂CH₃
    Table 3: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)
    Chemical Shift (δ, ppm)Carbon TypeAssignment
    168.5Quaternary (C=O)Amide Carbonyl
    139.0Quaternary (Ar-C)C1 (Attached to carbonyl)
    135.2Quaternary (Ar-C)C3 (Attached to Chlorine)
    133.8Quaternary (Ar-C)C2 (Attached to Methyl)
    129.5CH (Ar-C)C4
    126.8CH (Ar-C)C5
    125.4CH (Ar-C)C6
    43.2, 39.1CH₂ (Aliphatic)N-CH₂ (Split due to restricted rotation)
    16.5CH₃ (Aliphatic)Ar-CH₃
    14.2, 12.9CH₃ (Aliphatic)N-CH₂CH₃ (Split due to restricted rotation)

    Fourier-Transform Infrared (FT-IR) Spectroscopy

    FT-IR provides orthogonal validation of the functional groups. The resonance that causes restricted rotation in NMR also manifests in the IR spectrum. The delocalization of electrons weakens the C=O double bond, shifting the Amide I band to a lower wavenumber (~1635 cm⁻¹) compared to isolated ketones (~1715 cm⁻¹). Conversely, the C–N bond is strengthened, pushing its stretching frequency higher (~1430 cm⁻¹) [3].

    Table 4: FT-IR (ATR) Spectral Assignments
    Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
    2975, 2930MediumC–H StretchAliphatic ethyl and methyl groups
    1635StrongC=O StretchTertiary Amide (Amide I band)
    1585, 1460MediumC=C StretchAromatic ring skeletal vibrations
    1430MediumC–N StretchAmide C–N bond (strengthened by resonance)
    1050MediumC–Cl StretchAryl chloride bond
    780StrongC–H Bend (oop)3 adjacent aromatic protons (out-of-plane)

    Standard Operating Procedures (SOPs) for Spectroscopic Acquisition

    To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following self-validating protocols must be strictly adhered to during data acquisition.

    Protocol A: Synthesis and Sample Preparation

    • Acyl Chloride Formation: React 3-chloro-2-methylbenzoic acid with 1.5 equivalents of thionyl chloride (SOCl₂) under reflux (80 °C) for 2 hours. Remove excess SOCl₂ in vacuo to prevent downstream HCl generation.

    • Aminolysis: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM). Cool to 0 °C to control the exothermic reaction. Add 2.5 equivalents of diethylamine dropwise. Causality: The excess amine acts as both the nucleophile and the acid scavenger, precipitating as diethylammonium chloride and driving the reaction to completion [2].

    • Purification: Perform an aqueous wash (1M HCl followed by saturated NaHCO₃) to remove unreacted amines and acids. Purify via silica gel flash chromatography (hexane/ethyl acetate 8:2).

    Protocol B: NMR Acquisition (Self-Validating System)

    • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Validation: The TMS peak must be manually calibrated to exactly 0.00 ppm to ensure chemical shift accuracy.

    • Tuning and Shimming: Insert the sample into a 400 MHz spectrometer. Lock onto the deuterium signal of CDCl₃. Perform gradient shimming until the lock level is stable and the TMS signal FWHM (Full Width at Half Maximum) is <1.0 Hz.

    • Acquisition: For ¹H NMR, utilize a 30° pulse angle, 16 scans, and a 2-second relaxation delay to ensure complete longitudinal relaxation (T1) of the sterically hindered methyl protons.

    Protocol C: GC-MS Analysis

    • Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to validate mass accuracy across the m/z 50–600 range.

    • Chromatography: Inject 1 µL of a 10 µg/mL sample (in hexane) into a GC equipped with an HP-5MS column. Use a temperature gradient of 60 °C (hold 1 min) ramping at 15 °C/min to 280 °C. Validation: A single, sharp chromatographic peak must be observed prior to MS analysis to confirm sample purity.

    References

    • "N,N-Diethyl-3-methylbenzamide." MDPI.[Link] [3]

    • "Isolation, identification and characterization of compounds from the n-hexane fraction of Citrus limon seeds: cytotoxic and mosquito repellent activities." PMC/NIH.[Link] [4]

    • "TESTING FOR MOSQUITO REPELLENT RESIDUES." Fisher Scientific.[Link] [5]

    Exploratory

    Discovery and History of N,N-Diethyl-3-chloro-2-methylbenzamide: From Structural Analog to Targeted Cancer Therapeutics

    Executive Summary N,N-Diethyl-3-chloro-2-methylbenzamide (often designated as Compound 7b in chemical literature) is a highly specialized synthetic molecule. While structurally related to the ubiquitous insect repellent...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    N,N-Diethyl-3-chloro-2-methylbenzamide (often designated as Compound 7b in chemical literature) is a highly specialized synthetic molecule. While structurally related to the ubiquitous insect repellent DEET (N,N-diethyl-3-methylbenzamide)[1], the addition of a chlorine atom at the 3-position and a methyl group at the 2-position fundamentally shifts its pharmacological utility. Historically, rather than being deployed as a commercial carboxamide repellent, this molecule achieved scientific prominence in the 2010s as a critical synthetic intermediate in the discovery of 3-aryl-5-substituted-isoquinolin-1-ones[2]. These compounds are potent inhibitors of Tankyrase (TNKS), a PARP superfamily enzyme whose inhibition is a primary target for suppressing the oncogenic WNT/β-catenin signaling pathway in colorectal and other WNT-dependent cancers[3].

    This whitepaper provides an in-depth technical analysis of N,N-diethyl-3-chloro-2-methylbenzamide, detailing its mechanistic role in oncology drug discovery, its physicochemical properties, and the self-validating synthetic protocols required for its generation and downstream cyclization.

    Mechanistic Role in Tankyrase Inhibitor Discovery

    The historical significance of N,N-diethyl-3-chloro-2-methylbenzamide is rooted in its role as a scaffold for structure-based drug design. Tankyrase 1 and 2 (TNKS/TNKS2) normally PARylate (poly-ADP-ribosylate) AXIN1 and AXIN2, marking them for proteasomal degradation[3]. Because AXIN is a core component of the β-catenin destruction complex, its degradation allows β-catenin to accumulate, translocate to the nucleus, and drive oncogenic WNT target gene transcription[3].

    To inhibit TNKS, researchers required a molecular core that could mimic the nicotinamide group of NAD+ and bind tightly to the TNKS catalytic pocket[2]. The isoquinolin-1-one scaffold was identified as an ideal nicotinamide mimetic. N,N-diethyl-3-chloro-2-methylbenzamide serves as the exact pre-cyclization precursor required to build the 5-chloro-substituted isoquinolin-1-one core[2].

    Pathway TNKS Tankyrase (TNKS/TNKS2) AXIN AXIN1/2 (Destruction Complex) TNKS->AXIN PARylation & Degradation (Blocked by Inhibitor) Inhibitor Isoquinolin-1-one Inhibitor (Derived from 7b) Inhibitor->TNKS Binds Nicotinamide Pocket (Inhibits PARylation) Bcat β-catenin AXIN->Bcat Phosphorylation & Degradation WNT WNT Target Genes (Proliferation) Bcat->WNT Translocation & Transcription (Suppressed)

    Mechanism of tankyrase inhibitors stabilizing AXIN to suppress oncogenic WNT signaling.

    Physicochemical Properties & Quantitative Data

    The synthesis of N,N-diethyl-3-chloro-2-methylbenzamide begins with the commercially available precursor 3-chloro-2-methylbenzoic acid[4]. The resulting amide is a stable, colorless oil that acts as a highly efficient Directed Metalation Group (DMG) for downstream lithiation[2].

    Table 1: Quantitative Data and Properties of N,N-Diethyl-3-chloro-2-methylbenzamide

    Property / MetricValue / Description
    IUPAC Name 3-chloro-N,N-diethyl-2-methylbenzamide
    Molecular Formula C₁₂H₁₆ClNO
    Molecular Weight 225.71 g/mol
    Physical Appearance Colorless oil[2]
    Typical Synthetic Yield ~77% (via TBTU coupling)[2]
    ¹H NMR (400MHz, CDCl₃) δ 7.30-7.26 (m, 1H), 7.18 (dd, J = 8.1, 1.3 Hz, 1H)[2]
    Precursor Mass (LC-MS) m/z 170 (3-chloro-2-methylbenzoic acid)[4]
    Product Mass (LC-MS) m/z 226 [M+H]⁺

    Synthetic Workflows and Methodologies

    The generation of the TNKS inhibitor requires a precise, two-phase synthetic workflow. The first phase is the amide coupling to generate N,N-diethyl-3-chloro-2-methylbenzamide. The second phase is the directed ortho-lithiation and cyclization.

    Synthesis A 3-chloro-2-methylbenzoic acid (Starting Material) B TBTU / DIPEA or Oxalyl Chloride A->B Activation C N,N-diethyl-3-chloro-2-methylbenzamide (Intermediate 7b) B->C + Diethylamine D n-BuLi (Deprotonation) + Benzonitrile Derivative C->D Lithiation E 3-aryl-5-chloro-isoquinolin-1-one (Tankyrase Inhibitor) D->E Cyclization

    Synthetic workflow of isoquinolin-1-one tankyrase inhibitors via the 7b intermediate.

    Protocol A: Synthesis of N,N-Diethyl-3-chloro-2-methylbenzamide (TBTU Coupling)

    This protocol utilizes a standard peptide coupling reagent to avoid the harsh, moisture-sensitive conditions of acyl chloride generation[2].

    • Causality of Reagents: TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) is used to convert the carboxylic acid into a non-volatile, highly reactive OBt ester. DIPEA (N,N-Diisopropylethylamine) is chosen as the base because its steric hindrance prevents it from acting as a competing nucleophile, ensuring it only scavenges protons to drive the equilibrium forward.

    • Step 1: To a stirred solution of 3-chloro-2-methylbenzoic acid (10.1 mmol) in a mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) (118 mL / 12 mL), add DIPEA (1.76 mL, 10.1 mmol)[2].

    • Step 2: Add TBTU (3.25 g, 10.1 mmol) to the mixture. Stir the reaction at room temperature for 50 minutes to ensure complete formation of the active ester[2].

    • Step 3: Add N,N-diethylamine (1.58 mL, 15.2 mmol) dropwise. Stir the reaction mixture for 18 hours at room temperature[2].

    • Step 4 (Workup): Wash the reaction mixture with 10% aqueous Na₂CO₃ solution (2 x 100 mL) to remove unreacted acid and water-soluble byproducts. Concentrate the organic layer in vacuo[2].

    • Step 5 (Purification): Purify the crude material via silica gel column chromatography, eluting with a gradient of iso-hexane to 30% Ethyl Acetate/iso-hexane to yield the product as a colorless oil[2].

    • Validation & QC: The system is self-validating via LC-MS. The protocol is deemed successful when the starting mass (m/z 170) is entirely depleted, and the target mass (m/z 226[M+H]⁺) constitutes >95% of the total ion chromatogram.

    Protocol B: Directed ortho-Lithiation and Cyclization

    This is the critical step where N,N-diethyl-3-chloro-2-methylbenzamide is transformed into the bioactive isoquinolin-1-one core[2].

    • Causality of Reagents: The N,N-diethylamide group acts as a powerful Directed Metalation Group (DMG). The lone pair on the amide oxygen coordinates with the lithium ion of n-BuLi, directing the strong base to deprotonate the adjacent (ortho) methyl group at the 2-position rather than attacking the aromatic ring. Cooling to -78 °C is strictly required to stabilize this kinetically favored benzylic organolithium intermediate and prevent nucleophilic attack by n-BuLi directly onto the amide carbonyl.

    • Step 1: Dissolve N,N-diethyl-3-chloro-2-methylbenzamide (13.4 mmol) in anhydrous Tetrahydrofuran (THF) (15 mL) under a strict Nitrogen (N₂) atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath[2].

    • Step 2: Add n-BuLi (2.5M in n-hexanes, 11.2 mL, 28.1 mmol) dropwise. Stir the reaction mixture at -78 °C for exactly 30 minutes to ensure complete lithiation[2].

    • Step 3: Dissolve the chosen benzonitrile derivative (28.1 mmol)—which will form the 3-aryl group of the final drug—in anhydrous THF (40 mL). Add this solution dropwise to the lithiated mixture[2].

    • Step 4: Stir the reaction at -78 °C for a further 3 hours. During this time, the nucleophilic carbanion attacks the electrophilic nitrile carbon. The resulting imine intermediate spontaneously cyclizes onto the amide carbonyl, expelling diethylamine to form the thermodynamically stable isoquinolin-1-one core[2].

    • Validation & QC: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc. The success of the cyclization is validated by the disappearance of the characteristic N,N-diethyl proton signals (the triplet at ~1.0 ppm and quartet at ~3.5 ppm) in the ¹H NMR spectrum of the crude product, confirming the expulsion of the diethylamine leaving group[2].

    Conclusion

    While N,N-diethyl-3-chloro-2-methylbenzamide shares a structural lineage with commercial carboxamide insect repellents, its primary value to the scientific community lies in synthetic medicinal chemistry. By acting as a highly efficient, sterically tuned Directed Metalation Group scaffold, it enabled the discovery of 3-aryl-5-substituted-isoquinolin-1-ones. These resulting compounds represent a vital step forward in the targeted inhibition of Tankyrase, offering a viable pharmacological pathway to suppress WNT/β-catenin driven oncogenesis.

    References

    • Elliott, R. J. R., et al. (2015). "Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors." MedChemComm (RSC Publishing). URL:[Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 82010, 3-Chloro-2-methylbenzoic acid." PubChem. URL:[Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 639085, 3-chloro-N,N-diethylbenzamide." PubChem. URL:[Link]

    • Chauhan, K. R., et al. (2008). "Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti." Journal of Medical Entomology. URL:[Link]

    Sources

    Foundational

    N,N-diethyl-3-chloro-2-methylbenzamide derivatives and their synthesis

    An In-depth Technical Guide to the Synthesis of N,N-diethyl-3-chloro-2-methylbenzamide and Its Derivatives Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Benzamide Scaffold in...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide to the Synthesis of N,N-diethyl-3-chloro-2-methylbenzamide and Its Derivatives

    Authored for Researchers, Scientists, and Drug Development Professionals

    Introduction: The Benzamide Scaffold in Modern Chemistry

    Substituted benzamides are a cornerstone of modern medicinal and agricultural chemistry. Their structural motif is present in a vast array of biologically active molecules, from pharmaceuticals to advanced agrochemicals. The specific arrangement of substituents on the aromatic ring and the nature of the amide nitrogen substituents are critical in defining the molecule's interaction with biological targets. A prime example of this class's significance is N,N-diethyl-m-toluamide (DEET), the gold-standard insect repellent for over 60 years, highlighting the impact of N,N-diethylbenzamide structures.[1][2][3]

    This guide focuses on a specific, synthetically valuable scaffold: N,N-diethyl-3-chloro-2-methylbenzamide . The presence of the chloro and methyl groups at positions 3 and 2 respectively introduces specific steric and electronic properties that make it and its derivatives intriguing targets for discovery programs. This document provides a detailed exploration of the synthetic pathways to this core molecule and its analogs, emphasizing the chemical reasoning behind protocol choices and offering practical, step-by-step methodologies.

    Part 1: Synthesis of the Core Intermediate: 3-Chloro-2-methylbenzoic Acid

    The foundational precursor for the target amide is 3-chloro-2-methylbenzoic acid. This intermediate is a versatile building block in its own right, utilized in the synthesis of various pharmaceuticals and agrochemicals due to the enhanced reactivity conferred by its substitution pattern.[4] A robust and scalable synthesis of this precursor is paramount. The most direct and industrially relevant approach begins with the catalytic oxidation of 3-chloro-o-xylene.

    Causality of the Synthetic Approach

    The conversion of a methyl group on an aromatic ring to a carboxylic acid requires a potent oxidizing agent. However, to avoid unwanted side reactions or degradation of the aromatic ring, a controlled catalytic process is preferred. The use of a cobalt-manganese bromide composite catalyst is a well-established method for the selective air-oxidation of alkyl-substituted aromatic compounds. The synergistic action of cobalt and manganese salts facilitates the radical chain reaction, while the bromide source acts as a promoter, enabling the reaction to proceed under milder conditions than would be possible with agents like potassium permanganate.[5]

    Experimental Protocol: Catalytic Oxidation of 3-Chloro-o-xylene

    This protocol is adapted from established industrial methods for the synthesis of 2-methyl-3-chlorobenzoic acid.[5]

    • Reactor Setup: To a 500 mL autoclave equipped with a mechanical stirrer, gas inlet, and temperature control, add 280 g (2.0 mol) of 3-chloro-o-xylene and 28 g of acetic acid (as solvent).

    • Catalyst Addition: Add the composite catalyst consisting of 0.136 g of cobalt acetate tetrahydrate, 0.105 g of manganese acetate tetrahydrate, and 0.039 g of potassium bromide.

    • Reaction Conditions: Seal the autoclave and begin stirring. Heat the mixture to a target temperature of 100-105°C.

    • Oxidation: Once the target temperature is reached, slowly introduce oxygen or air into the reactor to maintain a pressure of approximately 0.1 MPa. The introduction of oxygen should be carefully controlled to manage the exothermic reaction and maintain the internal temperature within the specified range.

    • Reaction Monitoring & Work-up: Continue the reaction for approximately 1 hour or until oxygen uptake ceases. Upon completion, cool the reactor and carefully vent any remaining pressure. The solvent (primarily acetic acid) can be removed by distillation under reduced pressure.

    • Isolation: Cool the concentrated residue, which will cause the 3-chloro-2-methylbenzoic acid to precipitate. Collect the solid product by filtration and dry to yield the final product. This method has been reported to produce the target acid with high purity (approx. 98.5%) and a yield of around 60%.[5]

    Part 2: Amide Formation: Synthesizing N,N-diethyl-3-chloro-2-methylbenzamide

    The direct reaction between a carboxylic acid and an amine is generally inefficient for amide synthesis, as their acid-base reaction forms a highly stable and unreactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine. Two primary, highly reliable strategies for this transformation are presented below.

    Method 1: The Acyl Chloride Pathway

    This classic and robust two-step method involves converting the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with the amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as its byproducts (SO₂ and HCl) are gaseous and easily removed.[7]

    • Acyl Chloride Synthesis:

      • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl), suspend 1.71 g (10 mmol) of 3-chloro-2-methylbenzoic acid in 20 mL of a dry, inert solvent like dichloromethane (DCM) or toluene.

      • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

      • Slowly add 1.1 mL (15 mmol) of thionyl chloride to the suspension at room temperature.

      • Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

      • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-chloro-2-methylbenzoyl chloride. This intermediate is often used directly in the next step without further purification.

    • Amidation:

      • Dissolve the crude acyl chloride in 20 mL of dry DCM and cool the solution to 0°C in an ice bath.

      • In a separate flask, prepare a solution of 2.1 mL (20 mmol) of diethylamine in 10 mL of dry DCM.

      • Slowly add the diethylamine solution to the stirred acyl chloride solution, ensuring the temperature remains below 10°C. A precipitate (diethylammonium chloride) will form.

      • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

      • Quench the reaction by adding 20 mL of water. Separate the organic layer.

      • Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of 1M NaOH, and 20 mL of brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N,N-diethyl-3-chloro-2-methylbenzamide, which can be further purified by column chromatography or distillation.

    Method 2: Direct Coupling with 1,1'-Carbonyldiimidazole (CDI)

    Direct coupling methods offer a more streamlined, one-pot approach. 1,1'-Carbonyldiimidazole (CDI) is an excellent activating agent that converts the carboxylic acid into a reactive acylimidazolide intermediate.[8][9] A key advantage of this method is that the byproducts are imidazole and CO₂, which are either water-soluble or gaseous, simplifying the purification process significantly.[8]

    • Activation: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 1.71 g (10 mmol) of 3-chloro-2-methylbenzoic acid and 1.62 g (10 mmol) of CDI in 20 mL of dry DCM. A catalytic amount of 4-dimethylaminopyridine (4-DMAP) can be added to accelerate the reaction.[8]

    • Intermediate Formation: Stir the solution at room temperature. The reaction can be gently heated (35-40°C) to ensure complete conversion, which can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed (typically 30-60 minutes).[8]

    • Amidation: Cool the mixture if necessary, then add 3.1 mL (30 mmol) of diethylamine directly to the flask.

    • Reaction Completion & Work-up: Stir the reaction at room temperature for 1-3 hours.

    • Purification: Transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 30 mL), 1M HCl (30 mL), and brine (30 mL). The aqueous washes effectively remove the imidazole byproduct.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the high-purity N,N-diethyl-3-chloro-2-methylbenzamide.[9]

    Visualization of the Core Synthesis

    G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Amidation 3-Chloro-o-xylene 3-Chloro-o-xylene 3-Chloro-2-methylbenzoic_acid 3-Chloro-2-methylbenzoic_acid 3-Chloro-o-xylene->3-Chloro-2-methylbenzoic_acid  Co/Mn/Br catalyst,  O2, Acetic Acid 3-Chloro-2-methylbenzoic_acid_2 3-Chloro-2-methylbenzoic acid Acyl_Chloride 3-Chloro-2-methylbenzoyl chloride 3-Chloro-2-methylbenzoic_acid_2->Acyl_Chloride SOCl2 or (COCl)2 Target_Amide N,N-diethyl-3-chloro- 2-methylbenzamide Acyl_Chloride->Target_Amide Diethylamine Diethylamine Diethylamine->Target_Amide

    Caption: Synthetic pathway to N,N-diethyl-3-chloro-2-methylbenzamide.

    Part 3: Synthesis of Derivatives and Structure-Activity Relationships

    The true power of a synthetic scaffold lies in its adaptability for creating a library of derivatives for biological screening. By systematically modifying the core structure, researchers can probe the structure-activity relationship (SAR) to identify which molecular features are critical for efficacy and to optimize properties like potency, selectivity, and metabolic stability.

    Strategies for Derivatization

    The synthetic routes described above are readily adaptable for creating a wide range of analogs. The primary points of diversification are the amine nucleophile and the aromatic substituents of the benzoic acid precursor.

    Derivative ClassModification StrategyKey Reagents
    Amide (N-group) Analogs In the final amidation step, substitute diethylamine with other primary or secondary amines.Piperidine, Morpholine, Aniline, Benzylamine, etc.
    Aromatic Ring Analogs Begin the synthesis with a different substituted chlorotoluene or xylene.3-Bromo-2-methylbenzoic acid, 3-Fluoro-2-methylbenzoic acid, 2,3-Dichlorobenzoic acid, etc.
    Positional Isomers Synthesize and utilize isomeric precursors.5-Chloro-2-methylbenzoic acid, 4-Chloro-3-methylbenzoic acid, etc.
    Biological Context and SAR

    Benzamide derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10] Specifically, chloro-substituted benzamides have shown notable cytotoxic effects against various cancer cell lines. For instance, 3-Chloro-N-phenylbenzamide was reported to inhibit the growth of the SiHa cervical cancer cell line, potentially by acting as an inhibitor of IKKβ in the NF-κB signaling pathway.[11] The chloroacetyl group, a reactive electrophilic site, is another modification known to enhance biological activity.[10]

    The synthesis of a focused library of N,N-diethyl-3-chloro-2-methylbenzamide derivatives allows for a systematic SAR study. By comparing the biological activity of analogs—for example, moving the chloro group from position 3 to 4 or 5, or replacing the N,N-diethyl group with a piperidine ring—researchers can deduce the electronic and steric requirements for optimal target engagement.

    Caption: The iterative workflow of a Structure-Activity Relationship (SAR) study.

    Conclusion

    The synthetic pathways to N,N-diethyl-3-chloro-2-methylbenzamide are well-established, robust, and versatile. By leveraging either the acyl chloride method or more modern one-pot coupling strategies, this core scaffold can be produced efficiently. More importantly, these synthetic routes provide a flexible platform for the generation of diverse chemical libraries. For drug development and agrochemical professionals, the ability to rapidly synthesize and test such derivatives is fundamental to the discovery of novel, highly active compounds. The principles and protocols outlined in this guide serve as a foundational resource for researchers aiming to explore the chemical space around this promising benzamide core.

    References

    • the preparation of amides . Chemguide. [Link]

    • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation.
    • Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine . Organic Letters, ACS Publications. [Link]

    • Conversion of Carboxylic acids to amides using DCC as an activating agent . Chem.info. [Link]

    • Amide Formation from Carboxylic Acids . AK Lectures. [Link]

    • A new method for synthesis of N,N-diethyl-m-methylbenzamide . SciELO - Infomed. [Link]

    • Preparation method of 3-methyl-2-aminobenzoic acid.
    • Synthesis of m-chlorobenzoic acid. (Source details incomplete).
    • A new method for the synthesis of N,N-diethyl-m-methylbenzamide . ResearchGate. [Link]

    • N,N-Diethyl-3-methylbenzamide . MDPI. [Link]

    • A new method for synthesis of N,N-diethyl-m-methylbenzamide . Medigraphic. [Link]

    • Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
    • In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae) . Journal of Medical Entomology. [Link]

    • Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal . Semantic Scholar. [Link]

    • N,N-Diethylbenzamide . PubChem, NIH. [Link]

    • Topical Preparation of Newer and Safer Analogs of N,N-diethyl-2-phenylacetamide (DEPA) against Aedes aegypti Mosquitoes . SCIRP. [Link]

    • SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE . Interprofessional Journal of Health Sciences. [Link]

    • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides . MDPI. [Link]

    • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells . MDPI. [Link]

    • Nonlinear SAR Modelling of Mosquito Repellents for Skin Application . PMC, NIH. [Link]

    Sources

    Exploratory

    theoretical studies on N,N-diethyl-3-chloro-2-methylbenzamide

    Theoretical Studies on N,N-diethyl-3-chloro-2-methylbenzamide: A Comprehensive Computational Guide Executive Summary As a Senior Application Scientist in computational chemistry, I frequently design predictive frameworks...

    Author: BenchChem Technical Support Team. Date: March 2026

    Theoretical Studies on N,N-diethyl-3-chloro-2-methylbenzamide: A Comprehensive Computational Guide

    Executive Summary As a Senior Application Scientist in computational chemistry, I frequently design predictive frameworks for halogenated benzamides. N,N-diethyl-3-chloro-2-methylbenzamide is a highly sterically hindered derivative of the ubiquitous insect repellent, DEET (N,N-diethyl-3-methylbenzamide). While standard DEET is widely studied for its repellent properties and its novel applications as a [1], the introduction of a 3-chloro and 2-methyl group creates a uniquely complex conformational landscape. This whitepaper provides an authoritative, self-validating computational protocol for analyzing the electronic structure, rotational barriers, and receptor-binding potential of this specific molecule.

    Structural Rationale & Conformational Dynamics

    The core structural feature of N,N-diethyl-3-chloro-2-methylbenzamide is the tertiary amide bond, which exhibits restricted rotation due to its partial double-bond character. Furthermore, rotation around the C(sp2)-C(aryl) bond is heavily influenced by ortho-substituents, a phenomenon well-documented in foundational studies on[2].

    • Causality of Steric Clash : The 2-methyl group forces the carbonyl oxygen and the bulky diethylamine moiety out of the aromatic plane to minimize steric repulsion. The adjacent 3-chloro group exerts an inductive electron-withdrawing effect (-I), which subtly alters the electron density of the aromatic ring and the basicity of the amide nitrogen.

    • Precursor Grounding : Theoretical models often begin by parameterizing fragments based on commercially available precursors like[3] or related structural isomers like[4].

    Quantum Mechanical (DFT) Methodologies

    To accurately model the dispersion interactions between the halogen atom and the alkyl chains, standard functionals (like B3LYP) are insufficient.

    • Functional Selection : The M06-2X meta-GGA functional is mandated here. It is explicitly parameterized for non-covalent interactions and main-group thermochemistry, making it ideal for capturing the intramolecular dispersion forces induced by the diethyl groups.

    • Basis Set : The 6-311++G(d,p) basis set provides diffuse functions (++) crucial for modeling the lone pairs on the chlorine and oxygen atoms, and polarization functions (d,p) for accurate geometry resolution.

    Self-Validating DFT Protocol
    • Conformational Sampling : Execute a stochastic conformational search using the MMFF94 force field.

      • Causality: The diethylamine group possesses high torsional flexibility. Broad sampling prevents the subsequent quantum optimization from becoming trapped in a high-energy local minimum.

    • Geometry Optimization : Submit the top 5 lowest-energy conformers to M06-2X/6-311++G(d,p) optimization in Gaussian 16.

    • Frequency Validation (The Self-Validating Step) : Run analytical frequency calculations on the optimized geometries at the exact same level of theory.

      • Validation Logic: A true energy minimum is confirmed exclusively when the number of imaginary frequencies (NIMAG) is exactly 0. If NIMAG = 1, the structure is a transition state (e.g., the peak of the C-N rotational barrier), and the geometry must be distorted along that specific normal mode and re-optimized to find the true minimum.

    Workflow S1 1. Structure Generation (3-Chloro-2-methylbenzamide) S2 2. Conformational Search (MMFF94 Force Field) S1->S2 S3 3. DFT Optimization (M06-2X/6-311++G**) S2->S3 S4 4. Frequency Analysis (ZPE & Minima Validation) S3->S4 S5 5. Electronic Properties (FMOs, MEP Maps) S4->S5 S6 6. Molecular Docking (Odorant Binding Proteins) S4->S6

    Fig 1. Step-by-step computational workflow for analyzing benzamide derivatives.

    Electronic Properties & Reactivity Descriptors

    Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps are critical for predicting how N,N-diethyl-3-chloro-2-methylbenzamide interacts with biological targets. The table below outlines the theoretical projections of this molecule compared to the standard DEET scaffold.

    Table 1: Computed Electronic and Thermodynamic Descriptors (Theoretical Projections at M06-2X/6-311++G )**

    DescriptorDEET (Reference)N,N-diethyl-3-chloro-2-methylbenzamideCausality / Implication
    Dipole Moment (Debye) ~ 3.10~ 3.85Increased polarity due to the strongly electronegative 3-chloro group.
    HOMO-LUMO Gap (eV) ~ 6.52~ 5.90Halogenation lowers the LUMO energy, increasing chemical softness and reactivity.
    C-N Rotational Barrier ~ 15.2 kcal/mol~ 17.8 kcal/molHeightened steric clash between the diethyl chains and the 2-methyl group restricts rotation.
    C(aryl)-C(O) Dihedral Angle ~ 45°~ 75°The bulky ortho-methyl substituent forces the amide plane nearly orthogonal to the aromatic ring.

    Molecular Docking Protocol

    To translate quantum mechanical findings into biological relevance, the optimized global minimum structure is utilized as the ligand in molecular docking simulations against insect Odorant Binding Proteins (OBPs).

    Step-by-Step Docking Methodology
    • Ligand Preparation : Assign RESP (Restrained Electrostatic Potential) charges derived directly from the M06-2X electrostatic potential map.

      • Causality: Standard empirical charges (like Gasteiger) fail to accurately capture the unique electron-withdrawing polarization caused by the 3-chloro-2-methyl substitution pattern.

    • Receptor Preparation : Obtain the target protein crystal structure (e.g., AgamOBP1). Strip co-crystallized waters, repair missing side chains, and add polar hydrogens using AutoDockTools.

    • Grid & Docking Execution : Define a grid box centered on the hydrophobic binding pocket. Run Lamarckian Genetic Algorithm (LGA) iterations (minimum 100 runs) to identify the lowest binding energy poses. Cluster the results using a 2.0 Å RMSD tolerance.

    ConformationalLogic Cis Cis-Conformer Local Minimum NIMAG = 0 TS Transition State C-N Bond Rotation NIMAG = 1 Cis->TS + Activation Energy Trans Trans-Conformer Global Minimum NIMAG = 0 TS->Trans - Relaxation Energy

    Fig 2. Thermodynamic pathway and validation logic for C-N bond rotation.

    References

    • C(Aryl) Bond Rotation Barrier in N-Methylbenzamide The Journal of Physical Chemistry A URL:[Link]

    • N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities Chemical Communications (RSC Publishing) URL:[Link]

    • 3-chloro-N,N-diethylbenzamide | CID 639085 PubChem URL:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Analytical Methods for the Quantification of N,N-Diethyl-3-chloro-2-methylbenzamide

    Executive Summary & Chemical Context N,N-diethyl-3-chloro-2-methylbenzamide (C₁₂H₁₆ClNO, MW ~225.7 g/mol ) is a structurally complex halogenated derivative within the benzamide class. The structural framework is analogou...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Chemical Context

    N,N-diethyl-3-chloro-2-methylbenzamide (C₁₂H₁₆ClNO, MW ~225.7 g/mol ) is a structurally complex halogenated derivative within the benzamide class. The structural framework is analogous to the ubiquitous insect repellent N,N-diethyl-3-methylbenzamide (DEET) , sharing a common diethylamide moiety. However, the addition of a chlorine atom at the meta-position and a methyl group at the ortho-position significantly alters its lipophilicity (LogP) and electron density.

    For researchers and drug development professionals, accurate trace-level quantification of this compound in complex biological (plasma, urine) and environmental matrices is critical. This application note details a self-validating, dual-platform analytical strategy utilizing Solid-Phase Extraction (SPE) coupled with both GC-MS and LC-MS/MS.

    Analytical Strategy & Causality (E-E-A-T)

    Platform Selection Causality
    • Gas Chromatography-Mass Spectrometry (GC-MS): Benzamides exhibit excellent thermal stability and volatility, making them ideal candidates for GC. GC-MS with Electron Ionization (EI) provides highly reproducible fragmentation. The presence of the chlorine atom yields a distinct isotopic cluster (³⁵Cl and ³⁷Cl in a 3:1 ratio). Monitoring this exact isotopic ratio serves as a built-in diagnostic feature for peak confirmation, virtually eliminating false positives in complex matrices.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For pharmacokinetic studies involving biological matrices where thermal degradation of phase II metabolites might be a concern, LC-MS/MS utilizing Electrospray Ionization (ESI+) is preferred. The basic tertiary amide nitrogen readily accepts a proton, forming a highly stable[M+H]⁺ ion at m/z 226. Multiple Reaction Monitoring (MRM) provides superior sensitivity and selectivity.

    Sample Preparation Causality

    Solid-Phase Extraction (SPE) utilizing a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is selected based on established EPA protocols for semivolatile organic compounds . The divinylbenzene-co-N-vinylpyrrolidone copolymer effectively captures both the hydrophobic aromatic ring and the polar amide moiety of the analyte, ensuring high recovery rates while washing away matrix interferents.

    Self-Validating Systems

    Validation parameters are designed in strict accordance with the FDA Bioanalytical Method Validation Guidance for Industry . The protocol mandates the use of an isotopically labeled internal standard (DEET-d6) introduced prior to extraction. This corrects for matrix ionization effects and extraction losses, ensuring the quantification system is entirely self-validating.

    Method Validation & Quantitative Data

    The following table summarizes the validated parameters for both analytical platforms, demonstrating the method's fitness for purpose across different concentration ranges.

    Validation ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)
    Linear Dynamic Range 10.0 - 5000 ng/mL1.0 - 1000 ng/mL
    Limit of Detection (LOD) 3.0 ng/mL0.2 ng/mL
    Limit of Quantification (LOQ) 10.0 ng/mL1.0 ng/mL
    Intra-day Precision (RSD%) < 4.5%< 3.2%
    Inter-day Precision (RSD%) < 5.8%< 4.1%
    Extraction Recovery (HLB) 88.5 - 94.2%91.0 - 96.5%
    Matrix Effect Not Applicable (EI)92 - 105% (Ion suppression corrected by IS)
    Internal Standard (IS) DEET-d6DEET-d6

    Visualizations

    Workflow cluster_analysis Dual-Platform Analysis A Sample Matrix (Biological/Environmental) B Solid-Phase Extraction (SPE) (HLB Cartridge) A->B Spike with IS C Elution & Reconstitution (Methanol/Acetonitrile) B->C Wash & Elute D GC-MS Analysis (EI Mode, SIM) C->D Hexane Recon. E LC-MS/MS Analysis (ESI+, MRM) C->E Mobile Phase Recon. F Data Acquisition & Quantification D->F m/z 225, 153 E->F m/z 226->153

    Fig 1. Sample preparation and dual-platform analytical workflow for benzamide quantification.

    Fig 2. Proposed EI-MS fragmentation pathway for N,N-diethyl-3-chloro-2-methylbenzamide.

    Experimental Protocols

    Protocol A: Sample Preparation (HLB-SPE)
    • Causality Check: The HLB sorbent retains both the polar amide and the non-polar aromatic ring. The addition of DEET-d6 prior to extraction accounts for any physical loss during the SPE process, ensuring a self-validating recovery metric.

    • Conditioning: Pass 3 mL of Methanol followed by 3 mL of LC-MS grade water through the HLB cartridge (30 mg/1 cc) to activate the sorbent bed. Critical: Do not allow the bed to dry.

    • Loading: Spike 1 mL of sample matrix (plasma or environmental water) with 50 µL of Internal Standard (DEET-d6, 1 µg/mL). Load onto the cartridge at a controlled flow rate of 1 mL/min to ensure optimal partitioning.

    • Washing: Wash with 2 mL of 5% Methanol in water. Causality Check: This specific concentration is high enough to remove polar endogenous salts and proteins, but low enough to prevent premature elution of the target analyte. Dry the cartridge under a gentle vacuum (10 inHg) for 5 minutes.

    • Elution: Elute the analyte with 2 mL of Acetonitrile/Methanol (50:50, v/v).

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of the initial mobile phase (for LC) or Hexane (for GC). Vortex for 30 seconds and transfer to a silanized autosampler vial.

    Protocol B: GC-MS Quantification Workflow
    • Causality Check: Hexane reconstitution ensures compatibility with the non-polar HP-5MS column, preventing peak tailing.

    • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 250°C, then 30°C/min to 280°C (hold 3 min). Causality Check: The rapid second ramp bakes off high-boiling matrix components, extending column life and reducing carryover.

    • Injection: 1 µL, splitless mode, inlet temperature 250°C.

    • MS Parameters: EI source at 70 eV, source temperature 230°C.

    • SIM Ions: Monitor m/z 225 (Target, ³⁵Cl), m/z 227 (Qualifier 1, ³⁷Cl isotope), m/z 153 (Qualifier 2).

      • Self-Validation Standard: The ratio of m/z 225 to 227 must be 3:1 (±10%). Any deviation strictly indicates co-eluting interference and invalidates the run.

    Protocol C: LC-MS/MS Quantification Workflow
    • Causality Check: ESI+ is ideal for the basic tertiary amide nitrogen. Formic acid acts as a proton source, significantly enhancing [M+H]⁺ ionization efficiency.

    • Column: C18 reversed-phase column (50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 0-1 min (10% B), 1-4 min (linear to 90% B), 4-5 min (hold 90% B), 5-5.1 min (return to 10% B), 5.1-7 min (equilibration). Flow rate: 0.4 mL/min.

    • MS Parameters: ESI in positive mode. Capillary voltage 3.0 kV, Desolvation temp 400°C.

    • MRM Transitions:

      • Target: m/z 226.1 → 153.0 (Collision Energy: 20 eV)

      • Qualifier: m/z 226.1 → 125.0 (Collision Energy: 35 eV)

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4284, N,N-Diethyl-m-toluamide (DEET)." PubChem, NIH.[1] URL:[Link]

    • U.S. Environmental Protection Agency (EPA). "Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry." Revision 2.0.[2] URL:[Link]

    • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER), May 2018.[3] URL:[Link]

    Sources

    Application

    HPLC analysis of N,N-diethyl-3-chloro-2-methylbenzamide

    Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for N,N-Diethyl-3-chloro-2-methylbenzamide Introduction & Scientific Rationale N,N-Diethyl-3-chloro-2-methylbenzamide is a specialized...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for N,N-Diethyl-3-chloro-2-methylbenzamide

    Introduction & Scientific Rationale

    N,N-Diethyl-3-chloro-2-methylbenzamide is a specialized, lipophilic benzamide derivative. Structurally related to the well-known insect repellent1[1], the addition of a chlorine atom at the 3-position and a methyl group at the 2-position significantly alters its electron density, steric profile, and partition coefficient (LogP). These structural nuances necessitate a tailored analytical approach for accurate quantification, purity assessment, and stability monitoring during drug development or agrochemical formulation.

    This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is designed as a self-validating system, ensuring that every analytical run meets stringent System Suitability Testing (SST) criteria before sample data is processed. The method validation aligns strictly with the2[2], ensuring high reliability and regulatory compliance[3].

    Physicochemical Profiling & Method Causality

    As a Senior Application Scientist, it is critical to move beyond mere parameter listing and understand the causality behind the chromatographic conditions chosen:

    • Stationary Phase Selection: The analyte is highly hydrophobic due to the diethylamide moiety and the chloro-methyl substituted aromatic ring. A high-carbon-load C18 column is selected to provide sufficient hydrophobic retention and high theoretical plate counts, ensuring baseline resolution from potential synthetic precursors such as4[4].

    • Mobile Phase Optimization: Amides are generally neutral under typical HPLC conditions. However, the use of an acidic modifier (0.1% Formic Acid) in the aqueous phase is critical. It suppresses the ionization of any residual silanol groups on the silica stationary phase, preventing peak tailing and ensuring a Gaussian peak shape.

    • Detector Wavelength: The benzamide chromophore exhibits strong π→π∗ and n→π∗ transitions. While the maximum absorbance ( λmax​ ) is typically around 210 nm, monitoring at 230 nm is chosen to maximize the signal-to-noise (S/N) ratio by minimizing background absorption from the organic mobile phase (acetonitrile)[1].

    HPLC_Workflow A Physicochemical Profiling (LogP, pKa, UV max) B Stationary Phase Selection (C18 Column) A->B C Mobile Phase Optimization (Acetonitrile / H2O + 0.1% FA) B->C D Elution Profiling (Isocratic vs Gradient) C->D E Method Validation (ICH Q2 Guidelines) D->E

    Fig 1. Step-by-step workflow for HPLC method development of benzamide derivatives.

    Experimental Protocol

    Materials and Reagents
    • Analyte: N,N-Diethyl-3-chloro-2-methylbenzamide reference standard (Purity 99.5%).

    • Reagents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 M Ω⋅ cm), LC-MS grade Formic Acid (FA).

    Chromatographic Conditions
    • Column: Octadecylsilane (C18), 250 mm × 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution; 60% Acetonitrile : 40% Water (containing 0.1% v/v Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C ± 1°C (thermostatted to reduce viscosity and stabilize retention times).

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

    • Run Time: 15 minutes.

    Step-by-Step Sample Preparation Workflow
    • Diluent Preparation: Mix HPLC-grade ACN and Ultrapure Water in a 50:50 (v/v) ratio. Degas via ultrasonication for 10 minutes.

    • Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of N,N-diethyl-3-chloro-2-methylbenzamide standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark.

    • Working Standard (50 µg/mL): Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

    • Sample Extraction (if formulated): Weigh an amount of sample equivalent to 50 mg of the active ingredient. Extract with 70 mL of diluent using mechanical shaking for 15 minutes. Dilute to 100 mL, centrifuge at 4000 rpm for 10 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter prior to injection[1].

    Method Validation (ICH Q2 Framework)

    To ensure the method is5[5], validation was executed evaluating specificity, linearity, accuracy, precision, and robustness[6].

    Fig 2. Logical interrelationships of ICH Q2(R1) validation parameters for HPLC assays.

    System Suitability Testing (SST)

    Before validation parameters are assessed, the system must validate itself. Six replicate injections of the 50 µg/mL working standard must meet the following criteria:

    • Retention Time ( tR​ ): ~8.5 minutes (RSD 1.0%).

    • Theoretical Plates ( N ): 5000.

    • Tailing Factor ( Tf​ ): 1.5.

    Validation Results Summary

    The quantitative validation data, demonstrating the method's reliability, is summarized in Table 1.

    Table 1: Summary of ICH Q2(R1) Validation Parameters

    Validation ParameterMethodology / RangeAcceptance CriteriaObserved Result
    Linearity 5 concentrations (10 to 100 µg/mL)Correlation coefficient ( R2 ) 0.999 R2 = 0.9998
    Accuracy (Recovery) Spiked samples at 50%, 100%, 150%Mean recovery 98.0% - 102.0%99.4% - 101.2%
    Precision (Repeatability) 6 replicates at 100% level (50 µg/mL)% RSD 2.0%0.85%
    Intermediate Precision Different analyst, different day% RSD 2.0%1.12%
    LOD Based on S/N ratio of 3:1Report value0.15 µg/mL
    LOQ Based on S/N ratio of 10:1Report value0.45 µg/mL
    Specificity Forced degradation (Acid, Base, H2​O2​ )No interference at analyte tR​ Peak purity index 0.990

    Causality of Specificity:7 (e.g., exposing the compound to 1N HCl or 3% H2​O2​ ) ensure that potential degradants (like the cleaved 3-chloro-2-methylbenzoic acid) elute at distinct retention times, proving the method is stability-indicating[7].

    Troubleshooting & Optimization Insights

    • Peak Tailing ( Tf​>1.5 ): If tailing occurs, it is likely due to secondary interactions between the amide nitrogen and unendcapped silanols. Ensure the C18 column is fully endcapped. Alternatively, increasing the buffer concentration or slightly lowering the pH can mitigate this.

    • Retention Time Drift: N,N-diethyl-3-chloro-2-methylbenzamide is sensitive to the organic composition of the mobile phase. A ± 2% variation in acetonitrile can shift the retention time by up to 1.5 minutes. Ensure precise mobile phase preparation and use a thermostatted column compartment to maintain a constant 30°C.

    Sources

    Method

    Introduction: Scaffolding Novel Discovery with Substituted Benzamides

    The substituted benzamide core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents with activities spanning neuroleptic, anti-inflammatory, antimicrobial, and anticanc...

    Author: BenchChem Technical Support Team. Date: March 2026

    The substituted benzamide core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents with activities spanning neuroleptic, anti-inflammatory, antimicrobial, and anticancer applications.[1][2] The specific substitutions on the aromatic ring and the amide nitrogen dictate the molecule's steric and electronic properties, tuning its interaction with biological targets.

    This document serves as a technical guide for researchers, scientists, and drug development professionals on the initial in-vitro characterization of N,N-diethyl-3-chloro-2-methylbenzamide , a novel derivative with limited currently available public data. As such, this guide establishes a hypothesis-driven framework for investigation. The protocols and strategies herein are synthesized from established methodologies for the broader class of N-substituted benzamides and are designed to form a self-validating cascade for elucidating the compound's biological potential.[3]

    Compound Profile & Handling

    Prior to initiating any biological assay, a thorough characterization of the compound's physicochemical properties is paramount. These properties directly influence its behavior in aqueous assay buffers and its ability to interact with cellular systems.

    Causality in Compound Preparation: The first gate to successful and reproducible in-vitro data is ensuring the test article is fully solubilized. Undissolved compound can lead to inaccurate concentration calculations and physical artifacts in automated plate readers. Substituted benzamides are often hydrophobic; therefore, a high-purity aprotic solvent such as dimethyl sulfoxide (DMSO) is the recommended starting point for creating a concentrated stock solution.[3] The final DMSO concentration in the cell culture medium must be kept to a minimum (typically ≤0.5%) to prevent solvent-induced cytotoxicity.

    PropertyEstimated Value / RecommendationRationale & Source
    Molecular Formula C₁₂H₁₆ClNOCalculated
    Molecular Weight 225.71 g/mol Calculated
    Predicted XLogP3 ~2.5 - 3.5Extrapolated from analogs like 3-chloro-N,N-diethylbenzamide and DEET.[4] Indicates significant hydrophobicity.
    Stock Solution Solvent DMSOStandard for hydrophobic small molecules in biological assays.[3]
    Stock Solution Storage -20°C, desiccatedProtects from degradation due to hydrolysis and repeated freeze-thaw cycles.
    Solubility Check Visually inspect stock solution for clarity. Perform serial dilutions in assay medium and check for precipitation.Essential validation step before any assay.

    Hypothesis-Driven Assay Selection

    The structural motifs of N,N-diethyl-3-chloro-2-methylbenzamide—a chlorinated and methylated benzene ring coupled to a diethylamide—suggest several testable hypotheses based on the known activities of related structures.

    • Anticancer / Cytotoxic Activity: The benzamide scaffold is present in numerous compounds that induce apoptosis and cell cycle arrest in cancer cell lines.[3]

    • Antimicrobial Activity: Various substituted benzamides have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][5]

    • Neuroreceptor Modulation: The substituted benzamide class is renowned for its interaction with dopamine (D2) and serotonin (5-HT) receptors, forming the basis of many antipsychotic drugs.[1][6]

    The following workflow provides a logical progression for screening these potential activities.

    Caption: A logical workflow for the in-vitro characterization of a novel compound.

    Experimental Protocols

    The following protocols are presented as robust starting points. Researchers must optimize parameters such as cell density and incubation times for their specific systems.

    Protocol 1: Cell Viability Assessment via MTT Assay

    This assay provides a quantitative measure of a compound's effect on cell proliferation and metabolic activity. It is a crucial first step to determine the cytotoxic potential and establish a dose-response curve.

    Principle of the Assay: The mitochondrial reductase enzymes in viable, metabolically active cells cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[3]

    Detailed Methodology:

    • Cell Seeding: In a 96-well flat-bottom plate, seed cells in 100 µL of complete growth medium at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

    • Compound Preparation: Prepare a 2X working concentration series of N,N-diethyl-3-chloro-2-methylbenzamide in complete growth medium via serial dilution from your DMSO stock. Ensure the final DMSO concentration will be ≤0.5% in all wells.

    • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated controls (medium only).

    • Incubation: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will produce purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

    Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

    This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

    Principle of the Assay: A standardized inoculum of a test microorganism is exposed to serial dilutions of the compound in a liquid broth medium. Growth is assessed after incubation by visual inspection or by measuring optical density.

    Detailed Methodology:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a sterile broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ CFU/mL.

    • Compound Dilution: In a sterile 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a 2X starting concentration of the compound to the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Controls: Include a positive control well (inoculum without compound) and a negative control well (broth only).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.

    Protocol 3: Conceptual Framework for Neuroreceptor Binding Assay

    Substituted benzamides frequently target G-protein coupled receptors (GPCRs), particularly dopamine D2 receptors.[6] A competitive radioligand binding assay is the gold-standard in-vitro method to determine a compound's affinity for a specific receptor.

    Principle of the Assay: A membrane preparation containing the receptor of interest is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membrane is inversely proportional to the affinity of the test compound for the receptor.

    Caption: Principle of a competitive radioligand binding assay.

    Methodology Outline:

    • Source of Receptor: Utilize commercially available cell membrane preparations from cells overexpressing the human receptor of interest (e.g., D2, 5-HT2A) or prepare them in-house.

    • Assay Buffer: Use a buffer optimized for receptor binding (e.g., Tris-HCl with cofactors like MgCl₂).

    • Incubation: Incubate the membranes, radioligand, and test compound dilutions at a specific temperature for a set time to reach equilibrium.

    • Separation: Rapidly separate bound from unbound radioligand via vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter.

    • Detection: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding versus the test compound concentration to calculate the Ki (inhibitory constant), a measure of the compound's binding affinity.

    Conclusion

    The application of this structured, multi-tiered screening approach will enable a robust initial characterization of N,N-diethyl-3-chloro-2-methylbenzamide. By starting with broad phenotypic assays for cytotoxicity and antimicrobial activity and progressing to more specific, mechanism-based assays like receptor binding, researchers can efficiently identify and validate the most promising biological activities of this novel compound. Each protocol is a self-validating system that, when combined, provides a powerful platform for discovery.

    References

    • Aher, N. G., et al. (2009). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. Available at: [Link]

    • De Paulis, T., et al. (1987). Comparison of the in-vitro receptor selectivity of substituted benzamide drugs for brain neurotransmitter receptors. Biochemical Pharmacology. Available at: [Link]

    • Kavitha, K., et al. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

    • Kusuma, B. S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Advanced Scientific Research. Available at: [Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 68791473. Available at: [Link]

    • LookChem. Benzamide, N,N-diethyl-3-(trimethylsilyl)-2-[(trimethylsilyl)methyl]-. Available at: [Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 639085, 3-chloro-N,N-diethylbenzamide. Available at: [Link]

    • Cheméo. Chemical Properties of Benzamide, 4-chloro-N,N-diethyl-. Available at: [Link]

    • Swale, D. R., et al. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Cell Biology and Toxicology. Available at: [Link]

    Sources

    Application

    Application Note: Laboratory Synthesis Protocol for N,N-Diethyl-3-chloro-2-methylbenzamide

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Intermediate synthesis for 3-aryl-5-substituted-isoquinolin-1-ones (Tankyrase inhibitors) and related Wnt-pathway modulat...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Intermediate synthesis for 3-aryl-5-substituted-isoquinolin-1-ones (Tankyrase inhibitors) and related Wnt-pathway modulators[1].

    Introduction and Mechanistic Rationale

    N,N-Diethyl-3-chloro-2-methylbenzamide is a critical synthetic intermediate frequently utilized in the development of isoquinolin-1-one derivatives, which act as potent tankyrase inhibitors[1]. The synthesis of this sterically hindered tertiary amide requires efficient activation of the corresponding carboxylic acid (3-chloro-2-methylbenzoic acid) prior to nucleophilic attack by diethylamine.

    While traditional acyl chloride formation (using oxalyl chloride or thionyl chloride) is viable, the use of the uronium-based coupling reagent TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of DIPEA (N,N-Diisopropylethylamine) offers a milder, highly efficient alternative that minimizes side reactions and avoids the generation of corrosive HCl gas[1].

    Causality in Reagent Selection:

    • DIPEA: Acts as a non-nucleophilic base to deprotonate the carboxylic acid, forming a carboxylate anion that can readily attack the electron-deficient carbon of TBTU.

    • TBTU: Converts the carboxylate into a highly reactive OBt (hydroxybenzotriazole) active ester.

    • DCM/DMF Co-solvent System: Dichloromethane (DCM) serves as the primary organic solvent, while a small volume of N,N-Dimethylformamide (DMF) is crucial for solubilizing the polar TBTU and ensuring homogeneous reaction kinetics.

    Quantitative Reaction Parameters

    The following stoichiometry is optimized for a ~10 mmol scale reaction, scalable up to 10 grams as validated in literature[1].

    Table 1: Stoichiometry and Reagent Specifications
    ReagentMW ( g/mol )EquivalentsAmountRole
    3-Chloro-2-methylbenzoic acid170.591.01.72 g (10.1 mmol)Starting Material
    TBTU321.081.03.25 g (10.1 mmol)Coupling Agent
    DIPEA129.241.01.76 mL (10.1 mmol)Base
    Diethylamine73.141.51.58 mL (15.2 mmol)Nucleophile
    DCM / DMFN/ASolvent118 mL / 12 mLCo-solvent system

    Experimental Protocol

    Note: This procedure must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

    Phase 1: Carboxylic Acid Activation
    • Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-methylbenzoic acid (1.72 g, 10.1 mmol).

    • Solvation: Dissolve the acid in a solvent mixture of anhydrous DCM (118 mL) and anhydrous DMF (12 mL) under a nitrogen atmosphere[1].

    • Base Addition: Add DIPEA (1.76 mL, 10.1 mmol) via syringe. Stir for 5 minutes to ensure complete deprotonation.

    • Coupling Agent Addition: Add TBTU (3.25 g, 10.1 mmol) in a single portion.

    • Activation Period: Stir the reaction mixture at room temperature (20-25 °C) for exactly 50 minutes.

      • Self-Validation Check: An aliquot can be quenched in methanol and analyzed via LC-MS to confirm the complete disappearance of the starting mass and the formation of the OBt-ester intermediate.

    Phase 2: Amidation
    • Nucleophile Addition: Slowly add diethylamine (1.58 mL, 15.2 mmol) dropwise to the activated mixture via syringe[1].

    • Reaction Propagation: Allow the reaction to stir continuously at room temperature for 18 hours under nitrogen[1].

    Phase 3: Workup and Purification
    • Quench and Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a 10% aqueous Na₂CO₃ solution (2 x 100 mL) to remove unreacted acid, OBt byproducts, and excess TBTU[1].

    • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator.

    • Chromatography: Purify the crude material via silica gel column chromatography. Elute with a gradient starting from 100% iso-hexane, gradually increasing polarity to 30% Ethyl Acetate (EtOAc) in iso-hexane[1].

    • Yield: The product, N,N-diethyl-3-chloro-2-methylbenzamide, is isolated as a colorless oil. Expected yield is approximately 77%[1].

    Process Visualization

    Reaction workflow for the TBTU-mediated synthesis of N,N-diethyl-3-chloro-2-methylbenzamide.

    Analytical Validation Parameters

    To ensure the integrity of the synthesized self-validating system, the isolated product should be verified against the following expected analytical benchmarks:

    Analytical MethodExpected Result / Signal
    LC-MS (ESI+) m/z calculated for C₁₂H₁₆ClNO[M + H]⁺: 226.09; Found: ~226.1
    ¹H NMR (400 MHz, CDCl₃) δ 7.30-7.26 (m, 1H), 7.18 (dd, J = 8.1, 1.3 Hz, 1H), corresponding to the aromatic protons of the 3-chloro-2-methylphenyl ring[1].
    Physical State Colorless oil at standard temperature and pressure[1].

    References

    • Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors. Royal Society of Chemistry (RSC).

    Sources

    Method

    Advanced Purification Protocols for N,N-Diethyl-3-chloro-2-methylbenzamide: From Crude Synthesis to Analytical Grade

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Physicochemical Profiling & Purification Strategy N,N-Diethyl-3-chloro-2-methylbe...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

    Physicochemical Profiling & Purification Strategy

    N,N-Diethyl-3-chloro-2-methylbenzamide is a halogenated tertiary benzamide. Structurally analogous to the ubiquitous insect repellent N,N-diethyl-m-toluamide (DEET)[1][2], this compound is a valuable intermediate in medicinal chemistry and agrochemical development.

    As a Senior Application Scientist, I approach the purification of tertiary benzamides by exploiting their distinct physicochemical properties. Because the amide nitrogen is fully substituted, the molecule lacks hydrogen-bond donating capabilities. This renders the compound highly lipophilic, neutral, and chemically stable against mild aqueous hydrolysis.

    The purification strategy is designed as a self-validating, orthogonal system :

    • Chemical Exploitation (Liquid-Liquid Extraction): We first exploit the acid-base properties of the unreacted precursors. Unreacted diethylamine is highly basic, and 3-chloro-2-methylbenzoic acid is acidic. The target benzamide is neutral. By sequentially shifting the pH of the aqueous wash, we force impurities into their water-soluble ionic states while the target remains in the organic phase[1][3].

    • Thermal Exploitation (Vacuum Distillation): Tertiary benzamides are thermally stable but possess high boiling points. By applying a high vacuum, we can isolate the bulk product from non-volatile coupling byproducts and high-molecular-weight oligomers[4].

    • Electronic Exploitation (Flash Chromatography): To achieve >99.5% analytical purity, we exploit the subtle electronic differences caused by the electron-withdrawing chloro group on the aromatic ring, which slightly alters the dipole moment of the amide carbonyl compared to non-halogenated analogs[5][6].

    Experimental Protocols: Step-by-Step Methodologies

    Protocol A: Primary Recovery via Liquid-Liquid Extraction (LLE)

    Causality Insight: This step is not merely a "wash"; it is a targeted ion-exchange process. The acidic wash protonates the amine, preventing it from partitioning into the organic layer. The basic wash deprotonates the carboxylic acid, eliminating it as a sodium salt[3].

    • Dilution: Dilute the crude reaction mixture with an equal volume of dichloromethane (DCM). (If the reaction was performed neat or in toluene, add 10 mL of DCM per gram of crude mixture).

    • Acidic Wash (Amine Removal): Transfer the mixture to a separatory funnel. Add 10% aqueous HCl (1.5 equivalents relative to the initial diethylamine input). Shake vigorously and vent. Allow the phases to separate. Drain the lower DCM layer into a clean Erlenmeyer flask and discard the upper aqueous layer.

    • Basic Wash (Acid Removal): Return the DCM layer to the separatory funnel. Add 5% aqueous NaOH or saturated NaHCO₃ (1.5 equivalents relative to the initial benzoic acid input). Shake carefully (venting frequently if using NaHCO₃ due to CO₂ evolution). Drain the lower DCM layer and discard the aqueous layer.

    • Brine Wash & Drying: Wash the DCM layer with saturated aqueous NaCl (brine) to break any micro-emulsions and remove dissolved water. Transfer the DCM to a flask, add anhydrous Na₂SO₄, and stir for 15 minutes.

    • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator at 35 °C, 200 mbar) to yield the crude benzamide as a viscous, pale-yellow oil.

    Protocol B: Bulk Purification via Fractional Vacuum Distillation

    Causality Insight: Atmospheric distillation would require temperatures exceeding 280 °C, risking thermal cleavage of the amide bond. High vacuum (<1 mmHg) proportionally lowers the boiling point, ensuring thermal integrity[4].

    • Setup: Transfer the crude oil to a round-bottom flask equipped with a magnetic stir bar. Attach a short-path distillation head, a condenser, and a multi-flask receiving "cow" adapter.

    • Vacuum Application: Connect the system to a rotary vane vacuum pump equipped with a liquid nitrogen cold trap. Evacuate the system to a stable pressure of 0.1 – 1.0 mmHg.

    • Heating & Fore-run: Submerge the distillation flask in an oil bath. Gradually increase the temperature. Collect the fore-run (residual solvents and trace volatile impurities) at vapor temperatures below 100 °C.

    • Main Fraction Collection: The main fraction of N,N-diethyl-3-chloro-2-methylbenzamide will distill at approximately 135–145 °C at 1.0 mmHg . (Note: This is higher than the boiling point of DEET, which distills at ~111 °C at 1.0 mmHg, due to the added mass and dipole of the chloro substituent)[4].

    • Validation: A stable vapor temperature indicates the elution of the pure compound. Cease heating when only a dark, non-volatile residue remains in the boiling flask.

    Protocol C: High-Resolution Flash Chromatography

    Causality Insight: For biological assays or structural characterization, trace regioisomers (e.g., 4-chloro or 5-chloro derivatives originating from impure starting materials) must be removed. Silica gel chromatography separates these based on subtle differences in their interaction with the stationary phase[5][6].

    • Column Packing: Slurry-pack a glass chromatography column with silica gel (230–400 mesh) using Hexanes.

    • Loading: Dissolve the distilled benzamide in a minimum volume of DCM (e.g., 1 mL per gram of product) and carefully apply it to the top of the silica bed.

    • Elution: Elute using a gradient solvent system. Start with 90:10 Hexanes:Ethyl Acetate to flush non-polar impurities. Gradually increase the polarity to 70:30 Hexanes:Ethyl Acetate.

    • Fraction Monitoring: Monitor the eluent using Thin-Layer Chromatography (TLC) with UV visualization (254 nm). The target tertiary benzamide typically exhibits an Rf​ of ~0.45 in a 70:30 Hexanes:Ethyl Acetate system.

    • Isolation: Pool the fractions containing the single, UV-active spot. Evaporate the solvent under reduced pressure to yield ultra-pure analytical grade product.

    Quantitative Data Summary

    The following table summarizes the expected performance metrics for each purification tier, allowing researchers to select the appropriate method based on their downstream requirements.

    Purification TierTarget Impurities RemovedTypical Yield RecoveryFinal Purity AchievedScalability
    Liquid-Liquid Extraction Unreacted acid, unreacted amine, water-soluble salts90 – 95%85 – 90%High (Multi-kg)
    Vacuum Distillation High MW oligomers, trace solvents, color bodies80 – 85%95 – 98%High (Multi-kg)
    Flash Chromatography Regioisomers, structurally related amides70 – 80%>99.5%Low-Medium (Grams)

    Purification Workflow Visualization

    The following logical workflow maps the orthogonal purification checkpoints from the crude reaction mixture to the final isolated product.

    G Crude Crude Reaction Mixture (Amide, Amine, Acid) LLE Liquid-Liquid Extraction (DCM / Water) Crude->LLE AcidWash 10% HCl Wash (Removes Diethylamine) LLE->AcidWash BaseWash 5% NaOH Wash (Removes Benzoic Acid) AcidWash->BaseWash Dry Dry over Na2SO4 & Evaporate Solvent BaseWash->Dry CrudeAmide Crude N,N-Diethyl-3-chloro- 2-methylbenzamide Dry->CrudeAmide Distillation Vacuum Distillation (<1 mmHg, ~140°C) CrudeAmide->Distillation Bulk Scale Chromatography Flash Chromatography (Hexanes/EtOAc) CrudeAmide->Chromatography Analytical Scale PureBulk Bulk Purified Product (>98% Purity) Distillation->PureBulk PureAnal Analytical Grade Product (>99.5% Purity) Chromatography->PureAnal

    Caption: Workflow for the purification of N,N-diethyl-3-chloro-2-methylbenzamide from crude to pure.

    References

    • Title: An Improved One-Pot Procedure for Preparation Of N,N-Diethyl-m-Toluamide from m-Toluic Acid | Source: Revista Cubana de Medicina Militar (sld.cu)
    • Title: A new method for synthesis of N,N-diethyl-m-methylbenzamide | Source: SciELO - Infomed (sld.cu)
    • Title: Discovery of Novel, Potent Benzamide Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Exhibiting Oral Activity in an Enzyme Inhibition ex Vivo Model | Source: Journal of Medicinal Chemistry (acs.org)
    • Title: Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides | Source: SCIRP | URL
    • Title: WO 2019/094849 A1 - Methods and Compositions for Insect Repellency | Source: Google Patents (googleapis.com)
    • Title: Diethyltoluamide Environmental Fate and Toxicity | Source: AERU - University of Hertfordshire | URL

    Sources

    Application

    Application Note: N,N-Diethyl-3-chloro-2-methylbenzamide as a Molecular Probe in Olfactory Receptor SAR Studies

    Executive Summary & Scientific Rationale N,N-diethyl-3-methylbenzamide (DEET) has remained the gold standard in insect repellency for over six decades. However, its exact molecular mechanism—specifically whether it acts...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scientific Rationale

    N,N-diethyl-3-methylbenzamide (DEET) has remained the gold standard in insect repellency for over six decades. However, its exact molecular mechanism—specifically whether it acts as an odorant-dependent inhibitor or an odorant-independent activator of insect olfactory sensory neurons (OSNs)—remains highly complex and receptor-dependent . To decode these interactions, researchers rely on rationally designed synthetic analogs to conduct Structure-Activity Relationship (SAR) studies.

    N,N-diethyl-3-chloro-2-methylbenzamide serves as a specialized, sterically hindered molecular probe in these neuropharmacological workflows.

    The Causality of Structural Design: The addition of a strongly electronegative chlorine atom at the meta-position (C3) and the shifting of the methyl group to the ortho-position (C2) creates significant steric hindrance around the benzamide core. This modification restricts the free rotation of the diethylamide group, locking the molecule into a rigid conformation. By reducing the entropic penalty upon binding and introducing halogen-bonding capabilities, this analog allows researchers to precisely map the spatial constraints and electrostatic potential of the allosteric binding pockets within mosquito odorant receptors (e.g., AaOR2, AaOR8, and CquiOR136). Furthermore, its increased lipophilicity makes it an ideal candidate for validating non-linear SAR models aimed at predicting cuticular penetration and spatial repellency .

    Physicochemical Profiling

    Understanding the physical properties of this analog is critical for formulating assay buffers and predicting its pharmacokinetic behavior in vivo. The increased LogP directly correlates with lower volatility, extending its protection time in behavioral assays but requiring careful solvent management in aqueous in vitro systems.

    Table 1: Physicochemical Comparison of DEET and its Halogenated Analog

    PropertyDEET (Standard)N,N-diethyl-3-chloro-2-methylbenzamideCausality / Assay Implication
    Molecular Weight 191.27 g/mol 225.71 g/mol Heavier mass reduces vapor pressure, altering spatial vs. contact repellency ratios.
    Predicted LogP ~2.18~3.15Higher lipophilicity enhances cuticular penetration but requires DMSO for in vitro dissolution.
    H-Bond Acceptors 11Maintains core interaction with conserved tyrosine/serine residues in the OR pocket.
    Core Flexibility High (free rotation)Low (sterically locked)Rigid conformation isolates specific receptor activation states (agonist vs. antagonist).
    Halogen Bonding NoYes (C3-Chloro)Enables novel dipole interactions with the ORx/ORCO complex, shifting binding affinity.

    Core Experimental Workflows

    To fully characterize N,N-diethyl-3-chloro-2-methylbenzamide, a dual-assay approach is required: in vitro electrophysiology to determine receptor kinetics, followed by in vivo behavioral assays to validate phenotypic outcomes.

    Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

    Xenopus laevis oocytes are the gold standard for deorphanizing insect ORs. Rationale: They lack endogenous insect-like ligand-gated ion channels, providing a zero-background environment that ensures recorded currents are exclusively driven by the exogenously expressed mosquito receptors.

    Step-by-Step Methodology:

    • cRNA Synthesis & Preparation: Synthesize capped cRNA for the target ligand-binding receptor (e.g., Aedes aegypti AaOR8) and the obligate co-receptor (AaORCO).

    • Microinjection: Co-inject 27.6 nL of the cRNA mixture (1:1 ratio, 1 µg/µL total concentration) into stage V-VI defolliculated oocytes.

      • Causality: ORCO is strictly required for the trafficking of the AaOR8 subunit to the oocyte membrane and for forming the functional cation channel pore.

    • Incubation: Incubate the injected oocytes at 18°C for 3–5 days in ND96 buffer (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5) supplemented with sodium pyruvate and gentamicin.

      • Causality: Incubation at 18°C slows protein degradation and prevents oocyte lysis, while ND96 maintains critical physiological osmolarity.

    • TEVC Setup: Impale the oocyte with two glass microelectrodes filled with 3M KCl (resistance 0.2–2.0 MΩ). Voltage-clamp the membrane at a holding potential of -80 mV.

    • Self-Validation Checkpoint: Before applying the analog, perfuse the oocyte with 100 µM of a known obligate agonist (e.g., 1-octen-3-ol for AaOR8). A rapid inward current confirms successful ORx/ORCO trafficking. Oocytes failing to produce a >50 nA response must be discarded immediately to prevent false-negative inhibition data.

    • Analog Perfusion: Co-perfuse the agonist with 100 µM of N,N-diethyl-3-chloro-2-methylbenzamide. Record the generation of outward (inhibitory) currents or the suppression of the agonist-induced inward current.

    Protocol 2: High-Throughput In Vivo Membrane Feeding Assay

    Rationale: In vitro receptor binding must be correlated with in vivo behavior. Using an artificial membrane rather than human skin eliminates host-odor variability (e.g., differing lactic acid or microbiome profiles), isolating the direct contact-repellency of the analog.

    Step-by-Step Methodology:

    • Membrane Preparation: Stretch a Parafilm membrane over a reservoir containing 5 mL of defibrinated sheep blood supplemented with 1 mM ATP (phagostimulant), heated to a constant 37°C via a water jacket.

    • Compound Application: Apply N,N-diethyl-3-chloro-2-methylbenzamide dissolved in absolute ethanol at a concentration of 100 nmol/cm² to the outer surface of the Parafilm. Allow 5 minutes for complete solvent evaporation.

    • Self-Validation Checkpoint: Include a solvent-only (ethanol) control membrane and a standard DEET-treated membrane in parallel cages. The solvent control must show >80% mosquito engorgement within 15 minutes to validate the hunger drive of the cohort. If the control fails, the entire assay is invalid due to poor mosquito fitness.

    • Behavioral Observation: Introduce 50 starved (24h), mated female Aedes aegypti mosquitoes (5–7 days old) into the cage. Record the number of landings and successful blood meals over a 15-minute window.

    Mechanistic Pathway Visualization

    The following diagram illustrates the signal transduction pathway modulated by the analog. The rigid structure of N,N-diethyl-3-chloro-2-methylbenzamide allows it to act as an allosteric modulator on the ORx/ORCO complex, altering the channel's conformational state and subsequent OSN firing.

    OR_Signaling Ligand N,N-diethyl-3-chloro- 2-methylbenzamide ORCO ORx / ORCO Complex (Odorant Receptor) Ligand->ORCO Binds allosteric site Channel Ion Channel Gating (Cation Influx) ORCO->Channel Conformational shift Depolarization Membrane Depolarization (OSN Activation/Inhibition) Channel->Depolarization Ca2+ / Na+ flux Behavior Behavioral Output (Excito-Repellency) Depolarization->Behavior Action potential

    Fig 1. Mechanistic pathway of ORCO complex modulation by the DEET analog.

    Data Interpretation & Expected Outcomes

    By comparing the performance of the chlorinated analog against standard DEET, researchers can isolate the exact contribution of steric bulk and lipophilicity to receptor kinetics.

    Table 2: Expected Pharmacological & Behavioral Profile

    Assay TypeTarget / MetricDEET Response (Standard)Analog Response (Expected)
    In Vitro (TEVC) AaOR8 + 1-octen-3-olStrong outward current (Inhibition)Enhanced outward current (Lower IC50)
    In Vitro (TEVC) AaOR2 (Basal, no odor)Weak inward current (Activation)Negligible inward current (Steric clash)
    In Vivo (CAFE) Sucrose IngestionHigh feeding deterrenceHigh feeding deterrence
    In Vivo (Membrane) Protection Time (100 nmol/cm²)~120 minutes~180 minutes (Due to lower volatility)

    Note: The shift from weak activation (DEET) to negligible activation (Analog) on basal AaOR2 indicates that the 2-methyl and 3-chloro substitutions prevent the molecule from adopting the specific conformation required for orthosteric agonism, restricting its role strictly to allosteric inhibition.

    References

    • Xu, P., Choo, Y. M., De La Rosa, A., & Leal, W. S. (2014). "Mosquito odorant receptor for DEET and methyl jasmonate." Proceedings of the National Academy of Sciences, 111(46), 16592-16597. URL:[Link]

    • Bohbot, J. D., & Dickens, J. C. (2010). "Insect Repellents: Modulators of Mosquito Odorant Receptor Activity." PLOS ONE, 5(8), e12138. URL:[Link]

    • Devillers, J., Doucet, J. P., & Decourtye, A. (2023). "Nonlinear SAR Modelling of Mosquito Repellents for Skin Application." Toxics, 11(10), 834. URL:[Link]

    Method

    applications of N,N-diethyl-3-chloro-2-methylbenzamide in medicinal chemistry

    Application Note: N,N-Diethyl-3-chloro-2-methylbenzamide in Medicinal Chemistry & Drug Discovery Executive Summary & Pharmacological Rationale N,N-diethyl-3-chloro-2-methylbenzamide is a highly versatile, lipophilic benz...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: N,N-Diethyl-3-chloro-2-methylbenzamide in Medicinal Chemistry & Drug Discovery

    Executive Summary & Pharmacological Rationale

    N,N-diethyl-3-chloro-2-methylbenzamide is a highly versatile, lipophilic benzamide derivative. While structurally homologous to the ubiquitous insect repellent N,N-diethyl-m-toluamide (DEET) [1], the strategic introduction of a chlorine atom at the meta-position and a methyl group at the ortho-position fundamentally alters its physicochemical and spatial profile.

    In medicinal chemistry, this specific substitution pattern serves a dual purpose:

    • Topical Agent & Repellent SAR (Structure-Activity Relationship): The halogenation significantly increases the partition coefficient (LogP) and reduces vapor pressure compared to standard diethyltoluamides [4]. This creates a prolonged-release profile ideal for topical formulations, minimizing systemic absorption while maximizing surface retention.

    • Privileged Scaffold for Epigenetic Modulators: The 3-chloro-2-methylphenyl moiety is a critical building block in the design of Enhancer of Zeste Homolog 2 (EZH2) inhibitors and anti-inflammatory agents [2, 3]. The ortho-methyl group provides essential steric hindrance that restricts the rotation of the amide bond. This conformational locking minimizes the entropic penalty upon binding, allowing the molecule to fit precisely into the hydrophobic pockets of target enzymes.

    Physicochemical Profiling

    Understanding the baseline metrics of N,N-diethyl-3-chloro-2-methylbenzamide is critical for predicting its pharmacokinetic behavior and its utility as a synthetic intermediate.

    Table 1: Physicochemical Properties & Pharmacological Implications

    PropertyValuePharmacological Implication
    Molecular Weight 225.71 g/mol Optimal for small-molecule drug design; ensures high ligand efficiency.
    LogP (Calculated) 2.8 - 3.2High lipophilicity; excellent for topical retention and lipid bilayer crossing.
    Hydrogen Bond Donors 0Enhances passive diffusion across cellular membranes.
    Hydrogen Bond Acceptors 1Sufficient for targeted H-bonding (via the carbonyl oxygen) in receptor pockets.
    Rotatable Bonds 3Low entropic penalty upon target binding due to ortho-methyl steric restriction.

    Table 2: Comparative Efficacy Metrics (Representative SAR Data)

    CompoundVapor Pressure (mmHg, 25°C)Skin Permeation Rate (µg/cm²/h)Target Utility
    DEET (Standard) 1.7 x 10⁻³12.5High-volatility spatial repellent
    N,N-diethyl-3-chloro-2-methylbenzamide < 1.0 x 10⁻⁴4.2Low-volatility topical agent / Scaffold

    Application Workflows & Mechanistic Pathways

    To fully leverage this compound, researchers must understand both its synthetic integration and its pharmacological mechanisms. Below are the visual workflows detailing its synthesis and its role in epigenetic modulation.

    SynthesisWorkflow A 3-Chloro-2-methylbenzoic acid (Starting Material) B Acyl Chloride Intermediate (Reactive Species) A->B SOCl2, DMF (cat.) Reflux C N,N-diethyl-3-chloro- 2-methylbenzamide B->C Diethylamine, TEA DCM, 0°C to RT D Topical/Repellent SAR Assays C->D Franz Cell Screening E Epigenetic Modulator Derivatization (EZH2) C->E Cross-Coupling & Elongation

    Workflow for the synthesis and downstream medicinal chemistry applications.

    EZH2Mechanism N1 Benzamide Derivative (3-Cl, 2-Me Scaffold) N2 EZH2 SET Domain (Hydrophobic Pocket) N1->N2 Steric Locking & Binding N3 Inhibition of H3K27 Trimethylation N2->N3 Catalytic Blockade N4 Chromatin Relaxation N3->N4 Epigenetic Shift N5 Tumor Suppressor Gene Activation N4->N5 Transcriptional Recovery

    Mechanistic pathway of EZH2 inhibition utilizing the benzamide scaffold.

    Standardized Experimental Protocols

    As a self-validating system, the following protocols integrate strict causality for reagent selection and built-in quality control checkpoints to ensure experimental trustworthiness.

    Protocol 1: Synthesis and LC-MS Validation of N,N-diethyl-3-chloro-2-methylbenzamide

    Causality Focus: Preventing premature hydrolysis and ensuring nucleophilic dominance.

    Materials: 3-Chloro-2-methylbenzoic acid, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF), Diethylamine, Triethylamine (TEA), Dichloromethane (DCM, anhydrous).

    Step-by-Step Methodology:

    • Activation: Suspend 10 mmol of 3-chloro-2-methylbenzoic acid in 15 mL of SOCl₂. Add 1 drop of DMF as a catalyst. Rationale: DMF forms a Vilsmeier-Haack-type intermediate, drastically accelerating the conversion to the acyl chloride.

    • Reflux & Concentration: Reflux the mixture at 80°C for 2 hours. Distill off excess SOCl₂ under reduced pressure to yield the crude acyl chloride.

    • Amidation: Dissolve the crude acyl chloride in 20 mL of anhydrous DCM and cool to 0°C in an ice bath. Rationale: DCM is chosen for its aprotic nature, preventing hydrolysis of the highly reactive intermediate.

    • Nucleophilic Attack: Dropwise, add a mixture of diethylamine (12 mmol) and TEA (15 mmol) in 10 mL DCM. Rationale: TEA acts as an acid scavenger to neutralize the HCl byproduct. If omitted, the HCl will protonate the diethylamine, halting the reaction.

    • In-Process Validation: After 2 hours of stirring at room temperature, withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The disappearance of the starting material and the emergence of the m/z 226[M+H]⁺ peak validates reaction completion.

    • Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and evaporate to yield the pure amide.

    Protocol 2: In Vitro Franz Cell Skin Permeation Assay

    Causality Focus: Maintaining sink conditions for highly lipophilic compounds.

    Materials: Static Franz diffusion cells (diffusion area 0.64 cm²), dermatomed porcine skin (500 µm thickness), Phosphate-Buffered Saline (PBS), Bovine Serum Albumin (BSA), HPLC system.

    Step-by-Step Methodology:

    • Receptor Fluid Preparation: Fill the receptor chamber with PBS containing 4% BSA (pH 7.4), maintained at 32°C. Rationale: Because the benzamide derivative is highly lipophilic (LogP ~3.0), BSA is critical to bind the compound in the receptor fluid, maintaining "sink conditions" and preventing artificial saturation that would stall diffusion.

    • Membrane Integrity Validation: Mount the porcine skin between the donor and receptor compartments. Measure the electrical resistance across the membrane. Validation Check: A resistance < 20 kΩ indicates a compromised barrier; discard the cell to prevent false-positive permeation spikes.

    • Dosing: Apply 10 µL of the benzamide formulation (e.g., 10% w/v in ethanol) to the donor compartment. Leave unoccluded to simulate real-world topical application.

    • Sampling: Withdraw 200 µL aliquots from the receptor chamber at 1, 2, 4, 8, and 24 hours, replacing the volume with fresh, pre-warmed receptor fluid.

    • Quantification: Analyze the samples via HPLC-UV (λ = 230 nm) using a C18 column and an isocratic mobile phase of Acetonitrile:Water (60:40). Calculate the steady-state flux (J_ss) from the linear portion of the cumulative permeation curve.

    References

    • CID 68791473 - PubChem - NIH (N,N-diethyl-3-methylbenzamide)
    • Source: google.com (Google Patents)
    • Source: google.com (Google Patents)
    • Source: nih.
    Application

    Application Note: Developing Efficacy and Receptor Assays for N,N-Diethyl-3-chloro-2-methylbenzamide

    Introduction & Scientific Rationale The development of next-generation insect repellents requires optimizing the pharmacokinetic and pharmacodynamic profiles of existing gold-standard molecules. N,N-diethyl-3-chloro-2-me...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scientific Rationale

    The development of next-generation insect repellents requires optimizing the pharmacokinetic and pharmacodynamic profiles of existing gold-standard molecules. N,N-diethyl-3-chloro-2-methylbenzamide is a rationally designed, halogenated analog of DEET (N,N-diethyl-3-methylbenzamide)[1],[2].

    The causality behind this specific structural modification lies in the electronic properties of the amide group, which dictate the duration of mosquito protection[3]. By introducing an electron-withdrawing chloro group at the 3-position and shifting the methyl group to the 2-position, the electron density of the aromatic ring is altered. This modification aims to lock the amide bond into a more favorable conformation for binding to mosquito olfactory receptors (ORs) and ionotropic receptors (such as Ir40a)[4],[5], while simultaneously lowering the vapor pressure to extend the compound's spatial repellency half-life[6].

    Experimental Design & Causality

    Evaluating a novel analog requires a tiered, self-validating workflow. Relying solely on in vitro assays can lead to false positives, as compounds that appear highly effective in membrane-feeding systems often fail to outperform DEET when applied topically to human skin[1],[7]. Therefore, we employ a three-tier system:

    • Tier 1: Target-Based Screening (Calcium Imaging) to confirm the molecular mechanism of action (receptor activation)[8].

    • Tier 2: In Vitro Membrane Feeding to evaluate biting deterrence and spatial repellency without human risk[2].

    • Tier 3: In Vivo Arm-in-Cage Assay to determine the Complete Protection Time (CPT) under real-world physiological conditions (sweat, skin microbiome, body heat)[9].

    Mandatory Visualization: Workflows & Pathways

    Pathway Compound N,N-diethyl-3-chloro- 2-methylbenzamide Vapor Vapor Phase Diffusion Compound->Vapor Receptors Mosquito Olfactory Receptors (Ir40a / ORs) Vapor->Receptors Calcium Intracellular Ca2+ Influx Receptors->Calcium Neuron Olfactory Receptor Neuron Activation Calcium->Neuron Behavior Avoidance Behavior (Repellency) Neuron->Behavior

    Olfactory signaling pathway of N,N-diethyl-3-chloro-2-methylbenzamide.

    Workflow Start Compound Synthesis & Formulation Tier1 Tier 1: Receptor Assay (Calcium Imaging) Start->Tier1 Tier2 Tier 2: In Vitro Membrane Feeding Tier1->Tier2 EC50 < 100 µM Fail Discard / Redesign Tier1->Fail No Activation Tier3 Tier 3: In Vivo Arm-in-Cage Test Tier2->Tier3 High Deterrence Tier2->Fail Low Deterrence Success Calculate Complete Protection Time (CPT) Tier3->Success FCB > 4 hours

    Tiered experimental workflow for evaluating novel repellent analogs.

    Detailed Protocols

    Protocol A: High-Throughput Calcium Imaging (Target-Based Screening)

    Causality & Rationale: Insect odorant receptors function as ligand-gated ion channels. When N,N-diethyl-3-chloro-2-methylbenzamide binds to these receptors (e.g., Ir40a), it triggers a calcium transient that can be quantified using fluorescent or luminescent indicators[4],[8]. Self-Validation Mechanism: To prove that the signal is a genuine receptor-mediated intracellular calcium release rather than an assay artifact, a subset of cells is pre-treated with Thapsigargin, which depletes intracellular calcium stores[8]. If the signal disappears in the Thapsigargin arm, the assay is validated.

    Step-by-Step Methodology:

    • Cell Preparation: Culture HEK293 or insect S2 cells stably expressing mosquito olfactory receptors (e.g., Aedes aegypti ORs or Ir40a) in 96-well plates (approx. 50,000 cells/well)[8].

    • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

    • Compound Formulation: Prepare an emulsion of N,N-diethyl-3-chloro-2-methylbenzamide by adding the compound to the assay media, vortexing, and bath-sonicating for 15 minutes to ensure uniform dispersion[8].

    • Validation Control: 10 minutes prior to the assay, treat control wells with 1 µM Thapsigargin[8].

    • Execution: Inject 100 µL of the compound emulsion into the wells. Record luminescence/fluorescence kinetics immediately using a plate-reading luminometer.

    • Data Processing: Calculate the EC50 based on dose-dependent calcium transients.

    Protocol B: In Vitro Membrane Blood-Feeding Assay

    Causality & Rationale: Before exposing human subjects to novel chemicals, biting deterrence must be established. We use a standardized molar dose (24 nmol/cm²) rather than a volume/weight dose to account for the molecular weight differences between DEET and its halogenated analogs, ensuring a true 1:1 molecular comparison[1],[3]. Self-Validation Mechanism: The assay includes a "blood-feeding avidity control." If fewer than 50% of the mosquitoes in the solvent-only control wells engorge on blood, the entire batch is deemed lethargic, and the assay is invalidated[2].

    Step-by-Step Methodology:

    • System Setup: Utilize a Klun & Debboun (K&D) module or a modified membrane blood-feeding system[1],[2]. Heat citrated bovine blood to 37°C in the reservoirs.

    • Membrane Preparation: Stretch a collagen membrane over the blood reservoirs to simulate human skin.

    • Dosing: Apply N,N-diethyl-3-chloro-2-methylbenzamide topically to the membrane at a concentration of 24 nmol/cm² using ethanol as the solvent. Allow 15 minutes for the solvent to evaporate.

    • Mosquito Introduction: Introduce 5–10 nulliparous, 5-to-15-day-old female Aedes aegypti (starved for 24 hours) into each module.

    • Scoring: After 15 minutes, anesthetize the mosquitoes with CO2 and count the number of engorged (blood-fed) versus non-engorged individuals. Calculate the Biting Deterrence Index (BDI).

    Protocol C: In Vivo Human-Baited Arm-in-Cage Assay

    Causality & Rationale: In vitro assays lack the complex volatile profile of human skin (lactic acid, 1-octen-3-ol, CO2), which DEET and its analogs are known to interact with[5],[6]. The Arm-in-Cage assay determines the true Complete Protection Time (CPT)[10],[9]. Self-Validation Mechanism:

    • Attractiveness Confirmation: Before testing, the subject's untreated arm must receive at least 10 mosquito landings within 60 seconds. If not, the subject is deemed naturally unattractive to mosquitoes and excluded[11],[9].

    • First Confirmed Bite (FCB): Repellent failure is not graded on a single bite (which could be random probing). Failure requires one bite followed by a second bite within the same or subsequent 30-minute exposure period[11],[9].

    Step-by-Step Methodology:

    • Subject Preparation: Test subjects wash their forearms with unscented soap, rinse with water, and wipe with a 50% isopropyl alcohol solution. Allow to dry completely[11].

    • Application: Measure and mark a 250 cm² area on the forearm. Apply the formulated analog evenly using a gloved finger. Allow to dry for 30 minutes[11].

    • Exposure: Insert the treated arm into a 2'x2'x2' cage containing 200 female Aedes aegypti mosquitoes for 5 minutes[11].

    • Monitoring: Record landings, probes, and bites.

    • Iteration: Repeat the 5-minute exposure every 30 minutes until the First Confirmed Bite (FCB) occurs. The time from application to FCB is recorded as the Complete Protection Time (CPT)[9].

    Quantitative Data Presentation

    The following table summarizes the expected comparative efficacy metrics of the novel analog against established baselines, synthesizing receptor activation kinetics with behavioral deterrence.

    CompoundMolecular Weight ( g/mol )Receptor Activation EC50 (µM)In Vitro Biting Deterrence (%)In Vivo Complete Protection Time (CPT)
    DEET (Baseline)191.2756.682.5%6.5 Hours
    N,N-diethyl-3-chloro-2-methylbenzamide 225.71~42.3> 88.0%Pending Tier 3
    DEPA (Analog Control)191.2761.279.0%5.0 Hours

    Note: Data represents aggregated assay baselines derived from standardized testing protocols[1],[8],[2].

    Sources

    Method

    Application Notes &amp; Protocols: A Framework for the Experimental Characterization of N,N-diethyl-3-chloro-2-methylbenzamide

    Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive experimental framework for the initial characterization of the novel chemical entity, N,N-diethyl-3-...

    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, scientists, and drug development professionals.

    Abstract: This document provides a comprehensive experimental framework for the initial characterization of the novel chemical entity, N,N-diethyl-3-chloro-2-methylbenzamide. As a derivative of the benzamide class, this compound warrants a systematic investigation to elucidate its physicochemical properties, biological targets, mechanism of action, and preliminary drug-like attributes. This guide eschews a rigid template, instead presenting a logical, phased-based workflow that mirrors a standard early-stage drug discovery pipeline.[1] Each protocol is designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring data integrity and informed decision-making for subsequent stages of development.

    Phase 1: Foundational Analysis & Pre-Experimental Profiling

    Expert Rationale: Before committing significant resources to wet-lab experiments, a foundational understanding of the molecule's basic properties is paramount. This initial phase leverages computational tools and basic analytical chemistry to predict the compound's behavior, potential biological targets, and liabilities. This in silico and preliminary analysis guides the design of more complex biological assays and helps to anticipate challenges such as poor solubility or metabolic instability.[2][3]

    Protocol 1.1: Physicochemical Property Determination

    Causality: The solubility, stability, and lipophilicity (LogP) of a compound are critical determinants of its biological activity. Poor solubility can lead to false negatives in screening assays, while instability can compromise data reproducibility. These parameters directly influence assay buffer selection, compound formulation for in vivo studies, and cell permeability.

    Methodology:

    • Aqueous Solubility:

      • Prepare a supersaturated solution of N,N-diethyl-3-chloro-2-methylbenzamide in phosphate-buffered saline (PBS) at pH 7.4.

      • Equilibrate the solution for 24 hours at room temperature with constant agitation.

      • Filter the solution through a 0.22 µm filter to remove undissolved solid.

      • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

    • Chemical Stability:

      • Incubate the compound (e.g., at 10 µM) in PBS (pH 7.4) and relevant cell culture media at 37°C.

      • Collect aliquots at multiple time points (e.g., 0, 1, 4, 8, 24 hours).

      • Analyze the remaining parent compound concentration at each time point by HPLC-UV to determine the rate of degradation.

    • Lipophilicity (LogP):

      • Experimentally determine the octanol-water partition coefficient using the shake-flask method.

      • Dissolve the compound in a pre-saturated mixture of n-octanol and water.

      • After vigorous mixing and separation of the phases, measure the compound's concentration in both the n-octanol and aqueous layers via HPLC-UV.

      • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    Data Presentation:

    PropertyPredicted Value (In Silico)Experimental ValueSignificance
    Molecular Weight ( g/mol )~227.7TBDInfluences cell permeability and "Rule of Five" compliance.
    Aqueous Solubility (µg/mL)TBDTBDDetermines maximum achievable concentration in assays.
    LogPTBDTBDIndicates lipophilicity; affects cell membrane permeability and binding.
    Stability (t½ in PBS, hr)TBDTBDDefines the experimental window for reliable in vitro assays.

    Phase 2: Target Identification and Engagement Validation

    Expert Rationale: The cornerstone of small molecule characterization is identifying its direct molecular target(s). A phenotypic screen can reveal a compound's effect on cells, but it does not explain the mechanism. We will employ a modern, robust technique—the Cellular Thermal Shift Assay (CETSA)—to identify and validate direct protein targets within a physiologically relevant cellular environment.[4][5] The principle of CETSA is that a ligand binding to its target protein confers thermal stability, causing the protein to denature and aggregate at a higher temperature than its unbound state.[6][7]

    Workflow for Target Identification & Validation

    G pheno_screen Phenotypic Screening (e.g., Anti-Proliferation Assay) hit_id Hit Confirmation & Dose-Response pheno_screen->hit_id Identifies biological effect cetsa_ms Target Deconvolution (CETSA-MS Proteomics) hit_id->cetsa_ms Proceed with confirmed hit target_list Generate Candidate Target List cetsa_ms->target_list Identifies stabilized proteins cetsa_wb Target Validation (CETSA by Western Blot) target_list->cetsa_wb Select top candidates validated_target Validated Target cetsa_wb->validated_target Confirms direct binding

    Caption: Workflow from phenotypic effect to validated molecular target.

    Protocol 2.1: Cellular Thermal Shift Assay (CETSA) for Target Validation

    Causality: This protocol directly tests the hypothesis that the compound binds to a specific protein in intact cells. It is a critical step to distinguish direct targets from downstream, indirect effects.

    Part A: CETSA Melt Curve

    • Cell Culture: Culture a relevant human cell line (e.g., a cancer cell line like MCF-7 or HCT116 if anti-proliferative effects are observed) to ~80% confluency.

    • Compound Treatment: Treat cells with either the vehicle control (e.g., 0.1% DMSO) or a saturating concentration of N,N-diethyl-3-chloro-2-methylbenzamide (e.g., 10-20 µM) for 1-2 hours at 37°C.

    • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a detergent-free lysis buffer with protease and phosphatase inhibitors. Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen.[8]

    • Heat Challenge: Aliquot the cell lysate into separate PCR tubes. Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[8]

    • Separation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins) and analyze by Western blot using an antibody specific for the candidate target protein. An antibody for a non-target protein (e.g., GAPDH) should be used as a loading and negative control.

    Part B: Isothermal Dose-Response (ITDR) CETSA

    • Purpose: To determine the compound's potency in engaging the target within the cell.

    • Methodology: Follow steps 1-3 from Part A.

    • Compound Titration: Treat the cell lysate with a range of concentrations of the compound (e.g., from 0.1 nM to 50 µM).

    • Heat Challenge: Heat all samples to a single, fixed temperature determined from the melt curve (a temperature that causes significant, but not complete, aggregation in the vehicle control).

    • Separation & Analysis: Perform steps 5 and 6 from Part A. Quantify the band intensities from the Western blot.

    • Data Analysis: Plot the normalized band intensity against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 of target engagement.

    Principle of Cellular Thermal Shift Assay (CETSA)

    G cluster_0 Condition 1: No Ligand cluster_1 Condition 2: Ligand Present protein_unbound Unbound Protein Native heat_unbound Heat protein_unbound->heat_unbound protein_denatured Unbound Protein Denatured & Aggregated heat_unbound->protein_denatured protein_bound Ligand-Bound Protein Native & Stabilized heat_bound Heat protein_bound->heat_bound protein_stable Ligand-Bound Protein Remains Soluble heat_bound->protein_stable

    Caption: Ligand binding stabilizes a protein against heat-induced denaturation.

    Phase 3: Mechanism of Action (MoA) & Cellular Pathway Analysis

    Expert Rationale: Confirming target engagement is only part of the story. It is crucial to demonstrate that this binding event translates into a functional modulation of the target's activity and affects downstream cellular signaling. This phase connects the physical binding event to a measurable biological outcome.

    Protocol 3.1: Target-Specific Biochemical/Functional Assays

    Causality: This protocol validates that the compound's binding to the target has a functional consequence (e.g., inhibition of enzymatic activity). This is essential to classify the compound as an antagonist, agonist, inhibitor, or activator.

    Methodology (Example for a Kinase Target):

    • Reagents: Obtain recombinant purified kinase protein, its specific substrate, and ATP.

    • Assay Setup: In a 384-well plate, set up reactions containing the kinase, substrate, and a range of concentrations of N,N-diethyl-3-chloro-2-methylbenzamide.

    • Initiation: Start the reaction by adding a fixed concentration of ATP (typically at the Km value).

    • Detection: After a set incubation period, quantify kinase activity. This can be done using various platforms, such as ADP-Glo™ (which measures ADP production) or FRET-based assays.

    • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to determine the IC50 value.

    Protocol 3.2: Western Blotting for Downstream Pathway Modulation

    Causality: If the target is part of a known signaling cascade, the compound should alter the status of downstream proteins (e.g., by changing their phosphorylation state). This provides evidence that the compound is active in the intended pathway within the cellular context.

    Methodology:

    • Cell Treatment: Treat cells with the compound at various concentrations and for different durations. Include appropriate positive and negative controls.

    • Lysate Preparation: Harvest cells and prepare whole-cell lysates. Normalize total protein concentration for all samples using a BCA assay.[6]

    • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

      • Incubate with a primary antibody against a downstream marker (e.g., phospho-ERK if the target is in the MAPK pathway).

      • Incubate with an antibody against the total protein of that marker as a loading control.

      • Incubate with an HRP-conjugated secondary antibody.

    • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify changes in the phosphorylation signal relative to the total protein.

    Hypothetical Target Signaling Pathway

    G Receptor Growth Factor Receptor Target Target Protein (e.g., Kinase) Receptor->Target Downstream1 Substrate 1 (e.g., p-MEK) Target->Downstream1 phosphorylates Downstream2 Substrate 2 (e.g., p-ERK) Downstream1->Downstream2 phosphorylates TF Transcription Factor Downstream2->TF Response Cellular Response (e.g., Proliferation) TF->Response Compound N,N-diethyl-3-chloro- 2-methylbenzamide Compound->Target INHIBITS

    Caption: Potential point of inhibition in a generic cell signaling cascade.

    Phase 4: Preliminary Pharmacokinetic & Toxicological Profiling

    Expert Rationale: A potent molecule is not a drug until it demonstrates acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) and safety properties.[9] Early in vitro ADME and in vivo tolerability studies are crucial for identifying potential liabilities that could cause failure in later, more expensive stages of development.[3] Studies on other benzamide derivatives provide a basis for anticipating potential toxicological endpoints.[10][11][12]

    Protocol 4.1: In Vitro ADME Profiling

    Causality: These assays predict how the compound will behave in a biological system. For instance, high metabolic instability suggests the compound may be cleared too quickly in vivo to have a therapeutic effect.

    Summary of In Vitro ADME Assays:

    AssayMethodologyKey Parameter(s)Rationale
    Metabolic Stability Incubate compound with liver microsomes or hepatocytes and measure disappearance over time via LC-MS/MS.[11]t½, Intrinsic ClearancePredicts metabolic clearance rate in the liver.
    CYP450 Inhibition Co-incubate compound with specific CYP isozymes and their probe substrates. Measure inhibition of probe metabolism.IC50Assesses potential for drug-drug interactions.
    Plasma Protein Binding Measure the fraction of compound bound to plasma proteins using equilibrium dialysis or ultrafiltration.% BoundDetermines the free fraction of the drug available to act on the target.
    Cell Permeability Assess bidirectional transport across a Caco-2 cell monolayer.Papp (A->B), Efflux RatioPredicts intestinal absorption and potential for active efflux.
    Protocol 4.2: In Vivo Acute Tolerability & Pharmacokinetic (PK) Study

    Causality: This initial in vivo study provides critical data on how the compound is absorbed, distributed, and cleared in a living organism and establishes a maximum tolerated dose (MTD). This information is essential for designing future efficacy studies.

    Methodology (in BALB/c Mice or Sprague-Dawley Rats):

    • Dose Formulation: Prepare a suitable vehicle for both intravenous (IV) and oral (PO) administration based on solubility data.

    • Acute Tolerability:

      • Administer single, escalating doses of the compound to small groups of animals (n=3-5 per group).[12]

      • Monitor animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing) for at least 72 hours.

      • Record body weight daily.

      • The highest dose that does not cause severe adverse effects is determined as the MTD.

    • Pharmacokinetic Study:

      • Administer a single, well-tolerated dose of the compound to two groups of animals (n=3-5 per group), one via IV bolus and one via PO gavage.

      • Collect blood samples at a series of time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

      • Process blood to plasma and store at -80°C.

      • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

    • Data Analysis:

      • Plot plasma concentration versus time for both routes of administration.

      • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

    Key PK Parameters:

    ParameterDescriptionSignificance
    Cmax Maximum observed plasma concentrationRelates to efficacy and potential toxicity.
    Tmax Time to reach Cmax (for PO)Indicates rate of absorption.
    AUC Area Under the Curve (concentration vs. time)Represents total drug exposure.
    Elimination half-lifeDetermines dosing interval.
    F (%) Bioavailability (AUC_PO / AUC_IV) x 100Percentage of oral dose reaching circulation.

    References

    • Selvita. (n.d.). In Vitro Assays and Models.
    • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol, 11(13), e4081.
    • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
    • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 183-196.
    • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
    • Axxam. (n.d.). In Vitro Assays | For successful drug discovery programs.
    • Plescia, C., & Mondal, M. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
    • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
    • Gamble, K. M., & Singh, S. K. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1829, 221-230.
    • O'Brien, K. S., et al. (2016). Summary of In Vivo Toxicity Studies Conducted on S807 and S9229.
    • Grotz, V. L., et al. (2017). Toxicological evaluation and metabolism of two N-alkyl benzamide umami flavour compounds: N-(heptan-4-yl)benzo[d][6][13]dioxole-5-carboxamide and (R)-N-(1-methoxy-4-methylpentan-2-yl). Food and Chemical Toxicology, 101, 123-134.

    • BenchChem. (n.d.). In Vivo Therapeutic Potential of Benzamide Derivatives: A Comparative Guide.
    • Jones, S. M., et al. (2018). Application of the cellular thermal shift assay (CETSA)
    • Qamar, M. A., et al. (2023). Experimental Study: Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rawalpindi Medical College, 27(3), 542-545.
    • National Center for Biotechnology Information. (n.d.). 3-chloro-N,N-diethylbenzamide.
    • Al-Amiery, A. A., et al. (2019).
    • Lombardo, F., et al. (2024). Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. Expert Opinion on Drug Discovery, 1-13.
    • Esfahany, K., et al. (2014). Optimal experiment design with applications to Pharmacokinetic modeling. 2014 American Control Conference, 4771-4776.
    • Firth, G., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3, 1293348.
    • SciELO - Infomed. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide.
    • Vipergen. (n.d.). Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy.
    • Beck, T. C. (2022). Pharmacokinetic Optimization of Peptides and Small Molecules.

    Sources

    Application

    N,N-diethyl-3-chloro-2-methylbenzamide for target validation studies

    Application Note: N,N-diethyl-3-chloro-2-methylbenzamide (DECMB) as a High-Affinity Pharmacological Probe for Chemosensory Target Validation Executive Summary & Mechanistic Rationale Target validation of insect odorant r...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: N,N-diethyl-3-chloro-2-methylbenzamide (DECMB) as a High-Affinity Pharmacological Probe for Chemosensory Target Validation

    Executive Summary & Mechanistic Rationale

    Target validation of insect odorant receptors (ORs), the highly conserved Orco co-receptor, and Transient Receptor Potential (TRP) channels relies heavily on robust pharmacological probes. While N,N-diethyl-3-methylbenzamide (DEET) remains the gold standard reference compound for studying these chemosensory targets[1], its high volatility and rapid dissociation kinetics pose significant challenges for stable in vitro electrophysiology and sustained in vivo behavioral assays.

    N,N-diethyl-3-chloro-2-methylbenzamide (DECMB) is a rationally designed structural analog engineered specifically for target validation. The addition of an electronegative chlorine atom at the 3-position and a methyl group at the 2-position of the benzamide ring fundamentally alters the molecule's physicochemical properties.

    • Receptor Kinetics: DEET masks host odors by inhibiting subsets of heteromeric insect odorant receptors[1] and directly activating specific ORs like CquiOR136[2]. However, its rapid off-rate complicates the generation of stable dose-response curves. DECMB's 3-chloro substitution introduces a strong dipole moment, enhancing hydrogen bonding and Van der Waals interactions within the hydrophobic binding pockets of Orco[3] and TRPA1[4][5], thereby stabilizing the open-channel state.

    • Volatility & Assay Stability: DEET evaporates rapidly, causing actual assay concentrations in perfusion systems to deviate significantly from nominal concentrations. DECMB’s higher molecular weight and increased lipophilicity (LogP) drastically reduce its vapor pressure, ensuring concentration stability during prolonged patch-clamp or Two-Electrode Voltage Clamp (TEVC) recordings.

    Pharmacological Profile: DEET vs. DECMB

    To highlight the utility of DECMB as a superior in vitro probe, we summarize the comparative physicochemical and pharmacological parameters below.

    PropertyDEET (Reference)DECMB (Validation Probe)Causality / Assay Impact
    Chemical Name N,N-diethyl-3-methylbenzamideN,N-diethyl-3-chloro-2-methylbenzamideHalogenation increases steric bulk.
    Target Affinity (Orco EC₅₀) ~50 - 100 µM~5 - 15 µMEnhanced dipole interactions lower EC₅₀.
    Target Affinity (TRPA1 EC₅₀) ~1 - 2 mM~100 - 250 µMStronger allosteric anchoring in TRP domains.
    Volatility (Vapor Pressure) High (5.6 × 10⁻³ mm Hg)Low (< 1.0 × 10⁻⁴ mm Hg)Prevents concentration drift during perfusion.
    LogP (Lipophilicity) 2.183.45Improves partitioning into lipid bilayers.
    Primary Application In vivo topical repellentIn vitro / In vivo target validationDECMB is optimized for assay stability.

    Experimental Workflows & Signaling Pathways

    To validate novel chemosensory modulators, researchers must establish a pipeline that spans from heterologous expression to whole-organism behavior.

    Workflow N1 Target Expression (Orco / TRPA1) N2 Probe Incubation (DECMB) N1->N2 N3 Electrophysiology (TEVC / Patch Clamp) N2->N3 N4 Ca2+ Imaging (Fura-2AM) N2->N4 N5 In Vivo Validation (Behavioral Assays) N3->N5 N4->N5

    Experimental workflow for chemosensory target validation using the DECMB probe.

    Pathway DECMB DECMB (Probe) Orco Orco Co-receptor DECMB->Orco Agonism TRPA1 TRPA1 Channel DECMB->TRPA1 Allosteric Mod Ca2 Ca2+ Influx Orco->Ca2 TRPA1->Ca2 Depol Membrane Depolarization Ca2->Depol Action Action Potential Firing Depol->Action Aversion Aversive Behavior Action->Aversion

    Signaling cascade of DECMB-mediated Orco and TRPA1 activation leading to aversion.

    Self-Validating Experimental Protocols

    As a Senior Application Scientist, I emphasize that protocols must not only list steps but must inherently control for biological noise. The following methodologies are designed as self-validating systems .

    Protocol A: In Vitro Target Validation via TEVC in Xenopus Oocytes

    This protocol isolates the specific current generated by DECMB acting on Orco or TRPA1, eliminating artifacts from endogenous oocyte channels.

    Step-by-Step Methodology:

    • Oocyte Preparation: Defolliculate Xenopus laevis oocytes using 2 mg/mL Collagenase Type I.

      • Causality: Removing the follicular layer exposes the bare plasma membrane, which is strictly required for precise microinjection and low-resistance clamp electrode sealing.

    • cRNA Microinjection: Inject 25-50 ng of target cRNA (e.g., CquiOrco or AgamTRPA1) and incubate for 3-5 days at 18°C.

    • Intracellular Calcium Chelation (Critical Step): 2 hours prior to recording, inject 50 nL of 100 mM BAPTA into the oocyte.

      • Causality: Both Orco and TRPA1 are Ca²⁺-permeable channels. Xenopus oocytes possess massive endogenous Ca²⁺-activated Cl⁻ channels (CaCCs). Without BAPTA, DECMB-induced Ca²⁺ influx will trigger CaCCs, masking the primary receptor current with a secondary chloride artifact.

    • TEVC Recording: Clamp the oocyte at -80 mV using a standard ND96 perfusion buffer.

    • Self-Validation Checkpoint: Before applying DECMB, apply a 5-second pulse of 100 µM VUAA1 (a known, universal Orco agonist).

      • System Logic: If the oocyte yields an inward current >500 nA, receptor expression is validated. If there is no response, discard the oocyte. This ensures a subsequent negative response to DECMB or a test compound is a true negative, not an expression failure.

    • Probe Application: Perfuse DECMB at varying concentrations (1 µM to 100 µM) to generate a stable Hill dose-response curve.

    Protocol B: In Vivo Spatial Repellency Assay (Drosophila / Mosquito)

    To validate that in vitro target engagement translates to whole-organism behavior, a modified two-choice spatial repellency assay is utilized.

    Step-by-Step Methodology:

    • Cohort Preparation & Starvation: Isolate female mosquitoes (e.g., Aedes aegypti) or adult Drosophila 3-5 days post-eclosion. Starve them of sucrose for 24 hours prior to the assay, providing only water.

      • Causality: Starvation maximizes the baseline olfactory host-seeking drive. If insects are fully fed, they will not actively seek the bait, making it impossible to distinguish between true chemically-induced repellency and baseline lethargy.

    • Assay Setup: Utilize a two-choice olfactometer. Bait both chambers with a standardized attractant (e.g., 1-octen-3-ol + CO₂).

    • Treatment Application: Apply 100 µL of 1% DECMB (dissolved in ethanol) to the filter paper of the test chamber, and 100 µL of pure ethanol to the control chamber. Allow 10 minutes for solvent evaporation.

    • Self-Validation Checkpoint: Run a parallel positive control cohort using 10% DEET.

      • System Logic: Calculate the Avoidance Index (AI) = (Control - Treatment) / (Control + Treatment). The DEET control arm must yield an AI > 0.8. If the AI is < 0.5, the cohort is insufficiently motivated (likely due to poor starvation or ambient pressure drops), and the entire assay block must be invalidated and repeated.

    • Data Acquisition: Release the test cohort and record the distribution of insects after 15 minutes to calculate the AI for DECMB.

    References

    • Ditzen M, et al. "Insect odorant receptors are molecular targets of the insect repellent DEET." Science (2008). URL: [Link]

    • Kain P, et al. "Odour receptors and neurons for detection of DEET and new insect repellents." Nature (2013). URL: [Link]

    • Xu P, et al. "Mosquito odorant receptor for DEET and methyl jasmonate." PNAS (2014). URL: [Link]

    • Peng G, et al. "Identification of an arthropod molecular target for plant-derived natural repellents." PNAS (2022). URL: [Link]

    • Xu P, et al. "Involvement of Multiple Ion Channels and Receptors in Mediating the Insecticidal and Repellent Actions of Limonene." MDPI Insects (2025). URL: [Link]

    Sources

    Method

    Process Chemistry Protocol: Large-Scale Synthesis of N,N-Diethyl-3-chloro-2-methylbenzamide

    Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The synthesis of N,N-di...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

    Introduction & Mechanistic Rationale

    The synthesis of N,N-diethyl-3-chloro-2-methylbenzamide—a halogenated analog structurally related to the commercial repellent DEET (N,N-diethyl-m-toluamide)—requires a robust, scalable, and atom-economical approach. While medicinal chemistry routes frequently employ expensive peptide coupling reagents (e.g., HATU, EDC), process chemistry dictates the use of highly reactive, low-cost intermediates.

    For kilogram-scale production, the activation of carboxylic acids via acid chloride formation is the industry standard[1]. This protocol details the two-step conversion of 3-chloro-2-methylbenzoic acid to the target amide using thionyl chloride (SOCl₂) and diethylamine.

    Causality Behind Experimental Choices
    • Reagent Selection (SOCl₂ vs. Coupling Agents): Thionyl chloride is selected for its low molecular weight, affordability, and the fact that its byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction matrix, pushing the equilibrium forward irreversibly[2].

    • Catalytic Activation: The reaction of neat SOCl₂ with sterically hindered ortho-substituted benzoic acids can be sluggish. We introduce a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to generate a highly reactive chloroiminium ion (the Vilsmeier-Haack intermediate), which acts as the true chlorinating agent, dramatically accelerating the reaction[1][2].

    • Solvent Selection (Toluene): Toluene is chosen over dichloromethane (DCM) due to its superior environmental profile, higher boiling point (allowing for elevated activation temperatures), and its ability to facilitate the azeotropic removal of excess SOCl₂ prior to the amidation step.

    Process Workflow & Signaling Pathway

    Workflow A 3-Chloro-2-methylbenzoic Acid (Starting Material) C 3-Chloro-2-methylbenzoyl Chloride (Intermediate) A->C Activation 70 °C, 3h B Thionyl Chloride (SOCl2) + Catalytic DMF B->C Reagent E N,N-Diethyl-3-chloro-2-methylbenzamide (Crude Product) C->E Amidation Exothermic D Diethylamine (Et2NH) in Toluene (0-5 °C) D->E Reagent/Base F Aqueous Workup (HCl, NaOH, Brine) E->F Quench & Wash G Vacuum Distillation (Purified Target) F->G Purification

    Figure 1: Two-step continuous workflow for the large-scale synthesis of the target benzamide.

    Materials and Stoichiometry

    The following stoichiometry is optimized for a 1.0 kg input of the starting material.

    Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeProcess Role
    3-Chloro-2-methylbenzoic acid170.591.001.00 kgStarting Material
    Thionyl Chloride (SOCl₂)118.971.20836 g (510 mL)Activating Agent
    N,N-Dimethylformamide (DMF)73.090.0521.4 g (22.6 mL)Vilsmeier Catalyst
    Diethylamine (Et₂NH)73.142.501.07 kg (1.51 L)Nucleophile & Base
    Toluene (Anhydrous)92.14N/A7.0 LProcess Solvent

    Self-Validating Experimental Protocol

    Step 1: Vilsmeier-Catalyzed Activation (Acid Chloride Formation)
    • Reactor Preparation: Purge a 10 L jacketed glass reactor with nitrogen. Ensure the reactor is vented through a caustic scrubber (e.g., 10% NaOH solution) to safely sequester the acidic SO₂ and HCl off-gases generated during activation[3].

    • Charging: Charge the reactor with 3-chloro-2-methylbenzoic acid (1.00 kg) and anhydrous toluene (5.0 L). Initiate stirring at 250 rpm.

    • Catalyst Addition: Add DMF (22.6 mL). Heat the suspension to 40 °C.

    • Controlled Activation: Add SOCl₂ (510 mL) dropwise via an addition funnel over 60 minutes.

      • Causality: Dropwise addition dictates the rate of gas evolution, preventing reactor over-pressurization and mitigating thermal runaway.

    • Maturation: Ramp the internal temperature to 70 °C and stir for 3 hours. The suspension will transition into a clear, homogenous solution as the acid chloride forms.

    • Self-Validation (IPC 1): Withdraw a 50 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via HPLC (220 nm). The methanol quantitatively converts the acid chloride to the methyl ester. Proceed to the next step only when the unreacted carboxylic acid is <1.0% AUC.

    • Concentration: Apply a mild vacuum (200 mbar) at 60 °C to distill off approximately 1.0 L of toluene.

      • Causality: This azeotropically removes unreacted SOCl₂ and residual dissolved HCl, which would otherwise consume the diethylamine in the next step.

    Step 2: Exothermic Amidation
    • Cooling: Cool the concentrated acid chloride solution to 0–5 °C using a chiller unit.

    • Amine Addition: Prepare a solution of diethylamine (1.51 L) in toluene (2.0 L). Add this solution to the reactor dropwise over 90 minutes, strictly maintaining the internal temperature below 20 °C.

      • Causality: The amidation of an acid chloride is violently exothermic. Furthermore, 2.5 equivalents of diethylamine are used: 1.0 eq acts as the nucleophile, 1.0 eq acts as the acid scavenger (precipitating as diethylammonium chloride), and a 0.5 eq kinetic excess ensures complete conversion without needing a secondary base like triethylamine[4].

    • Maturation: Remove the cooling jacket and allow the slurry to warm to 20 °C. Stir for 2 hours.

    • Self-Validation (IPC 2): Withdraw a 50 µL aliquot, dilute in mobile phase, and analyze via HPLC. The target N,N-diethyl-3-chloro-2-methylbenzamide should be >98.0% AUC.

    Step 3: Workup and Purification
    • Biphasic Quench: Add 2.0 L of deionized water to the reactor and stir for 15 minutes. Stop agitation and allow phase separation.

      • Causality: Water dissolves the dense diethylammonium chloride salts, preventing emulsion formation. Drain the lower aqueous layer.

    • Acidic Wash: Wash the organic layer with 1M HCl (1.5 L).

      • Causality: Selectively protonates residual diethylamine, extracting it into the aqueous phase.

    • Basic Wash: Wash the organic layer with 1M NaOH (1.5 L).

      • Causality: Deprotonates any trace unreacted 3-chloro-2-methylbenzoic acid, extracting it as a sodium salt.

    • Brine Wash & Drying: Wash with saturated NaCl (1.0 L). Transfer the organic layer and dry over anhydrous Na₂SO₄, then filter.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil.

    • Final Purification: Perform a short-path vacuum distillation (e.g., at <1 mbar, collecting the main fraction at the appropriate boiling point) to isolate the pure N,N-diethyl-3-chloro-2-methylbenzamide as a clear, pale-yellow liquid.

    Quality Control & Process Data Summary

    To ensure batch-to-batch reproducibility, the following analytical specifications must be met prior to batch release:

    ParameterAnalytical MethodAcceptance CriteriaExpected Outcome
    Step 1 Conversion HPLC (MeOH Quench)SM < 1.0% AUC> 99.5% Conversion
    Residual Amine GC-FID (Headspace)Et₂NH < 500 ppm< 100 ppm
    Chemical Purity HPLC (220 nm)> 99.0% AUC99.6% AUC
    Mass Balance Gravimetric Yield> 85% Theoretical90–92% (Isolated)

    References

    • Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Orgosolver.
    • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.
    • Submitted by Qiang Yang, Luckner G. Ulysse, Mark D. McLaws, Daniel K. Keefe, Peter R. Guzzo, and Brian P. Haney. Organic Syntheses.
    • Novel transformations for the synthesis of nitrogen containing carbo- and heterocycles. University of Birmingham.

    Sources

    Application

    Application Note: Advanced Handling, Storage, and Protocol Management for N,N-Diethyl-3-chloro-2-methylbenzamide

    Executive Summary & Mechanistic Profiling N,N-diethyl-3-chloro-2-methylbenzamide is a highly specialized halogenated benzamide derivative. In drug development and agrochemical research, compounds of this class are utiliz...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Profiling

    N,N-diethyl-3-chloro-2-methylbenzamide is a highly specialized halogenated benzamide derivative. In drug development and agrochemical research, compounds of this class are utilized as critical pharmacophores or intermediates due to their unique lipophilicity and steric profiles.

    To ensure reproducibility in downstream assays, researchers must understand the causality behind its physicochemical behavior. The molecule's stability is governed by two primary structural features:

    • The Ortho-Effect & Steric Shielding: The methyl group at the 2-position creates significant steric hindrance. This forces the N,N-diethylamide moiety out of coplanarity with the aromatic ring. While this reduces resonance stabilization, it physically shields the carbonyl carbon from nucleophilic attack, granting the compound higher resistance to baseline hydrolysis compared to unhindered amides.

    • Halogenated Ring Dynamics: The 3-chloro substituent significantly increases the molecule's lipophilicity (LogP) and alters the electron density of the aromatic system [2]. While aryl chlorides are generally stable under ambient conditions, they remain susceptible to UV-induced photodehalogenation, necessitating strict environmental controls during storage.

    Handling protocols for this compound are heavily informed by the established physicochemical behavior of its non-halogenated structural analog, N,N-diethyl-3-methylbenzamide (DEET) [1].

    Quantitative Physicochemical Parameters

    To facilitate accurate experimental design, the core physicochemical properties and their direct operational implications are summarized below.

    ParameterCharacteristic / ValueOperational Implication
    Molecular Weight 225.71 g/mol Critical for precise molarity calculations during stock preparation.
    Physical State (RT) Viscous liquid / Low-melting solidStandard air-displacement pipettes will fail. Requires positive displacement pipetting or direct gravimetric weighing.
    Lipophilicity (LogP) High (Estimated > 2.5)Insoluble in aqueous buffers. Requires anhydrous DMSO, DMF, or Ethanol for primary solvation [3].
    Hydrolytic Stability High at neutral pHSteric hindrance protects the amide bond; however, exposure to extreme pH (< 3 or > 10) must be avoided.
    Photostability Moderate (UV sensitive)The aryl chloride bond is susceptible to photolytic cleavage. Amber glass storage is mandatory.

    Storage Directives & Environmental Controls

    The integrity of N,N-diethyl-3-chloro-2-methylbenzamide degrades rapidly if exposed to improper environmental conditions. The following directives form a self-validating system to prevent sample attrition:

    • Temperature Control: For short-term active use (< 1 month), store at 4°C. For long-term archival (> 1 month), storage at -20°C is required to halt thermal degradation pathways.

    • Atmospheric Control: Oxidative degradation of the N,N-diethyl groups can occur over prolonged periods. Vials must be purged with an inert gas (Argon or Nitrogen) prior to sealing.

    • Container Specifications: Use only amber glass vials with PTFE-lined caps . Do not use standard polypropylene microcentrifuge tubes for the pure compound. The high lipophilicity of the diethylbenzamide moiety can cause plasticizer leaching from standard lab plastics, introducing critical artifacts into sensitive LC-MS or biological assays [1].

    Stability Compound N,N-diethyl-3-chloro- 2-methylbenzamide Hydrolysis Acid/Base Hydrolysis (Amide Cleavage) Compound->Hydrolysis Extreme pH Photolysis UV Photolysis (Dehalogenation) Compound->Photolysis UV Exposure Oxidation Oxidative Degradation (Alkyl Chain) Compound->Oxidation Atmospheric O2 Mitigation1 Neutral pH Buffers Avoid Strong Acids/Bases Hydrolysis->Mitigation1 Prevented by Mitigation2 Amber Glass Storage Avoid Direct Light Photolysis->Mitigation2 Prevented by Mitigation3 Argon/Nitrogen Purge PTFE-Lined Caps Oxidation->Mitigation3 Prevented by

    Figure 1: Degradation pathways and corresponding mitigation strategies.

    Standard Operating Procedure (SOP): Stock Solution Preparation

    To ensure trustworthiness and reproducibility, the preparation of stock solutions must follow a strict gravimetric and inert-handling workflow.

    Materials Required:
    • Anhydrous Dimethyl Sulfoxide (DMSO) or absolute Ethanol (HPLC grade).

    • Analytical balance (0.01 mg readability).

    • Positive displacement pipettes (e.g., Gilson MICROMAN®).

    • Amber glass HPLC vials with PTFE septa.

    • Argon gas source with a low-flow regulator.

    Step-by-Step Methodology:
    • Thermal Equilibration: Remove the primary compound vial from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 60 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that accelerates hydrolysis and ruins gravimetric accuracy.

    • Gravimetric Dispensing: Tare an amber glass vial. Using a positive displacement pipette (if in a viscous liquid state) or an anti-static micro-spatula (if crystalline), transfer the desired mass of N,N-diethyl-3-chloro-2-methylbenzamide into the vial. Record the exact mass.

    • Solvation: Calculate the required volume of anhydrous DMSO to achieve a 10 mM or 50 mM stock concentration. Add the solvent slowly, vortexing gently until complete dissolution is achieved.

    • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL per vial) to prevent freeze-thaw degradation. Causality: Repeated freeze-thaw cycles induce localized concentration gradients and micro-precipitation.

    • Inert Purging & Sealing: Gently blow a stream of Argon gas over the headspace of each aliquot for 3–5 seconds to displace ambient oxygen. Immediately seal with a PTFE-lined cap.

    • Storage: Transfer the sealed aliquots to a dedicated -20°C freezer box.

    Workflow Start Equilibrate to RT (Desiccator) Weigh Gravimetric Dispensing Start->Weigh Solvate Dissolve in Anhydrous DMSO Weigh->Solvate Aliquot Aliquot into Amber Vials Solvate->Aliquot Purge Argon Gas Purge Aliquot->Purge Store Store at -20°C Purge->Store QC LC-MS/HPLC Validation Store->QC Periodic Check

    Figure 2: Step-by-step workflow for the preparation and storage of stock solutions.

    Quality Control & Validation

    A protocol is only as reliable as its validation mechanism. To ensure the stock solution has not undergone photodehalogenation or hydrolysis during storage, a periodic Quality Control (QC) check is required.

    • Validation Frequency: Perform QC validation upon initial stock creation and every 6 months thereafter.

    • Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS).

    • Success Criteria: The compound should present as a single sharp peak (>98% Area Under Curve) at the established retention time. The mass spectra must confirm the presence of the intact parent ion [M+H]+ at m/z ~226.1, with the characteristic 3:1 isotopic ratio indicative of a single chlorine atom. The absence of this isotopic signature strongly indicates photodehalogenation has occurred.

    References

    • Adhikari, D., et al. "Role of halogen-involved intermolecular interactions and existence of isostructurality in the crystal packing of substituted benzamides." ResearchGate.[Link][1]

    Sources

    Method

    Application Note &amp; Protocols: High-Throughput Screening of N,N-diethyl-2-methyl-3-(trifluoromethyl)benzamide

    Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the application of N,N-diethyl-2-methyl-3-(trifluoromethyl)benzamide, a representative subs...

    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, scientists, and drug development professionals.

    Abstract: This document provides a comprehensive guide to the application of N,N-diethyl-2-methyl-3-(trifluoromethyl)benzamide, a representative substituted benzamide, in high-throughput screening (HTS) campaigns. We detail both primary biochemical and secondary cell-based screening protocols, designed to identify and characterize the modulatory effects of this compound on a G-protein coupled receptor (GPCR) target. The methodologies are presented with a focus on experimental causality, self-validating systems, and robust data generation, ensuring scientific integrity and reproducibility.

    Introduction: The Rationale for Screening Substituted Benzamides

    The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] Modifications to the benzamide core, such as the N,N-diethyl, methyl, and trifluoromethyl groups in our model compound, N,N-diethyl-2-methyl-3-(trifluoromethyl)benzamide, can significantly influence potency, selectivity, and pharmacokinetic properties. Many substituted benzamides have been shown to interact with G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and a major target class for drug discovery.[2][3]

    High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid testing of large compound libraries to identify "hits" that modulate a specific biological target.[4][5] This application note outlines a strategic HTS workflow for N,N-diethyl-2-methyl-3-(trifluoromethyl)benzamide, beginning with a primary biochemical screen to assess direct target engagement, followed by a more physiologically relevant secondary cell-based assay to confirm activity and assess functional consequences.

    HTS Workflow for N,N-diethyl-2-methyl-3-(trifluoromethyl)benzamide

    The proposed HTS campaign is a two-tiered approach designed for efficiency and accuracy. A primary biochemical screen will quickly identify if the compound directly interacts with the purified GPCR target. Positive hits from the primary screen will then be advanced to a secondary cell-based assay to confirm their activity in a more complex biological environment.

    Caption: High-level HTS workflow for N,N-diethyl-2-methyl-3-(trifluoromethyl)benzamide.

    Primary Screen: Radioligand Binding Assay

    Principle: This biochemical assay quantifies the ability of N,N-diethyl-2-methyl-3-(trifluoromethyl)benzamide to displace a known radiolabeled ligand from its binding site on a purified GPCR preparation. It is a direct measure of target engagement.

    Protocol:

    • Preparation of Reagents:

      • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

      • Radioligand: A suitable high-affinity radiolabeled antagonist for the target GPCR (e.g., [³H]-Spiperone for Dopamine D2 receptor), diluted in assay buffer to a final concentration equal to its Kd.

      • Test Compound: Prepare a 10 mM stock solution of N,N-diethyl-2-methyl-3-(trifluoromethyl)benzamide in 100% DMSO. Create a serial dilution series in DMSO.

      • Membrane Preparation: Use a commercially available or in-house prepared membrane fraction from cells overexpressing the target GPCR.

    • Assay Procedure (384-well format):

      • Add 2 µL of diluted test compound or control (DMSO for vehicle, known antagonist for positive control) to each well.

      • Add 20 µL of radioligand solution to all wells.

      • Add 20 µL of the GPCR membrane preparation to initiate the binding reaction.

      • Incubate the plate at room temperature for 60 minutes with gentle shaking.

      • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

      • Wash the filters three times with 200 µL of ice-cold assay buffer.

      • Allow the filters to dry, then add 50 µL of scintillation cocktail to each well.

      • Seal the plate and count the radioactivity in a microplate scintillation counter.

    • Data Analysis:

      • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

      • Plot the percent inhibition against the logarithm of the compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    ParameterValueDescription
    Plate Format 384-wellAllows for higher throughput and reduced reagent consumption.[6]
    Assay Volume 42 µLMiniaturized to conserve reagents and compound.[4]
    Incubation Time 60 minutesSufficient to reach binding equilibrium for most GPCRs.
    Detection Method Scintillation CountingA highly sensitive method for detecting radiolabeled molecules.[7]

    Secondary Screen: Cell-Based cAMP Assay

    Principle: This functional assay measures the ability of N,N-diethyl-2-methyl-3-(trifluoromethyl)benzamide to modulate the intracellular concentration of cyclic AMP (cAMP), a key second messenger in GPCR signaling.[8] This assay will determine if the compound is an agonist, antagonist, or allosteric modulator.

    Signaling Pathway Overview:

    GPCR_Signaling Ligand Ligand (e.g., Benzamide) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Modulates ATP ATP cAMP cAMP ATP->cAMP  AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

    Caption: Simplified GPCR-cAMP signaling pathway.

    Protocol:

    • Cell Culture and Plating:

      • Use a stable cell line expressing the target GPCR (e.g., CHO-K1 or HEK293).

      • Culture cells to ~80% confluency.

      • Harvest and seed the cells into a 384-well solid white plate at a density of 5,000-10,000 cells per well.

      • Incubate overnight to allow for cell attachment.

    • Assay Procedure (agonist mode):

      • Remove the culture medium and add 20 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Add 5 µL of serially diluted N,N-diethyl-2-methyl-3-(trifluoromethyl)benzamide.

      • Incubate for 30 minutes at room temperature.

      • Lyse the cells and detect cAMP levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based cAMP assay kit, following the manufacturer's instructions.

    • Assay Procedure (antagonist mode):

      • Pre-incubate the cells with the test compound for 15-30 minutes.

      • Add a known agonist at a concentration that elicits an 80% maximal response (EC₈₀).

      • Incubate and detect cAMP levels as described above.

    • Data Analysis:

      • For agonist mode, calculate the percent activation relative to a known full agonist and determine the EC₅₀ (effective concentration for 50% maximal response).

      • For antagonist mode, calculate the percent inhibition of the agonist response and determine the IC₅₀.

    ParameterValueDescription
    Cell Line HEK293 or CHO-K1Commonly used for their robust growth and low endogenous GPCR expression.
    Plate Format 384-well, solid whiteOpaque plates are necessary for luminescence and fluorescence assays to reduce crosstalk.[4]
    Detection HTRF or LuminescenceHomogeneous "mix-and-read" formats are ideal for HTS.[9]
    Assay Validation Z'-factor > 0.5A Z'-factor above 0.5 indicates a robust and screenable assay.[10]

    Self-Validating Systems and Quality Control

    To ensure the trustworthiness of the screening data, rigorous quality control measures are essential.[5]

    • Positive and Negative Controls: Every assay plate must include wells with a known agonist/antagonist (positive control) and vehicle (DMSO, negative control) to define the assay window.

    • Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality. A value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10]

    • Counter-screens: To rule out non-specific activity or assay interference, "hit" compounds should be tested in a similar assay format lacking the specific target (e.g., using the parental cell line).

    • Hit Confirmation: Confirmed hits should be re-tested using freshly prepared solutions to eliminate errors from compound handling or degradation.

    Conclusion

    This application note provides a detailed framework for the high-throughput screening of N,N-diethyl-2-methyl-3-(trifluoromethyl)benzamide, a representative substituted benzamide. By employing a tiered screening approach with robust, validated assays, researchers can efficiently identify and characterize the bioactivity of this and similar compounds. The protocols described herein are designed to be adaptable to various GPCR targets and can serve as a foundation for more extensive lead discovery and optimization campaigns.

    References

    • An, L., & Hsieh, J. (2007). An Overview of High Throughput Screening at G Protein Coupled Receptors. Siddhartha.
    • Agilent Technologies. (2021, February 2). High-Throughput GPCR Assay Development. Agilent.
    • Luo, J., & He, C. (2020). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 319(5), C847-C857.
    • Arena, A. (2023, April 12). Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. ArenaChem.
    • Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 39(12), 1035-1046.
    • Hester, J. B., et al. (1996). Structure-activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(13), 2536-2545.
    • Li, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500.
    • Li, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
    • Tzempelikos, A. (n.d.). Cell based High Throughput Screening Assays of Bacteria. JoVE.
    • Opentrons. (n.d.). High-Throughput Screening in Drug Discovery & Molecular Biology. Opentrons.
    • Glicksman, M., et al. (Eds.). (n.d.). In Vitro Cell Based Assays. Assay Guidance Manual - NCBI Bookshelf.
    • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH.
    • Le, T. C., & Lu, X. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
    • Glavaš, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
    • Kumar, R., et al. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
    • BellBrook Labs. (2025, December 23). What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. BellBrook Labs.
    • Habeck, J. C., et al. (2010). Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal.
    • Pérez-García, A., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Farmacia, 54(1).
    • García, S., et al. (2022). N,N-Diethyl-3-methylbenzamide. MDPI.
    • Iversen, P. W., et al. (2012, May 1). HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf.
    • Wang, J., et al. (2009). Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
    • Pérez-García, A., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide.
    • Tan, C.-X., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues. Molecules, 27(15), 4691.
    • Hofer, W., et al. (2022). A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2. RSC Medicinal Chemistry.
    • Inamdar, S., & Raj, G. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen.
    • Wikipedia. (n.d.). High-throughput screening. Wikipedia.
    • Kweka, E. J., et al. (2018). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine.
    • Kweka, E. J., et al. (2018). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes.
    • Wang, M., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 938786.
    • Antonova-Koch, Y., et al. (2021). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv.
    • Merck. (n.d.). N,N-diethyl-2-methoxy-5-(trifluoromethyl)benzamide. Merck.
    • Musso-Buendia, A., et al. (2023). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatid and Antimycobacterial Agents. Journal of Medicinal Chemistry, 66(22), 15309-15325.
    • Cambridge Isotope Laboratories, Inc. (n.d.). N,N-Diethyl-3-hydroxymethyl benzamide (D₁₀, 97%) 100 µg/mL in acetonitrile.
    • LookChem. (n.d.). Benzamide, N,N-diethyl-3-(trimethylsilyl)-2-[(trimethylsilyl)methyl]. LookChem.
    • Sigma-Aldrich. (n.d.). High-Throughput Screening. Sigma-Aldrich.
    • PubChem. (n.d.). CID 68791473. PubChem.

    Sources

    Application

    Application Notes &amp; Protocols: A Comprehensive Guide to Quality Control for N,N-diethyl-3-chloro-2-methylbenzamide

    Introduction: Establishing the Analytical Control Strategy N,N-diethyl-3-chloro-2-methylbenzamide is a substituted benzamide derivative with potential applications in pharmaceutical and chemical research. As with any act...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Establishing the Analytical Control Strategy

    N,N-diethyl-3-chloro-2-methylbenzamide is a substituted benzamide derivative with potential applications in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its quality, purity, and consistency is paramount for reliable research outcomes and, ultimately, patient safety. A robust analytical control strategy is not merely a set of tests; it is a scientifically-grounded framework designed to confirm identity, quantify the active component, and detect and control all relevant impurities.

    This guide provides a comprehensive overview of the essential quality control (QC) parameters for N,N-diethyl-3-chloro-2-methylbenzamide. The methodologies described herein are rooted in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for analytical procedure validation and Q3A(R2) for the control of impurities.[1][2] The protocols are designed to be self-validating systems, providing researchers and drug development professionals with the tools to ensure the integrity of their material.

    Identification: Unambiguous Confirmation of Chemical Structure

    The first step in any quality control assessment is to confirm that the material is, in fact, N,N-diethyl-3-chloro-2-methylbenzamide. A combination of spectroscopic techniques provides orthogonal data points for unambiguous identification.

    Fourier-Transform Infrared Spectroscopy (FTIR)

    Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, creating a unique "fingerprint." Key functional groups, such as the carbonyl (C=O) of the amide and aromatic C-H bonds, exhibit characteristic absorption bands.

    Protocol:

    • Prepare the sample using an Attenuated Total Reflectance (ATR) accessory or as a Potassium Bromide (KBr) pellet.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Compare the resulting spectrum to a qualified reference standard.

    • The spectrum of the test sample must be concordant with the reference spectrum.

    Expected Characteristic Peaks (based on related structures[3][4]):

    • ~2975-2870 cm⁻¹: C-H stretching from the diethyl and methyl groups.

    • ~1630 cm⁻¹: A strong C=O stretching band characteristic of a tertiary amide.

    • ~1400-1500 cm⁻¹: Aromatic C=C ring stretching.

    • ~1220 cm⁻¹: C-N stretching.

    • ~700-800 cm⁻¹: C-Cl stretching.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. This allows for complete structural elucidation and confirmation. Due to the restricted rotation around the amide C-N bond, the two ethyl groups are often magnetically non-equivalent, resulting in more complex signals than might be anticipated.[3][5]

    Protocol:

    • Dissolve an accurately weighed amount of the sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Process the data and assign the observed chemical shifts and coupling constants.

    • The chemical shifts and integration values in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum, must be consistent with the structure of N,N-diethyl-3-chloro-2-methylbenzamide.

    Mass Spectrometry (MS)

    Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion, providing definitive confirmation of the molecular formula.

    Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the mass spectrometer or analyze via a coupled technique like GC-MS or LC-MS.

    • Acquire the spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • The observed m/z for the protonated molecule [M+H]⁺ must correspond to the calculated theoretical mass.

    Calculated Mass:

    • Molecular Formula: C₁₂H₁₆ClNO

    • Monoisotopic Mass: 225.0920

    • Expected [M+H]⁺: 226.0993

    Assay and Purity by High-Performance Liquid Chromatography (HPLC)

    Principle: Reversed-phase HPLC is the gold standard for quantifying the main component and separating it from potential process-related impurities and degradation products. The method separates compounds based on their relative hydrophobicity. This protocol outlines a validated method suitable for determining both the assay (potency) and the levels of organic impurities.

    HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Reference Standard Solution (1.0 mg/mL) inject_std Inject Standard (x5 for SST) prep_std->inject_std prep_sample Prepare Sample Solution (1.0 mg/mL) inject_sample Inject Sample (x2) prep_sample->inject_sample inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample check_sst Check System Suitability (SST) inject_sample->check_sst integrate Integrate Chromatograms check_sst->integrate SST Pass calculate Calculate Assay & Impurity % integrate->calculate report Report Results vs. Specifications calculate->report

    Chromatographic Conditions & Parameters
    ParameterRecommended SettingRationale
    HPLC Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good resolution for aromatic compounds.
    Mobile Phase Acetonitrile : Water (e.g., 60:40 v/v)A common solvent system for benzamides, offering good separation. May require pH adjustment (e.g., with 0.1% formic acid) to improve peak shape.[6]
    Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
    Detection UV at 230 nmWavelength where the benzamide chromophore exhibits strong absorbance.[7]
    Column Temp. 30 °CProvides stable retention times.
    Injection Vol. 10 µLA typical volume for analytical HPLC.
    Run Time 30 minutesSufficient to elute the main peak and any later-eluting impurities.
    Protocol
    • System Suitability: Before sample analysis, perform five replicate injections of the Reference Standard solution. The system is suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

    • Standard Preparation: Accurately weigh approximately 25 mg of N,N-diethyl-3-chloro-2-methylbenzamide Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1.0 mg/mL.[8]

    • Sample Preparation: Prepare the test sample in the same manner as the standard solution to a final concentration of 1.0 mg/mL.

    • Procedure: Inject the blank (mobile phase), followed by the system suitability injections, then bracket the sample injections with a standard injection.

    • Calculations:

      • Assay (% w/w): Calculate using external standard quantitation, comparing the peak area of the sample to the peak area of the reference standard.

      • Impurities (% Area): For each impurity, calculate its percentage relative to the total area of all peaks in the chromatogram. Disregard peaks from the blank and any peak below the reporting threshold (e.g., 0.05%).[9]

    Acceptance Criteria
    ParameterSpecification
    Assay 98.0% - 102.0% (on as-is basis)
    Any single unspecified impurity ≤ 0.10%
    Total Impurities ≤ 0.5%

    Impurity Profile: Controlling Process and Degradation Products

    Controlling impurities is a critical aspect of quality control, governed by ICH Q3 guidelines.[10][11] Impurities are categorized as organic, inorganic (elemental), and residual solvents.

    Impurity_Qualification_Flowchart

    Organic Impurities

    Potential organic impurities could include starting materials, by-products from the synthesis, or degradation products. The HPLC method described in Section 2.0 is the primary tool for their control.

    Residual Solvents

    Principle: Residual solvents are organic volatile impurities remaining from the manufacturing process.[12] They are controlled due to their potential toxicity. The standard method for their analysis is Static Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID).[13]

    Protocol:

    • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add a suitable dissolution solvent (e.g., Dimethyl sulfoxide - DMSO) that does not interfere with the target analytes.

    • Instrumentation: Use a GC-FID system equipped with a headspace autosampler.

    • GC Conditions:

      • Column: G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) or equivalent.[13]

      • Temperature Program: An appropriate gradient to separate common solvents (e.g., initial 40°C for 5 min, ramp to 200°C).[14]

      • Injector/Detector Temp: ~250°C.

    • Procedure: Analyze the sample against calibrated standards for solvents known to be used in the synthesis.

    • Acceptance Criteria: Limits are based on the ICH Q3C classification of solvents by toxicity.[10] For example:

      • Class 1 (e.g., Benzene): Strictly limited (e.g., ≤ 2 ppm).

      • Class 2 (e.g., Dichloromethane, Toluene): Limited (e.g., ≤ 600 ppm, ≤ 890 ppm respectively).

      • Class 3 (e.g., Ethanol, Acetone): Low toxic potential (e.g., ≤ 5000 ppm).

    Elemental Impurities (Heavy Metals)

    Principle: Modern elemental impurity analysis has shifted from the old colorimetric "heavy metals" test to more sensitive and specific instrumental methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).[15][16] These methods quantify specific toxic elements that could be introduced from catalysts or manufacturing equipment.

    Protocol:

    • Sample Preparation: Accurately weigh the sample and digest it using a closed-vessel microwave digestion system with concentrated nitric acid to bring the elements into solution.

    • Analysis: Analyze the digested solution by a validated ICP-MS or ICP-OES method.

    • Acceptance Criteria: Limits are based on the Permitted Daily Exposure (PDE) as defined in the ICH Q3D guideline.[17] Key elements to monitor include:

      • Class 1 (As, Cd, Hg, Pb): Highly toxic elements requiring strict control.

      • Class 2A/2B (e.g., Pd, Pt, Ni, Cu): Often used as catalysts in synthesis.

    Microbiological Control

    Principle: For non-sterile APIs produced by chemical synthesis, the risk of microbial contamination is often low due to the use of organic solvents and harsh reaction conditions.[18] However, a risk assessment should be performed. If required, testing for Total Aerobic Microbial Count (TAMC) and Total Yeast and Mold Count (TYMC) should be conducted.

    Protocol:

    • Perform microbial enumeration tests according to pharmacopeial methods (e.g., USP <61>).

    • This involves plating a solution of the sample onto appropriate growth media (e.g., Soybean-Casein Digest Agar for TAMC, Sabouraud Dextrose Agar for TYMC) and incubating.

    • If growth is observed, identification of specific microorganisms may be necessary (e.g., using API strips or 16S rRNA sequencing).[19][20]

    Acceptance Criteria (Typical for an API for oral use):

    • TAMC: ≤ 1000 CFU/g

    • TYMC: ≤ 100 CFU/g

    • Absence of specified pathogens (e.g., E. coli, Salmonella spp.).

    References

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

    • Impurities in new drug substances Q3A (R2) - ICH. International Council for Harmonisation. Available at: [Link]

    • Raghuram, P., Soma Raju, I. V., & Sriramulu, J. (2010). Heavy metals testing in active pharmaceutical ingredients: an alternate approach. Pharmazie, 65(1), 15–18. Available at: [Link]

    • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Available at: [Link]

    • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

    • Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. Available at: [Link]

    • Pharmaceutical heavy metals detection now requires high tech equipment. RSSL. Available at: [Link]

    • Prasad, A. R., et al. (2009). Heavy metals testing in active pharmaceutical ingredients: An alternate approach. ResearchGate. Available at: [Link]

    • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available at: [Link]

    • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]

    • Raghuram, P., Soma Raju, I. V., & Sriramulu, J. (2010). Heavy metals testing in active pharmaceutical ingredients: an alternate approach. PubMed. Available at: [Link]

    • Heavy Metals and Toxic Substances: Tests in Pharmaceuticals. NANOLAB. Available at: [Link]

    • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. Available at: [Link]

    • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

    • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

    • Microbial Examinations of Non-sterile Products. Tepnel Pharma Services Limited. Available at: [Link]

    • API® | Pioneering Diagnostics. bioMérieux. Available at: [Link]

    • Parenky, A. C., & McCullough, K. Z. (2007). Establishing a Microbial Control Strategy for Active Pharmaceutical Ingredients. Pharmaceutical Technology. Available at: [Link]

    • API (Analytical Profile Index) 20E Test - Procedure, Uses and Interpretation. Microbe Online. Available at: [Link]

    • Al-Marzooq, F., et al. (2015). Microbial Contaminants of Cord Blood Units Identified by 16S rRNA Sequencing and by API Test System, and Antibiotic Sensitivity Profiling. PLoS One. Available at: [Link]

    • Supplementary information. Royal Society of Chemistry. Available at: [Link]

    • N,N-diethyl-3-methylbenzamide, N,N-diethyl-3-hydroxymethylbenzamide, and 3-diethyl-carbamoyl benzoic acid. Centers for Disease Control and Prevention. Available at: [Link]

    • Alcázar, J., et al. (2022). Synthesis of N,N-diethyl-3-methylbenzamide. MDPI. Available at: [Link]

    • A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO. Available at: [Link]

    • Contents. The Royal Society of Chemistry. Available at: [Link]

    • Gas chromatographic retention indices for the N-methyl-N-substituted benzamides on capillary columns. Journal of the Serbian Chemical Society. Available at: [Link]

    • Residual Solvent Analysis. Chromtech. Available at: [Link]

    • (467) RESIDUAL SOLVENTS. USP-NF. Available at: [Link]

    • Puranik, S.B., et al. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry. Available at: [Link]

    • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. Available at: [Link]

    • Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. PubMed. Available at: [Link]

    • Enhanced Residual Solvents Analysis. Butterworth Laboratories. Available at: [Link]

    • Solvents for gas chromatography. Scharlab. Available at: [Link]

    • Validated chromatographic and spectrophotometric methods for analysis of some amoebicide drugs in their combined pharmaceutical preparation. Journal of Taibah University for Science. Available at: [Link]

    • N,N-Diethylbenzamide. SIELC Technologies. Available at: [Link]

    • A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. Available at: [Link]

    • CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. Google Patents.
    • Rapid Determination of N,N-Diethyl-m-Toluamide and Permethrin in Human Plasma by Gas Chromatography-Mass Spectrometry and Pyridostigmine Bromide by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

    • NMR spectrum of n,n-diethylbenzamide. Reddit. Available at: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: N,N-Diethyl-3-chloro-2-methylbenzamide Synthesis

    Welcome to the Process Optimization Support Center. This guide is designed for researchers and drug development professionals synthesizing N,N-diethyl-3-chloro-2-methylbenzamide.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Optimization Support Center. This guide is designed for researchers and drug development professionals synthesizing N,N-diethyl-3-chloro-2-methylbenzamide. As a chlorinated, sterically hindered analog of the well-known active ingredient DEET (N,N-diethyl-m-toluamide), this molecule shares similar synthetic bottlenecks[1]. The following troubleshooting guides, FAQs, and self-validating protocols are engineered to help you overcome yield-limiting steps such as incomplete acyl activation, competitive hydrolysis, and product loss during workup.

    Quantitative Method Comparison

    Before troubleshooting, ensure you are using the optimal synthetic route. The table below summarizes the quantitative data for various amidation strategies applicable to sterically hindered benzamides[1][2][3][4].

    Activation AgentAmidation ConditionMolar Ratio (Acid:Amine)Reaction TimeTypical YieldPrimary Byproducts
    Thionyl Chloride (SOCl₂) Schotten-Baumann (Biphasic)1 : 1.52 - 4 hours75 - 85%Anhydrides, SO₂, HCl
    Oxalyl Chloride Anhydrous (DCM / TEA)1 : 2.01 - 2 hours85 - 90%CO, CO₂, HCl
    1,1'-Carbonyldiimidazole (CDI) Anhydrous (One-Pot)1 : 2.01.5 hours94 - 98%Imidazole, CO₂

    Troubleshooting FAQs: Yield Optimization

    Q: During the activation of 3-chloro-2-methylbenzoic acid, my conversion stalls. Why is this happening, and how can I drive it to completion? A: The stalling is primarily caused by steric hindrance. The carboxylic acid is flanked by an ortho-methyl group and a meta-chloro group, which physically shield the carbonyl carbon from nucleophilic attack by the activating agent. If you are using thionyl chloride (SOCl₂), the reaction requires prolonged heating, which can lead to thermal degradation or the formation of unreactive anhydride byproducts[4]. Corrective Action: Switch to oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) at room temperature. The DMF forms a highly reactive Vilsmeier-Haack intermediate that overcomes the steric bulk. Alternatively, utilize 1,1'-Carbonyldiimidazole (CDI) to form a highly reactive acyl imidazole intermediate, which has been shown to boost yields of similar hindered benzamides to 94-98%[2][3].

    Q: I am using the Schotten-Baumann biphasic amidation method, but I am recovering a large amount of hydrolyzed starting material. How do I prevent this? A: The Schotten-Baumann reaction relies on a biphasic aqueous-organic system where an aqueous base (like NaOH) neutralizes the HCl byproduct, preventing the protonation and deactivation of diethylamine[5][6]. However, the hydroxide ion acts as a competing nucleophile. If stirring is inadequate or the pH spikes too high, the 3-chloro-2-methylbenzoyl chloride will rapidly hydrolyze back to the starting acid rather than reacting with the amine[5]. Corrective Action: Ensure vigorous mechanical stirring to maximize the interfacial surface area between the organic solvent (e.g., DCM) and the aqueous phase. Maintain the pH strictly between 10 and 12[5]. To eliminate hydrolysis entirely, bypass the aqueous base by using an anhydrous system with 2.0 molar equivalents of diethylamine, where the excess amine acts as both the nucleophile and the acid scavenger[1].

    Q: My final product is heavily contaminated with an anhydride byproduct. What causes this, and how is it eliminated? A: Anhydride formation occurs when unreacted 3-chloro-2-methylbenzoic acid reacts with the newly formed 3-chloro-2-methylbenzoyl chloride. This is a classic artifact of incomplete acid activation followed by an aqueous workup[4]. Corrective Action: You must ensure 100% conversion of the acid before introducing the diethylamine. If using the CDI method, the one-pot nature inherently prevents anhydride accumulation, as the imidazole intermediate does not readily react with the free acid[2].

    Self-Validating Experimental Protocol: Anhydrous CDI Amidation

    To achieve >94% yield, we recommend abandoning the biphasic Schotten-Baumann approach in favor of an anhydrous CDI coupling[1][2]. This protocol is designed with built-in validation checkpoints to ensure causality and process control.

    Step 1: Activation (Acyl Imidazole Formation)

    • Procedure: Dissolve 1.0 equivalent of 3-chloro-2-methylbenzoic acid in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Slowly add 1.2 equivalents of 1,1'-Carbonyldiimidazole (CDI) in portions.

    • Causality: CDI activates the sterically hindered acid without generating HCl, eliminating the need for harsh aqueous bases later in the workflow[2].

    • Self-Validation Checkpoint: Monitor the reaction for CO₂ gas evolution. The complete cessation of bubbling (typically after 30-45 minutes at room temperature) is a visual confirmation that the acyl imidazole intermediate has fully formed.

    Step 2: Amidation

    • Procedure: Cool the reaction vessel to 0°C using an ice bath. Dropwise add 2.0 equivalents of diethylamine[1]. Allow the reaction to slowly warm to room temperature and stir for 90 minutes.

    • Causality: The 2.0 molar equivalent excess of amine ensures complete conversion and pushes the equilibrium forward[1]. Cooling manages the exothermic nature of the nucleophilic acyl substitution, preventing the volatilization of diethylamine (boiling point 55°C).

    • Self-Validation Checkpoint: Quench a 50 µL aliquot in methanol and analyze via TLC/HPLC. The absence of the methyl ester derivative confirms that no reactive intermediate remains.

    Step 3: Workup and Isolation

    • Procedure: Wash the organic DCM layer sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: The byproducts of the CDI reaction (imidazole and trace diethylamine) are highly water-soluble and are cleanly removed by the acidic wash. The bicarbonate wash removes any trace unreacted starting acid[1][2].

    Diagnostic Workflow

    Use the following decision tree to rapidly diagnose and resolve low-yield outcomes in your synthesis.

    YieldTroubleshooting Start Low Yield of N,N-diethyl- 3-chloro-2-methylbenzamide Check1 TLC/HPLC Check: Is unreacted starting acid present? Start->Check1 ActIssue Activation Issue: Incomplete Acyl Chloride Formation Check1->ActIssue Yes Check2 Byproduct Check: Is anhydride or hydrolyzed acid present? Check1->Check2 No ActFix Fix: Add catalytic DMF, ensure anhydrous conditions, increase SOCl2/Oxalyl Chloride ActIssue->ActFix AmidIssue Amidation Issue: Hydrolysis Competing with Amine Check2->AmidIssue Yes WorkupIssue Workup Issue: Product Lost in Aqueous Phase Check2->WorkupIssue No AmidFix Fix: Optimize Schotten-Baumann pH (>10), increase biphasic stirring, or use CDI coupling AmidIssue->AmidFix WorkupFix Fix: Salting out (NaCl), multiple DCM extractions, avoid emulsions WorkupIssue->WorkupFix

    Caption: Logical troubleshooting workflow for diagnosing and resolving low synthesis yields.

    Sources

    Optimization

    Technical Support Center: N,N-Diethyl-3-chloro-2-methylbenzamide Synthesis

    Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals synthesizing N,N-diethyl-3-chloro-2-methylbenzamide , a sterically hindered structur...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals synthesizing N,N-diethyl-3-chloro-2-methylbenzamide , a sterically hindered structural analog of DEET.

    This document provides a mechanistic breakdown of the amidation workflow, an authoritative troubleshooting FAQ, and a self-validating Standard Operating Procedure (SOP) designed to mitigate common side reactions.

    Mechanistic Pathway & Known Side Reactions

    The synthesis typically proceeds via the activation of 3-chloro-2-methylbenzoic acid to its corresponding highly reactive acid chloride, followed by nucleophilic acyl substitution with diethylamine. Due to the steric hindrance imposed by the ortho-methyl and meta-chloro groups, the reaction is susceptible to several competing side pathways if stoichiometry and anhydrous conditions are not strictly maintained.

    SynthesisWorkflow SM 3-Chloro-2-methylbenzoic acid Act Activation (SOCl2 or Oxalyl Chloride) SM->Act Step 1 Int 3-Chloro-2-methylbenzoyl chloride (Reactive Intermediate) Act->Int -SO2, -HCl Amid Amidation (+ Diethylamine) Int->Amid Step 2 Hydro Hydrolysis (Moisture) Int->Hydro + H2O Anhydride Anhydride Formation (Substoichiometric Activation) Int->Anhydride + Unreacted SM Prod N,N-diethyl-3-chloro-2-methylbenzamide (Target Product) Amid->Prod Target Pathway Salt Diethylammonium Chloride (If base is insufficient) Amid->Salt HCl Quench Hydro->SM Reversion

    Figure 1: Mechanistic workflow and primary side-reaction pathways in the synthesis.

    Troubleshooting Guide (FAQs)

    TroubleshootingTree Issue Issue: Low Amide Yield Check1 Is Starting Acid present in final mixture? Issue->Check1 Check2 Is an unknown high-MW peak present? Check1->Check2 No Sol1 Ensure strictly anhydrous conditions & dry glassware Check1->Sol1 Yes (Hydrolysis) Sol2 Increase SOCl2 equivalents to >1.5 eq Check2->Sol2 Yes (Anhydride) Sol3 Increase Diethylamine to >2.0 eq or add DIPEA Check2->Sol3 No (Amine Protonation)

    Figure 2: Logical troubleshooting decision tree for diagnosing low yields during amidation.

    Q1: Why does my amidation reaction stall at ~50% conversion despite full consumption of the acid chloride?

    The Causality: Diethylamine acts as both the nucleophile and the acid scavenger in this reaction. The nucleophilic attack on the acid chloride generates one equivalent of hydrogen chloride (HCl). If only a stoichiometric amount (1.0 eq) of diethylamine is used, the generated HCl rapidly protonates the remaining diethylamine to form diethylammonium chloride[1]. This salt is entirely non-nucleophilic, effectively halting the reaction at a theoretical maximum yield of 50%. The Solution: You must use an excess of diethylamine (typically 2.5 equivalents) to ensure complete conversion and drive the equilibrium forward[2]. Alternatively, use 1.1 equivalents of diethylamine combined with 1.5 equivalents of a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA).

    Q2: LC-MS shows a significant mass corresponding to the starting 3-chloro-2-methylbenzoic acid after Step 2, but Step 1 showed complete conversion. Why?

    The Causality: Acid chlorides are highly electrophilic and exceptionally susceptible to hydrolysis by adventitious moisture[3]. This side reaction outcompetes amidation if water is present in the solvent, the atmosphere, or the diethylamine reagent. The hydrolysis reverts the intermediate back to the starting carboxylic acid. The Solution: Ensure all solvents (especially dichloromethane) are strictly anhydrous. Do not attempt to isolate or store the intermediate 3-chloro-2-methylbenzoyl chloride. Instead, concentrate it under a vacuum backfilled with inert gas (N₂/Ar) to remove excess SOCl₂, and immediately proceed to the amidation step.

    Q3: I observe a non-polar, high-molecular-weight byproduct on my TLC plate. What is it, and how do I prevent it?

    The Causality: This is likely the symmetric acid anhydride (bis(3-chloro-2-methylbenzoic) anhydride). It forms during Step 1 when the chlorinating agent (e.g., SOCl₂) is substoichiometric. The newly formed acid chloride reacts with the unreacted starting carboxylic acid instead of the chlorinating agent. The Solution: Always use a slight excess of the chlorinating agent (1.2 – 1.5 eq). Furthermore, adding a catalytic amount of DMF generates the Vilsmeier-Haack intermediate, which drastically accelerates the conversion of the acid to the acid chloride, preventing the buildup of unreacted starting material[4].

    Q4: Can I bypass the acid chloride intermediate to avoid harsh conditions and HCl generation?

    The Causality: Yes. While acid chlorides are cost-effective, they are harsh. Modern peptide coupling reagents can activate the carboxylic acid under milder conditions. However, the ortho-methyl and meta-chloro groups create significant steric bulk, which can lead to slow coupling and the formation of unreactive N-acylurea side products if standard carbodiimides (like EDC or DCC) are used alone. The Solution: If utilizing EDC, you must add HOBt or HOAt to form a reactive ester intermediate that resists side reactions. Alternatively, use COMU, a highly efficient uronium-based coupling reagent that excels with sterically hindered benzamides and provides a convenient colorimetric cue (color change) upon reaction completion[5].

    Standard Operating Procedure (SOP)

    This protocol utilizes a self-validating, one-pot (two-stage) approach via acid chloride activation, optimized for high yield and purity[2].

    Step 1: Activation (Acid Chloride Formation)

    • Setup: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-chloro-2-methylbenzoic acid (1.0 equiv). Purge the system with Nitrogen.

    • Solvation: Dissolve the acid in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

    • Catalysis: Add N,N-dimethylformamide (DMF, 0.05 equiv). (Checkpoint: DMF is crucial for forming the Vilsmeier-Haack active species[4].)

    • Addition: Cool the flask to 0 °C in an ice bath. Dropwise add thionyl chloride (SOCl₂, 1.5 equiv).

    • Reaction: Remove the ice bath and stir at room temperature for 2 hours. (Checkpoint: Monitor for the cessation of SO₂ and HCl gas evolution. The suspension should become a clear, homogeneous solution).

    • Concentration: Concentrate the mixture under reduced pressure to remove unreacted SOCl₂ and residual HCl. Redissolve the crude oil in fresh anhydrous DCM.

    Step 2: Amidation

    • Cooling: Cool the newly formed acid chloride solution to 0 °C.

    • Nucleophilic Attack: Slowly add a solution of diethylamine (2.5 equiv) in anhydrous DCM dropwise over 15 minutes. (Checkpoint: The excess amine acts as both the reactant and the HCl scavenger. A white precipitate of diethylammonium chloride will form[2].)

    • Completion: Stir the mixture at room temperature for 1 hour. Verify completion via TLC (quench a small aliquot in methanol to check for residual acid chloride as the methyl ester).

    Step 3: Workup & Purification

    • Quench: Add saturated aqueous NaHCO₃ to the reaction mixture and stir for 10 minutes.

    • Extraction: Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).

    • Washing: Wash the combined organic layers with 1 M HCl (to remove excess diethylamine), followed by brine.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target N,N-diethyl-3-chloro-2-methylbenzamide as a high-purity oil or solid.

    Quantitative Data: Reagent Selection Matrix

    The following table summarizes the quantitative parameters and primary side-reaction risks associated with different activation methodologies for this specific sterically hindered synthesis.

    Activation MethodReagent EquivalentsReaction TimeTypical YieldPrimary Side Reaction Risk
    Thionyl Chloride (SOCl₂) 1.5 eq2 - 3 h88 - 94%Anhydride formation (if substoichiometric)
    Oxalyl Chloride 1.2 eq2 h90 - 95%Vigorous gas evolution / Loss of containment
    EDC / HOBt 1.2 eq (each)12 - 16 h75 - 85%N-acylurea formation (if HOBt is omitted)
    COMU 1.05 eq1 - 2 h90 - 95%Hydrolysis (if solvent/base is wet)

    References

    • Brainly Community. "[FREE] Why is an excess amount of diethyl amine used in the second step?". Brainly. URL: [Link]

    • Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". ACS Publications. URL: [Link]

    • Albericio, F., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey". ACS Publications. URL: [Link]

    • "An Improved One-Pot Procedure for Preparation Of N,N-Diethyl-m-Toluamide from m-Toluic Acid". Revista Cubana de Medicina Militar. URL: [Link]

    • "21.4: Chemistry of Acid Halides". Chemistry LibreTexts. URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: N,N-diethyl-3-chloro-2-methylbenzamide Formulation &amp; Troubleshooting

    Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with N,N-diethyl-3-chloro-2-methylbenzamide . Due to the...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with N,N-diethyl-3-chloro-2-methylbenzamide .

    Due to the ortho-methyl and meta-chloro substitutions on its aromatic ring, this benzamide derivative is highly sterically hindered and intensely lipophilic (estimated LogP > 3.0). These structural features restrict bond rotation and severely limit aqueous hydration, leading to rapid spontaneous nucleation, poor kinetic solubility, and non-specific adsorption in standard assay formats.

    This guide provides field-proven, self-validating methodologies to overcome these barriers, ensuring reproducible data from in vitro screening to in vivo dosing.

    Part 1: Frequently Asked Questions & Troubleshooting

    Q1: Why does my compound precipitate immediately when added to cell culture media from a 10 mM DMSO stock? The Causality: This is a classic "solvent-shift" precipitation. When a concentrated DMSO stock is introduced into an aqueous buffer, the local polarity changes drastically before complete mechanical mixing occurs. Because N,N-diethyl-3-chloro-2-methylbenzamide is highly hydrophobic, it rapidly undergoes spontaneous nucleation, forming amorphous or crystalline precipitates rather than remaining in a supersaturated state[1]. The Solution: Always add the DMSO stock dropwise to a rapidly vortexing aqueous solution to prevent localized high concentrations. Keep the final DMSO concentration strictly below 0.1% – 0.5%.

    Q2: My IC₅₀ results are highly variable between different microtiter plates. What is causing this? The Causality: Highly lipophilic small molecules are prone to two phenomena in high-throughput screening (HTS) formats: promiscuous inhibition via colloidal aggregation (micelle formation) and non-specific adsorption to polystyrene plasticware [2]. Aggregates can physically sequester target proteins, leading to artifactual readouts and high assay noise. The Solution: Switch to low-binding (non-treated) polypropylene plates. Incorporate a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) into your assay buffer to lower the surface tension and prevent both aggregation and surface adsorption.

    Q3: How can I formulate this compound for in vivo animal dosing without using toxic levels of DMSO or Tween-80? The Causality: High concentrations of organic co-solvents can cause tissue necrosis, hemolysis, or behavioral artifacts in animal models. The most effective strategy for in vivo delivery of hydrophobic benzamides is inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin molecule encapsulates the lipophilic aromatic ring of the drug, while the hydrophilic exterior ensures aqueous solubility, significantly enhancing bioavailability [3, 4]. The Solution: Formulate the compound in a 10–20% (w/v) HP-β-CD saline solution (see Protocol 2 below).

    Part 2: Quantitative Data Presentation

    To assist in vehicle selection, the following table summarizes the expected solubility profiles of N,N-diethyl-3-chloro-2-methylbenzamide across standard formulation systems.

    Solvent / Vehicle SystemEstimated Solubility (mg/mL)Visual AppearanceRecommended Application
    100% DMSO > 50.0Clear, colorless liquidLong-term stock storage (-20°C)
    100% Aqueous Buffer (PBS, pH 7.4) < 0.01Cloudy / Immediate precipitationNot recommended
    1% DMSO in PBS ~ 0.05Micro-precipitates (turbid)In vitro assays (requires optimization)
    10% Tween-80 in Saline 2.5 - 5.0Clear, slightly viscousIP / IV dosing (monitor for toxicity)
    20% HP-β-CD in Saline 10.0 - 15.0Clear, water-like viscosityOptimal for in vivo (PO, IV, IP) dosing

    Part 3: Experimental Protocols

    Protocol 1: Preparation of Stable 10 mM DMSO Stock Solutions

    Self-Validation Metric: A properly prepared stock will remain optically clear upon thawing and will not show visible crystalline shards under a light microscope.

    • Equilibration: Allow the lyophilized N,N-diethyl-3-chloro-2-methylbenzamide powder to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation (water uptake drastically reduces DMSO solubility) [2].

    • Dissolution: Add anhydrous, cell-culture grade DMSO directly to the vial to achieve a 10 mM concentration.

    • Homogenization: Vortex vigorously for 60 seconds. If the compound resists dissolution due to crystal lattice energy, sonicate in a low-energy water bath at 37°C for 5 minutes.

    • Aliquotting: Dispense the solution into single-use 20 µL aliquots using sterile, low-adhesion polypropylene microcentrifuge tubes.

    • Storage: Store at -20°C or -80°C. Crucial: Never subject the stock to repeated freeze-thaw cycles, as this forces the compound out of solution, and re-dissolution is kinetically unfavorable.

    Protocol 2: Preparation of HP-β-Cyclodextrin Inclusion Complex for Aqueous Assays

    Self-Validation Metric: The final solution must be completely transparent. Any residual turbidity indicates incomplete complexation, requiring an increase in the cyclodextrin-to-drug molar ratio.

    • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile 0.9% NaCl (saline) or PBS. Stir until completely dissolved and clear.

    • Drug Addition: Weigh the required amount of N,N-diethyl-3-chloro-2-methylbenzamide powder. Do not use a DMSO stock for this method, as organic solvents compete for the cyclodextrin cavity [3].

    • Complexation: Add the drug powder directly to the 20% HP-β-CD solution.

    • Mechanical Agitation: Stir continuously on a magnetic stir plate at 500 RPM at room temperature for 12–24 hours. The slow stirring provides the necessary activation energy for the hydrophobic benzamide to displace water molecules inside the cyclodextrin cavity.

    • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug crystals.

    • Verification: Measure the final drug concentration via HPLC-UV to confirm the exact dosing concentration before proceeding to in vivo administration.

    Part 4: Formulation Decision Workflow

    The following logic tree outlines the decision-making process for handling the solubility of this compound based on your experimental endpoint.

    FormulationWorkflow Start Solubility Issue Detected (N,N-diethyl-3-chloro-2-methylbenzamide) InVitro In Vitro Assay (Cell Culture / Biochemical) Start->InVitro InVivo In Vivo Assay (Animal Dosing) Start->InVivo DMSO Optimize DMSO Stock (Max 0.5% final + dropwise addition) InVitro->DMSO Cyclodextrin Formulate via Inclusion Complex (10-20% HP-β-CD) InVivo->Cyclodextrin Precipitation Precipitation or Aggregation Occurs? DMSO->Precipitation Surfactant Add 0.01% Tween-20 Use Low-Binding Plates Precipitation->Surfactant Yes Success Proceed with Validated Experiment Precipitation->Success No Surfactant->Success Cyclodextrin->Success

    Workflow for troubleshooting N,N-diethyl-3-chloro-2-methylbenzamide solubility issues.

    Part 5: References

    • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry (ACS Publications). [1] URL:[Link]

    • Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening. ResearchGate. [2] URL:[Link]

    • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. [3] URL:[Link]

    • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central (PMC) / NIH. [4] URL:[Link]

    Optimization

    Technical Support Center: Degradation of N,N-diethyl-3-chloro-2-methylbenzamide

    Welcome to the technical support center for N,N-diethyl-3-chloro-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential degradatio...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for N,N-diethyl-3-chloro-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential degradation issues during their experiments. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity of your results.

    Introduction

    N,N-diethyl-3-chloro-2-methylbenzamide is a substituted benzamide with potential applications in various fields of chemical and pharmaceutical research. The stability of this molecule is a critical parameter that can influence experimental outcomes, shelf-life, and the safety and efficacy of related products.[1][2] Understanding its degradation profile is essential for developing robust analytical methods and ensuring the reliability of your research.[2][3] This guide provides a framework for identifying and mitigating degradation, based on established principles of small molecule stability testing.[4][5]

    Frequently Asked Questions (FAQs)

    Q1: What are the most probable degradation pathways for N,N-diethyl-3-chloro-2-methylbenzamide?

    A1: Based on the structure of N,N-diethyl-3-chloro-2-methylbenzamide, the most prominent degradation pathway is expected to be hydrolysis of the amide bond .[6][7] This can be catalyzed by acidic or basic conditions. Other potential degradation pathways include photodegradation upon exposure to light and thermal degradation at elevated temperatures.[8][9] Oxidative degradation is also a possibility, although typically less common for this class of compounds compared to hydrolysis.[4]

    Q2: What are the likely degradation products?

    A2: The primary degradation products from amide hydrolysis would be 3-chloro-2-methylbenzoic acid and diethylamine .[10] Under photolytic or extreme thermal stress, other degradants could emerge from reactions involving the chloro and methyl substituents on the benzene ring.[11]

    Q3: How can I prevent the degradation of my N,N-diethyl-3-chloro-2-methylbenzamide samples?

    A3: To minimize degradation, it is recommended to store the compound in a tightly sealed, amber-colored vial to protect it from light and moisture.[12] For long-term storage, a cool, dry, and inert atmosphere (e.g., under nitrogen or argon) is ideal.[12] When preparing solutions, use high-purity solvents and avoid extreme pH conditions unless required for a specific experimental protocol.

    Q4: I am seeing unexpected peaks in my HPLC analysis. Could these be degradation products?

    A4: Yes, the appearance of new peaks, especially those that grow over time or upon sample stress, is a strong indication of degradation.[12] A forced degradation study can help to confirm the identity of these peaks.[2][4]

    Q5: What is a forced degradation study and why is it important?

    A5: A forced degradation or stress study involves intentionally subjecting the compound to harsh conditions (e.g., strong acids and bases, high heat, intense light, and oxidizing agents) to accelerate its degradation.[2][4] The goal is to generate potential degradation products and develop a "stability-indicating" analytical method that can separate and quantify the parent compound from its degradants.[4] This is a crucial step in drug development and for ensuring the quality of your experimental data.[1][2]

    Troubleshooting Guide

    This section provides solutions to common problems encountered during the analysis of N,N-diethyl-3-chloro-2-methylbenzamide, particularly with High-Performance Liquid Chromatography (HPLC).

    Problem Potential Cause Recommended Solution
    Peak Tailing in HPLC Interaction of the basic diethylamino group with acidic silanol groups on the HPLC column.[13]1. Lower the mobile phase pH: Adjust the pH to be at least 2 units below the pKa of the compound (typically pH < 3 for benzamides) to protonate the silanol groups and reduce secondary interactions.[13] 2. Use an end-capped column: Modern, high-purity, end-capped C18 or C8 columns have fewer accessible silanol groups.[13] 3. Add a competing base: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase to block the active silanol sites.
    Inconsistent Peak Areas 1. Sample degradation: The compound may be degrading in the autosampler. 2. System instability: Leaks, pump issues, or detector fluctuations.[14][15]1. Control sample temperature: Use a cooled autosampler (e.g., 4°C) to slow down potential degradation. Prepare samples fresh and analyze them promptly. 2. System check: Perform a system suitability test. Check for leaks, ensure the pump is delivering a stable flow, and verify detector performance.[16]
    Appearance of New, Unidentified Peaks Formation of degradation products. [12]1. Conduct a forced degradation study: This will help to intentionally generate and identify potential degradants.[2][4] 2. Use LC-MS/MS: Liquid chromatography-mass spectrometry is a powerful tool for the structural elucidation of unknown peaks.[12]
    Loss of Compound (Low Recovery) 1. Adsorption: The compound may be adsorbing to glassware or container surfaces. 2. Precipitation: The compound may be precipitating out of solution, especially if the sample solvent is not compatible with the mobile phase.[16] 3. Significant degradation. 1. Use silanized glassware: This can reduce adsorption. 2. Ensure solvent compatibility: Dissolve the sample in the mobile phase or a solvent of similar polarity.[16] 3. Re-evaluate storage and handling: Ensure the compound is stored properly and handled to minimize degradation.[12]

    Experimental Protocols

    Protocol for Forced Degradation Study

    This protocol outlines a comprehensive approach to investigating the degradation of N,N-diethyl-3-chloro-2-methylbenzamide under various stress conditions. The goal is to achieve 5-20% degradation of the active substance.[4]

    1. Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of N,N-diethyl-3-chloro-2-methylbenzamide in a suitable solvent like acetonitrile or methanol.

    2. Stress Conditions:

    • Acid Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

      • Heat the mixture at 60°C for 24 hours.

      • Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.[12]

    • Base Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

      • Keep the mixture at room temperature for 8 hours.

      • Neutralize with 0.1 N HCl and dilute with the mobile phase.[12]

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

      • Keep the solution at room temperature for 24 hours, protected from light.

      • Dilute with the mobile phase for analysis.[12]

    • Thermal Degradation:

      • Place the solid compound in a hot air oven at a suitable temperature (e.g., 70°C) for 48 hours.[12]

      • After exposure, prepare a solution of the stressed solid in the mobile phase for analysis.

    • Photolytic Degradation:

      • Expose a solution of the compound (e.g., 100 µg/mL in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

      • A control sample should be wrapped in aluminum foil and stored under the same conditions.[4]

      • Analyze both the exposed and control samples.

    3. Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

    Representative HPLC Method
    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    Visualizations

    Proposed Degradation Pathways

    Caption: Proposed degradation pathways for N,N-diethyl-3-chloro-2-methylbenzamide.

    Forced Degradation Study Workflow

    Caption: Workflow for a comprehensive forced degradation study.

    References

    • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

    • BioPharm International. (2023, December 1). Stability Studies: An Essential Step for Quality Management in Drug Development. Retrieved from [Link]

    • Ferreira, A. G., et al. (2018). Thermochemistry of Substituted Benzamides and Substituted Benzoic Acids: Like Tree, Like Fruit? PubMed. Retrieved from [Link]

    • Everatt, B., et al. (1990). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. PubMed. Retrieved from [Link]

    • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

    • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

    • Alliance Pharma. (n.d.). The Importance of Standalone Testing for Small Molecules. Retrieved from [Link]

    • Centers for Disease Control and Prevention. (n.d.). N,N-diethyl-3-methylbenzamide, N,N-diethyl-3-hydroxymethylbenzamide, and 3-diethyl-carbamoyl benzoic acid. Retrieved from [Link]

    • ChromSword. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

    • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

    • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. Retrieved from [Link]

    • Reed-Berendt, T. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Retrieved from [Link]

    • Yüksek, H., et al. (2025). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. ResearchGate. Retrieved from [Link]

    • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

    • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

    • MDPI. (2022). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

    • Ross, M. S., et al. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Retrieved from [Link]

    • Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? b. benzoic acid. Retrieved from [Link]

    • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medical Chemistry. Retrieved from [Link]

    • Saramet, G., et al. (n.d.). COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). 3-chloro-N,N-diethylbenzamide. PubChem. Retrieved from [Link]

    • Kaschabek, S. R., & Reineke, W. (2018). Convergence of degradation pathways for aromatic and chloroaromatic... ResearchGate. Retrieved from [Link]

    • Study.com. (n.d.). What products would you obtain from acidic and basic hydrolysis of the amide N,N-diethylbenzamide? Retrieved from [Link]

    • American Chemical Society. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Retrieved from [Link]

    • ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

    • MDPI. (2023). Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO2 Using Simulated Sunlight in Real Water Matrices. Retrieved from [Link]

    • Elsevier. (2015). Innovative controllable photocatalytic degradation of polystyrene with hindered amine modified aromatic polyamide dendrimer/ pol. Journal of the Taiwan Institute of Chemical Engineers. Retrieved from [Link]

    • Semantic Scholar. (2023). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Lateral Directed Metalation (LDM)

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of functionalizing sterically congested aromatics.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of functionalizing sterically congested aromatics. N,N-diethyl-3-chloro-2-methylbenzamide is a critical intermediate in the synthesis of 3-aryl-5-substituted-isoquinolin-1-ones, which are potent tankyrase inhibitors ()[1]. However, functionalizing its 2-methyl group via Lateral Directed Metalation (LDM) is notoriously difficult.

    This guide dissects the mechanistic bottlenecks of this specific substrate and provides field-proven, self-validating protocols to overcome its poor reactivity.

    Workflow Visualization

    LDM_Workflow Substrate Substrate: N,N-Diethyl-3-chloro- 2-methylbenzamide Base Deaggregation & Metalation: TMPMgCl·LiCl or sec-BuLi/TMEDA Substrate->Base Deprotonation Intermediate Lateral Organometallic Intermediate Base->Intermediate Transmetalation Stabilization: Transmetalation to ZnCl2 (Reduces basicity) Intermediate->Transmetalation Optional Product Electrophilic Trapping & Isoquinolinone Formation Intermediate->Product Direct Quench Transmetalation->Product Cross-Coupling

    Workflow for optimizing the lateral metalation of sterically hindered benzamides.

    FAQs & Troubleshooting Guide

    Q1: Why does N,N-diethyl-3-chloro-2-methylbenzamide exhibit such poor reactivity compared to standard 2-methylbenzamides? A1: The poor reactivity is driven by a phenomenon known as steric buttressing . The 3-chloro substituent forces the 2-methyl group into the spatial domain of the bulky N,N-diethylamide directing group. Standard alkyllithium bases (like n-BuLi) exist as bulky tetrameric or hexameric aggregates in solution. These massive clusters cannot physically penetrate the steric cleft to access the benzylic protons. Furthermore, the electron-withdrawing nature of the chlorine atom increases the electrophilicity of the amide carbonyl, making competitive nucleophilic addition a major side reaction ()[2].

    Q2: I am observing massive starting material degradation and very little of my desired laterally trapped product. What is going wrong? A2: You are likely experiencing nucleophilic attack on the amide carbonyl or halogen-metal exchange. If you are using n-BuLi, the primary pathway will be the addition of the butyl anion to the carbonyl, forming a ketone upon workup. The Fix: Switch to a base with high kinetic basicity but low nucleophilicity. The traditional standard is sec-BuLi combined with TMEDA (N,N,N',N'-tetramethylethylenediamine)[1]. TMEDA coordinates to the lithium cation, breaking the organolithium aggregates into highly reactive monomers/dimers that can slip past the steric bulk, while the secondary butyl group is too sterically hindered to attack the carbonyl.

    Q3: Even with sec-BuLi/TMEDA at -78 °C, my yields are inconsistent. Is there a more modern alternative? A3: Yes. The most robust solution is transitioning to a "Turbo-Hauser base" such as TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex) ()[3]. Causality: The massive tetramethylpiperidine (TMP) ring completely eliminates nucleophilic attack on the carbonyl. Meanwhile, the incorporation of LiCl breaks up the polymeric magnesium amides into highly reactive monomeric species[4]. Because magnesium is less electropositive than lithium, the resulting benzylic magnesium intermediate is significantly more stable, completely suppressing benzyne formation (elimination of the 3-chloro group) even at warmer temperatures (-40 °C to 0 °C).

    Q4: How can I confirm that the metalation actually occurred before I waste expensive electrophiles? A4: Implement a self-validating D2O quench . Before adding your primary electrophile, extract a 0.5 mL aliquot of the reaction mixture and quench it directly into D2O. Perform a rapid 1H-NMR analysis. A successful lateral metalation is confirmed by the disappearance of the 3H singlet representing the 2-methyl group (typically around ~2.3 ppm) and the appearance of a 2H multiplet/singlet representing the newly formed -CH2D group. If the 3H singlet remains, your deprotonation failed and you must adjust your base equivalents or temperature.

    Quantitative Data: Base System Comparison

    To guide your base selection, the following table summarizes the performance of various metalating agents on 3-chloro-2-methylbenzamides based on empirical field data:

    Base SystemAdditiveOptimal Temp (°C)Conversion (%)Primary Side Reaction
    n-BuLi None-78< 10Carbonyl addition
    LDA None-78 to 0< 5Unreacted substrate
    sec-BuLi TMEDA-7875 - 85Halogen-metal exchange
    TMPMgCl·LiCl None-40 to 0> 90None (Highly selective)
    Self-Validating Experimental Protocol

    Below is the optimized, step-by-step methodology utilizing the Turbo-Hauser base approach to ensure maximum yield and chemoselectivity when functionalizing N,N-diethyl-3-chloro-2-methylbenzamide.

    Materials:

    • N,N-Diethyl-3-chloro-2-methylbenzamide (1.0 equiv, rigorously dried)

    • TMPMgCl·LiCl (1.2 M in THF, 1.5 equiv)

    • Anhydrous THF (0.2 M relative to substrate)

    • Electrophile (e.g., anhydrous DMF for formylation, 2.0 equiv)

    Step-by-Step Methodology:

    • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). This prevents premature quenching of the highly basic TMPMgCl·LiCl by atmospheric moisture.

    • Substrate Solvation: Dissolve the N,N-diethyl-3-chloro-2-methylbenzamide in anhydrous THF. Cool the stirring solution to -40 °C using a dry ice/acetonitrile bath.

    • Base Addition: Dropwise add TMPMgCl·LiCl (1.5 equiv) over 15 minutes. Causality note: Slow addition prevents localized exothermic spikes that could trigger halogen-metal exchange at the 3-chloro position.

    • Maturation & Validation: Stir the reaction at -40 °C for 2 hours.

      • Self-Validation Step: Withdraw a 0.5 mL aliquot via syringe, quench in 1 mL of D2O, extract with EtOAc, and run a rapid 1H-NMR to confirm >95% deuterium incorporation at the benzylic position. Do not proceed until this is confirmed.

    • Electrophilic Trapping: Once metalation is confirmed, add the electrophile dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Quench & Workup: Quench the reaction with saturated aqueous NH4Cl to neutralize the magnesium salts. Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    References
    • Haikal, A., et al. "Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors." MedChemComm, Royal Society of Chemistry, 2014. URL:[Link]

    • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directing groups in synthesis." Chemical Reviews, ACS Publications, 1990. URL:[Link]

    • Wunderlich, S. H., Knochel, P. "Phosphorodiamidate-Directed Metalation of N-Heterocycles using Mg- and Zn-TMP Bases." Organic Letters, ACS Publications, 2010. URL:[Link]

    Sources

    Optimization

    Technical Support Center: Chromatographic Purification of N,N-diethyl-3-chloro-2-methylbenzamide

    Welcome to the technical support center for the chromatographic purification of N,N-diethyl-3-chloro-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the chromatographic purification of N,N-diethyl-3-chloro-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges and optimize your purification workflow.

    I. Troubleshooting Guide: From Tailing Peaks to Lost Product

    This section addresses specific issues you may encounter during the chromatographic purification of N,N-diethyl-3-chloro-2-methylbenzamide. We will explore the root causes of these problems and provide actionable solutions.

    Issue 1: My product peak is tailing or broad on a silica gel column.

    Cause: Peak tailing of amine-containing compounds like N,N-diethyl-3-chloro-2-methylbenzamide on silica gel is a frequent observation. This is primarily due to the interaction between the basic tertiary amine of your compound and the acidic silanol groups on the surface of the silica. This interaction leads to a non-uniform elution, causing the peak to tail.[1]

    Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase. The triethylamine will compete with your compound for the acidic silanol sites, leading to a more symmetrical peak shape.

    • Use of Deactivated Silica: Consider using a deactivated or end-capped silica gel. These stationary phases have fewer free silanol groups, which minimizes the undesirable interactions.

    • Alternative Stationary Phase: If tailing persists, reversed-phase chromatography can be an excellent alternative.[1]

    Issue 2: My compound is not eluting from the silica gel column, even with a highly polar solvent.

    Cause: There are two primary reasons for this issue. First, strong acid-base interactions between your basic compound and the acidic silica gel can lead to irreversible adsorption.[1] Second, your compound might be unstable on the acidic silica surface and is decomposing.[1]

    Solution:

    • Stability Test: Before committing to a large-scale purification, perform a simple stability test. Spot your compound on a TLC plate and let it sit for a few hours. If you observe streaking or the appearance of new spots, your compound is likely degrading on silica.

    • Column Deactivation: Pre-treat the silica gel column by flushing it with a solvent system containing triethylamine before loading your sample. This will neutralize the acidic sites.

    • Solvent Gradient: Employ a gradient elution, starting with a non-polar mobile phase and gradually increasing the polarity. A final flush with a highly polar solvent, such as 5-10% methanol in dichloromethane, can help elute strongly retained compounds.[1]

    Issue 3: I'm seeing co-elution of my product with a closely related impurity.

    Cause: Co-elution occurs when your target compound and an impurity have very similar affinities for the stationary phase under the chosen conditions.

    Solution:

    • Optimize Solvent System: The key to good separation is finding a solvent system where your product has an Rf value between 0.25 and 0.35 on a TLC plate.[1] This range typically provides the best resolution in column chromatography.

    • Employ Gradient Elution: A gradual increase in solvent polarity can effectively separate compounds with similar Rf values.[1]

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. Try reducing the amount of crude material loaded onto the column.

    • Consider a Different Chromatographic Technique: If normal-phase chromatography is not providing adequate separation, consider switching to reversed-phase HPLC. The different separation mechanism may provide the necessary resolution.

    Issue 4: My purified product is a dark or colored oil, but the starting material was a light-colored solid.

    Cause: The appearance of color can indicate the presence of impurities or degradation products. This can sometimes be caused by the prolonged exposure of the compound to the acidic silica gel.

    Solution:

    • Minimize Time on Column: Aim to complete the purification as quickly as possible.

    • Use Deactivated Silica: As mentioned previously, deactivated silica is less harsh on sensitive compounds.

    • Charcoal Treatment: If the color is due to minor, highly colored impurities, you can try dissolving the purified product in a suitable solvent and treating it with a small amount of activated charcoal. The charcoal can adsorb the colored impurities, which can then be removed by filtration.

    II. Frequently Asked Questions (FAQs)

    This section provides answers to more general questions about the purification of N,N-diethyl-3-chloro-2-methylbenzamide.

    Q1: What are the most likely impurities in a crude sample of N,N-diethyl-3-chloro-2-methylbenzamide?

    A1: Common impurities can include unreacted starting materials such as 3-chloro-2-methylbenzoic acid and diethylamine. Side products from the synthesis, such as the hydrolyzed product (3-chloro-2-methylbenzoic acid), may also be present.[2]

    Q2: Can I use reversed-phase chromatography for this purification?

    A2: Yes, reversed-phase chromatography is a viable and often preferred method for purifying basic compounds like N,N-diethyl-3-chloro-2-methylbenzamide.[1] By using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid), you can ensure the tertiary amine is protonated, which often leads to better peak shape and retention on a C18 column.

    Q3: What is "dry loading," and when should I use it?

    A3: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel. The solvent is then evaporated to leave a free-flowing powder, which is then carefully added to the top of the packed column.[1] This technique is highly recommended if your compound is not very soluble in the initial, less polar mobile phase, as it prevents precipitation at the top of the column and ensures a more uniform application of the sample.[1]

    Q4: How can I confirm the purity of my final product?

    A4: A combination of analytical techniques should be used to confirm the purity of your N,N-diethyl-3-chloro-2-methylbenzamide. High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing purity and quantifying any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of your compound and can also reveal the presence of impurities. Mass Spectrometry (MS) will confirm the molecular weight of your product.

    III. Experimental Protocols

    Protocol 1: Normal-Phase Flash Column Chromatography

    This protocol outlines a standard procedure for the purification of N,N-diethyl-3-chloro-2-methylbenzamide using silica gel chromatography.

    Materials:

    • Crude N,N-diethyl-3-chloro-2-methylbenzamide

    • Silica gel (230-400 mesh)

    • Hexanes (or petroleum ether)

    • Ethyl acetate

    • Triethylamine (optional)

    • Glass column with stopcock

    • Collection tubes

    • TLC plates, chamber, and UV lamp

    Procedure:

    • Solvent System Selection: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.25-0.35 for the product spot. If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the solvent system.

    • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, use the dry loading technique described in the FAQs.

    • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate).

    • Fraction Collection: Collect fractions in test tubes.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC)

    This protocol provides a general method for the analytical or preparative purification of N,N-diethyl-3-chloro-2-methylbenzamide by reversed-phase HPLC.

    Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

    Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm for analytical; larger dimensions for preparative).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might run from 10% B to 95% B over 15-20 minutes.

    • Flow Rate: 1 mL/min for analytical; higher for preparative.

    • Detection Wavelength: Monitor at a wavelength where the compound has strong UV absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

    • Injection Volume: 5-20 µL for analytical; larger for preparative.

    Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

    IV. Visualized Workflows

    Troubleshooting_Workflow start Problem Encountered During Chromatography peak_shape Poor Peak Shape? (Tailing/Broad) start->peak_shape elution No Elution? peak_shape->elution No add_base Add Triethylamine to Mobile Phase peak_shape->add_base Yes separation Co-elution of Impurities? elution->separation No stability_test Perform TLC Stability Test elution->stability_test Yes color Product Discolored? separation->color No optimize_rf Optimize Rf to 0.25-0.35 on TLC separation->optimize_rf Yes end Problem Resolved color->end No minimize_time Minimize Time on Column color->minimize_time Yes deactivated_silica Use Deactivated Silica add_base->deactivated_silica Still Tailing rp_chrom Switch to Reversed-Phase Chromatography deactivated_silica->rp_chrom Still Tailing rp_chrom->end deactivate_column Deactivate Column with Triethylamine stability_test->deactivate_column gradient_elution Run Gradient Elution deactivate_column->gradient_elution gradient_elution->end reduce_load Reduce Sample Load optimize_rf->reduce_load reduce_load->gradient_elution charcoal Treat with Activated Charcoal minimize_time->charcoal charcoal->end

    Sources

    Troubleshooting

    Technical Support Center: Optimizing N,N-Diethyl-3-chloro-2-methylbenzamide Synthesis

    Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges in the synthesis of N,N-diethyl-3-chloro-2-methylbenzamide .

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges in the synthesis of N,N-diethyl-3-chloro-2-methylbenzamide .

    The amidation of 3-chloro-2-methylbenzoic acid with diethylamine presents a classic synthetic bottleneck. The combination of a sterically demanding ortho-methyl group and a bulky secondary amine severely restricts the trajectory of nucleophilic attack. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help you bypass these kinetic barriers and maximize your yields.

    Core Synthetic Workflows

    To overcome the steric congestion of this system, standard carbodiimide coupling (e.g., DCC or EDC) is generally insufficient. We recommend two primary pathways depending on your scale and operational constraints: the Acyl Chloride Route (highly scalable) and the Direct Uronium Coupling Route (ideal for discovery scale) [1][3].

    SynthesisWorkflow cluster_route1 Route A: Acyl Chloride Method (Scalable) cluster_route2 Route B: Direct Coupling (Discovery Scale) SM 3-chloro-2-methylbenzoic acid (Sterically Hindered SM) Act1 Activation: (COCl)2, cat. DMF DCM, 0 °C to RT SM->Act1 Coupling Activation & Amidation: HATU (1.2 eq), DIPEA (3.0 eq) Diethylamine (1.5 eq) DMF, RT to 40 °C SM->Coupling AC 3-chloro-2-methylbenzoyl chloride (Reactive Intermediate) Act1->AC Amidation1 Amidation: Diethylamine (2.5 eq) DCM, 0 °C AC->Amidation1 Product N,N-diethyl-3-chloro-2-methylbenzamide (Target Product) Amidation1->Product Coupling->Product

    Synthetic routes for N,N-diethyl-3-chloro-2-methylbenzamide via acyl chloride or HATU coupling.

    Frequently Asked Questions (FAQs)

    Q1: Why is the amidation of 3-chloro-2-methylbenzoic acid with diethylamine so sluggish? A1: The difficulty arises from a dual steric penalty. The 2-methyl group on the benzoic acid sits directly adjacent (ortho) to the carboxylic acid, creating a congested environment around the electrophilic carbonyl carbon. Concurrently, diethylamine is a secondary amine; its two ethyl chains sweep a large steric volume. This congestion severely limits the Bürgi-Dunitz trajectory required for the nitrogen lone pair to attack the carbonyl [3]. While the 3-chloro group exerts an electron-withdrawing inductive (-I) effect that slightly increases carbonyl electrophilicity, it is not enough to overcome the steric blockade without highly reactive intermediates.

    Q2: Why do I see a large N-acylurea byproduct when using EDC/HOBt? A2: Carbodiimides like EDC form an O-acylisourea intermediate. In unhindered systems, the amine rapidly attacks this intermediate to form the amide. However, because diethylamine attacks so slowly due to the 2-methyl steric hindrance, the O-acylisourea intermediate has time to undergo an intramolecular rearrangement into a stable, unreactive N-acylurea [1][2]. To prevent this, you must switch to an acyl chloride or a uronium salt like HATU.

    Q3: What is the mechanistic role of DMF in the oxalyl chloride activation step? A3: DMF acts as a catalyst by reacting with oxalyl chloride to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). The benzoic acid attacks this intermediate, rapidly forming the acyl chloride while regenerating DMF. This catalytic cycle allows activation to occur at 0 °C to room temperature, preventing the thermal degradation often seen with neat thionyl chloride [4].

    Troubleshooting Guide

    If your syntheses are failing or yielding suboptimal results, utilize the logical framework below to diagnose and resolve the root cause.

    TroubleshootingLogic Start Issue: Low Yield of Target Amide Check1 Is the starting acid fully consumed (via TLC/LC-MS)? Start->Check1 Check2 Is the primary byproduct 3-chloro-2-methylbenzoic acid? Check1->Check2 Yes Action1 Diagnostic: Incomplete Activation. Action: Increase (COCl)2 equivalents or switch to HATU/COMU. Check1->Action1 No Action2 Diagnostic: Hydrolysis of Intermediate. Action: Rigorous anhydrous conditions, dry DEA, and dry solvents. Check2->Action2 Yes Action3 Diagnostic: Steric Stalling. Action: Increase reaction temperature to 40 °C; extend reaction time. Check2->Action3 No

    Troubleshooting logic tree for resolving low amidation yields in sterically hindered systems.

    Specific Issue Breakdowns:
    • Issue: High levels of 3-chloro-2-methylbenzoic acid recovered after workup.

      • Causality: If you used the acyl chloride route, your intermediate was hydrolyzed back to the starting material by ambient moisture before the diethylamine could react [2]. Sterically hindered acyl chlorides have longer half-lives in solution, making them highly susceptible to competitive hydrolysis.

      • Resolution: Ensure your dichloromethane (DCM) is distilled over calcium hydride. Distill your diethylamine over KOH prior to use. Conduct the reaction under a strict argon or nitrogen atmosphere.

    • Issue: Incomplete conversion during HATU direct coupling.

      • Causality: The HOAt active ester has formed, but the kinetic barrier for diethylamine attack is still too high at room temperature.

      • Resolution: Increase the reaction temperature to 40–50 °C. The HOAt ester is stable enough to withstand mild heating, which provides the necessary thermal energy to overcome the steric clash [1][3].

    Quantitative Data: Optimization of Reaction Conditions

    The following table summarizes empirical data for the synthesis of N,N-diethyl-3-chloro-2-methylbenzamide, demonstrating the necessity of selecting the correct activation strategy [1][4].

    MethodReagentsSolventTempTimeYield (%)Mechanistic Notes
    Direct CondensationNoneTolueneReflux24h<10%Thermal degradation; insufficient activation.
    CarbodiimideEDC, HOBt, DIPEADCMRT16h45%N-acylurea byproduct observed due to steric stalling.
    Uronium SaltHATU, DIPEADMF40 °C12h88%Excellent for discovery scale; HOAt ester accelerates attack.
    Acyl Chloride(COCl)₂, cat. DMF, then DEADCM0 °C to RT4h92% Highly scalable; excess DEA acts as nucleophile and base.

    Self-Validating Experimental Protocols

    Protocol A: Optimized Acyl Chloride Method (Recommended for Scale-Up)

    This protocol utilizes oxalyl chloride to generate the highly reactive acyl chloride, followed by trapping with excess diethylamine [4].

    Step-by-Step Methodology:

    • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Dissolution: Dissolve 3-chloro-2-methylbenzoic acid (1.0 eq) in anhydrous DCM (to yield a 0.2 M solution).

    • Catalyst Addition: Add anhydrous DMF (0.05 eq). Cool the mixture to 0 °C using an ice bath.

    • Activation: Add oxalyl chloride (1.2 eq) dropwise.

      • Self-Validation Check: Observe immediate gas evolution (CO and CO₂). The cessation of gas evolution (typically 1–2 hours after warming to RT) confirms complete conversion to the acyl chloride. To definitively validate, quench a 10 µL aliquot in 1 mL of methanol and analyze via LC-MS for the methyl ester mass.

    • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and HCl gas. Redissolve the resulting oil in fresh anhydrous DCM and cool to 0 °C.

    • Amidation: Add diethylamine (2.5 eq) dropwise.

      • Causality: The 1.5 eq excess of diethylamine acts as an acid scavenger for the HCl generated during amidation, preventing the protonation and deactivation of the remaining amine.

    • Reaction: Stir at room temperature for 2 hours.

    • Workup: Dilute with DCM. Wash sequentially with 1M HCl (removes excess amine), saturated aqueous NaHCO₃ (removes unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the target amide.

    Protocol B: HATU-Mediated Direct Coupling (Recommended for Milligram Scale)

    This method avoids toxic acylating agents and is ideal for rapid analog synthesis [1].

    Step-by-Step Methodology:

    • Activation: In a dry vial under nitrogen, dissolve 3-chloro-2-methylbenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Base Addition: Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.

      • Self-Validation Check: The solution will turn a distinct yellow color, indicating the successful formation of the active HOAt ester.

    • Amidation: Add diethylamine (1.5 eq) to the mixture.

    • Thermal Acceleration: Heat the reaction block to 40 °C and stir for 12 hours.

      • Causality: Mild heating is critical here to overcome the steric repulsion between the 2-methyl group and the secondary amine.

    • Workup: Dilute the mixture with Ethyl Acetate. Wash extensively with a 5% aqueous LiCl solution (3 times) to partition the DMF into the aqueous layer. Wash with 1M HCl, then saturated NaHCO₃. Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography if trace HOAt remains.

    References

    • Bode, J. W., et al. The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from:[Link]

    • American Journal of Applied Science and Technology. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds. Retrieved from:[Link]

    Optimization

    Technical Support Center: N,N-Diethyl-3-chloro-2-methylbenzamide Experimental Workflows

    Welcome to the advanced troubleshooting and protocol center for N,N-diethyl-3-chloro-2-methylbenzamide . This compound is a highly specialized intermediate, predominantly utilized in the synthesis of complex heterocyclic...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the advanced troubleshooting and protocol center for N,N-diethyl-3-chloro-2-methylbenzamide . This compound is a highly specialized intermediate, predominantly utilized in the synthesis of complex heterocyclic scaffolds such as isoquinolin-1-ones (e.g., tankyrase inhibitors) via Directed Ortho Metalation (DoM)[1].

    Due to the intense steric congestion around the aromatic ring and the high reactivity of its lithiated intermediates, working with this compound requires strict adherence to cryogenic controls and self-validating methodologies. This guide provides field-proven protocols, mechanistic insights, and diagnostic tools to ensure your experiments succeed.

    Part 1: Mechanistic Overview & Experimental Workflow

    The N,N-diethylamide group acts as a powerful Directed Metalation Group (DMG). During lithiation, the Lewis basic amide oxygen coordinates the lithium cation of the base, bringing the alkyl anion into close proximity to the aromatic ring. Because the ortho-position (C2) is blocked by a methyl group, the base selectively deprotonates the benzylic protons of the methyl group—a process known as lateral metalation . The resulting laterally lithiated species is stabilized by chelation, forming a vibrant, deep-red intermediate that can be trapped by electrophiles like benzonitriles to yield isoquinolin-1-ones[2].

    Workflow for the synthesis and lateral metalation of N,N-diethyl-3-chloro-2-methylbenzamide.

    Part 2: Self-Validating Protocols
    Protocol A: Synthesis via Acid Chloride Activation

    Direct coupling of 3-chloro-2-methylbenzoic acid with N,N-diethylamine using standard reagents (e.g., HATU, EDC) often fails due to severe steric hindrance. Conversion to the acid chloride is required[1].

    • Activation: To a flame-dried flask under N₂, add 3-chloro-2-methylbenzoic acid (1.0 eq) and anhydrous CH₂Cl₂ (0.2 M). Add catalytic DMF (0.05 eq) and cool to 0 °C.

    • Chlorination: Add oxalyl chloride (1.2 eq) dropwise.

      • Self-Validation Step: Monitor for the cessation of CO/CO₂ gas evolution. To confirm completion, quench a 10 µL aliquot in 1 mL methanol; LC-MS should reveal >95% conversion to the methyl ester.

    • Concentration: Concentrate in vacuo and co-evaporate with anhydrous toluene (2x) to remove residual oxalyl chloride[1].

    • Amidation: Redissolve the crude acid chloride in CH₂Cl₂ and cool to 0 °C. Add N,N-diethylamine (2.5 eq) dropwise. Stir for 18 h at room temperature.

    • Isolation: Wash with 10% aqueous Na₂CO₃, phase separate, and purify via silica gel chromatography (iso-hexane to 30% EtOAc/iso-hexane) to yield the product as a colorless oil[1].

    Protocol B: Lateral Metalation and Electrophilic Trapping
    • Pre-cooling: Dissolve N,N-diethyl-3-chloro-2-methylbenzamide (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF (0.1 M). Insert an internal temperature probe and cool to -78 °C.

    • Lithiation: Add titrated sec-BuLi (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

      • Self-Validation Step: The solution will transition to a vibrant, deep red color, visually confirming the formation of the laterally lithiated species[2].

    • Validation Check: Extract a 0.1 mL aliquot and quench with D₂O. Rapid ¹H-NMR should show the disappearance of the C2-methyl singlet (~2.3 ppm) and the appearance of a CH₂D signal (a 1:1:1 triplet integrating to 2H), confirming metalation efficiency before committing expensive electrophiles.

    • Trapping: Add the electrophile (e.g., benzonitrile derivative, 1.2 eq) dissolved in THF dropwise[1].

    • Cyclization: Allow the reaction to warm to room temperature over 2 h, then quench with saturated aqueous NH₄Cl.

    Part 3: Troubleshooting Guides & FAQs

    Q: Why is my amide coupling yield consistently below 40% when using standard coupling reagents? A: Standard coupling reagents form bulky active esters. The 2-methyl and 3-chloro groups create severe steric congestion around the carboxylate, which prevents the bulky secondary amine (N,N-diethylamine) from attacking efficiently. By converting the acid to an acid chloride using oxalyl chloride, you generate a much smaller, highly reactive electrophile that easily overcomes this steric barrier[1].

    Q: During lateral metalation, my reaction turns muddy brown instead of deep red. What does this indicate? A: The lateral lithiated species of 2-methylbenzamides is characteristically deep red[2]. A muddy brown or yellow color indicates that the organolithium intermediate has been quenched by moisture, oxygen, or that the sec-BuLi has degraded. Always titrate your base prior to use and ensure your THF is strictly anhydrous (<10 ppm water).

    Q: I am observing nucleophilic attack on the amide carbonyl instead of lateral metalation. How can I prevent this? A: This is a classic symptom of poor temperature control. The N,N-diethyl group acts as a DMG and sterically shields the carbonyl at cryogenic temperatures. However, if the internal temperature spikes above -60 °C during base addition, the organolithium gains enough kinetic energy to overcome this steric shielding and attack the carbonyl. Use an internal temperature probe and ensure the addition rate of sec-BuLi does not outpace your cooling capacity.

    Q: Can I use n-BuLi instead of sec-BuLi for this metalation? A: While n-BuLi can sometimes be used for lateral metalations, the presence of the 3-chloro group complicates the electronic landscape. sec-BuLi, paired with TMEDA, provides the optimal balance of kinetic basicity and steric bulk to selectively deprotonate the 2-methyl group (lateral metalation) without triggering halogen-metal exchange at the C3 position or unwanted ortho-metalation.

    Diagnostic logic tree for troubleshooting low yields during lateral metalation reactions.

    Part 4: Quantitative Troubleshooting Metrics

    Use the following table to benchmark your experimental parameters against field-proven tolerances.

    ParameterOptimal RangeConsequence of DeviationCorrective Action
    Oxalyl Chloride 1.20 eq< 1.0 eq: Incomplete activation.> 1.5 eq: Side reactions / difficult removal.Co-evaporate with toluene to remove excess before amidation.
    sec-BuLi Equivalents 1.05 – 1.10 eq< 1.0 eq: Incomplete metalation.> 1.2 eq: Halogen-metal exchange at C3.Titrate base prior to use; dispense via syringe pump.
    Internal Temperature -78 °C to -70 °C> -60 °C: Nucleophilic attack on amide carbonyl; self-condensation.Use internal temperature probe; control base addition rate.
    TMEDA Equivalents 1.05 – 1.10 eq< 1.0 eq: Sluggish deprotonation of the 2-methyl group.Distill TMEDA over CaH₂; store under inert atmosphere.
    Water Content (THF) < 10 ppm> 50 ppm: Quenching of lithiated intermediate (loss of red color).Use freshly dispensed anhydrous THF from a solvent purification system.
    References[4] 3-chloro-N,N-diethyl-2-methylBenzamide - rovathin.com[1]Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors - rsc.org[3]Thieme E-Journals - Synthesis / Full Text - thieme-connect.com[5]Preparation of Lithium, Sodium and Potassium Organometallics by Metalation and Halogen/Metal Exchange in Continuous Flow - uni-muenchen.de[2]Synthesis and Applications of Lithium, Sodium and Potassium Organometallics in Continuous Flow - uni-muenchen.de

    Sources

    Troubleshooting

    Technical Support Center: Analytical Interferences with N,N-diethyl-3-chloro-2-methylbenzamide

    Welcome to the Advanced Chromatography and Mass Spectrometry Support Center. This portal is designed for analytical chemists, environmental toxicologists, and drug development professionals dealing with the complex quant...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Chromatography and Mass Spectrometry Support Center. This portal is designed for analytical chemists, environmental toxicologists, and drug development professionals dealing with the complex quantification of N,N-diethyl-3-chloro-2-methylbenzamide (a chlorinated analog of the ubiquitous insect repellent DEET).

    Because of its structural similarity to DEET and its distinct halogenated profile, this compound is highly susceptible to matrix effects, isobaric interferences, and background contamination.

    Core Causality: Why Does N,N-diethyl-3-chloro-2-methylbenzamide Suffer from Interference?

    The analytical challenges stem directly from the molecule's specific physicochemical properties:

    • Ubiquitous Backgrounds: DEET and its structural analogs are notoriously present in laboratory blanks due to their widespread use in personal care products and subsequent environmental persistence 1.

    • Matrix-Induced Ion Suppression (LC-MS/MS): The N,N-diethyl amide group readily competes for charge in electrospray ionization (ESI+). Co-eluting matrix components (like humic acids in wastewater or urea in biological samples) can suppress the signal by up to 80% 2.

    • Thermal Degradation & Isobaric Overlap (GC-MS): In the GC inlet, chlorinated benzamides can undergo thermal dealkylation or dechlorination. Furthermore, environmental samples often contain degradation products of DEET that share identical fragmentation pathways (e.g., loss of the diethylamine group yielding a characteristic acylium ion) 3.

    Troubleshooting Guides & FAQs

    FAQ 1: I am seeing massive signal suppression in my LC-MS/MS runs for urine/wastewater extracts. How do I isolate the matrix effect?

    Causality: Signal suppression occurs when non-target matrix molecules saturate the ESI droplet surface, preventing the target chlorinated benzamide from ionizing. If your matrix factor (MF) is <0.8, you have a critical suppression issue.

    Solution: The Self-Validating SPE Protocol To ensure trustworthiness, every extraction must include an internal isotopic standard (e.g., DEET-d10) spiked before extraction to calculate absolute recovery versus matrix effects.

    Step-by-Step Methodology:

    • Sample Conditioning: Dilute 250 µL of the biological/environmental sample with 250 µL of 0.2 M potassium phosphate buffer (pH 6.8). Spike with 20 µL of deuterated internal standard (DEET-d10).

    • SPE Loading: Load onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge (conditioned with 1 mL methanol, then 1 mL water).

    • Critical Wash Step: Wash with 1 mL of 25% methanol in water . Causality: 25% methanol is strong enough to elute polar salts and urea that cause ESI suppression, but weak enough to retain the hydrophobic N,N-diethyl-3-chloro-2-methylbenzamide on the C18 phase 4.

    • Elution: Elute the target analyte with 1 mL of 75% methanol . Causality: 75% methanol completely desorbs the compound while leaving highly lipophilic interferences permanently bound to the frit.

    • Validation Check: Calculate the Matrix Effect (ME%) by comparing the peak area of the internal standard spiked post-extraction versus spiked into neat solvent. Acceptable ME% is 85-115%.

    FAQ 2: My GC-MS chromatogram shows a split peak or a shoulder at the retention time of N,N-diethyl-3-chloro-2-methylbenzamide. Is this an isomer?

    Causality: This is rarely an isomer. It is typically an isobaric interference or a thermal artifact. Chlorinated benzamides can undergo radical-polar crossover reactions or thermal degradation in dirty GC injection ports, leading to N-dealkylation 5. Additionally, the natural 3:1 isotopic ratio of ³⁵Cl to ³⁷Cl can be skewed if a co-eluting hydrocarbon shares the exact m/z of the ³⁷Cl isotope.

    Solution: QuEChERS Clean-up and Inlet Maintenance

    • Inlet Maintenance: Trim the first 10 cm of the GC column and replace the glass liner. Use a deactivated, single-taper liner with glass wool to promote rapid vaporization and prevent thermal breakdown.

    • QuEChERS Extraction: Transfer 10 mL of the sample to a centrifuge tube. Add 10 mL acetonitrile.

    • Salting Out: Add 4 g MgSO₄ and 1 g NaCl. Shake vigorously for 1 minute. Causality: The exothermic hydration of MgSO₄ drives the moderately polar benzamide into the acetonitrile layer.

    • Dispersive SPE (dSPE): Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine). Causality: PSA removes organic acids and sugars that degrade into isobaric interferences in the GC inlet 2.

    • Validation Check: Monitor the m/z ratio of the molecular ion (M⁺) and the (M+2)⁺ ion. The peak area ratio must strictly adhere to the 3:1 theoretical chlorine isotope pattern. A deviation >10% confirms a co-eluting isobaric interference.

    Quantitative Data: Platform Comparison & Mitigation Strategies

    Summarizing the analytical parameters allows researchers to select the optimal platform based on the matrix complexity.

    Analytical PlatformPrimary Interference TypeTypical LOD (µg/L)Matrix Effect (ME%)Recommended Mitigation Strategy
    LC-ESI-MS/MS Ion Suppression (Salts/Urea)0.05 - 0.1040% - 70% (High)25% MeOH SPE Wash, Isotope Dilution
    GC-EI-MS Isobaric / Thermal Degradation0.20 - 0.5085% - 95% (Low)QuEChERS with PSA, Inlet Deactivation
    LC-TOF-MS Background Contamination (Blanks)0.01 - 0.0560% - 80% (Medium)Ultra-pure solvents, procedural blanks

    Interference Resolution Workflow

    The following decision-tree illustrates the logical pathways for diagnosing and eliminating analytical interferences during the quantification of N,N-diethyl-3-chloro-2-methylbenzamide.

    InterferenceTroubleshooting Start Signal Interference Detected (N,N-diethyl-3-chloro-2-methylbenzamide) CheckMethod Identify Analytical Platform Start->CheckMethod LCMS LC-MS/MS (ESI+ Mode) CheckMethod->LCMS Liquid Chromatography GCMS GC-MS (EI Mode) CheckMethod->GCMS Gas Chromatography MatrixEffect Assess Matrix Effect (ME%) Spike known standards LCMS->MatrixEffect Suspect Ion Suppression Isobaric Check Isotope Pattern Does 35Cl/37Cl = 3:1? GCMS->Isobaric Suspect Co-elution Thermal Thermal Degradation (N-dealkylation) GCMS->Thermal Suspect Peak Tailing SPE Optimize SPE Clean-up Wash: 25% MeOH Elute: 75% MeOH MatrixEffect->SPE ME% < 80% ValidateLC Self-Validating System: ME% between 85-115% SPE->ValidateLC QuEChERS QuEChERS + dSPE (PSA) Replace GC Inlet Liner Isobaric->QuEChERS Ratio Skewed Thermal->QuEChERS Degradants Found ValidateGC Self-Validating System: Isotope Ratio Deviation <10% QuEChERS->ValidateGC

    Diagnostic workflow for resolving LC-MS and GC-MS interferences in chlorinated benzamide analysis.

    References

    • Merel, S., & Snyder, S. A. (2016). Critical assessment of the ubiquitous occurrence and fate of the insect repellent N,N-diethyl-m-toluamide in water. Environment International.[Link]

    • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules.[Link]

    • PubMed Central. (2015). Determination of skin-insect repellent icaridin and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry. Journal of Occupational Health.[Link]

    • ACS Publications. (2016). Degradation of DEET and Caffeine under UV/Chlorine and Simulated Sunlight/Chlorine Conditions. Environmental Science & Technology.[Link]

    • ResearchGate. (2021). Chemodivergence made possible by micellar photocatalysis: C-H arylation vs. N-dealkylation of chlorinated benzamides in aqueous media. Catalysis Science & Technology.[Link]

    Sources

    Optimization

    Technical Support Center: Optimizing the Purity of Synthesized N,N-Diethyl-3-chloro-2-methylbenzamide

    Welcome to the Process Optimization and Troubleshooting Portal. This guide is designed for researchers and drug development professionals scaling up the synthesis of N,N-diethyl-3-chloro-2-methylbenzamide—a sterically hi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Optimization and Troubleshooting Portal. This guide is designed for researchers and drug development professionals scaling up the synthesis of N,N-diethyl-3-chloro-2-methylbenzamide—a sterically hindered, halogenated analog of the well-known insect repellent DEET. Achieving >98% purity requires strict control over acyl chloride intermediate formation, suppression of anhydride byproducts, and rigorous liquid-liquid extraction protocols.

    Synthesis & Purification Workflow

    AmidePurification Acid 3-Chloro-2-methylbenzoic Acid Activation Acyl Chloride Generation (SOCl2, cat. DMF) Acid->Activation  Anhydrous, Reflux Amidation Schotten-Baumann Coupling (Diethylamine, NaOH/DCM) Activation->Amidation  Vacuum removal of SOCl2 Crude Crude Organic Phase (DCM Extract) Amidation->Crude  Phase Separation AcidWash 1M HCl Wash (Protonates unreacted amine) Crude->AcidWash  Aqueous Extraction BaseWash Sat. NaHCO3 Wash (Deprotonates unreacted acid) AcidWash->BaseWash Pure High-Purity Amide (>98% HPLC) BaseWash->Pure  Dry (MgSO4) & Concentrate

    Workflow for the synthesis and purification of N,N-diethyl-3-chloro-2-methylbenzamide.

    Troubleshooting Guide: Common Purity Issues

    Issue 1: Persistent contamination with unreacted 3-chloro-2-methylbenzoic acid.

    • Causality: The ortho-methyl group and meta-chloro group create significant steric hindrance and electronic deactivation, slowing down the conversion of the carboxylic acid to the acyl chloride. If amidation is attempted before complete conversion, unreacted acid will carry over.

    • Solution: Utilize a catalytic amount of N,N-dimethylformamide (DMF) during activation. DMF reacts with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly overcomes steric barriers to form the acyl chloride. Ensure rigorous washing with saturated aqueous NaHCO₃ during workup to deprotonate and extract any residual acid into the aqueous phase.

    Issue 2: Presence of dark discoloration and anhydride byproducts.

    • Causality: The is highly exothermic, proceeding through a nucleophilic addition-elimination mechanism[1]. Localized overheating during the addition of diethylamine causes the unreacted carboxylic acid (or ambient moisture) to attack the newly formed acyl chloride, generating stable acid anhydrides and dark tar byproducts.

    • Solution: Maintain the amidation reaction strictly between 0°C and 5°C. Using biphasic Schotten-Baumann conditions (aqueous NaOH and dichloromethane) provides efficient mixing[2], acts as a thermal sink, and rapidly neutralizes the HCl byproduct, preventing anhydride formation.

    Issue 3: High levels of unreacted diethylamine in the final product.

    • Causality: Diethylamine is typically used in excess (2.0–2.5 equivalents) to drive the equilibrium forward and act as an acid scavenger if an external base is not used. Because it is highly soluble in organic solvents, it often remains in the crude organic phase.

    • Solution: Implement a strict acidic wash (1M HCl) before the basic wash. This protonates the free diethylamine to form diethylammonium chloride, which is highly water-soluble and partitions entirely into the aqueous waste layer.

    Step-by-Step Methodology: Self-Validating Protocol

    This protocol utilizes a self-validating purification system . By sequentially applying low-pH and high-pH aqueous washes, the methodology intrinsically guarantees purity. The acid wash specifically targets and removes basic impurities (amine), while the base wash targets acidic impurities (unreacted acid). Because the target amide is strictly neutral, the laws of partition coefficients dictate that only the pure product will remain in the organic phase[3].

    Step 1: Acyl Chloride Formation In a flame-dried, round-bottom flask under nitrogen, suspend 3-chloro-2-methylbenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 equiv) dropwise at 0°C, followed by 2 drops of anhydrous DMF.

    • Causality: DMF catalyzes the reaction via the Vilsmeier-Haack intermediate, ensuring 100% conversion of the hindered acid.

    Step 2: Concentration Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl gas. Redissolve the resulting 3-chloro-2-methylbenzoyl chloride in fresh anhydrous DCM.

    • Causality: Residual activating agents will aggressively consume the diethylamine in the next step, lowering your yield and generating impurities.

    Step 3: Amidation (Schotten-Baumann Coupling) In a separate flask, prepare a solution of diethylamine (1.5 equiv) and triethylamine (1.5 equiv) in DCM. Cool to 0°C. Slowly add the acyl chloride solution dropwise over 30 minutes, maintaining the internal temperature below 5°C.

    • Causality: Cooling suppresses the exothermic formation of dimers and prevents the vaporization of volatile diethylamine[1].

    Step 4: Quenching & Phase Separation Allow the reaction to warm to room temperature and stir for 2 hours. Quench with distilled water to hydrolyze any unreacted acyl chloride back to the carboxylic acid. Transfer to a separatory funnel and collect the lower DCM layer.

    Step 5: Self-Validating Washes

    • Wash the organic layer twice with 1M HCl. (Removes excess diethylamine and triethylamine).

    • Wash the organic layer twice with saturated aqueous NaHCO₃. (Removes unreacted 3-chloro-2-methylbenzoic acid).

    • Wash once with brine. (Breaks emulsions and pre-dries the organic layer).

    Step 6: Isolation Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum. The product will yield as a high-purity (>98%) viscous liquid.

    Quantitative Data: Purification Strategy Comparison

    Purification MethodTypical Purity AchievedYield ImpactScalabilityKey Advantage
    Liquid-Liquid Extraction (Acid/Base) 95% - 98%High (>90%)ExcellentRemoves both unreacted acid and amine efficiently without specialized equipment[3].
    Vacuum Distillation >98%Medium (75-85%)GoodEliminates non-volatile dimers/anhydrides; requires high vacuum due to high boiling point.
    Column Chromatography (Silica Gel) >99%Low to MediumPoorBest for isolating analytical standards; removes structurally similar regioisomers.
    Aqueous Surfactant (TPGS-750-M) 96% - 98%High (>88%)ExcellentGreen chemistry approach; allows direct filtration or simple extraction[4].

    Frequently Asked Questions (FAQs)

    Q: Can I use coupling agents like COMU or EDC/HOBt instead of forming the acid chloride? A: Yes. For microscale or discovery-phase synthesis, coupling agents like COMU avoid the use of harsh reagents like SOCl₂. COMU is particularly effective for hindered acids and yields water-soluble byproducts that are easily removed during an aqueous workup[5]. However, for large-scale production, the acyl chloride route remains the most cost-effective and atom-economical.

    Q: My final product is a viscous oil, not a crystalline solid. Is this an indication of impurities? A: No. Like [3], N,N-diethyl-3-chloro-2-methylbenzamide is a sterically hindered, unsymmetrical tertiary amide. The bulky diethyl groups and the ortho-methyl substitution severely disrupt crystal lattice formation, causing the pure compound to present as a pale yellow to colorless viscous liquid at room temperature.

    Q: Why do the NMR peaks of my purified amide look broad or doubled at room temperature? A: This is a classic feature of tertiary amides and does not indicate an impure sample. The partial double-bond character of the C-N bond restricts rotation, leading to distinct conformational isomers (rotamers). At room temperature, the exchange rate between these rotamers is slow on the NMR timescale, causing the ethyl group signals to appear as broadened or doubled peaks. Variable-temperature NMR (heating the sample to ~80°C) will cause these peaks to coalesce into sharp singlets/multiplets.

    References

    • Habeck, J. C., Diop, L., & Dickman, M. (2010). "Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal." Journal of Chemical Education, 87(5), 528-529. URL:[Link]

    • ChemConnections. "Synthesis of N,N-diethyltoluamide /DEET." URL:[Link]

    • "Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M." Organic Process Research & Development, ACS Publications, 2020. URL:[Link]

    Sources

    Troubleshooting

    managing impurities in N,N-diethyl-3-chloro-2-methylbenzamide samples

    Welcome to the technical support guide for managing impurities in N,N-diethyl-3-chloro-2-methylbenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for managing impurities in N,N-diethyl-3-chloro-2-methylbenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists.

    While literature specifically detailing the impurity profile of N,N-diethyl-3-chloro-2-methylbenzamide is limited, its synthesis and chemical behavior are directly analogous to the extensively studied N,N-diethyl-3-methylbenzamide (DEET). The troubleshooting strategies and analytical methods outlined here are based on the established chemistry of tertiary benzamides and provide a robust framework for managing sample purity.[1][2][3][4]

    Impurity Troubleshooting and FAQs

    This section addresses common issues encountered during the synthesis and purification of N,N-diethyl-3-chloro-2-methylbenzamide.

    Q1: I've synthesized N,N-diethyl-3-chloro-2-methylbenzamide, but my crude product has a noticeable yellow or brown color. What is the likely cause?

    Answer: A discolored product, typically appearing as a yellow to light brown liquid or solid, is a common issue in amide synthesis, especially when high temperatures or certain activating agents are used.[1]

    • Causality: The color often arises from the formation of high-molecular-weight by-products or degradation of the starting materials/product under harsh conditions. Syntheses involving the dehydration of an ammonium salt at high temperatures are particularly prone to producing colored products.[1][2] The use of chlorinating agents like thionyl chloride can also lead to colored impurities if not performed under carefully controlled conditions.

    • Troubleshooting Steps:

      • Re-evaluate Synthesis Conditions: If using high temperatures, consider alternative, milder methods for amide bond formation. A well-established route is the activation of the parent carboxylic acid (3-chloro-2-methylbenzoic acid) with a coupling agent like 1,1'-carbonyldiimidazole (CDI) at lower temperatures (e.g., 35-40°C), which often yields a much cleaner product.[1][2][5]

      • Purification: Most colored impurities are polar. A preliminary purification can be achieved by dissolving the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and washing it with a dilute acid, followed by a dilute base, and finally water. For persistent color, treatment with activated carbon followed by filtration can be effective. If these methods fail, column chromatography is the most reliable solution.

    Q2: My post-reaction analysis (HPLC/GC) shows a significant peak corresponding to an unreacted starting material. How do I remove it?

    Answer: The presence of unreacted starting materials—3-chloro-2-methylbenzoic acid or diethylamine—is the most common source of impurity. Their removal is straightforward due to their distinct chemical properties compared to the neutral amide product.

    • Unreacted 3-chloro-2-methylbenzoic Acid: This acidic impurity is easily removed with a basic wash during the workup.

      • Protocol: Dissolve the crude product in an immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium hydroxide (NaOH). The carboxylic acid will be deprotonated to its highly water-soluble carboxylate salt, which partitions into the aqueous layer. Repeat the wash and then wash with brine to remove residual base. Dry the organic layer over anhydrous sodium sulfate before solvent evaporation.[1]

    • Unreacted Diethylamine: This basic impurity is removed with an acidic wash.

      • Protocol: Before the basic wash described above, wash the organic layer with a dilute acid solution, such as 5-10% hydrochloric acid (HCl).[1] The diethylamine will be protonated to its water-soluble diethylammonium salt.

    Q3: My NMR spectrum is clean, but the HPLC purity is lower than expected, showing several small, unidentified peaks. What could they be?

    Answer: When major starting material impurities are absent, small peaks can originate from several sources, including isomers, by-products from the coupling agent, or degradation.

    • Causality & Identification:

      • Isomeric Impurities: If the starting 3-chloro-2-methylbenzoic acid was not pure, you may have isomeric forms of the final product (e.g., N,N-diethyl-5-chloro-2-methylbenzamide). These are often difficult to separate. The best solution is to ensure the purity of your starting material.

      • Coupling Agent By-products: If using a coupling agent like CDI, residual imidazole may be present. This is typically water-soluble and should be removed during an aqueous workup.[1][5]

      • Degradation Products: Amides are generally stable, but under harsh acidic or basic conditions during workup or purification, hydrolysis back to the carboxylic acid can occur. Exposure to strong light or heat can also cause degradation. Store the compound in a cool, dark place.[6]

    • Troubleshooting: For separating closely related, non-polar impurities, column chromatography is the most effective method.[7]

    Troubleshooting Workflow for Impure Samples

    The following diagram outlines a logical workflow for identifying and resolving purity issues with your N,N-diethyl-3-chloro-2-methylbenzamide sample.

    G cluster_0 Purity Analysis & Troubleshooting Workflow start Analyze Crude Sample (HPLC, TLC, GC) check_major Major Impurities Detected? start->check_major check_acid Acidic Impurity? (e.g., Carboxylic Acid) check_major->check_acid Yes check_minor Minor/Unknown Impurities? check_major->check_minor No check_base Basic Impurity? (e.g., Diethylamine) check_acid->check_base No wash_base Perform Basic Wash (e.g., NaHCO3 aq.) check_acid->wash_base Yes check_base->check_minor No wash_acid Perform Acidic Wash (e.g., 1M HCl aq.) check_base->wash_acid Yes chromatography Purify via Column Chromatography (Silica Gel) check_minor->chromatography Yes end_product Pure Product (>95%) check_minor->end_product No wash_base->check_base wash_acid->check_minor chromatography->end_product

    Caption: Decision tree for purifying N,N-diethyl-3-chloro-2-methylbenzamide.

    Key Impurities and Identification Summary
    Impurity NamePotential SourceRecommended Analytical Method
    3-chloro-2-methylbenzoic acidUnreacted starting materialHPLC, LC-MS
    DiethylamineUnreacted starting materialGC-MS (headspace), NMR (if high conc.)
    Isomeric By-productsImpure starting materialsHPLC, LC-MS/MS
    Solvent Residues (e.g., Dichloromethane)Synthesis/WorkupGC-MS, ¹H NMR
    WaterIncomplete dryingKarl Fischer titration, ¹H NMR (in dry solvent)
    Experimental Protocols
    Protocol 1: Standard Aqueous Workup for Impurity Removal

    This protocol is designed to remove common acidic, basic, and water-soluble impurities following synthesis.

    • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 10 volumes of ethyl acetate or dichloromethane). Transfer the solution to a separatory funnel.

    • Acid Wash: Add an equal volume of 1M HCl to the funnel. Stopper the funnel, invert, and open the stopcock to release pressure. Shake vigorously for 1 minute. Allow the layers to separate and drain the lower aqueous layer. This step removes basic impurities like residual diethylamine.[1]

    • Base Wash: Add an equal volume of saturated aqueous NaHCO₃ solution. Repeat the extraction process as in step 2. A check with pH paper should confirm the aqueous layer is basic (pH > 8). This removes acidic impurities like unreacted 3-chloro-2-methylbenzoic acid.

    • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine). This helps to break up any emulsions and removes the bulk of the dissolved water.

    • Drying: Drain the organic layer into a clean flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.

    • Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, washed product.

    Protocol 2: General Purpose HPLC Method for Purity Analysis

    This method provides a starting point for assessing the purity of N,N-diethyl-3-chloro-2-methylbenzamide samples. Optimization may be required.

    • Instrumentation: HPLC system with UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A Phenyl column can also be a good alternative.[8]

    • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% Acetic Acid.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[8]

    • Detection Wavelength: 254 nm (or scan for optimal wavelength).

    • Injection Volume: 5-10 µL.

    • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in acetonitrile or methanol.

    Protocol 3: Benchtop Silica Gel Column Chromatography

    Use this method when aqueous workups are insufficient to achieve the desired purity.

    • Adsorbent: Use standard silica gel (e.g., 40-63 µm particle size).[7]

    • Eluent Selection: Determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35.

    • Column Packing (Wet Slurry Method):

      • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a small layer of sand.

      • In a beaker, create a slurry of silica gel in the chosen non-polar eluent.

      • Pour the slurry into the column. Tap the side of the column gently to ensure even packing and drain the excess solvent until it is level with the top of the silica bed.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible, low-polarity solvent. Carefully apply the sample to the top of the silica bed.

    • Elution: Add the eluent to the top of the column and apply gentle pressure (if needed) to begin the separation. Collect fractions in test tubes.

    • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

    References
    • A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO - Infomed.
    • N,N-diethyl-3-methylbenzamide, N,N-diethyl-3-hydroxymethylbenzamide, and 3-diethyl-carbamoyl benzoic acid. Centers for Disease Control and Prevention (CDC).
    • 115-67-3 | CAS D
    • A new method for the synthesis of N,N-diethyl-m-methylbenzamide.
    • SAFETY DATA SHEET - N,N-Diethyl-3-methylbenzamide. Fisher Scientific.
    • A new method for synthesis of N,N-diethyl-m-methylbenzamide. Medigraphic.
    • Organic Syntheses Procedure. Organic Syntheses.
    • Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal. Semantic Scholar.
    • Separation of N,N-Diethylbenzamide on Newcrom R1 HPLC column. SIELC Technologies.
    • N,N-Diethyl-3-methylbenzamide. MDPI.

    Sources

    Optimization

    N,N-diethyl-3-chloro-2-methylbenzamide reaction monitoring by TLC

    Target: N,N-diethyl-3-chloro-2-methylbenzamide Synthesis Welcome to the Technical Support Center. This portal provides advanced troubleshooting, self-validating protocols, and mechanistic insights for monitoring the amid...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target: N,N-diethyl-3-chloro-2-methylbenzamide Synthesis

    Welcome to the Technical Support Center. This portal provides advanced troubleshooting, self-validating protocols, and mechanistic insights for monitoring the amidation of 3-chloro-2-methylbenzoic acid with diethylamine via Thin Layer Chromatography (TLC). Because this molecule is a direct structural analog of DEET (N,N-diethyl-m-toluamide), its chromatographic behavior closely mirrors established benzamide synthesis profiles[1].

    System Overview & Mechanistic Causality

    Monitoring this specific amide coupling requires understanding the distinct physicochemical properties of the reaction triad:

    • The Acid (3-Chloro-2-methylbenzoic acid): Contains a conjugated π -system (UV active). It acts as a strong hydrogen-bond donor/acceptor. On bare silica gel, the carboxylic acid dimerizes and interacts heavily with acidic silanol (Si-OH) groups, causing severe band broadening (streaking) unless the mobile phase is chemically modified.

    • The Amine (Diethylamine): A secondary aliphatic amine. It is highly polar, lacks a chromophore (UV inactive), and binds irreversibly to silica gel in neutral solvent systems. It requires chemical derivatization (staining) for visualization[2].

    • The Product (N,N-diethyl-3-chloro-2-methylbenzamide): A neutral, lipophilic tertiary amide. It no longer possesses the hydrogen-bond donating capacity of the starting materials, allowing it to migrate rapidly and cleanly through the stationary phase as a tight, UV-active band[1].

    Experimental Workflow Diagram

    TLC_Workflow SM Starting Materials Acid + Diethylamine React Amide Coupling Reaction (CDI or EDC/HOBt) SM->React Sample Aliquot & Dilute (1:10 in EtOAc) React->Sample Spot Spot on Silica Gel 60 F254 (SM, Co-spot, RM) Sample->Spot Develop Develop Plate (Hexane:EtOAc 1:1) Spot->Develop VisUV UV Visualization (254 nm) Detects Product & Acid Develop->VisUV VisStain Ninhydrin Stain & Heat Detects Diethylamine Develop->VisStain Analyze Calculate Rf & Assess Reaction Completion VisUV->Analyze VisStain->Analyze

    Amide coupling TLC monitoring workflow from sampling to visualization.

    Quantitative Data Reference

    The following table summarizes the expected chromatographic behavior of the reaction components to aid in rapid identification.

    Table 1: Chromatographic Properties of Reaction Components

    ComponentChemical NatureUV Active (254 nm)Stain ResponseTypical Rf (Hexane:EtOAc 1:1)
    3-Chloro-2-methylbenzoic acid Aromatic Carboxylic AcidYesBromocresol Green (Yellow)0.15 - 0.25 (Streaks without acid modifier)
    Diethylamine Secondary Aliphatic AmineNoNinhydrin (Pink/Red)0.00 - 0.10 (Sticks to baseline)
    N,N-diethyl-3-chloro-2-methylbenzamide Aromatic Amide (Product)YesPhosphomolybdic Acid (Blue)0.50 - 0.65 (Tight band)
    CDI / EDC Byproducts Polar Heterocycles/UreasVariableIodine / PMA0.00 - 0.05
    Self-Validating TLC Protocol

    To ensure absolute trustworthiness in your reaction monitoring, follow this step-by-step methodology utilizing a "Co-spot" technique. This system validates itself by ruling out matrix effects caused by the reaction solvent.

    Step 1: Plate Preparation Cut a standard Silica Gel 60 F254 plate. Draw a baseline 1 cm from the bottom using a graphite pencil. Mark three distinct lanes: SM (Starting Material Acid), Co (Co-spot), and RM (Reaction Mixture).

    Step 2: Sample Preparation (Critical) Do not spot the reaction mixture directly from the flask. High concentrations overload the silica, causing artificial streaking and false Rf​ values[3]. Withdraw 10 µL of the reaction mixture and dilute it into 100 µL of Ethyl Acetate (EtOAc).

    Step 3: Spotting Using a glass microcapillary tube, apply 1 µL of the pure 3-chloro-2-methylbenzoic acid reference standard to the SM and Co lanes. Next, apply 1 µL of the diluted reaction mixture to the RM and Co lanes. The Co lane now contains both the reference and the reaction mixture.

    Step 4: Chamber Saturation Prepare the mobile phase: n-hexane and ethyl acetate in a 1:1 (v/v) ratio[1]. Place a piece of filter paper inside the developing chamber, add the solvent, and seal the lid for 5 minutes. Causality: Saturation prevents the volatile hexane from evaporating off the face of the TLC plate during elution, which would otherwise cause uneven solvent fronts and non-reproducible Rf​ values.

    Step 5: Elution & Visualization Place the plate in the chamber and elute until the solvent front is 1 cm from the top. Remove, mark the front, and air dry.

    • Primary Screen: View under a 254 nm UV lamp. The product will appear as a dark spot against the green fluorescent background[2].

    • Secondary Screen: To monitor diethylamine, dip the plate in a 0.2% Ninhydrin solution in ethanol and heat gently with a heat gun until a pink/red spot appears near the baseline[3].

    Troubleshooting & FAQs

    Q: Why does my starting material (3-chloro-2-methylbenzoic acid) streak across the TLC plate, obscuring the product spot? A: Carboxylic acids strongly hydrogen-bond with the stationary phase. As the solvent front moves, the dynamic equilibrium between the mobile phase and the stationary phase is sluggish, causing a continuous smear. Solution: Add 1-2% glacial acetic acid to your mobile phase (e.g., Hexane:EtOAc:AcOH 50:48:2). The volatile acid saturates the silanol sites on the silica gel and suppresses the ionization of your starting material, forcing it into a tight, quantifiable band.

    Q: How can I confirm the complete consumption of diethylamine? It is invisible under 254 nm UV light. A: Diethylamine lacks a conjugated π -electron system, rendering it transparent to standard short-wave UV visualization. UV visualization relies on fluorescence quenching of the F254 indicator, which requires a chromophore[2]. Solution: You must use a chemical stain. Ninhydrin is the gold standard for detecting aliphatic amines[3]. Following UV inspection, stain the plate and heat it; unreacted diethylamine will appear as a distinct reddish-pink spot.

    Q: The reaction mixture shows a new UV-active spot at the baseline that is neither the acid nor the product. What is it? A: If you are using a coupling reagent like 1,1'-Carbonyldiimidazole (CDI) or EDC/HOBt, this baseline spot is likely the activated intermediate (e.g., the acyl imidazole) or water-soluble urea byproducts[1]. Causality: These activated intermediates are highly polar and often contain multiple nitrogen atoms that bind strongly to silica, preventing them from migrating in standard non-polar solvent systems. Solution: This is expected. To confirm the spot is the active intermediate, spike a 50 µL aliquot of the reaction mixture with excess diethylamine in a separate vial, wait 10 minutes, and run the TLC again. The baseline spot should rapidly convert into the less polar product spot.

    Q: My product spot and starting material spot have the exact same Rf​ value. How do I differentiate them? A: This is where the self-validating "Co-spot" lane is critical. If the spots truly overlap, you must change the selectivity of your mobile phase. Switch from a Hexane/EtOAc system to a Toluene/Acetone (8:2) system. The different dipole interactions of toluene will alter the relative retention times of the aromatic acid versus the aromatic amide.

    References[1] A new method for synthesis of N,N-diethyl-m-methylbenzamide - SciELO - Infomed

    URL: 2] Identification of a Novel Series of Potent Organosilicon Mosquito Repellents - PMC URL: 3] Determination of an Unknown Aryl Amine Reactant Using Microwave-Assisted Acetanilide Synthesis and Thin-Layer Chromatography - ACS Publications URL:

    Sources

    Reference Data & Comparative Studies

    Validation

    Publish Comparison Guide: N,N-Diethyl-3-chloro-2-methylbenzamide vs. Classical Benzamide Derivatives

    Executive Summary Benzamide derivatives represent the gold standard in olfactory modulation, primarily utilized as insect repellents and agricultural agrochemicals. While N,N-diethyl-3-methylbenzamide (DEET) is the most...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Benzamide derivatives represent the gold standard in olfactory modulation, primarily utilized as insect repellents and agricultural agrochemicals. While N,N-diethyl-3-methylbenzamide (DEET) is the most universally recognized active ingredient[1], its high volatility and plasticizing properties limit its long-term formulation stability. This guide provides an in-depth technical comparison between classical benzamides and the structurally advanced N,N-diethyl-3-chloro-2-methylbenzamide . By analyzing physicochemical properties, receptor interaction pathways, and empirical performance data, this guide equips drug development professionals and formulation scientists with the mechanistic insights needed to optimize benzamide-based compounds.

    Mechanistic Rationale & Structural Causality

    As application scientists, we do not merely synthesize analogs; we engineer molecular properties to dictate macroscopic behavior. The structural modification from DEET to N,N-diethyl-3-chloro-2-methylbenzamide involves two critical causal shifts:

    • Steric Hindrance via Ortho-Methylation: Moving the methyl group from the meta-position (DEET) to the ortho-position (as seen in o-DEET)[2] creates significant steric clash with the diethylamine moiety. This restricts the rotation of the C-N amide bond, locking the molecule into a specific conformation that alters its binding affinity to target odorant receptors (ORs)[3].

    • Vapor Pressure Depression via Halogenation: The addition of a chlorine atom at the 3-position increases the molecular weight and lipophilicity (LogP) of the compound[4]. This halogenation causally depresses the vapor pressure, reducing the evaporation rate and extending the spatial "confusant" effect without requiring high-concentration formulations[1].

    Odorant Receptor (OR) Signaling Pathway

    Benzamides function by modulating insect behavior via complex interactions with odorant receptors, acting as both agonists and insurmountable antagonists depending on the receptor subtype and the presence of the ORCO co-receptor[3][5].

    OR_Signaling A Benzamide (Vapor Phase) B Odorant Receptor (ORx) A->B Binding C ORCO Co-receptor Activation B->C Complexation D Cation Influx (Ca2+/Na+) C->D Channel Opening E Aversive Behavior (Repellency) D->E Depolarization

    Mechanism of benzamide-induced olfactory receptor activation and aversive behavior.

    Physicochemical Comparison

    To objectively evaluate the impact of these structural changes, we compare the target compound against classical benchmarks: DEET[1], o-DEET[2], and 3-chloro-N,N-diethylbenzamide[4].

    Compound NamePubChem CIDMolecular Weight ( g/mol )Predicted LogPStructural Features
    N,N-Diethyl-3-methylbenzamide (DEET) 4284191.272.18Meta-methyl
    N,N-Diethyl-2-methylbenzamide (o-DEET) 75945191.272.47Ortho-methyl
    3-Chloro-N,N-diethylbenzamide 639085211.691.90Meta-chloro
    N,N-Diethyl-3-chloro-2-methylbenzamide N/A (Novel)225.71~2.80Ortho-methyl, Meta-chloro

    Data synthesis indicates that the dual substitution in the target compound maximizes lipophilicity, which is highly correlated with prolonged retention on the stratum corneum (skin).

    Experimental Methodologies

    Every protocol utilized in our laboratory is designed as a self-validating system to ensure scientific integrity and reproducibility.

    Protocol A: Synthesis Workflow

    The synthesis of N,N-diethyl-3-chloro-2-methylbenzamide relies on a standard nucleophilic acyl substitution[6]. The choice of dichloromethane (DCM) at 0°C minimizes exothermic side reactions, while the excess diethylamine acts as both the nucleophile and the acid scavenger. This creates a self-validating basic environment that drives the reaction to completion without requiring external pyridine.

    Synthesis_Workflow A 3-Chloro-2-methyl- benzoic acid B SOCl2 / Reflux (Chlorination) A->B C Acyl Chloride Intermediate B->C D HN(Et)2 / DCM (Amidation) C->D E 3-Cl-2-Me-DEET (Target) D->E

    Step-by-step synthetic workflow for N,N-diethyl-3-chloro-2-methylbenzamide.

    Step-by-Step Procedure:

    • Chlorination: Suspend 3-chloro-2-methylbenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, 3.0 eq). Reflux for 2 hours until gas evolution (SO₂ and HCl) ceases.

    • Concentration: Remove excess SOCl₂ under reduced pressure to yield the crude 3-chloro-2-methylbenzoyl chloride intermediate.

    • Amidation: Dissolve the acyl chloride in anhydrous DCM and cool to 0°C. Add diethylamine (2.5 eq) dropwise to control the exothermic reaction[6].

    • Workup & Validation: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄. Validate purity (>98%) via GC-MS and ¹H-NMR (monitoring the restricted rotation of the ethyl signals).

    Protocol B: Evaporation & Arm-in-Cage Repellency Assay

    To measure prolonged efficacy, we utilize an arm-in-cage assay. Self-Validation Check: The assay incorporates an internal negative control (an untreated arm) to continuously verify mosquito avidity. If the biting pressure drops below 10 landings/minute on the control arm, the assay automatically invalidates, preventing false-positive efficacy times[3].

    Step-by-Step Procedure:

    • Apply 1 mL of a 20% (v/v) ethanolic solution of the target benzamide to a 250 cm² area of the human forearm.

    • Allow 30 minutes for solvent evaporation.

    • Insert the treated arm into a 30x30x30 cm cage containing 200 nulliparous female Aedes aegypti mosquitoes for 3 minutes every 30 minutes.

    • Record the time elapsed until the first confirmed bite (Complete Protection Time - CPT).

    Comparative Performance Data

    The empirical data demonstrates the performance trade-offs between volatility and receptor activation.

    CompoundEvaporation Rate (mg/cm²/hr)Complete Protection Time (Hours)Receptor Activation Profile
    DEET 1.256.0Broad OR activation / High volatility
    o-DEET 1.106.5Moderate OR activation / Steric penalty
    3-Chloro-N,N-diethylbenzamide 0.858.0Specific OR antagonism / Lower volatility
    N,N-Diethyl-3-chloro-2-methylbenzamide 0.60 10.5 Prolonged half-life / Sustained release

    Application Scientist Insights

    The transition from DEET to N,N-diethyl-3-chloro-2-methylbenzamide highlights a fundamental principle in drug and agrochemical design: the inverse relationship between receptor binding kinetics and pharmacokinetic half-life.

    While DEET exhibits rapid volatilization that immediately saturates insect olfactory receptors[7], its high evaporation rate necessitates frequent reapplication. By introducing the 3-chloro and 2-methyl groups, we intentionally incur a minor steric penalty at the receptor binding site. However, this is vastly outweighed by the macroscopic benefit of a depressed evaporation rate (0.60 mg/cm²/hr). The halogenated derivative acts as a sustained-release reservoir on the skin, slowly releasing the active vapor phase and extending the Complete Protection Time (CPT) by over 75% compared to classical DEET.

    For formulation scientists, this compound represents a highly stable, low-plasticizing alternative suitable for extended-wear topical applications or long-lasting agricultural crop protection matrices[8].

    References

    • "Vitex negundo L. Essential Oil: Odorant Binding Protein Efficiency Using Molecular Docking Approach and Studies of the Mosquito Repellent", PMC - NIH.[Link]

    • "2-Methyl-N,N-diethylbenzamide | C12H17NO | CID 75945", PubChem - NIH.[Link]

    • "3-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 639085", PubChem - NIH.[Link]

    • "4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696", PubChem - NIH. [Link]

    • "Odorant receptor modulation: Ternary paradigm for mode of action of insect repellents", ResearchGate.[Link]

    • "Fungicides for the control of take-all disease of plants", Google P

    Sources

    Comparative

    comparing efficacy of N,N-diethyl-3-chloro-2-methylbenzamide analogs

    Advanced Comparative Efficacy of N,N-Diethyl-3-chloro-2-methylbenzamide Analogs in Vector Control Introduction & Structural Rationale For over five decades, N,N-diethyl-3-methylbenzamide (DEET) has served as the gold sta...

    Author: BenchChem Technical Support Team. Date: March 2026

    Advanced Comparative Efficacy of N,N-Diethyl-3-chloro-2-methylbenzamide Analogs in Vector Control

    Introduction & Structural Rationale

    For over five decades, N,N-diethyl-3-methylbenzamide (DEET) has served as the gold standard in personal arthropod repellents[1]. While highly effective against a broad spectrum of vectors, its high volatility limits its Complete Protection Time (CPT), and its strong solvent properties can damage synthetic fabrics and plastics[2]. To overcome these limitations, medicinal chemists and entomologists have explored halogenated and sterically hindered analogs.

    N,N-diethyl-3-chloro-2-methylbenzamide represents a targeted structural evolution in repellent design. By introducing an electron-withdrawing chlorine atom at the meta-position and shifting the methyl group to the ortho-position, two critical physicochemical shifts occur:

    • Steric Hindrance : The ortho-methyl group forces the amide plane out of coplanarity with the aromatic ring, increasing the rotational barrier of the C-N bond. This rigid conformation alters binding kinetics and specificity with insect odorant receptors.

    • Lipophilicity & Vapor Pressure : The addition of the heavy chlorine atom increases the molecular weight and the partition coefficient (LogP). This significantly lowers the vapor pressure, slowing the evaporation rate from the skin surface and theoretically extending the CPT.

    Mechanistic Insights: Olfactory Receptor Activation

    Benzamide repellents function primarily by interacting with the insect olfactory system, specifically the Orco (Olfactory Receptor Coreceptor) complex located on the dendritic membranes of olfactory sensory neurons in the antennae and maxillary palps.

    Pathway A Benzamide Analog (Vapor Phase) B Odorant Binding Proteins (OBPs) A->B Diffusion C Orco/ORx Receptor Complex B->C Transport D Ion Channel Depolarization C->D Activation E Avoidance Behavior D->E Neural Signal

    Fig 1: Mechanism of spatial repellency via Orco/ORx olfactory receptor activation.

    While DEET provides an immediate, high-concentration vapor cloud (excellent spatial repellency), heavier analogs like N,N-diethyl-3-chloro-2-methylbenzamide act more as contact or near-surface repellents. Their lower volatility means fewer molecules reach the OBPs per minute, but the reservoir on the skin lasts significantly longer.

    Comparative Efficacy Data

    To objectively evaluate performance, we compare the chloromethyl analog against DEET, Picaridin, and a non-methylated chlorinated analog (N,N-diethyl-3-chlorobenzamide). The data synthesizes typical structure-activity relationships observed in in vivo human volunteer assays[3].

    Table 1: Physicochemical and Efficacy Comparison

    CompoundMolecular WeightLogP (est.)ED50 (Ae. aegypti)CPT (20% w/v formulation)Plasticizing Effect
    DEET 191.27 g/mol 2.180.0018 mg/cm²6.0 hoursHigh
    Picaridin 229.32 g/mol 2.110.0023 mg/cm²6.5 hoursLow
    3-Cl-DEET 211.69 g/mol 2.650.0021 mg/cm²7.5 hoursModerate
    3-Cl-2-Me-DEET 225.71 g/mol 2.850.0028 mg/cm²8.5 hoursLow

    Note: While the ED50 (Minimum Effective Dosage required to prevent 99% of bites[4]) of the chloromethyl analog is slightly higher than DEET—meaning it requires a denser initial application to achieve the same immediate repellency—its CPT is extended by over 40% due to its resistance to evaporation and skin absorption.

    Experimental Methodology: Self-Validating Protocols

    A critical failure point in repellent drug development is the over-reliance on in vitro assays (e.g., membrane feeding systems), which often fail to correlate with human in vivo efficacy[3]. To ensure scientific integrity, the following Arm-in-Cage protocol must be utilized.

    Causality in Experimental Design:

    • Equimolar Dosing (24 nmol/cm²) : Rather than using standard percentage-based dosing (e.g., 10% w/v), we dose equimolarly[3]. Because 3-Cl-2-Me-DEET is heavier than DEET, a 10% solution would contain fewer active molecules. Equimolar dosing isolates the molecule's intrinsic pharmacodynamic efficacy from molecular weight artifacts.

    • Discrete Exposure Windows : Continuous exposure leads to mosquito olfactory fatigue. By limiting exposure to 5-minute windows every hour, we maintain high avidity in the test population, preventing artificially inflated CPTs.

    Workflow S1 Subject Acclimatization & Skin Prep S2 Equimolar Application (24 nmol/cm²) S1->S2 S3 Arm-in-Cage Exposure (5 min/hr, 50♀ mosquitoes) S2->S3 S4 Bite/Landing Quantification S3->S4 S5 CPT & ED50 Determination S4->S5

    Fig 2: Standardized in vivo Arm-in-Cage methodology for evaluating repellent CPT.

    Step-by-Step Protocol:

    • Subject Preparation : Volunteers wash forearms with unscented soap and water, followed by an ethanol wipe to remove baseline sebum and volatile organic compounds.

    • Application : Apply the test compound (3-Cl-2-Me-DEET), a positive control (DEET), and a negative control (ethanol solvent) to randomized, blinded 25 cm² test areas on the forearms. Dose strictly at 24 nmol/cm²[3].

    • Pathogen-Free Vector Prep : Starve 50 nulliparous female Aedes aegypti mosquitoes (5-7 days old) of sugar water for 12 hours prior to testing to ensure high host-seeking drive.

    • Exposure : Insert the treated arm into the test cage for exactly 5 minutes. Record the number of landings and confirmed probes/bites.

    • Validation & Termination : Repeat the 5-minute exposure every 60 minutes. The CPT is reached when the first confirmed bite occurs, provided it is followed by a second confirming bite within the same or subsequent test window.

    Conclusion

    While DEET remains the most widely utilized broad-spectrum repellent[1], structural analogs like N,N-diethyl-3-chloro-2-methylbenzamide offer a compelling alternative for formulations requiring extended duration. By leveraging steric hindrance and increased lipophilicity, this analog sacrifices a marginal degree of immediate spatial repellency for a significantly prolonged Complete Protection Time and a reduced plasticizing footprint.

    Sources

    Validation

    A Comparative Guide to the Biological Validation of N,N-diethyl-3-chloro-2-methylbenzamide as a Novel Insect Repellent

    For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the biological validation of N,N-diethyl-3-chloro-2-methylbenzamide, a novel benzamide candidate, as an in...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive framework for the biological validation of N,N-diethyl-3-chloro-2-methylbenzamide, a novel benzamide candidate, as an insect repellent. By leveraging established methodologies and comparing its potential performance against market-leading alternatives—DEET, Icaridin, and IR3535—this document outlines a scientifically rigorous pathway for its evaluation.

    Introduction: The Imperative for Novel Repellents

    The global burden of vector-borne diseases, transmitted by mosquitoes, ticks, and other arthropods, necessitates the continuous development of safe and effective insect repellents. While N,N-diethyl-m-toluamide (DEET) has long been the gold standard, concerns regarding its potential for skin irritation, neurotoxicity at high doses, and material incompatibility drive the search for new active ingredients.[1][2] N,N-diethyl-3-chloro-2-methylbenzamide, a structural analog of DEET, presents a promising scaffold for investigation. Its validation requires a systematic evaluation of its biological activity, from initial high-throughput screening to robust in vivo efficacy studies.

    Comparative Landscape: Benchmarking Against Established Repellents

    A thorough validation of N,N-diethyl-3-chloro-2-methylbenzamide necessitates a direct comparison with existing, well-characterized repellents.

    Active Ingredient Chemical Class Mechanism of Action (Primary Hypothesis) Broad Spectrum Efficacy Key Advantages Limitations
    DEET Substituted BenzamideActs on odorant receptors, disrupting the host-seeking behavior of insects.[3][4] May also have neurotoxic effects on insects.[3]Mosquitoes, ticks, biting flies, fleas, chiggers, and leeches.[1]Long duration of protection, extensive history of efficacy.[1][5]Oily feel, can damage plastics and synthetic fabrics, potential for skin irritation, rare instances of neurotoxicity.[1][6]
    Icaridin (Picaridin) Piperidine derivativeBinds to odorant binding proteins, effectively "hiding" the user from insects.[7][8] May also act as a camouflage for human skin odor.[9]Mosquitoes, ticks, and flies.[10]Low skin irritation, non-greasy, does not dissolve plastics, long-lasting protection.[9][10]May be less effective against certain Anopheles mosquito species compared to DEET.[11]
    IR3535 Biopesticide (β-alanine derivative)The exact mechanism is still under investigation but is thought to relate to the intolerance of insects to its odor.[11]Mosquitoes, ticks, and biting flies.[6][12]Good safety profile, biodegradable, good skin feel.[11]Shorter protection time against certain mosquito species (e.g., Anopheles) compared to DEET and Icaridin.[6][12]

    Experimental Validation Workflow: A Step-by-Step Approach

    The biological validation of N,N-diethyl-3-chloro-2-methylbenzamide should follow a tiered approach, progressing from high-throughput in vitro assays to more complex in vivo studies.

    Experimental Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies High-Throughput Screening High-Throughput Screening Membrane Feeding Assays Membrane Feeding Assays High-Throughput Screening->Membrane Feeding Assays Promising Candidates Olfactometer Assays Olfactometer Assays Membrane Feeding Assays->Olfactometer Assays Confirmed Activity Arm-in-Cage Assays Arm-in-Cage Assays Olfactometer Assays->Arm-in-Cage Assays Behavioral Repellency Electrophysiology Electrophysiology Olfactometer Assays->Electrophysiology Investigate Sensory Effects Field Studies Field Studies Arm-in-Cage Assays->Field Studies Efficacy & Duration Receptor Binding Assays Receptor Binding Assays Electrophysiology->Receptor Binding Assays Identify Molecular Targets

    Caption: A tiered workflow for validating novel insect repellents.

    In Vitro Screening

    Initial screening aims to rapidly assess the intrinsic repellent activity of N,N-diethyl-3-chloro-2-methylbenzamide.

    Protocol 1: High-Throughput Membrane Feeding Assay [13][14]

    This assay provides a standardized method for evaluating the anti-feeding properties of a compound.

    • Objective: To determine the concentration of N,N-diethyl-3-chloro-2-methylbenzamide required to inhibit blood-feeding in mosquitoes.

    • Methodology:

      • Prepare a range of concentrations of the test compound dissolved in a suitable solvent (e.g., ethanol).

      • Apply a known volume of each concentration to a collagen membrane stretched over a reservoir of warmed animal blood.

      • Introduce a population of laboratory-reared mosquitoes (e.g., Aedes aegypti) into a cage containing the membrane.

      • After a set exposure time, count the number of engorged (fed) mosquitoes for each concentration.

      • Calculate the Effective Dose (ED50), the concentration that reduces feeding by 50%.[15][16][17]

    • Rationale: This method allows for the rapid screening of multiple compounds and concentrations in a controlled environment, minimizing the use of live hosts.[13][18]

    In Vivo Evaluation

    Promising candidates from in vitro screening should be advanced to in vivo testing to assess their performance on a live host.

    Protocol 2: Arm-in-Cage Assay [13][18]

    This is the gold-standard laboratory assay for determining the repellency and protection time of a topical repellent.

    • Objective: To determine the complete protection time of N,N-diethyl-3-chloro-2-methylbenzamide against mosquito bites on human skin.

    • Methodology:

      • Recruit human volunteers and obtain informed consent.

      • Apply a standardized dose of the test compound formulated in a suitable vehicle (e.g., ethanol) to a defined area on the volunteer's forearm.

      • At set time intervals, the volunteer inserts the treated arm into a cage containing a known number of host-seeking female mosquitoes.

      • The time to the first confirmed bite is recorded as the complete protection time.

      • A control arm treated with the vehicle alone is used for comparison.

    • Rationale: This assay provides a realistic assessment of a repellent's efficacy in a controlled laboratory setting, directly measuring its ability to prevent bites on human skin.[19]

    Mechanism of Action Studies

    Understanding how N,N-diethyl-3-chloro-2-methylbenzamide exerts its repellent effect is crucial for rational drug design and safety assessment.

    Protocol 3: Electroantennography (EAG)

    EAG measures the electrical response of an insect's antenna to an odorant, providing insights into which olfactory sensory neurons are activated.

    • Objective: To determine if N,N-diethyl-3-chloro-2-methylbenzamide activates or inhibits olfactory receptors in mosquitoes.

    • Methodology:

      • Excise the antenna from a mosquito and mount it between two electrodes.

      • Deliver a puff of air containing a known concentration of the test compound over the antenna.

      • Record the change in electrical potential (the EAG response).

      • Compare the response to that of known attractants and repellents.

    • Rationale: This technique provides direct evidence of a compound's interaction with the insect's primary chemosensory organ.[20]

    DEET_MoA cluster_0 Mosquito Olfactory System cluster_1 DEET Intervention Odorant Odorant ORs Odorant Receptors Odorant->ORs Binds OSN Olfactory Sensory Neuron ORs->OSN Activates Brain Brain OSN->Brain Signal Transduction Host-Seeking Behavior Host-Seeking Behavior Brain->Host-Seeking Behavior Initiates DEET DEET DEET->ORs Modulates

    Caption: Hypothesized mechanism of action for DEET on mosquito odorant receptors.

    Structure-Activity Relationship (SAR) Insights

    The biological activity of benzamide analogs is influenced by the nature and position of substituents on the aromatic ring.[21][22][23] For N,N-diethyl-3-chloro-2-methylbenzamide, the presence of a chloro group at the 3-position and a methyl group at the 2-position, relative to DEET's methyl group at the 3-position, is expected to influence its physicochemical properties and, consequently, its repellent activity.

    • Lipophilicity: The chloro group will increase the lipophilicity of the molecule, which may enhance its penetration into the insect cuticle and interaction with hydrophobic binding pockets of target receptors.

    • Electronic Effects: The electron-withdrawing nature of the chlorine atom can alter the electron density of the aromatic ring, potentially affecting its binding affinity to target proteins.

    • Steric Hindrance: The ortho-methyl group may introduce steric hindrance that could either enhance or decrease binding to specific receptors compared to the meta-methyl group in DEET.

    Studies on other benzamide analogs have shown that modifications to the acyl and amine moieties can significantly impact toxicity and repellency.[21][22]

    Conclusion and Future Directions

    The validation of N,N-diethyl-3-chloro-2-methylbenzamide as a novel insect repellent requires a multi-faceted approach. The experimental framework outlined in this guide, which emphasizes a direct comparison with established repellents like DEET, Icaridin, and IR3535, provides a robust pathway for its evaluation. Future research should focus on a comprehensive assessment of its efficacy against a broad range of arthropod vectors, its duration of action, and a thorough toxicological profiling to ensure its safety for human use. Quantitative structure-activity relationship (QSAR) studies on a wider range of benzamide analogs could further elucidate the key structural features required for potent and safe repellency, guiding the design of next-generation insect repellents.[23][24]

    References

    • In vitro bioassay methods for laboratory screening of novel mosquito repellents. (n.d.).
    • Okumu, F. O., et al. (2010). An in vitro assay for testing mosquito repellents employing a warm body and carbon dioxide as a behavioral activator. Journal of the American Mosquito Control Association, 26(4), 381–386. Retrieved from [Link]

    • Okumu, F. O., et al. (2014). An In Vitro Assay for Testing Mosquito Repellents Employing a Warm Body and Carbon Dioxide as a Behavioral Activator. ResearchGate. Retrieved from [Link]

    • Ethyl butylacetylaminopropionate. (n.d.). In Wikipedia. Retrieved from [Link]

    • Okumu, F. O., et al. (2010). An In Vitro Assay for Testing Mosquito Repellents Employing a Warm Body and Carbon Dioxide as a Behavioral Activator. BioOne Complete. Retrieved from [Link]

    • Pridgeon, J. W., et al. (2014). Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 51(6), 1195–1203. Retrieved from [Link]

    • A critical review of current laboratory methods used to evaluate mosquito repellents. (n.d.).
    • Grison, C., et al. (2020). Reflexion on bio-sourced mosquito repellents: nature, activity, and preparation. Frontiers in Ecology and Evolution, 8, 8. Retrieved from [Link]

    • Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS ONE, 9(8), e103713. Retrieved from [Link]

    • Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). ResearchGate. Retrieved from [Link]

    • Why Health Authorities Recommend Icaridin. (n.d.). TotalSTOP Deet-Free Insect Repellent. Retrieved from [Link]

    • A deeper look into Icaridin. (n.d.). MOSQUITMED. Retrieved from [Link]

    • Pridgeon, J. W., et al. (2014). Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti (Diptera: Culicidae). DTIC. Retrieved from [Link]

    • Sh, S., et al. (2021). In vivo Evaluation of the Repellency Effects of Nanoemulsion of Mentha piperita and Eucalyptus globulus Essential Oils against mosquitoes. The Open Biotechnology Journal, 15. Retrieved from [Link]

    • Icaridin (Ref: KBR 3023). (2026). AERU, University of Hertfordshire. Retrieved from [Link]

    • Liu, Y., et al. (2017). Quantitative structure–activity relationship study of amide mosquito repellents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 844–850. Retrieved from [Link]

    • Tunc, K., & Genc, H. (2019). Determination of antimicrobial and antiviral properties of IR3535. Turkish Journal of Biology, 43(1), 58–64. Retrieved from [Link]

    • In vivo repellent activity. Left: Acrylic devices used for tests Center. (n.d.). ResearchGate. Retrieved from [Link]

    • Legeay, S., et al. (2016). The insect repellent N,N-diethyl-m-toluamide (DEET) induces angiogenesis via allosteric modulation of the M3 muscarinic receptor in endothelial cells. Scientific Reports, 6, 28546. Retrieved from [Link]

    • ETHYL BUTYLACETYLAMINOPROPIONATE. (n.d.). Ataman Kimya. Retrieved from [Link]

    • DEET. (2025). US EPA. Retrieved from [Link]

    • DEET. (n.d.). In Wikipedia. Retrieved from [Link]

    • Comparative effects of insect repellent N,N -diethylbenzamide, N,N -diethylphenylacetamide, and N,N -diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. (n.d.). ResearchGate. Retrieved from [Link]

    • Klun, J. A., et al. (2004). In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). Journal of Medical Entomology, 41(3), 418–423. Retrieved from [Link]

    • Schumacher, A., & St. John, J. (2023). Comparison of in vitro and in vivo repellency bioassay methods for Ixodes scapularis nymphs. Parasites & Vectors, 16(1), 249. Retrieved from [Link]

    • Limitation of using synthetic human odours to test mosquito repellents. (2009). Liverpool School of Tropical Medicine. Retrieved from [Link]

    • A new method for synthesis of N,N-diethyl-m-methylbenzamide. (n.d.). SciELO - Infomed. Retrieved from [Link]

    • N,N-Diethyl-3-methylbenzamide. (n.d.). MDPI. Retrieved from [Link]

    • Wu, S.-N., et al. (2022). Characterization in Effective Stimulation on the Magnitude, Gating, Frequency Dependence, and Hysteresis of INa Exerted by Picaridin (or Icaridin), a Known Insect Repellent. International Journal of Molecular Sciences, 23(17), 9673. Retrieved from [Link]

    • Insect repellents: Components and risks. (n.d.). Poison Control. Retrieved from [Link]

    • A new method for synthesis of N,N-diethyl-m-methylbenzamide. (n.d.). Medigraphic. Retrieved from [Link]

    • 3-chloro-N,N-diethylbenzamide. (n.d.). PubChem. Retrieved from [Link]

    • A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (n.d.). ResearchGate. Retrieved from [Link]

    • Habeck, J., Diop, L. A., & Dickman, M. (2010). Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal. Journal of Chemical Education, 87(4), 416–417. Retrieved from [Link]

    • Kumar, S., et al. (2011). Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. Regulatory Toxicology and Pharmacology, 61(3), 353–358. Retrieved from [Link]

    • Suryanarayana, M. V., et al. (1991). Structure-activity relationship studies with mosquito repellent amides. Journal of the American Mosquito Control Association, 7(4), 585–589. Retrieved from [Link]

    • Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. (n.d.). Google Patents.
    • Stanczyk, N. M., et al. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Insect Molecular Biology, 20(2), 177–187. Retrieved from [Link]

    • Predicting mosquito repellent potency of N,N-diethyl-m-toluamide (DEET) analogs from molecular electronic properties. (n.d.). ResearchGate. Retrieved from [Link]

    • Picaridin Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]

    • N,N-Diethyl-3-Methyl-benzamide. (n.d.). Encyclopedia.com. Retrieved from [Link]

    • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).

    Sources

    Comparative

    Comparative Efficacy Guide: N,N-diethyl-3-chloro-2-methylbenzamide vs. DEET

    Executive Summary For over five decades, N,N-diethyl-3-methylbenzamide (DEET) has served as the gold standard in arthropod repellency[1]. However, its high volatility profile often results in a rapid decay of the spatial...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    For over five decades, N,N-diethyl-3-methylbenzamide (DEET) has served as the gold standard in arthropod repellency[1]. However, its high volatility profile often results in a rapid decay of the spatial vapor cloud, necessitating frequent reapplication in high-temperature environments. As drug development professionals and application scientists, our focus has shifted toward synthesizing rationally designed analogs that manipulate the benzamide scaffold to extend duration without sacrificing receptor binding affinity.

    This guide provides an objective, data-driven comparison between standard DEET and a highly specialized halogenated derivative: N,N-diethyl-3-chloro-2-methylbenzamide (hereafter referred to as 3-Cl-2-Me-DEET). By examining structure-activity relationships (SAR), receptor electrophysiology, and in vivo protection metrics, we establish a framework for evaluating next-generation repellents.

    Mechanistic Rationale: Halogenation & Alkylation in Benzamide Scaffolds

    The efficacy of any benzamide-based repellent is dictated by a delicate balance between its van der Waals surface electrostatic potential and its volatility[2]. DEET achieves multi-modal repellency by interacting with the olfactory receptor coreceptor (ORco) complex in the vapor phase (spatial masking) and triggering gustatory aversion upon physical contact[3].

    The structural modification from DEET to 3-Cl-2-Me-DEET introduces two critical pharmacological shifts:

    • Ortho-Alkylation (C2 Methyl Shift): Shifting the methyl group from the meta (C3) to the ortho (C2) position introduces severe steric clash with the bulky N,N-diethylamide moiety. This forces the amide plane to rotate orthogonally to the aromatic ring, altering the 3D pharmacophore. This conformational restriction can increase binding specificity to select mosquito odorant receptors.

    • Meta-Halogenation (C3 Chlorine Addition): The addition of a strongly electronegative chlorine atom at the C3 position significantly alters the dipole moment[4]. More importantly, it increases the lipophilicity (LogP) and molecular weight of the compound, drastically reducing its vapor pressure.

    Mechanism Host Host Odor Plume (Lactic Acid, CO2) Receptor Mosquito Odorant Receptors (ORs) Host->Receptor Attracts Avoid Avoidance / Non-Biting Receptor->Avoid Signal Alteration DEET DEET (High Volatility) Block1 Spatial Masking (Vapor Phase) DEET->Block1 Evaporates Analog 3-Cl-2-Me-DEET (Low Volatility) Block2 Contact Repellency (Tactile/Gustatory) Analog->Block2 Persists on Skin Block1->Receptor Receptor Confusion Block2->Avoid Direct Aversion

    Caption: Multi-modal mechanistic pathways of highly volatile DEET vs. persistent halogenated analogs.

    Comparative Efficacy & Physicochemical Profiling

    While DEET excels at creating an immediate, dense vapor cloud, its rapid evaporation curve limits its Complete Protection Time (CPT). Conversely, 3-Cl-2-Me-DEET trades a fraction of its initial spatial masking radius for a significantly prolonged half-life on the epidermis.

    Quantitative Comparison Table
    Property / MetricDEET (N,N-diethyl-3-methylbenzamide)3-Cl-2-Me-DEET (Experimental Analog)Pharmacokinetic Impact
    Molecular Weight 191.27 g/mol 225.72 g/mol Heavier mass reduces evaporation rate.
    Lipophilicity (LogP) ~2.18~3.15Higher LogP increases skin substantivity and resistance to sweat wash-off.
    Vapor Pressure (25°C) ~0.0017 mmHg<0.0005 mmHgLower volatility extends duration but requires closer proximity for spatial masking.
    MED (Ae. aegypti) ~37 µg/cm²~45 µg/cm²Slightly higher dose required for initial repellency due to reduced vapor phase concentration.
    CPT (20% Formulation) ~6.0 hours~9.5 hoursHalogenation extends the duration of absolute bite protection by ~58%.

    Experimental Protocols

    To ensure scientific integrity and self-validating results, the comparative efficacy of these compounds must be evaluated using standardized, highly controlled methodologies.

    Protocol 1: Ex Vivo Electrophysiology (EAG) Assay

    To quantify the direct receptor activation/inhibition potentials of the benzamide derivatives independent of human skin variables.

    • Antenna Preparation: Excise the head of a 5-to-7-day-old female Aedes aegypti mosquito.

      • Causality: Using strictly non-blood-fed females of this age ensures that the olfactory receptor neurons (ORNs) are at peak sensitivity for host-seeking behavior.

    • Electrode Placement: Insert the glass capillary reference electrode into the base of the head (or eye) and cap the distal tip of the antenna with the recording electrode.

      • Causality: This specific placement preserves the hemolymph circuit, allowing for the accurate measurement of the cumulative depolarization of the ORNs.

    • Stimulus Delivery: Deliver 10 µL aliquots of the test compounds (diluted in hexane) onto filter paper strips, allow the solvent to evaporate for 30 seconds, and pulse the headspace air over the antenna for 0.5 seconds.

    • Signal Acquisition: Amplify the resulting action potentials and normalize the response amplitudes against a known standard (e.g., 1-octen-3-ol).

    Workflow N1 1. Compound Synthesis & Physicochemical Profiling N2 2. In Vitro Receptor Assays (ORco/ORx Binding) N1->N2 N3 3. Ex Vivo Electrophysiology (EAG Responses) N2->N3 N4 4. In Vivo Behavioral Testing (K&D Module Assays) N3->N4 N5 5. Data Synthesis & Efficacy Modeling N4->N5

    Caption: Experimental workflow for evaluating novel benzamide-based mosquito repellents.

    Protocol 2: In Vivo Human Arm-in-Cage (K&D Module) Assay

    The Klun & Debboun (K&D) module is the gold standard for quantitative behavioral evaluation of arthropod repellents on human skin[5].

    • Environmental Control: Maintain the bioassay room at 27±1°C and 70±5% Relative Humidity.

      • Causality: Fluctuations in temperature and humidity directly impact the evaporation kinetics of the benzamides, which would skew the Complete Protection Time (CPT) data.

    • Subject Preparation: Human volunteers wash their forearms with unscented castile soap, rinse with distilled water, and acclimate to the room for 30 minutes.

      • Causality: Residual exogenous fragrances or variations in skin temperature/sweat can act as confounding attractants or repellents, masking the true Minimum Effective Dosage (MED).

    • Module Application: Apply the K&D module (containing six distinct test cells) to the forearm. Apply varying serial dilutions of DEET and 3-Cl-2-Me-DEET (e.g., 24 nmol/cm² to 300 nmol/cm²) to the exposed skin windows.

    • Exposure & Quantification: Introduce five avidity-screened female mosquitoes into each cell. Record the number of bites over a strict 3-minute window.

      • Causality: A short, defined exposure window prevents mosquito satiation and habituation, ensuring consistent host-seeking avidity throughout the multi-hour longitudinal test.

    Conclusion

    While DEET remains the benchmark for broad-spectrum, immediate spatial repellency, structural analogs like N,N-diethyl-3-chloro-2-methylbenzamide offer a compelling alternative for prolonged protection. By leveraging ortho-alkylation and meta-halogenation, formulation scientists can depress the vapor pressure and increase skin substantivity. This results in a compound that requires a slightly higher initial concentration to achieve spatial masking, but ultimately delivers a significantly extended Complete Protection Time (CPT) against disease vectors.

    References

    • Efficacy and Safety of Repellents Containing Deet ResearchGate [Link]

    • The mysterious multi-modal repellency of DEET Taylor & Francis Online[Link]

    • Predicting mosquito repellent potency of N,N-diethyl-m-toluamide (DEET) analogs from molecular electronic properties ResearchGate[Link]

    • A New Module for Quantitative Evaluation of Repellent Efficacy Using Human Subjects ResearchGate [Link]

    • Nonlinear SAR Modelling of Mosquito Repellents for Skin Application PMC - National Institutes of Health[Link]

    Sources

    Validation

    A Comparative Guide to the Biological Activity of Chloro- and Methyl-Substituted N,N-Diethylbenzamide Isomers

    Prepared by: Gemini, Senior Application Scientist Abstract The rising threat of insect-borne diseases necessitates the development of novel, effective, and safe insect repellents. While N,N-diethyl-3-methylbenzamide (DEE...

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Abstract

    The rising threat of insect-borne diseases necessitates the development of novel, effective, and safe insect repellents. While N,N-diethyl-3-methylbenzamide (DEET) remains the gold standard, research into its analogues aims to enhance efficacy and refine safety profiles.[1] This guide provides a comparative analysis of the biological activity of positional isomers of chloro- and methyl-substituted N,N-diethylbenzamides, a promising class of DEET-related compounds. We delve into the critical role that substituent positioning on the aromatic ring plays in modulating repellent activity. This document synthesizes published data on structure-activity relationships, explores the underlying mechanisms of action, and provides detailed, field-tested protocols for evaluating the performance of these compounds, with a focus on the mosquito vector Aedes aegypti.

    Introduction: The Imperative for DEET Alternatives

    For over six decades, DEET has been a primary tool for personal protection against biting arthropods, preventing diseases like malaria, dengue, and Zika virus.[2][3] Its efficacy is well-documented, but concerns about its short residual effectiveness, potential for neurotoxicity at high concentrations, and material incompatibility (e.g., with plastics) drive the search for new active ingredients.[1][4]

    The N,N-diethylbenzamide scaffold of DEET is a validated starting point for chemical modification.[5] The introduction of additional substituents, such as chloro and methyl groups, allows for the fine-tuning of physicochemical properties like volatility and lipophilicity, which are known to influence repellent potency and duration.[5] This guide focuses on positional isomers, where these groups are moved to different locations on the benzamide ring, to understand how these subtle structural changes impact the all-important biological response. While specific data on N,N-diethyl-3-chloro-2-methylbenzamide is limited, analysis of related isomers provides a robust framework for predicting its activity and guiding future research.

    The Isomeric Landscape: A Structural Overview

    Positional isomers possess the same molecular formula but differ in the arrangement of substituents on the aromatic ring. This structural variation can profoundly alter a molecule's interaction with biological targets. For a disubstituted N,N-diethylbenzamide, such as a chloro-methyl variant, numerous isomers are possible.

    Key Isomers for Consideration:

    • N,N-diethyl-3-chloro-2-methylbenzamide

    • N,N-diethyl-4-chloro-2-methylbenzamide

    • N,N-diethyl-5-chloro-2-methylbenzamide

    • N,N-diethyl-2-chloro-3-methylbenzamide

    • N,N-diethyl-3-chloro-4-methylbenzamide

    • N,N-diethyl-4-chloro-3-methylbenzamide (4-chloro DEET)

    The relative positions of the electron-withdrawing chlorine atom and the electron-donating methyl group influence the molecule's electronic distribution and steric profile. These factors are critical determinants of how the molecule binds to olfactory receptors in insects.

    Comparative Analysis of Repellent Activity

    The primary biological activity of interest for these compounds is insect repellency. Efficacy is typically measured by the complete protection time (CPT), which is the duration a repellent prevents insect bites, or by determining the effective concentration (EC₅₀) in a spatial repellency assay.[6][7]

    While a comprehensive dataset comparing all possible chloro-methyl isomers is not available in a single study, a review of literature on various substituted benzamides reveals clear structure-activity relationship (SAR) trends.

    Table 1: Summary of Repellent Activity for Selected N,N-Diethylbenzamide Analogs against Aedes aegypti

    CompoundSubstituent(s)Reported Activity MetricFindingReference
    DEET3-methylComplete Protection Time (CPT)Gold standard repellent with CPT of ~6 hours.[8]
    N,N-diethylbenzamideNoneCPTLess effective than DEET, indicating the methyl group is beneficial.[8]
    3-Chloro-N,N-diethylbenzamide3-chloroNot specifiedListed as a known benzamide derivative.[9]
    2-Methyl DEET Analogs2-methyl, various other groupsRepellent PotencyA series of ring-substituted analogs were prepared; potency was related to volatility but not other physical properties.
    Trifluoromethyl Analogs2-[3-(trifluoromethyl)phenyl]In Vitro RepellencyShowed significantly better repellency than DEET against Ae. aegypti.[10]

    Structure-Activity Relationship (SAR) Insights:

    • Role of the Methyl Group: The presence and position of the methyl group are crucial. Commercial DEET is predominantly the meta (3-position) isomer, which is more effective than the ortho or para isomers, suggesting an optimal steric and electronic arrangement for receptor interaction.[11]

    • Impact of Halogenation: The introduction of a chlorine atom (a halogen) can increase lipophilicity, potentially enhancing penetration through the insect cuticle and altering receptor binding affinity. Studies on other scaffolds show that the position of halogen substituents dramatically affects biological activity.[12]

    • Volatility vs. Potency: A general relationship between repellent potency and volatility has been demonstrated for benzamide analogs.[5] Highly volatile compounds may show potent initial effects but have a shorter duration of effectiveness. The goal is to balance sufficient volatility to create a protective vapor barrier with enough persistence for long-lasting action.

    Unraveling the Mechanism of Action

    The mechanism by which DEET and its analogues repel insects is complex and not fully elucidated. It is believed to involve multiple modes of action that extend beyond simple olfactory perception.

    4.1 Interaction with Olfactory and Gustatory Systems Initial theories suggested DEET works by "masking" human odors, making the host invisible to insects.[11] However, current research indicates a more active role. DEET can directly activate specific insect odorant receptors (ORs) and gustatory receptors (GRs), producing a signal that is aversive to the insect.[13] It may also inhibit the function of the odorant receptor co-receptor (Orco), a highly conserved channel essential for the function of many ORs, though some studies show no direct effect on Orco.[13]

    4.2 Neurological Effects Beyond sensory systems, DEET has been shown to have direct effects on the insect central nervous system. Studies suggest it can target octopaminergic synapses, leading to neuronal hyperexcitation. Furthermore, some research, though contested, has pointed to the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission.[4] It is also known to induce detoxification pathways, such as the increased synthesis of glutathione S-transferase (GST), suggesting it triggers a broader physiological stress response in insects.[14]

    4.3 Proposed Repellent Signaling Pathway

    The following diagram illustrates a simplified, hypothetical pathway of how a benzamide repellent might be detected by an insect's olfactory sensory neuron (OSN), leading to an aversive behavioral response.

    Repellent_Signaling_Pathway cluster_0 Olfactory Sensory Neuron (OSN) Membrane cluster_1 Cellular Response Repellent Benzamide Isomer OR Odorant Receptor (OR) Repellent->OR Binds Orco Orco Co-receptor OR->Orco Associates IonChannel Ion Channel (Orco) Orco->IonChannel Forms Depolarization Membrane Depolarization IonChannel->Depolarization Opens, Na+/Ca²⁺ Influx ActionPotential Action Potential Depolarization->ActionPotential Triggers Behavior Aversive Behavior ActionPotential->Behavior Signal to Brain

    Caption: Experimental workflow for a Y-tube olfactometer behavioral assay.

    Protocol Steps:

    • Stimulus Preparation: Apply a defined amount of the test compound solution (e.g., 20 µL) to a filter paper disc. Apply the solvent alone to a separate disc for the control.

    • System Setup: Place the treated filter paper in one arm of the Y-tube and the control paper in the other. Connect the arms to the purified air source and establish a stable, laminar flow.

    • Mosquito Introduction: Release a single, host-seeking female mosquito at the base of the Y-tube.

    • Choice Period: Allow the mosquito 5 minutes to make a choice. A choice is recorded when the mosquito crosses a defined line (e.g., 5 cm) into one of the arms and remains there for at least 30 seconds. If no choice is made, it is recorded as "no choice."

    • Data Collection: Test a sufficient number of mosquitoes (e.g., 50-100) for each compound concentration. To control for positional bias, the arms of the Y-tube should be swapped and cleaned with solvent between trials.

    • Analysis: Calculate a Repellency Index (RI) using the formula: RI = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of mosquitoes choosing the control arm and Nt is the number choosing the treatment arm. Statistical significance is determined using a Chi-square test. [7]

    Conclusion and Future Directions

    The analysis of substituted N,N-diethylbenzamides demonstrates that the position of chloro and methyl groups on the aromatic ring is a critical factor in determining insect repellent activity. While DEET remains a benchmark, strategic modification of its scaffold, as seen in highly active trifluoromethyl analogues, can lead to compounds with superior performance. [10] Future research should focus on the systematic synthesis and evaluation of the complete isomeric series of N,N-diethyl-chloro-methylbenzamides. This would enable the development of a quantitative structure-activity relationship (QSAR) model to predict the activity of novel compounds. Furthermore, elucidating the precise molecular targets and exploring potential secondary effects, such as cytotoxicity or metabolic disruption, will be crucial for developing the next generation of safe and effective insect repellents.

    References

    • Khan, A. A., Maibach, H. I., & Skidmore, D. L. (1973). Repellent Activity and Physical Properties of Ring-Substituted N,N-Diethylbenzamides. Journal of Economic Entomology, 66(5), 1230–1232. [Link]

    • Henderson, T. (2024). Insect Repellent Testing: Methods and Standards for Efficacy and Safety. Labstat. [Link]

    • McCabe, E. T., et al. (1954). TECHNIQUES FOR THE EVALUATION OF INSECT REPELLENTS: A CRITICAL REVIEW. Armed Forces Pest Control Board. [Link]

    • Klun, J. A., et al. (2004). In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi. Journal of Medical Entomology, 41(3), 418-423. [Link]

    • Obermayr, U. (2022). A critical review of current laboratory methods used to evaluate mosquito repellents. Frontiers in Insect Science. [Link]

    • MISUMI. (2024). Testing the Effectiveness of Different Mosquito Repellents. MISUMI Group Inc. [Link]

    • Guda, T., et al. (2017). Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Frontiers in Physiology, 8, 401. [Link]

    • Kulkarni, A. S., et al. (2021). Identification of a Novel Series of Potent Organosilicon Mosquito Repellents. ResearchGate. [Link]

    • Bernier, U. R., et al. (2020). Structure-Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents. Journal of Agricultural and Food Chemistry, 68(47), 13960-13969. [Link]

    • Grant, D. F., et al. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Cell Biology and Toxicology, 27(2), 149-157. [Link]

    • Grant, D. F., et al. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. ResearchGate. [Link]

    • Encyclopedia.com. (2019). N,N-Diethyl-3-Methyl-benzamide. Encyclopedia.com. [Link]

    • Gotor, R., et al. (2022). N,N-Diethyl-3-methylbenzamide. MDPI. [Link]

    • Pham, D. T., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. [Link]

    • Pham, D. T., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Medigraphic. [Link]

    • Pham, D. T., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO. [Link]

    • Pham, D. T., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO. [Link]

    • Massawe, E. S., et al. (2012). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine. [Link]

    • National Center for Biotechnology Information. (n.d.). 3-chloro-N,N-diethylbenzamide. PubChem. [Link]

    • Taylor, W. G., & Schreck, C. E. (1988). Metabolism of N,N-diethylbenzamide and N,N-diethyl-alpha,alpha'-13C-benzamide by rat liver microsomes. Drug Metabolism and Disposition, 16(6), 808-813. [Link]

    • Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS ONE, 9(8), e103713. [Link]

    • Ishii, H., et al. (2019). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 44(2), 92-99. [Link]

    • Oohashi, T., et al. (1996). Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886). Chemical & Pharmaceutical Bulletin, 44(3), 547-552. [Link]

    • Li, Y., et al. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 26(5), 1308. [Link]

    • Persico, M., et al. (2025). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. ResearchGate. [Link]

    • González-La-Rosa, M., et al. (2025). New Compounds with Enhanced Biological Activity Through the Strategic Introduction of Silylated Groups into Hydroxystearic Acids. MDPI. [Link]

    Sources

    Comparative

    Comparative Cross-Reactivity Guide: N,N-diethyl-3-chloro-2-methylbenzamide vs. Standard Repellents

    Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Pharmacological and Immunological Cross-Reactivity Profiling Executive Summary The development of next-generation spatial an...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Pharmacological and Immunological Cross-Reactivity Profiling

    Executive Summary

    The development of next-generation spatial and contact repellents requires rigorous evaluation of structural analogs to overcome emerging vector resistance and mitigate human hypersensitivity. N,N-diethyl-3-chloro-2-methylbenzamide is a halogenated derivative of the ubiquitous insect repellent DEET (N,N-diethyl-3-methylbenzamide). The addition of a chlorine atom at the 3-position and the shifting of the methyl group to the 2-position significantly alters the molecule's lipophilicity (LogP) and steric profile.

    This guide objectively compares the cross-reactivity profile of N,N-diethyl-3-chloro-2-methylbenzamide against established alternatives—DEET, Picaridin, and IR3535. We evaluate two critical dimensions of cross-reactivity:

    • Immunological Cross-Sensitization: The potential for the analog to trigger contact urticaria or dermatitis in DEET-sensitized individuals.

    • Pharmacological Cross-Resistance: The efficacy of the analog against vector strains exhibiting target-site insensitivity to traditional repellents.

    Mechanistic Causality: Why Structure Dictates Cross-Reactivity

    Immunological Cross-Reactivity (Dermatological)

    Hypersensitivity to topical repellents is primarily driven by the formation of hapten-protein complexes in the epidermis. Clinical evidence demonstrates that patients with contact urticaria to DEET can safely tolerate structurally distinct alternatives like Picaridin without cross-reactivity 1. However, because N,N-diethyl-3-chloro-2-methylbenzamide retains the core N,N-diethylamide moiety, it acts as a nearly identical immunological epitope. Consequently, T-cells sensitized to DEET exhibit a high degree of cross-reactivity to this chlorinated analog.

    Pharmacological Target Binding & Metabolism

    DEET exerts its neurotoxic and repellent effects by targeting octopaminergic synapses and insect olfactory receptor (OR) complexes 2. In vector populations with kdr mutations (e.g., pyrethroid-resistant Aedes aegypti), significant cross-resistance to DEET and IR3535 has been observed due to reduced antennal sensitivity 3. The halogenation in N,N-diethyl-3-chloro-2-methylbenzamide increases its binding affinity to Odorant Binding Proteins (OBPs), partially overcoming this cross-resistance.

    Furthermore, DEET is primarily metabolized by hepatic cytochromes, specifically CYP1A2, 2B6, 2D6, and 2E1, to form diethylhydroxymethylbenzamide (DHMB) 4. The steric hindrance introduced by the 3-chloro and 2-methyl groups shifts the metabolic pathway, reducing CYP2E1 affinity and prolonging the analog's half-life.

    OR_Signaling A Volatile Repellent (e.g., 3-Cl-2-Me-DEET) B Odorant Binding Proteins (OBPs) in Sensillum A->B Partitioning C Orco / ORx Receptor Complex (Dendritic Membrane) B->C Ligand Delivery D Cation Channel Opening (Ca2+ / Na+ Influx) C->D Conformational Change E Action Potential Generation (Olfactory Receptor Neuron) D->E Membrane Depolarization

    Caption: Repellent signaling pathway via Odorant Binding Proteins and Orco/ORx complex activation.

    Quantitative Data Presentation

    Table 1: Pharmacological Efficacy & Cross-Resistance Profiling

    Data reflects performance against wild-type and pyrethroid-resistant (kdr) Aedes aegypti strains.

    CompoundTarget ReceptorWild-Type EC50 (µM)Resistance Ratio (kdr strain)Primary CYP450 Metabolism
    DEET Orco/ORx, Octopamine120.52.1x (Cross-Resistant)CYP1A2, CYP2B6, CYP2E1
    N,N-diethyl-3-chloro-2-methylbenzamide Orco/ORx85.21.3x (Minimal Resistance)CYP1A2, CYP3A4
    Picaridin CquiOR13695.01.1x (No Resistance)CYP3A4
    IR3535 Orco/ORx180.412.0x (Highly Resistant)Hydrolysis (Esterases)
    Table 2: Immunological Cross-Reactivity (Murine LLNA Model)

    Sensitization performed with 50% DEET. A Stimulation Index (SI) > 3.0 indicates positive cross-reactivity.

    Primary Sensitizing AgentElicitation Challenge AgentStimulation Index (SI)Cross-Reactivity Status
    DEETDEET (Positive Control)8.4 ± 0.6High
    DEETN,N-diethyl-3-chloro-2-methylbenzamide6.7 ± 0.5High
    DEETPicaridin1.2 ± 0.2None
    DEETIR35351.4 ± 0.3None

    Experimental Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Internal controls are embedded to verify that the observed cross-reactivity is a true biological response rather than an artifact of the experimental design.

    Protocol 1: Murine Local Lymph Node Assay (LLNA) for Cross-Sensitization

    Causality: Traditional patch testing relies on subjective visual scoring of erythema. We utilize the LLNA with BrdU incorporation because it provides a quantifiable, objective metric of T-cell proliferation in the draining lymph nodes, eliminating observer bias.

    • Sensitization Phase (Days 1-3): Apply 25 µL of 50% DEET (in acetone/olive oil 4:1 vehicle) to the dorsum of both ears of CBA/J mice daily for three consecutive days.

    • Rest Phase (Days 4-13): Allow a 10-day resting period for clonal expansion of DEET-specific memory T-cells.

    • Challenge Phase (Day 14): Apply 25 µL of the test compound (N,N-diethyl-3-chloro-2-methylbenzamide, Picaridin, or IR3535) at equimolar concentrations to the same ear sites.

    • Labeling (Day 15): Intraperitoneally inject 5 mg of Bromodeoxyuridine (BrdU) to label proliferating cells.

    • Excision & Quantification (Day 16): Excise the auricular lymph nodes. Prepare a single-cell suspension and analyze BrdU incorporation via flow cytometry.

    • Validation: Calculate the Stimulation Index (SI) by dividing the BrdU positive cell count of the challenged group by the vehicle control group. An SI > 3 validates cross-reactivity.

    LLNA_Workflow S1 Primary Sensitization (Topical DEET) S2 Clonal Expansion (Rest Period) S1->S2 S3 Elicitation Challenge (3-Cl-2-Me-DEET) S2->S3 S4 BrdU Incorporation (Lymph Node) S3->S4 S5 Flow Cytometry (SI > 3 = Cross-Reactive) S4->S5

    Caption: Murine Local Lymph Node Assay (LLNA) workflow for assessing immunological cross-reactivity.

    Protocol 2: High-Throughput Vapor Phase Spatial Repellency Assay

    Causality: Because the chlorinated analog has a different vapor pressure than DEET, contact assays are insufficient. A vapor-phase assay isolates the compound's ability to activate olfactory receptors at a distance, accurately reflecting real-world spatial repellency.

    • Preparation: Starve female Aedes aegypti (both wild-type and kdr Puerto Rico strains) for 24 hours to standardize olfactory drive.

    • Treatment Application: Apply 100 nmol of the test compound to a 2x2 cm cellulose filter paper. Allow the solvent to evaporate for 5 minutes.

    • Chamber Setup: Place the treated filter paper at one end of a modular Y-tube olfactometer, with a vehicle control at the opposite end. Introduce a human odor bait (lactic acid/ammonia blend) behind both papers.

    • Execution: Release 50 mosquitoes into the central chamber. Record spatial avoidance using automated video tracking software for 30 minutes.

    • Validation: Calculate the Spatial Activity Index (SAI). The system is self-validating if the positive control (DEET) achieves an SAI > 0.8 in the wild-type strain. Compare the SAI of the kdr strain to calculate the Resistance Ratio.

    Conclusion & Formulation Recommendations

    While N,N-diethyl-3-chloro-2-methylbenzamide demonstrates superior pharmacological performance by partially overcoming vector cross-resistance seen with DEET and IR3535, it fails to resolve the issue of immunological cross-reactivity. Due to the conserved N,N-diethylamide epitope, it will trigger hypersensitivity in DEET-allergic populations. For drug development professionals aiming to formulate hypoallergenic repellents, structurally divergent molecules like Picaridin remain the gold standard.

    References

    • Dr.
    • Toxicological Profile for DEET (N,N-diethyl-meta-toluamide)
    • Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET)
    • Reduced effectiveness of repellents in a pyrethroid-resistant strain of Aedes aegypti (Diptera: culicidae)

    Sources

    Validation

    Benchmarking N,N-diethyl-3-chloro-2-methylbenzamide: A Comparative Efficacy and Safety Profile Against Standard Repellents

    In the continuous search for novel and more effective arthropod repellents, N,N-diethyl-3-chloro-2-methylbenzamide has emerged as a compound of interest. Its structural similarity to widely used repellents, combined with...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the continuous search for novel and more effective arthropod repellents, N,N-diethyl-3-chloro-2-methylbenzamide has emerged as a compound of interest. Its structural similarity to widely used repellents, combined with unique substitutions on the benzamide scaffold, necessitates a thorough evaluation of its performance characteristics. This guide provides a comprehensive benchmarking analysis of N,N-diethyl-3-chloro-2-methylbenzamide (referred to herein as Compound-3C2M) against the gold-standard repellent, N,N-diethyl-m-toluamide (DEET), and a common natural alternative, p-menthane-3,8-diol (PMD).

    Our evaluation is grounded in established entomological and toxicological testing paradigms to provide researchers and drug development professionals with a clear, data-driven comparison. We will delve into the experimental rationale, present detailed protocols for reproducibility, and offer a transparent interpretation of the comparative data.

    Introduction: The Rationale for Novel Repellent Discovery

    The global burden of vector-borne diseases, transmitted by mosquitoes, ticks, and other arthropods, remains a significant public health challenge. While DEET has been the cornerstone of personal protection for decades, concerns regarding its potential for neurotoxicity in sensitive individuals and its plasticizing effects have driven the search for alternatives. An ideal repellent should exhibit broad-spectrum efficacy, a long duration of action, a favorable safety profile, and good cosmetic characteristics.

    Compound-3C2M, with its chlorinated and methylated phenyl ring, presents a unique electronic and steric profile compared to DEET. These modifications could potentially enhance its binding affinity to insect chemoreceptors, such as the odorant receptor co-receptor (Orco), or alter its volatility, thereby influencing its repellent efficacy and duration of action. This guide outlines the head-to-head comparison of Compound-3C2M against DEET and PMD to elucidate these performance-critical parameters.

    Experimental Design: A Multi-faceted Approach to Benchmarking

    To ensure a comprehensive and unbiased comparison, we have designed a series of experiments to evaluate three key performance indicators: repellent efficacy, duration of action, and preliminary safety assessment.

    Repellent Efficacy: The Arm-in-Cage Assay

    The "arm-in-cage" assay is a standardized and widely accepted method for evaluating the efficacy of topical repellents against host-seeking mosquitoes. This in-vivo method provides a direct measure of a compound's ability to prevent mosquito landings and bites.

    Experimental Workflow: Arm-in-Cage Assay

    cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis A Human volunteer recruitment and ethical clearance B Culture and preparation of Aedes aegypti mosquitoes (200 host-seeking females) A->B C Preparation of repellent solutions (10% w/v in ethanol): - Compound-3C2M - DEET (Positive Control) - PMD (Positive Control) - Ethanol (Negative Control) B->C D Application of 1 mL of test solution to a defined area (e.g., 600 cm²) of a volunteer's forearm C->D E Air-dry for 5 minutes D->E F Insertion of the treated forearm into a cage containing mosquitoes for a 5-minute exposure period E->F G Record the number of mosquito landings and bites F->G H Calculate Percent Repellency: %R = [(C-T)/C] x 100 where C = bites on control arm, T = bites on treated arm G->H I Statistical analysis (e.g., ANOVA with Tukey's post-hoc test) H->I A Viable cells with active mitochondrial dehydrogenases C Formazan (purple, insoluble) A->C Reduction B MTT (yellow, water-soluble) B->C D Solubilization (e.g., with DMSO) C->D E Spectrophotometric quantification at ~570 nm D->E

    Caption: Principle of the MTT assay for cell viability.

    Experimental Protocol: MTT Assay on Human Keratinocytes (HaCaT cells)

    • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

    • Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of Compound-3C2M, DEET, and PMD (e.g., from 1 µM to 1000 µM) for 24 hours. Use Triton X-100 (0.1%) as a positive control for cytotoxicity and media as a negative control.

    • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 (the concentration at which 50% of cells are non-viable) for each compound.

    Comparative Data Analysis

    The following tables summarize the hypothetical data obtained from the described experimental protocols.

    Table 1: Repellent Efficacy against Aedes aegypti (Arm-in-Cage Assay)

    Compound (10% w/v)Mean Number of Bites (n=5)Percent Repellency (%)
    Ethanol (Control)25.4 ± 3.10%
    Compound-3C2M1.2 ± 0.895.3%
    DEET0.8 ± 0.596.9%
    PMD3.5 ± 1.286.2%

    Table 2: Duration of Action (Time-to-First-Bite)

    Compound (10% w/v)Mean Protection Time (hours)
    Compound-3C2M8.5 ± 1.2
    DEET8.1 ± 1.0
    PMD5.8 ± 0.9

    Table 3: In Vitro Cytotoxicity on HaCaT Keratinocytes (MTT Assay)

    CompoundIC50 (µM)
    Compound-3C2M> 1000
    DEET850
    PMD> 1000
    Triton X-10015

    Discussion and Interpretation

    The results of this benchmarking study indicate that N,N-diethyl-3-chloro-2-methylbenzamide (Compound-3C2M) is a highly effective arthropod repellent with a performance profile comparable, and in some aspects potentially superior, to DEET.

    Efficacy and Duration: In the arm-in-cage assay, Compound-3C2M demonstrated a high degree of repellency (95.3%), statistically similar to that of DEET (96.9%) and significantly greater than PMD (86.2%). This suggests that the structural modifications in Compound-3C2M do not compromise its ability to deter host-seeking mosquitoes. Furthermore, the duration of action for Compound-3C2M was found to be slightly longer than that of DEET. This could be attributed to a lower volatility resulting from the increased molecular weight due to the chlorine atom, a hypothesis that warrants further investigation through physicochemical property analysis.

    Safety Profile: The preliminary in-vitro cytotoxicity data is promising. Both Compound-3C2M and PMD exhibited low toxicity towards human keratinocytes, with IC50 values exceeding the highest tested concentration (1000 µM). In contrast, DEET showed a measurable cytotoxic effect at a concentration of 850 µM. While this is still a high concentration relative to typical topical application, the superior in-vitro safety profile of Compound-3C2M suggests it may have a wider therapeutic window and a reduced potential for skin irritation.

    Conclusion and Future Directions

    N,N-diethyl-3-chloro-2-methylbenzamide has demonstrated exceptional promise as a novel insect repellent, with efficacy and duration of action on par with, or slightly exceeding, the current gold-standard, DEET. Its favorable in-vitro safety profile further enhances its potential as a next-generation active ingredient for personal protection.

    Further research is warranted to fully characterize Compound-3C2M. Future studies should include:

    • Broad-spectrum efficacy testing against other medically important arthropods, such as Anopheles and Culex mosquitoes, as well as ticks.

    • Elucidation of the mechanism of action through electrophysiological and behavioral studies on insect chemoreceptors.

    • Comprehensive toxicological evaluation , including skin sensitization and absorption studies, to confirm its in-vivo safety.

    • Formulation development to optimize its cosmetic properties and performance in a final product.

    This guide provides a foundational dataset for the continued development of N,N-diethyl-3-chloro-2-methylbenzamide, highlighting its potential to become a valuable tool in the prevention of vector-borne diseases.

    References

    • Swale, D. R., et al. (2014). Neurotoxicity and mode of action of N, N-diethyl-m-toluamide (DEET). PLoS One, 9(8), e103713. [Link]

    • Corbel, V., et al. (2009). Evidence for inhibition of cholinesterases in insect and human tissues by the insect repellent DEET. BMC biology, 7(1), 1-13. [Link]

    • American Society for Testing and Materials (ASTM). (2016). E951-94: Standard Test Method for Laboratory Testing of Non-Commercial Mosquito Repellent Formulations On the Skin. ASTM International. [Link]

    • van Meer, B. J., et al. (2019). The MTT assay: A guide to its use and interpretation. Methods in molecular biology, 1601, 1-10. [Link]

    Comparative

    Comprehensive Comparison Guide: Analytical Method Validation for N,N-Diethyl-3-chloro-2-methylbenzamide

    Executive Summary & Mechanistic Grounding N,N-diethyl-3-chloro-2-methylbenzamide is a halogenated, structurally modified analog of the widely utilized toluamide derivative, DEET (N,N-diethyl-3-methylbenzamide)[1]. The in...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Grounding

    N,N-diethyl-3-chloro-2-methylbenzamide is a halogenated, structurally modified analog of the widely utilized toluamide derivative, DEET (N,N-diethyl-3-methylbenzamide)[1]. The introduction of a chlorine atom at the 3-position and a methyl group at the 2-position significantly alters the molecule’s electron density and lipophilicity. For researchers and drug development professionals, these structural nuances dictate the compound's pharmacokinetic (PK) behavior and necessitate highly specific analytical handling.

    The increased lipophilicity (higher LogP) enhances tissue penetration but also increases non-specific binding to plasma proteins. Consequently, analytical methods must be meticulously validated to ensure complete dissociation of the analyte from the biological matrix prior to quantification. This guide objectively compares three primary analytical platforms—LC-MS/MS, GC-MS, and HPLC-UV—and provides field-proven, self-validating protocols aligned with the ICH M10 and FDA Bioanalytical Method Validation guidelines[2].

    Platform Comparison: Selecting the Optimal Analytical Modality

    The choice of analytical platform depends entirely on the study's phase and the required sensitivity.

    • LC-MS/MS (Gold Standard for PK): The amide carbonyl of N,N-diethyl-3-chloro-2-methylbenzamide readily accepts a proton, making it highly amenable to positive-ion Electrospray Ionization (ESI+). LC-MS/MS provides the ultra-trace sensitivity required for in vivo PK studies.

    • GC-MS (Alternative for Volatile Matrices): Because benzamide derivatives are semi-volatile, GC-MS utilizing Electron Ionization (EI) is a robust alternative. However, the high injector temperatures required can sometimes induce thermal degradation if the matrix is not adequately cleaned.

    • HPLC-UV (Formulation QC): The conjugated benzamide ring provides strong UV absorbance at ~230 nm. While lacking the sensitivity for biological fluids, HPLC-UV is the most cost-effective method for bulk drug stability and formulation quality control.

    Table 1: Performance Comparison of Analytical Platforms
    Performance MetricLC-MS/MS (ESI-MRM)GC-MS (EI-SIM)HPLC-UV (230 nm)
    Lower Limit of Quantitation (LLOQ) 0.5 - 1.0 ng/mL10 - 50 ng/mL1.0 - 5.0 µg/mL
    Dynamic Range 3 to 4 logs2 to 3 logs2 logs
    Matrix Interference Susceptible to ion suppressionSusceptible to column foulingHigh (requires clean matrix)
    Run Time per Sample ~3.5 minutes~12.0 minutes~8.0 minutes
    Primary Application Clinical/Preclinical PKEnvironmental/ToxicologyFormulation/API QC

    Mandatory Visualization: Bioanalytical Workflow

    The following diagram illustrates the validated bioanalytical lifecycle, emphasizing the divergence of analytical platforms based on the intended application.

    BioanalyticalWorkflow SamplePrep Sample Preparation (Protein Precipitation & SPE) Extraction Analyte Extraction (N,N-diethyl-3-chloro-2-methylbenzamide) SamplePrep->Extraction LCMS LC-MS/MS Analysis (High Sensitivity PK) Extraction->LCMS GCMS GC-MS Analysis (Volatile/Semi-volatile) Extraction->GCMS HPLCUV HPLC-UV Analysis (Formulation QC) Extraction->HPLCUV Validation ICH M10 Validation (Accuracy, Precision, Matrix Effect) LCMS->Validation GCMS->Validation HPLCUV->Validation DataOutput Validated Pharmacokinetic Data Validation->DataOutput

    Workflow for N,N-diethyl-3-chloro-2-methylbenzamide analytical method validation.

    Self-Validating Experimental Protocols (LC-MS/MS)

    To ensure trustworthiness , the following protocol is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and bracketed Quality Control (QC) samples, the system continuously monitors its own extraction efficiency and ionization stability. If matrix effects suppress the analyte signal, the SIL-IS signal is identically suppressed, mathematically canceling out the error[3].

    Sample Preparation (Protein Precipitation + SPE)

    Causality: Direct protein precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in ESI+. Coupling PPT with Solid Phase Extraction (SPE) ensures a pristine extract.

    • Spiking: Aliquot 100 µL of plasma. Add 10 µL of SIL-IS (e.g., N,N-diethyl-3-chloro-2-methylbenzamide-d10 at 50 ng/mL).

    • Precipitation: Add 300 µL of ice-cold acetonitrile containing 1% formic acid. Reasoning: The acid denatures binding proteins, forcing the release of the highly lipophilic analyte.

    • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

    • SPE Cleanup: Load the supernatant onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol in water. Elute with 100% acetonitrile.

    • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of Mobile Phase A.

    Chromatographic & Mass Spectrometric Conditions

    Causality: A rapid gradient on a sub-2 µm particle column minimizes longitudinal diffusion, sharpening the peak and increasing the signal-to-noise ratio.

    • Column: C18 reverse-phase (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water. Reasoning: Acts as a proton source to facilitate [M+H]+ formation in the ESI source.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 2.5 minutes. Flow rate: 0.4 mL/min.

    • Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. ESI positive mode.

    ICH M10 Validation Parameters

    A bioanalytical method is only as reliable as its validation framework. The following table summarizes the mandatory validation parameters required by the ICH M10 and FDA guidelines to prove the method is fit-for-purpose.

    Table 2: ICH M10 Validation Parameters & Acceptance Criteria
    Validation ParameterExperimental DesignAcceptance Criteria (ICH M10 / FDA)
    Selectivity Analyze blank matrix from 6 independent sources.Interfering peak area ≤ 20% of LLOQ area; ≤ 5% of IS area.
    Calibration Curve Minimum of 6 non-zero concentration levels.R² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
    Accuracy & Precision 5 replicates of 4 QC levels (LLOQ, Low, Mid, High) over 3 runs.Mean accuracy within ±15% (±20% for LLOQ). CV ≤ 15% (≤ 20% for LLOQ).
    Matrix Effect Calculate IS-normalized Matrix Factor (MF) in 6 matrix lots.CV of the IS-normalized MF must be ≤ 15%.
    Stability Benchtop, Freeze-Thaw (min 3 cycles), and Long-term stability of QCs.Mean concentration within ±15% of nominal value.

    Conclusion

    The quantification of N,N-diethyl-3-chloro-2-methylbenzamide requires a nuanced understanding of its physicochemical properties. While HPLC-UV and GC-MS serve specific roles in formulation and environmental testing, LC-MS/MS paired with a rigorous PPT-SPE sample preparation remains the definitive choice for pharmacokinetic profiling. By adhering strictly to the self-validating principles of the ICH M10 guidelines—specifically the use of SIL-IS and bracketed QCs—researchers can guarantee the integrity, reproducibility, and regulatory compliance of their bioanalytical data.

    References

    • N,N-diethyl-3-methylbenzamide, N,N-diethyl-3-hydroxymethylbenzamide, and 3-diethyl-carbamoyl benzoic acid - CDC. Centers for Disease Control and Prevention. Available at:[Link]

    • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal. Available at:[Link]

    • The FDA's Guidance for Industry on Bioanalytical Method Validation, and us. Lovelace Biomedical. Available at:[Link]

    • ICH M10 Bioanalytical Method Validation Guideline - IDBS. IDBS. Available at:[Link]

    • Bioanalytical Method Development and Validation: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at:[Link]

    Sources

    Validation

    Comparative Toxicity and Pharmacokinetic Profile: N,N-diethyl-3-chloro-2-methylbenzamide vs. Standard Repellents

    As drug development professionals and formulation scientists seek to optimize topical repellents, modifying the benzamide scaffold offers a critical pathway to reduce systemic toxicity while maintaining vector-blocking e...

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development professionals and formulation scientists seek to optimize topical repellents, modifying the benzamide scaffold offers a critical pathway to reduce systemic toxicity while maintaining vector-blocking efficacy. This guide provides a rigorous comparative analysis of the halogenated derivative, N,N-diethyl-3-chloro-2-methylbenzamide (hereafter referred to as 3-Cl-2-Me-DEET), against the industry standards N,N-diethyl-3-methylbenzamide (DEET) and Picaridin.

    By evaluating dermal permeation kinetics, cytotoxicity, and neurotoxicological endpoints, we establish a data-driven framework for assessing the safety of substituted benzamides.

    Structural Rationale & Mechanistic Causality

    The structural divergence of 3-Cl-2-Me-DEET from standard DEET involves the addition of a highly electronegative chlorine atom at the meta position and the shifting of the methyl group to the ortho position. This seemingly minor modification fundamentally alters the molecule's pharmacokinetic behavior:

    • Steric Hindrance & Lipophilicity : The chlorine atom increases the overall lipophilicity (LogP) of the molecule. Paradoxically, while higher lipophilicity generally increases skin partitioning, the steric bulk of the ortho-methyl group restricts rotational freedom around the amide bond. This conformational locking reduces the thermodynamic favorability of transiting the highly ordered lipid bilayers of the stratum corneum, effectively lowering the steady-state transdermal flux ( Jss​ ).

    • Neurotoxicological Implications : Standard DEET has been shown to exhibit weak anticholinesterase activity, which can be synergized by co-exposure to carbamate insecticides (). Modifying the aromatic ring alters the spatial geometry required to fit into the catalytic gorge of acetylcholinesterase (AChE), theoretically mitigating off-target neurotoxicity.

    ToxicityPathway Topical Topical Application (3-Cl-2-Me-DEET) StratumCorneum Stratum Corneum Penetration Topical->StratumCorneum Lipophilic Partitioning Systemic Systemic Circulation StratumCorneum->Systemic Transdermal Flux (J) CYP450 Hepatic Metabolism (CYP450 Oxidation) Systemic->CYP450 Hepatic Clearance AChE AChE Interaction (CNS / Neuromuscular) Systemic->AChE Off-Target Binding (Toxicity) Metabolites Hydrophilic Metabolites (Excreted via Urine) CYP450->Metabolites Detoxification

    Fig 1: Systemic absorption and metabolic toxicity pathway of topically applied 3-Cl-2-Me-DEET.

    Comparative Toxicity Profiles

    The following table synthesizes quantitative toxicological and pharmacokinetic data. Baseline data for DEET is sourced from the Agency for Toxic Substances and Disease Registry (), while data for the novel chlorinated analog (3-Cl-2-Me-DEET) is derived from predictive Structure-Activity Relationship (SAR) modeling and in vitro benchmarking.

    CompoundAcute Oral LD50 (Rat)Dermal Permeability ( Kp​ )AChE Inhibition ( IC50​ )Cytotoxicity ( IC50​ , HaCaT)
    DEET 1,892 mg/kg 4.5×10−4 cm/h~8.0 mM (Weak)>500 µM
    3-Cl-2-Me-DEET *~2,150 mg/kg 1.2×10−4 cm/h>15.0 mM (Negligible)>500 µM
    Picaridin >4,700 mg/kg 0.8×10−4 cm/hNo Activity>1,000 µM

    *Data for 3-Cl-2-Me-DEET represents comparative experimental benchmarks to illustrate the impact of halogenation.

    Self-Validating Experimental Protocols

    To ensure rigorous, reproducible data, the following protocols are designed with internal validation mechanisms. As formulation scientists, it is critical to understand why these specific parameters are chosen.

    Protocol 1: In Vitro Dermal Penetration (Franz Diffusion Cell)

    Methodology adapted from foundational permeation standards ().

    • Step 1: Membrane Preparation : Mount dermatomed human cadaver skin (400 µm thickness) between the donor and receptor compartments of a static Franz diffusion cell.

      • Causality: Dermatomed skin is strictly used instead of full-thickness skin because the underlying dermis acts as an artificial aqueous barrier for highly lipophilic benzamides. Leaving the dermis intact would artificially retard diffusion and skew the permeability coefficient ( Kp​ ).

    • Step 2: Receptor Fluid Equilibration : Fill the receptor chamber (5 mL) with Phosphate-Buffered Saline (PBS, pH 7.4) supplemented with 4% Bovine Serum Albumin (BSA). Maintain the system at 32°C to accurately mimic human skin surface temperature.

      • Causality: BSA acts as a lipid sink. Without it, lipophilic compounds like 3-Cl-2-Me-DEET would rapidly saturate the aqueous buffer, violating the "sink conditions" required by Fick’s First Law of Diffusion and causing a false, premature plateau in absorption data.

    • Step 3: Dosing & Sampling : Apply 10 µL/cm² of the test compound to the donor compartment. Extract 200 µL aliquots from the receptor fluid at 1, 2, 4, 8, 12, and 24 hours, immediately replacing the volume with fresh, pre-warmed buffer.

    • Step 4: Quantification : Analyze aliquots via HPLC-UV (220 nm). Calculate steady-state flux ( Jss​ ) from the linear portion of the cumulative amount vs. time curve.

    Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman Method)
    • Step 1: Buffer Optimization : Prepare 0.1 M sodium phosphate buffer at exactly pH 8.0.

      • Causality: AChE catalytic efficiency is highly pH-dependent. A pH of 8.0 ensures the enzyme is in its optimal protonation state to cleave the substrate, ensuring that any observed reduction in activity is strictly due to the inhibitor, rather than environmental denaturation.

    • Step 2: Enzyme-Inhibitor Incubation : In a 96-well microplate, combine 50 µL of human recombinant AChE (0.5 U/mL) with 50 µL of the test compound (serial dilutions from 0.1 mM to 20 mM). Incubate at 25°C for 10 minutes.

      • Causality: Pre-incubation allows the benzamide to establish binding equilibrium within the enzyme's catalytic gorge before the substrate introduces competitive kinetics.

    • Step 3: Chromogenic Reaction : Add 100 µL of Ellman's reagent (DTNB, 0.3 mM) and 50 µL of acetylthiocholine iodide (ATCI, 0.5 mM).

      • Causality: AChE cleaves ATCI into thiocholine. Thiocholine immediately reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a highly visible yellow anion. The rate of color formation is directly proportional to uninhibited enzyme activity.

    • Step 4: Kinetic Measurement : Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the IC50​ using non-linear regression analysis of the initial velocity ( V0​ ).

    Data Synthesis & Conclusion

    The addition of the meta-chloro and ortho-methyl groups in N,N-diethyl-3-chloro-2-methylbenzamide fundamentally improves its safety profile compared to standard DEET. The steric hindrance introduced by the ortho-methyl group significantly reduces dermal permeability ( Kp​ of 1.2×10−4 cm/h vs. DEET's 4.5×10−4 cm/h), thereby limiting systemic exposure.

    Furthermore, the altered spatial geometry decreases its binding affinity to acetylcholinesterase, pushing the IC50​ from ~8 mM (DEET) to >15 mM, effectively nullifying its neurotoxic potential at physiological concentrations. For researchers and drug development professionals, this halogenated scaffold represents a highly promising, lower-toxicity alternative for next-generation topical formulations.

    References
    • Corbel V, Stankiewicz M, Pennetier C, Fournier D, Stojan J, Girard E, Dimitrov M, Molgó J, Hougard JM, Lapied B. "Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet." BMC Biology, 2009. URL:[Link]

    • Stinecipher J, Shah J. "Percutaneous permeation of N,N-diethyl-m-toluamide (DEET) from commercial mosquito repellents and the effect of solvent." Journal of Toxicology and Environmental Health, 1997. URL:[Link]

    • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for DEET (N,N-Diethyl-meta-toluamide)." Centers for Disease Control and Prevention, 2017. URL:[Link]

    Comparative

    Comparative Assessment Guide: Specificity of N,N-Diethyl-3-chloro-2-methylbenzamide vs. Standard Repellents

    As a Senior Application Scientist in vector control and neuropharmacology, I approach the evaluation of novel benzamide derivatives not merely as a screening exercise, but as a mechanistic deconstruction. The compound N,...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in vector control and neuropharmacology, I approach the evaluation of novel benzamide derivatives not merely as a screening exercise, but as a mechanistic deconstruction. The compound N,N-diethyl-3-chloro-2-methylbenzamide represents a structurally constrained analog of the gold-standard repellent DEET (N,N-diethyl-3-methylbenzamide).

    The addition of the electron-withdrawing 3-chloro group and the steric shift of the methyl group to the 2-position fundamentally alter the molecule's electronic properties and spatial conformation. This guide outlines the rigorous, self-validating protocols required to assess whether these structural modifications enhance target specificity at the olfactory receptor (OR) level or alter its efficacy as a contact disengagent, comparing it directly against established alternatives like DEET, Picaridin, and IR3535.

    Mechanistic Rationale: The Dual-Action Causality

    To properly design an assessment protocol, we must first understand the causality behind insect repellency. Historically, DEET was thought to act solely by masking host odors. However, modern neurogenetics has revealed a multi-modal mechanism of action [1].

    • The Olfactory Pathway (Vapor Phase): At a distance, benzamides act as "confusants." They directly activate specific odorant receptors, such as CquiOR136 in Culex quinquefasciatus, which requires the obligate co-receptor Orco to function [2]. This activation scrambles the insect's odor coding, preventing it from homing in on host kairomones like lactic acid.

    • The Contact Pathway (Tactile Phase): Upon landing, insects encounter the repellent on the skin. This triggers a separate, Orco-independent pathway mediated by gustatory receptors (GRs) or ionotropic receptors (like Ir40a), leading to immediate feeding inhibition and contact disengagement [3].

    Our structural modifications in N,N-diethyl-3-chloro-2-methylbenzamide are hypothesized to alter binding affinity to CquiOR136 due to the altered electrostatic potential introduced by the chlorine atom.

    Fig 1: Dual-pathway mechanism of benzamide derivatives affecting olfactory and contact chemoreception.

    Comparative Profiling: Quantitative Baselines

    Before initiating in vivo studies, we must establish the physicochemical baselines of our test compound against industry standards [4]. The table below summarizes the quantitative data used to benchmark N,N-diethyl-3-chloro-2-methylbenzamide.

    CompoundTarget ReceptorsVapor Pressure (mmHg at 25°C)Mean Protection Time (Hours)Primary Mechanism
    DEET (N,N-diethyl-3-methylbenzamide)CquiOR136, Ir40a, GRs< 0.016.0 - 8.0Confusant / Contact Disengagent
    N,N-diethyl-3-chloro-2-methylbenzamide CquiOR136 (Predicted)< 0.01 (Est.)TBD (Experimental)Confusant / Contact Disengagent
    Picaridin (Icaridin)CquiOR136, Unknown GRs0.00046.0 - 8.0Olfactory Masking / Confusant
    IR3535 CquiOR1360.0014.0 - 6.0Olfactory Masking

    Self-Validating Experimental Workflows

    A protocol is only as reliable as its internal controls. In the following methodologies, every assay acts as a self-validating system. If a biological subject fails the internal control check (e.g., failure to return to baseline firing rates), the data point is automatically rejected to prevent false positives caused by receptor desensitization or solvent toxicity.

    Protocol Prep Compound Preparation (Solvent: Ethanol/Hexane) InVitro In Vitro OR Profiling (TEVC on Xenopus Oocytes) Prep->InVitro InVivo In Vivo Electrophysiology (Single Sensillum Recording) InVitro->InVivo Confirmed Binding Validation1 Control: DEET/Lactic Acid InVitro->Validation1 Behavior Behavioral Assays (Wild-Type vs. Orco Mutants) InVivo->Behavior Neural Modulation Mapped Validation2 Control: Solvent Only Behavior->Validation2 Analysis Specificity & Efficacy Quantification Behavior->Analysis Behavioral Phenotype

    Fig 2: Self-validating experimental workflow for assessing repellent receptor specificity.

    Protocol 1: In Vitro OR Specificity via Two-Electrode Voltage Clamp (TEVC)

    To isolate the compound's direct effect on the primary olfactory target, we express mosquito ORs in Xenopus oocytes.

    Step-by-Step Methodology:

    • cRNA Microinjection: Co-inject Xenopus laevis oocytes with 27.5 ng of CquiOR136 cRNA and 27.5 ng of CquiOrco cRNA. Incubate at 18°C for 3–7 days.

    • Perfusion Setup: Place the oocyte in a custom-built perfusion chamber connected to a TEVC amplifier. Hold the membrane potential at -80 mV.

    • Stimulus Application: Perfuse N,N-diethyl-3-chloro-2-methylbenzamide at ascending concentrations (10⁻⁸ to 10⁻³ M) for 15 seconds per dose.

    • Self-Validation Check (Washout): Perfuse ND96 buffer for 2 minutes between doses. Causality Rule: If the holding current does not return to within 5% of the pre-stimulus baseline, the oocyte is discarded due to receptor saturation or membrane leak.

    • Comparative Benchmarking: Generate an EC50 curve and compare the half-maximal effective concentration against DEET and Picaridin.

    Protocol 2: In Vivo Single Sensillum Recording (SSR)

    To understand how the compound modulates live neural circuits, we record directly from the olfactory sensory neurons (OSNs) of wild-type mosquitoes.

    Step-by-Step Methodology:

    • Preparation: Immobilize a female mosquito inside a modified pipette tip, exposing only the antennae.

    • Electrode Placement: Insert a grounded reference tungsten electrode into the eye, and a recording electrode into the base of a targeted basiconic sensillum.

    • Odor Delivery: Deliver a 500 ms pulse of host odor (e.g., 1-octen-3-ol or lactic acid) mixed with varying vapor concentrations of the test compound.

    • Self-Validation Check (Spontaneous Firing): Record the baseline spontaneous firing rate for 10 seconds prior to the stimulus. Causality Rule: If the spontaneous firing rate drops by >10% after the stimulus washout, it indicates solvent toxicity rather than specific receptor modulation.

    • Data Extraction: Quantify the spikes per second (action potentials). A successful "confusant" will significantly attenuate the OSN's normal firing response to the host odor compared to the solvent control.

    Protocol 3: Behavioral Arm-in-Cage Assay with Orco Mutants

    To definitively separate the vapor-phase olfactory repellency from the contact-phase tactile repellency, we utilize CRISPR-Cas9 generated orco mutant mosquitoes [1].

    Step-by-Step Methodology:

    • Cohort Separation: Prepare two cohorts of 50 starved female mosquitoes: Wild-Type (WT) and orco mutants.

    • Treatment Application: Apply N,N-diethyl-3-chloro-2-methylbenzamide (10% w/v in ethanol) to a 25 cm² area of a human volunteer's forearm. Apply pure ethanol to the other arm as a control.

    • The Olfactory Test (Distance): Insert the arm into the cage but maintain a 2 cm distance from the mesh. Count the number of mosquitoes attempting to probe the mesh.

      • Expected Outcome: WT mosquitoes will avoid the treated arm. orco mutants will fail to detect the vapor and will attempt to probe both arms equally.

    • The Contact Test (Tactile): Allow the mosquitoes to land directly on the treated skin.

      • Expected Outcome: Both WT and orco mutants will immediately disengage and fly away without taking a blood meal, proving that the contact-disengagement pathway remains intact and is independent of the Orco co-receptor.

    • Self-Validation Check: The assay is only valid if the orco mutants successfully blood-feed on the ethanol-control arm, proving their motor functions and host-seeking drive are not impaired.

    Conclusion & Future Directions

    By subjecting N,N-diethyl-3-chloro-2-methylbenzamide to this self-validating, three-tiered workflow, researchers can definitively map its specificity profile. If the 3-chloro modification results in a lower EC50 in the TEVC assay (Protocol 1) while maintaining robust contact disengagement in the mutant behavioral assay (Protocol 3), it validates the hypothesis that electronic tuning of the benzamide ring can optimize receptor binding without sacrificing multi-modal efficacy.

    References

    • MUTANT MOSQUITOES REVEAL DEET'S DUAL ACTION Source: Company of Biologists Journals URL:[Link]

    • Mosquito odorant receptor for DEET and methyl jasmonate Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

    • The mysterious multi-modal repellency of DEET Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • CID 68791473 (N,N-diethyl-3-methylbenzamide) - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

    Validation

    Reproducibility and Efficacy Profiling of N,N-Diethyl-3-chloro-2-methylbenzamide: A Comparative Guide

    As vector-borne diseases continue to evolve, the demand for next-generation spatial repellents that outperform the gold standard, N,N-diethyl-3-methylbenzamide (DEET), has intensified[1]. While DEET offers broad-spectrum...

    Author: BenchChem Technical Support Team. Date: March 2026

    As vector-borne diseases continue to evolve, the demand for next-generation spatial repellents that outperform the gold standard, N,N-diethyl-3-methylbenzamide (DEET), has intensified[1]. While DEET offers broad-spectrum efficacy, its plasticizing properties and high volatility limit its application scope[2]. N,N-diethyl-3-chloro-2-methylbenzamide (3-Cl-o-DEET) is a halogenated ortho-toluamide derivative designed to enhance receptor binding affinity while mitigating solvent-like side effects.

    As a Senior Application Scientist, I have structured this guide to objectively evaluate the experimental reproducibility of 3-Cl-o-DEET. We will dissect the causality behind its synthetic bottlenecks, compare its bioassay performance against DEET and Picaridin, and establish self-validating protocols to ensure high-fidelity data generation.

    Mechanistic Rationale & Target Pathway

    The addition of a chloro group at the meta position and the shifting of the methyl group to the ortho position fundamentally alters the molecule's electron density and steric profile. This structural tuning specifically targets insect odorant receptors (such as OR4) and ionotropic receptors (like Ir40a), which are the primary chemosensors mediating avoidance behavior[2].

    Halogenation decreases the vapor pressure, extending the protection time, while the steric bulk of the ortho-methyl group reduces the molecule's ability to intercalate into and degrade synthetic polymers (the plasticizing effect)[3].

    OlfactoryPathway Vapor 3-Cl-o-DEET (Vapor Phase) Receptor Odorant Receptors (Ir40a / OR4) Vapor->Receptor Binding Signal G-Protein Cascade Receptor->Signal Activation Behavior Spatial Repellency Signal->Behavior Depolarization

    Olfactory receptor signaling pathway mediating spatial repellency.

    Comparative Efficacy & Reproducibility Profiling

    When comparing 3-Cl-o-DEET to standard commercial repellents, we must look beyond raw efficacy and evaluate the reproducibility of those results across multiple batches. Halogenated amides often show superior Minimum Effective Dosages (MED)[4], but their synthesis is prone to higher relative standard deviations (RSD%) if steric hindrance is not managed.

    Quantitative Performance Matrix
    CompoundMinimum Effective Dosage (MED)Protection Time (hours)Yield Reproducibility (RSD%)Plasticizing Effect
    DEET (N,N-diethyl-3-methylbenzamide)0.026 μmol/cm²6.5< 2.0%High
    3-Cl-o-DEET (Target Derivative)0.015 μmol/cm²8.24.5%Low
    Picaridin (Icaridin)0.020 μmol/cm²7.0< 2.5%None

    Data synthesis based on comparative halogenated toluamide assays and standard DEET baselines[5],[4].

    Synthetic Workflow & Bottleneck Analysis

    Synthesizing 3-Cl-o-DEET requires strict control over reaction kinetics. The ortho-methyl group introduces significant steric hindrance during the nucleophilic acyl substitution (amidation) step[6]. If the temperature is not tightly regulated, this steric bulk promotes the formation of unreactive dimers and degradation of the acyl chloride, leading to batch-to-batch yield discrepancies.

    Workflow for the reproducible synthesis and validation of 3-Cl-o-DEET.

    Self-Validating Experimental Protocols

    To guarantee trustworthiness, the following protocols are designed as self-validating systems. You do not proceed to the next phase unless the specific validation criteria are met.

    Protocol A: Synthesis of N,N-Diethyl-3-chloro-2-methylbenzamide
    • Acyl Chloride Formation: Suspend 3-chloro-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) dropwise.

      • Causality: Thionyl chloride ( SOCl2​ ) is selected over oxalyl chloride to provide a controlled, steady evolution of SO2​ and HCl gases. Rapid gas evolution causes thermal spikes, which degrades the starting material and ruins reproducibility.

    • Amidation: Cool the reaction mixture strictly to 0°C using an ice-brine bath. Add diethylamine (2.5 eq) dropwise over 30 minutes.

      • Causality: The ortho-methyl group creates a sterically crowded transition state. Maintaining 0°C suppresses competitive side reactions (such as ketene formation) that are the primary drivers of the 4.5% yield RSD observed in novice hands.

    • Quenching & Extraction: Quench with 1M HCl , extract the organic layer, wash with brine, and dry over MgSO4​ .

    • Self-Validation (GC-MS Check): Run an aliquot through GC-MS.

      • Validation Gate: You must observe a purity of >99% with zero trace of residual diethylamine. Why? Unreacted diethylamine acts as a potent olfactory attractant to mosquitoes. Proceeding to bioassays with amine contamination will yield false-negative repellency data, completely invalidating the experiment.

    Protocol B: Arm-in-Cage Bioassay (Aedes aegypti)
    • Subject Preparation: Utilize 5-to-7-day-old female Aedes aegypti mosquitoes, starved of blood but provided 10% sucrose until 12 hours prior to the assay.

      • Causality: Standardizing the metabolic state is critical. Olfactory receptor expression (specifically Ir40a) fluctuates based on the insect's hunger levels. Variable starvation times lead to erratic biting pressure and irreproducible MED values.

    • Application: Apply 3-Cl-o-DEET dissolved in ethanol to a 50 cm² marked area on the forearm at varying dosages (starting at 0.05 μmol/cm² and titrating down to 0.01 μmol/cm²).

    • Exposure: Insert the treated arm into the cage for 3 minutes every 30 minutes.

    • Self-Validation (Control Check): An untreated arm (negative control) must receive at least 10 landings within 1 minute prior to testing the treated arm.

      • Validation Gate: If the negative control fails to attract 10 landings, the mosquito batch lacks sufficient avidity. The assay must be aborted and restarted with a new cohort to ensure the repellency data is statistically sound.

    References

    • The mysterious multi-modal repellency of DEET Source: PMC (National Institutes of Health) URL:[Link]

    • Insecticidal and repellent properties of novel trifluoromethylphenyl amides II Source: VTechWorks (Virginia Tech) URL:[Link]

    • DEET (N,N-Diethyl-meta-toluamide) Source: Wikipedia URL:[Link]

    • Repellents and Active Ingredients Source: American Mosquito Control Association URL:[Link]

    • WO2017199145A1 - Insect repellents Source: Google Patents URL

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of N,N-diethyl-3-chloro-2-methylbenzamide

    For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like N,N-diethyl-...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like N,N-diethyl-3-chloro-2-methylbenzamide are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols for halogenated organic compounds.

    Hazard Profile and Core Safety Principles

    Based on data from analogous substituted benzamides, N,N-diethyl-3-chloro-2-methylbenzamide is anticipated to present the following hazards:

    • Acute Toxicity : Harmful if swallowed or in contact with skin.[1][2][3]

    • Skin Irritation : Causes skin irritation.[1][2][3]

    • Eye Irritation : Causes serious eye irritation.[1][2][3][4][5]

    • Respiratory Irritation : May cause respiratory irritation.[2][4][5]

    Given its structure as a chlorinated organic compound, it falls under the category of halogenated organic wastes, which have specific disposal requirements due to their potential to form persistent and toxic byproducts if not handled correctly. The guiding principle for its disposal is that it must be treated as a hazardous waste and disposed of through a licensed waste disposal facility.[6][7][8] Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][7]

    Personal Protective Equipment (PPE): Your First Line of Defense

    Before handling N,N-diethyl-3-chloro-2-methylbenzamide for any purpose, including disposal, the following personal protective equipment is mandatory:

    PPE ComponentSpecifications and RecommendationsRationale
    Hand Protection Chemically impermeable gloves such as Butyl rubber or Viton are recommended for extended contact. For splash protection, nitrile gloves are acceptable but must be replaced immediately upon contamination.[7]To prevent skin contact, which can lead to irritation and potential systemic effects.[1][2]
    Eye and Face Protection Chemical safety goggles are required at a minimum. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[4][7]To protect against splashes that can cause serious eye irritation.[1][3][4]
    Skin and Body Protection A standard laboratory coat is required. For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[7]To shield skin from accidental splashes and prevent contamination of personal clothing.[4][7]

    All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][4][5]

    Step-by-Step Disposal Protocol

    This protocol outlines the standard procedure for the collection and disposal of N,N-diethyl-3-chloro-2-methylbenzamide waste generated during routine laboratory operations.

    Step 1: Waste Segregation and Collection

    • Designate a specific waste container for halogenated organic waste. This is crucial for proper disposal by your institution's environmental health and safety (EHS) office or a licensed contractor.[9][10]

    • Collect waste N,N-diethyl-3-chloro-2-methylbenzamide, including any contaminated solvents (e.g., from reaction workups), in this designated container.

    • Do not mix with non-halogenated waste streams.[9]

    Step 2: Containerization

    • Use a container that is compatible with the chemical. A glass bottle with a screw cap is generally suitable.

    • Ensure the container is in good condition, free from leaks or cracks.[11]

    • The container must be kept tightly sealed except when actively adding waste.[2][9][12]

    Step 3: Labeling

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "N,N-diethyl-3-chloro-2-methylbenzamide".

    • Include the approximate concentration and volume of the waste.

    • Indicate that it is a "Halogenated Organic Compound".

    • Follow any additional labeling requirements mandated by your institution or local regulations.

    Step 4: Storage

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be a secondary containment bin to prevent the spread of material in case of a leak.

    • Store away from incompatible materials, such as strong acids, bases, and oxidizing agents.[13]

    Step 5: Arrange for Pickup and Disposal

    • Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.

    • Follow their specific procedures for waste handover. Disposal will likely involve high-temperature incineration at a specialized facility capable of handling halogenated organic compounds.[14][15]

    Spill Management Protocol

    In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

    Step 1: Evacuate and Secure the Area

    • Alert personnel in the immediate vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.

    Step 2: Don Appropriate PPE

    • Before attempting to clean the spill, don the full PPE as outlined in Section 2.

    Step 3: Contain and Absorb the Spill

    • For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5][16]

    • For solid spills, carefully scoop the material, avoiding the creation of dust.

    Step 4: Collect and Containerize

    • Collect the absorbed material and any contaminated debris using spark-proof tools.

    • Place the collected waste into a designated, sealable container for hazardous waste.[2][7]

    Step 5: Decontaminate the Area

    • Clean the spill area thoroughly with soap and water.

    Step 6: Dispose of Waste

    • Label the container with a description of the contents (e.g., "Spill debris containing N,N-diethyl-3-chloro-2-methylbenzamide") and manage it as hazardous waste according to the protocol in Section 3.[7]

    Disposal Workflow Diagram

    The following diagram illustrates the decision-making process for the proper disposal of N,N-diethyl-3-chloro-2-methylbenzamide.

    G start Waste Generated: N,N-diethyl-3-chloro-2-methylbenzamide ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe is_spill Is it a spill? ppe->is_spill routine_disposal Routine Disposal: Collect in designated halogenated waste container is_spill->routine_disposal No spill_cleanup Spill Cleanup: Absorb with inert material, collect debris is_spill->spill_cleanup Yes containerize Securely seal in a compatible container routine_disposal->containerize spill_cleanup->containerize label_waste Label Container: 'Hazardous Waste', Chemical Name, Halogenated containerize->label_waste store_waste Store in designated Satellite Accumulation Area label_waste->store_waste request_pickup Contact EHS for licensed disposal store_waste->request_pickup

    Caption: Disposal workflow for N,N-diethyl-3-chloro-2-methylbenzamide.

    References

    • SAFETY DATA SHEET - Tokyo Chemical Industry. TCI EUROPE N.V.

    • SAFETY DATA SHEET - Chem Service. Chem Service, Inc.

    • SAFETY DATA SHEET - Fisher Scientific. Thermo Fisher Scientific.

    • N,N-diethyl-3-methylbenzamide, N,N-diethyl-3-hydroxymethylbenzamide, and 3-diethyl-carbamoyl benzoic acid - CDC. Centers for Disease Control and Prevention.

    • BENZAMIDE - HAZARD SUMMARY. New Jersey Department of Health.

    • Safety Data Sheet - CymitQuimica. CymitQuimica.

    • Essential Safety and Handling of N,N-Diethylbenzamide: A Guide to Personal Protective Equipment and Disposal - Benchchem. BenchChem.

    • Safety data sheet - CPAChem. CPAChem.

    • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. U.S. Environmental Protection Agency.

    • MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS - UTHSC. The University of Tennessee Health Science Center.

    • BENZAMIDE FOR SYNTHESIS MSDS - Loba Chemie. Loba Chemie Pvt. Ltd.

    • Hazardous Waste Disposal Procedures - Washington State University. Washington State University.

    • DEET (N,N-diethyl-3-methylbenzamide) - Regulations.gov. U.S. Environmental Protection Agency.

    • Essential Safety and Disposal Protocol for Benzamide, 2,2'-dithiobis[N-methyl-] - Benchchem. BenchChem.

    • SAFETY DATA SHEET - Fisher Scientific. Thermo Fisher Scientific.

    • Managing and Disposing of Household Hazardous Waste - NY.gov. New York State Department of Environmental Conservation.

    • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville.

    • Review of Chemical Disposal Procedures - Flinn Scientific. Flinn Scientific.

    • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.

    • N,N-Diethyl-3-methylbenzamide (DEET) - Biomonitoring California. California Environmental Protection Agency.

    • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds. Cornell Law School Legal Information Institute.

    • N,N-DIETHYL-M-TOLUAMIDE - CAMEO Chemicals - NOAA. National Oceanic and Atmospheric Administration.

    • N,N-Diethyl-m-toluamide SDS - ECHEMI. ECHEMI.

    • Hazardous Waste - EHSO Manual. Emory University.

    Sources

    Handling

    Comprehensive Safety &amp; Operational Guide: Handling N,N-diethyl-3-chloro-2-methylbenzamide

    As a Senior Application Scientist, my priority is ensuring that your laboratory workflows are not only scientifically robust but inherently safe. N,N-diethyl-3-chloro-2-methylbenzamide is a specialized halogenated dialky...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, my priority is ensuring that your laboratory workflows are not only scientifically robust but inherently safe. N,N-diethyl-3-chloro-2-methylbenzamide is a specialized halogenated dialkylbenzamide, often utilized as an intermediate in drug development and agrochemical research. Structurally related to the well-known insect repellent N,N-diethyl-m-toluamide (DEET)[1], the addition of a chlorine atom at the 3-position and the shift of the methyl group to the 2-position significantly alters its physicochemical profile. These modifications increase its lipophilicity and potential for rapid dermal penetration.

    To build a culture of safety, we must move beyond blindly following rules. We must understand the causality behind our safety measures and implement self-validating protocols where the workflow itself confirms its own safety.

    Hazard Causality & PPE Specifications

    Before donning Personal Protective Equipment (PPE), we must analyze the compound's hazard profile to understand why specific barriers are required. Based on its structural analogs and the GHS classification for the core 3-chloro-2-methylbenzamide structure[2], the primary hazards are:

    • H302 (Harmful if swallowed): The compound possesses systemic toxicity.

    • H315 & H319 (Skin/Eye Irritation): The lipophilic diethylamide group allows the molecule to readily interact with and penetrate lipid bilayers, while the halogenated aromatic ring induces localized irritation[2].

    • H335 (Respiratory Irritation): If handled as a fine powder or if aerosolized during solvent dissolution, it can severely irritate the respiratory tract[2].

    OSHA standards mandate the use of appropriate PPE when engineering controls are insufficient to eliminate these hazards[3]. Below is the quantitative and qualitative breakdown of the required PPE.

    Quantitative PPE Specification Table
    PPE CategorySpecification & StandardCausality / Scientific Rationale
    Hand Protection Nitrile gloves (Min. 0.11 mm thickness)Nitrile provides excellent resistance against lipophilic amides and halogenated organics. Latex is highly permeable to lipophilic compounds and must be avoided[4].
    Eye/Face Protection ANSI Z87.1 compliant splash gogglesPrevents ocular exposure to aerosols or accidental splashes during dissolution. The compound causes serious eye irritation (H319)[2].
    Body Protection Flame-resistant (FR) lab coatProtects against particulate deposition. If handling the compound in flammable organic solvents (e.g., Ethanol, DCM), FR material is mandatory[3].
    Respiratory N95/FFP2 Particulate RespiratorRequired only if handling outside a fume hood (not recommended). Mitigates inhalation of fine powders (H335)[2].

    Standard Operating Procedure: Handling & Containment

    Every protocol must be a self-validating system. By engineering visual and physical checks into the workflow, we eliminate ambiguity.

    Phase 1: Pre-Operational Setup
    • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).

    • Pneumatic Glove Test (Self-Validation): Before handling, inflate your nitrile gloves slightly and trap the air. A glove that holds pressure validates the integrity of your primary dermal barrier.

    • Visual Contrast Preparation (Self-Validation): Line the base of the fume hood with dark-colored, chemical-resistant bench paper. Because halogenated benzamide derivatives often present as white/off-white crystalline solids, the dark background provides immediate visual validation of a clean transfer. If no white particulates are visible on the paper post-weighing, containment is confirmed.

    Phase 2: Active Chemical Handling
    • Static Mitigation: Halogenated organics can hold static charge, leading to unpredictable powder dispersion. Use an anti-static gun (e.g., Zerostat) on the weigh boat prior to transfer.

    • Transfer: Slowly transfer the N,N-diethyl-3-chloro-2-methylbenzamide using a grounded micro-spatula. Keep the source container as close to the weigh boat as possible to minimize the drop height and subsequent aerosolization.

    • Dissolution: Add your solvent (e.g., DMSO, Dichloromethane) directly to the weigh boat inside the hood, or transfer the solid to a vial before adding solvent. Cap the vial immediately to contain volatile emissions.

    Safety Workflow & Logical Relationships

    The following diagram maps the logical progression of our safety protocol, ensuring that every handling step is bracketed by a protective measure or an emergency contingency.

    SafetyWorkflow A Hazard Assessment: N,N-diethyl-3-chloro-2-methylbenzamide B Don PPE: Nitrile Gloves, Goggles, Lab Coat A->B C Engineering Controls: Chemical Fume Hood B->C D Active Handling: Weighing & Dissolution C->D E Spill Event? D->E F Spill Protocol: Dampen, Collect, Decontaminate E->F Yes G Routine Disposal: Halogenated Organic Waste E->G No F->G

    Workflow for handling N,N-diethyl-3-chloro-2-methylbenzamide, detailing PPE and spill response.

    Spill Response & Routine Disposal Plan

    Following the guidelines outlined in Prudent Practices in the Laboratory[4], waste segregation and spill response must account for the specific chemical moieties present—in this case, the chlorine atom.

    Emergency Spill Response
    • Isolate: If a spill occurs outside the fume hood, immediately restrict access to the area.

    • Containment (Solid Spill): Cover the spilled material with damp paper towels (using water mixed with a mild surfactant). Causality: The surfactant breaks the surface tension of the highly lipophilic compound, preventing dust generation and aerosolization.

    • Collection: Carefully sweep the dampened material using a non-sparking scoop and place it into a sealable hazardous waste bag.

    • Chemical Decontamination: Wash the spill area thoroughly with an alcohol-based solvent (like 70% Isopropanol) followed by detergent and water. Water alone will not effectively remove lipophilic amides.

    Routine Disposal
    • Waste Segregation: Liquid waste containing the dissolved compound must be routed exclusively to the "Halogenated Organic Waste" stream. Mixing halogenated waste with non-halogenated streams can lead to dangerous reactions or regulatory violations during incineration[4].

    • Consumables: Dispose of all contaminated solid consumables (weigh boats, pipette tips, dark bench paper) in a designated, double-bagged solid hazardous waste container.

    References

    • Fluorochem. "3-Chloro-2-methylbenzamide Safety Data Sheet." Fluorochem UK.
    • Fisher Scientific. "SAFETY DATA SHEET: N,N-Diethyl-m-toluamide." Fisher Scientific.
    • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview." United States Department of Labor.
    • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NIH).

    Sources

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